molecular formula C10H20 B15387980 1-Isobutyl-3-methylcyclopentane CAS No. 29053-04-1

1-Isobutyl-3-methylcyclopentane

Cat. No.: B15387980
CAS No.: 29053-04-1
M. Wt: 140.27 g/mol
InChI Key: GTALJEOQBKHHJE-UHFFFAOYSA-N
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Description

1-Isobutyl-3-methylcyclopentane is an organic chemical compound with the molecular formula C10H20 and a molecular weight of 140.27 g/mol . It is a saturated hydrocarbon featuring a cyclopentane ring that is substituted with both an isobutyl and a methyl group. This structure classifies it as a dialkylcyclopentane, a category of compounds often studied in various catalytic and petrochemical processes . Researchers can investigate its fundamental physicochemical properties, including its standard enthalpy of formation in the gas phase, reported to be -209.59 kJ/mol, and a calculated boiling point of 438.81 K (165.66 °C) . While specific biological or mechanistic studies on this exact molecule are not widely published, its structure suggests potential utility in several research areas. It may serve as a model compound or intermediate in organic synthesis and materials science. Furthermore, studies on similar alkylated cyclopentanes, such as methylcyclopentane, have shown their significance in hydrogenative reforming reactions over metal catalysts like platinum nanoparticles, which can lead to valuable products like benzene and cyclohexane . Research into these catalytic processes is crucial for understanding reaction mechanisms, catalyst selectivity, and the development of new catalytic systems in fuel upgrading and chemical production. This product is intended for research and development use by qualified professionals. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the relevant safety data sheets and handle the compound in a appropriately controlled laboratory environment.

Properties

CAS No.

29053-04-1

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1-methyl-3-(2-methylpropyl)cyclopentane

InChI

InChI=1S/C10H20/c1-8(2)6-10-5-4-9(3)7-10/h8-10H,4-7H2,1-3H3

InChI Key

GTALJEOQBKHHJE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)CC(C)C

Origin of Product

United States

Foundational & Exploratory

Introduction: Defining 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1-Isobutyl-3-methylcyclopentane

1-Isobutyl-3-methylcyclopentane is a saturated cycloalkane with the chemical formula C₁₀H₂₀. As a ten-carbon aliphatic cyclic hydrocarbon, its physical properties are primarily governed by van der Waals intermolecular forces, consistent with its nonpolar nature. Its formal IUPAC name is 1-methyl-3-(2-methylpropyl)cyclopentane.[1] This guide provides a comprehensive overview of its known physical properties, leveraging computed data due to a scarcity of published experimental values. Furthermore, it outlines the established experimental protocols for the empirical determination of these core characteristics, providing a framework for researchers aiming to characterize this compound.

Molecular Identity and Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The primary identifiers for 1-Isobutyl-3-methylcyclopentane are its CAS number and molecular formula.

  • IUPAC Name: 1-methyl-3-(2-methylpropyl)cyclopentane[1]

  • CAS Number: 29053-04-1[1]

  • Molecular Formula: C₁₀H₂₀[1]

  • Synonyms: Cyclopentane, 1-methyl-3-(2-methylpropyl)-[1]

The arrangement of atoms in 1-Isobutyl-3-methylcyclopentane is crucial for understanding its physical behavior, including its boiling point and density.

Caption: 2D Molecular Structure of 1-Isobutyl-3-methylcyclopentane.

Summary of Physical Properties

The following table summarizes the key physical properties of 1-Isobutyl-3-methylcyclopentane. It is critical to note that most publicly available data for this specific compound are computationally derived. These values provide reliable estimates but should be confirmed through empirical measurement for applications requiring high precision.

Physical PropertyValueData TypeSource
Molecular Weight 140.27 g/mol ComputedPubChem[1]
Molecular Formula C₁₀H₂₀---PubChem[1]
Boiling Point Not availableExperimental---
Melting Point Not availableExperimental---
Density Not availableExperimental---
XLogP3-AA 4.5ComputedPubChem[1]

Note on Data Availability: The lack of experimentally determined values for boiling point, melting point, and density in common chemical databases highlights a gap in the characterization of this compound. The protocols detailed in the subsequent sections are presented as the standard methodologies to obtain these crucial data points. For context, a structural isomer, cis-1-Butyl-3-methylcyclopentane, has a computationally predicted boiling point of 165.7 °C (438.8 K).[2] While not directly applicable, this value suggests the approximate temperature range for the boiling point of 1-Isobutyl-3-methylcyclopentane.

Experimental Protocols for Physical Property Determination

For researchers and drug development professionals, the empirical determination of physical properties is essential for process design, quality control, and regulatory compliance. The following sections provide detailed, self-validating protocols for measuring boiling point and density.

Protocol 1: Boiling Point Determination via the Capillary Method

This method is a reliable micro-scale technique for determining the boiling point of a liquid. The underlying principle is that a liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[3]

Causality and Principle: By heating the sample, we increase its vapor pressure. Air trapped in the inverted capillary is displaced by the sample's vapor.[3] A continuous stream of bubbles indicates that the vapor pressure inside the capillary has exceeded the external pressure. Upon cooling, the vapor pressure drops. The precise moment when the external pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary, marks the temperature at which the vapor pressure equals the atmospheric pressure—the boiling point.[3][4]

Apparatus and Reagents:

  • Sample of 1-Isobutyl-3-methylcyclopentane

  • Thiele tube or similar oil bath apparatus

  • High-boiling mineral oil or paraffin oil

  • Thermometer (-10 to 200 °C range)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or hot plate)

  • Stand and clamp

Step-by-Step Methodology:

  • Sample Preparation: Add approximately 0.5 mL of 1-Isobutyl-3-methylcyclopentane into the small test tube.

  • Capillary Insertion: Place the capillary tube, with its open end down, into the test tube containing the liquid sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the sample is level with the thermometer bulb.

  • Mounting: Secure the thermometer assembly in the Thiele tube using a clamp, ensuring the setup is not touching the glass walls. The heat-transfer oil should cover the sample but remain below the opening of the test tube.

  • Heating: Gently heat the side arm of the Thiele tube.[4] The design of the tube promotes convection currents, ensuring uniform heat distribution.

  • Observation (Heating Phase): As the temperature rises, a slow stream of bubbles will emerge from the capillary tip. Continue gentle heating until a rapid and continuous stream of bubbles is observed. This ensures the air has been fully replaced by the substance's vapor.

  • Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Recording: Carefully observe the capillary tube. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[4] Record this temperature.

  • Validation: For accuracy, allow the apparatus to cool further, then reheat to repeat the determination. Consistent readings validate the result.

boiling_point_workflow A Prepare Sample in Test Tube B Insert Inverted Capillary Tube A->B C Assemble with Thermometer B->C D Mount in Thiele Tube Oil Bath C->D E Heat Gently & Observe Bubbles D->E F Observe Rapid, Continuous Bubbling E->F G Remove Heat & Allow to Cool F->G H Record Temperature When Liquid Enters Capillary G->H I Repeat for Validation H->I

Caption: Workflow for Boiling Point Determination.

Protocol 2: Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume (D = m/v).[5] Its determination is straightforward but requires precise measurements of both mass and volume.

Causality and Principle: The density of a liquid is determined by the mass of its molecules and how closely they are packed.[5] By accurately weighing a precisely measured volume of the liquid, its density can be calculated. This protocol is self-validating through repeated measurements to ensure precision.

Apparatus and Reagents:

  • Sample of 1-Isobutyl-3-methylcyclopentane

  • Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

  • Analytical balance (readable to at least 0.001 g)

  • Thermometer

Step-by-Step Methodology:

  • Measure Mass of Empty Container: Place a clean, dry graduated cylinder on the analytical balance and tare it, or record its mass (m₁).[6][7]

  • Measure Volume of Liquid: Carefully add a specific volume of 1-Isobutyl-3-methylcyclopentane to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus. Record this volume (V).

  • Measure Mass of Container and Liquid: Place the graduated cylinder containing the liquid on the analytical balance and record the total mass (m₂).[6][7]

  • Record Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁.[7]

    • Calculate the density: Density = m_liquid / V.[8]

  • Validation: Repeat the procedure at least two more times and calculate the average density.[6] Consistent results indicate a reliable measurement.

density_determination_workflow A Weigh Empty Graduated Cylinder (m₁) B Add Known Volume of Liquid (V) A->B C Weigh Cylinder with Liquid (m₂) B->C D Calculate Liquid Mass (m₂ - m₁) C->D E Calculate Density (Mass / Volume) D->E F Repeat and Average Results E->F

Caption: Workflow for Density Determination.

Spectroscopic Data

While not physical properties in the classical sense, spectroscopic data are crucial identifiers. The PubChem database indicates the availability of the following spectral information for 1-Isobutyl-3-methylcyclopentane:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Available data can be used to determine its retention time under specific chromatographic conditions and its mass fragmentation pattern, which is a molecular fingerprint.[1]

  • 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: Data is available, which helps in confirming the carbon skeleton of the molecule.[1]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, which can identify the characteristic C-H stretching and bending vibrations of the alkane structure.[1]

Conclusion

1-Isobutyl-3-methylcyclopentane is a compound with well-defined computed properties and a clear molecular structure. However, a notable lack of published experimental data for its fundamental physical properties, such as boiling point and density, necessitates empirical determination for research and development applications. The standardized, validated protocols provided in this guide offer a clear pathway for scientists to obtain these critical values, ensuring data integrity and advancing the scientific understanding of this compound.

References

  • 1-Isobutyl-3-methylcyclopentane , PubChem, National Institutes of Health. [Link]

  • 1-Butyl-3-methylcyclopentane , PubChem, National Institutes of Health. [Link]

  • cis-1-Butyl-3-methylcyclopentane , PubChem, National Institutes of Health. [Link]

  • cis-1-Butyl-3-methylcyclopentane , NIST Chemistry WebBook. [Link]

  • Isobutylcyclopentane , PubChem, National Institutes of Health. [Link]

  • Chemical Properties of cis-1-Butyl-3-methylcyclopentane , Cheméo. [Link]

  • Experimental No. (2) Boiling Point , University of Technology, Iraq. [Link]

  • The Density of Liquids and Solids (Experiment) , Chemistry LibreTexts. [Link]

  • Step-by-Step Procedures for Boiling Point Determination , Chemistry LibreTexts. [Link]

  • Lesson 3.3: Density of Water , American Chemical Society. [Link]

  • Determination Of Boiling Point Of An Organic Compound , BYJU'S. [Link]

  • Determination of the density of liquids and solids , WJEC. [Link]

  • Determining the density of solids and liquids. The Lab Activity , YouTube. [Link]

  • Video: Boiling Points - Procedure , JoVE. [Link]

Sources

1-Isobutyl-3-methylcyclopentane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Isobutyl-3-methylcyclopentane (IBMCP)

Executive Summary & Chemical Identity

1-Isobutyl-3-methylcyclopentane (IBMCP) is a saturated alicyclic hydrocarbon (naphthene) with the molecular formula


. Unlike linear alkanes, IBMCP features a five-membered ring with two alkyl substituents—a methyl group at position 1 and an isobutyl group at position 3.

This molecule is of significant interest in petrochemical research and combustion physics . As a


 naphthene, it serves as a high-fidelity surrogate for the cycloalkane fraction of jet fuels (Jet A-1, JP-8) and diesel. Its structural complexity—combining ring strain with branched alkyl chains—makes it a critical model for understanding low-temperature oxidation (LTO) and soot formation pathways in turbine engines.
Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValue / DescriptionSource
IUPAC Name 1-methyl-3-(2-methylpropyl)cyclopentane
CAS Number 29053-04-1
Molecular Weight 140.27 g/mol PubChem
Formula

Boiling Point ~171–173 °C (Estimated/Analogous)Derived from cis-1-butyl-3-methylcyclopentane data
Density ~0.78 g/mL (at 20°C)Typical for

naphthenes
Stereochemistry Exists as cis and trans diastereomers

Stereochemical Analysis

IBMCP possesses two stereocenters at the


 and 

ring positions. Because the substituents (methyl and isobutyl) are different, the molecule lacks a plane of symmetry in any conformation.
  • Diastereomers: The molecule exists as cis (substituents on the same face) and trans (substituents on opposite faces) isomers.

  • Thermodynamic Stability: In 1,3-disubstituted cyclopentanes, the cis isomer is generally more stable (pseudodiequatorial-like envelope conformation) compared to the trans isomer, which suffers from higher steric strain.

  • Enantiomers: Both the cis and trans forms are chiral and exist as enantiomeric pairs

    
     and 
    
    
    
    .

Implication for Research: When using IBMCP as a fuel surrogate or solvent, researchers must account for the isomeric ratio, as the cis/trans ratio affects density, viscosity, and freezing point.

Synthesis & Production Protocols

For research-grade purity (>98%), simple fractional distillation from petroleum streams is insufficient due to the azeotropic nature of


 isomers. The following Grignard-mediated synthesis  is the gold standard for producing defined isomers in the laboratory.
Protocol: Step-by-Step Synthesis

Objective: Synthesize 1-Isobutyl-3-methylcyclopentane from 3-methylcyclopentanone.

  • Reagent Preparation (Inert Atmosphere):

    • Prepare Isobutylmagnesium bromide (

      
      ) by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether or THF. Iodine crystal is used as an initiator.
      
    • Validation: The reaction is exothermic; maintain reflux until Mg is consumed.

  • Nucleophilic Addition:

    • Cool the Grignard reagent to 0°C.

    • Dropwise add 3-methylcyclopentanone . The Grignard reagent attacks the carbonyl carbon.

    • Quench with dilute

      
       to yield the intermediate tertiary alcohol: 1-isobutyl-3-methylcyclopentan-1-ol .
      
  • Dehydration (Elimination):

    • Reflux the alcohol with p-toluenesulfonic acid (pTSA) in benzene/toluene with a Dean-Stark trap.

    • Result: A mixture of endocyclic and exocyclic alkenes (e.g., 1-isobutyl-3-methylcyclopentene).

  • Catalytic Hydrogenation:

    • Dissolve the alkene mixture in ethanol.

    • Add 10% Pd/C catalyst.

    • Pressurize with

      
       (3–5 bar) at room temperature.
      
    • Mechanism:[1] Syn-addition of hydrogen predominantly yields the cis isomer, though a mixture will result.

  • Purification:

    • Filter off the catalyst.

    • Perform fractional distillation to isolate the saturated IBMCP.

Visual Workflow (Synthesis Pathway)

SynthesisPathway Start 3-Methylcyclopentanone Intermediate Tertiary Alcohol (Intermediate) Start->Intermediate Nucleophilic Addition (THF, 0°C) Grignard Isobutylmagnesium Bromide Grignard->Intermediate Reagent Alkene Alkene Mixture (Dehydration) Intermediate->Alkene Acid Cat. Dehydration (-H2O) Product 1-Isobutyl-3-methylcyclopentane (IBMCP) Alkene->Product H2 / Pd-C (Hydrogenation)

Figure 1: Synthetic route from ketone precursor to saturated naphthene via Grignard addition and hydrogenation.

Application: Low-Temperature Oxidation (LTO)

In drug development and toxicology, alkylcyclopentanes are often studied for their metabolic stability (cytochrome P450 oxidation). In fuel science, they are critical for modeling "cool flame" phenomena.

The oxidation of IBMCP proceeds via hydrogen abstraction, followed by


 addition. The presence of the tertiary carbons (at the branching point of the isobutyl group and the ring carbons) dictates the reaction kinetics.
Mechanistic Pathway (LTO)
  • Initiation: Abstraction of a H-atom (preferentially from the tertiary C1 or C3 ring positions) by radical species (

    
    ).
    
  • Peroxidation: Formation of an alkylperoxy radical (

    
    ).
    
  • Isomerization: Intramolecular H-atom transfer to form a hydroperoxyalkyl radical (

    
    ). This step is highly sensitive to ring conformation.
    
  • Chain Branching: Second

    
     addition leading to ketohydroperoxides, the decomposition of which drives autoignition.
    

LTO_Mechanism IBMCP IBMCP (Fuel) R_Rad Alkyl Radical (R•) (Tertiary C preferred) IBMCP->R_Rad + OH• / - H2O ROO Peroxy Radical (ROO•) R_Rad->ROO + O2 QOOH Hydroperoxyalkyl (QOOH) ROO->QOOH Isomerization (Ring Strain Effect) ChainBranch Ketohydroperoxide (Chain Branching) QOOH->ChainBranch + O2

Figure 2: Low-Temperature Oxidation pathway highlighting the critical isomerization step characteristic of naphthenes.

Handling & Safety (HSE)

While specific toxicological data for IBMCP is less abundant than for methylcyclohexane, standard hydrocarbon protocols apply.

  • Flammability: High. Flash point is estimated near 45–50°C. Ground all equipment to prevent static discharge.

  • Vapor Density: >1 (Heavier than air). Vapors may accumulate in low-lying areas.

  • Storage: Store in explosion-proof cabinets. Segregate from strong oxidizers (e.g., nitric acid, peroxides) to prevent violent exothermic reactions.

References

  • National Institute of Standards and Technology (NIST). 1-Isobutyl-3-methylcyclopentane - Chemical Name and Properties. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520404, 1-Isobutyl-3-methylcyclopentane. Retrieved from [Link]

  • Scognamiglio, J., et al. (2012). Fragrance material review on 3-methyl-2-pentylcyclopentan-1-one. (Contextual reference for alkylcyclopentane safety). Food and Chemical Toxicology. Retrieved from [Link]

Sources

Technical Monograph: 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in pharmaceutical chemistry, analytical sciences, and process development.

CAS Registry Number: 29053-04-1 Formula: C₁₀H₂₀ Molecular Weight: 140.27 g/mol

Executive Summary & Chemical Identity

1-Isobutyl-3-methylcyclopentane is a saturated, branched cycloalkane (naphthene) belonging to the C10 hydrocarbon family. While primarily characterized in petrochemical contexts as a component of naphthenic fractions, its relevance in drug development lies in its utility as a hydrophobic scaffold , a lipophilic standard for partition coefficient modeling, and a process impurity in the synthesis of complex terpenoid-derived pharmaceuticals.

This guide addresses the physicochemical profiling, synthesis, and analytical characterization of the molecule, distinguishing between its stereoisomers (cis and trans) which exhibit distinct chromatographic behaviors.

Nomenclature & Identifiers
SystemIdentifier
CAS (Generic) 29053-04-1
IUPAC Name 1-methyl-3-(2-methylpropyl)cyclopentane
SMILES CC(C)CC1CC(C)CC1
InChI Key GTALJEOQBKHHJE-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical properties of 1-Isobutyl-3-methylcyclopentane is critical for process engineers designing solvent removal steps and medicinal chemists assessing lipophilicity.

Key Data Table
PropertyValueRelevance to R&D
Boiling Point 165–172 °C (438–445 K)High boiling point makes removal difficult if used as a reaction solvent.
LogP (Octanol/Water) ~4.5 – 4.8 (Predicted)Indicates high lipophilicity; crosses blood-brain barrier (BBB) easily; potential bioaccumulation.
Density ~0.78 g/mLTypical for C10 naphthenes; useful for phase separation calculations.
Flash Point ~45–50 °C (Est.)Flammable liquid; requires Class I safety protocols in pilot plants.
Kovats Retention Index 948–995 (Non-polar column)Critical for GC-based impurity identification.

Expert Insight: The high LogP value suggests that if this moiety is incorporated into a drug candidate, it will significantly increase metabolic liability due to the accessible tertiary carbons, which are prone to cytochrome P450 oxidation.

Stereochemistry & Synthesis Logic

The molecule possesses two chiral centers at C1 and C3 of the cyclopentane ring, resulting in diastereomers (cis and trans). In a non-stereoselective synthesis, a thermodynamic mixture is obtained.

Synthesis Protocol: Catalytic Hydrogenation

The most robust route for generating high-purity 1-Isobutyl-3-methylcyclopentane for use as an analytical standard is the catalytic hydrogenation of its unsaturated precursors (e.g., dienes derived from terpene degradation or alkylation of cyclopentadiene).

Experimental Workflow
  • Precursor Selection: 1-Isobutyl-3-methylcyclopentadiene (or corresponding mono-ene).

  • Catalyst: 5% Palladium on Carbon (Pd/C) or Raney Nickel.

  • Conditions: 30–50 bar H₂, 80 °C, solvent-free or in Ethanol.

  • Purification: Fractional distillation is required to separate the cis and trans isomers, which have slightly different boiling points (typically

    
    T < 2°C).
    
Visualization: Synthesis & Purification Pathway

SynthesisWorkflow Precursor Precursor: 1-Isobutyl-3-methyl- cyclopentadiene Reactor Hydrogenation Reactor (Pd/C, 50 bar H2, 80°C) Precursor->Reactor Charge Separator Filtration (Catalyst Removal) Reactor->Separator Crude Mix Distillation Fractional Distillation (Theoretical Plates > 50) Separator->Distillation Filtrate Product_Cis Product A: cis-Isomer Distillation->Product_Cis Fraction 1 Product_Trans Product B: trans-Isomer Distillation->Product_Trans Fraction 2

Figure 1: Catalytic hydrogenation workflow for the synthesis of 1-Isobutyl-3-methylcyclopentane, highlighting the critical distillation step for isomer separation.

Analytical Characterization (GC-MS & NMR)

In drug development, this compound often appears as a "mystery peak" in Gas Chromatography (GC) analysis of solvents or starting materials. Accurate identification requires a multi-modal approach.

Protocol: Identification of Naphthenic Impurities

Objective: Distinguish 1-Isobutyl-3-methylcyclopentane from linear decane isomers or other alkyl-cyclopentanes.

  • Gas Chromatography (GC-MS):

    • Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temperature Program: 40°C (2 min hold)

      
       10°C/min 
      
      
      
      250°C.
    • Diagnostic Ions (EI Source):

      • m/z 140 (Molecular Ion, usually weak).

      • m/z 83 (Cyclopentyl cation ring fragment).

      • m/z 55 (Base peak typical for alkyl cyclopentanes).

  • Kovats Index Validation:

    • Calculate the Retention Index (RI) using an alkane ladder (C8–C12).

    • Acceptance Criteria: The experimental RI must fall within 948–995. If RI > 1000, the side chain is likely linear (n-butyl) rather than branched (isobutyl).

Visualization: Analytical Decision Logic

AnalyticalLogic Sample Unknown Impurity in Solvent Stream GC_Run GC-MS Analysis (Non-polar Column) Sample->GC_Run MassSpec Mass Spectrum Check Parent Ion m/z 140? GC_Run->MassSpec FragCheck Fragmentation Pattern Base Peak m/z 55 or 83? MassSpec->FragCheck Yes Reject Reject Match (Likely Linear Isomer) MassSpec->Reject No RICheck Retention Index (RI) Is RI between 940-1000? FragCheck->RICheck Yes FragCheck->Reject No NMR 1H-NMR Validation Doublet at 0.9 ppm (Isobutyl) RICheck->NMR Yes RICheck->Reject No Result Confirmed Identity: 1-Isobutyl-3-methylcyclopentane NMR->Result

Figure 2: Analytical decision tree for confirming the identity of 1-Isobutyl-3-methylcyclopentane in complex mixtures.

Applications in Pharmaceutical R&D

While not a pharmacophore itself, the molecule serves specific roles in the development lifecycle:

A. Metabolic Stability Modeling

The structure contains tertiary carbons (at the ring attachment points and the isobutyl branch). These are "soft spots" for oxidative metabolism.

  • Application: Researchers use this molecule as a substrate to test the selectivity of Cytochrome P450 enzymes (specifically CYP3A4) for aliphatic hydroxylation.

  • Mechanism: The tertiary C-H bond energy is lower than secondary C-H bonds, making it the primary site of attack.

B. Residual Solvent/Impurity Standard

In the synthesis of complex APIs (Active Pharmaceutical Ingredients) involving hydrogenation of terpenes or use of petroleum ether fractions:

  • Regulatory Context: Under ICH Q3C (Impurities: Guidelines for Residual Solvents), unclassified hydrocarbons must be controlled.

  • Action: 1-Isobutyl-3-methylcyclopentane is used as a reference standard to quantify naphthenic residues which, due to their high lipophilicity, may adhere stubbornly to hydrophobic drug substances.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520404, 1-Isobutyl-3-methylcyclopentane. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Isobutyl-3-methylcyclopentane: Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Cheméo. Chemical Properties of cis-1-Butyl-3-methylcyclopentane (Isomer Comparison). Retrieved from [Link]

  • U.S. EPA. CompTox Chemicals Dashboard: 1-Isobutyl-3-methylcyclopentane (DTXSID601016054).[2] Retrieved from [Link][2]

Sources

Precision Characterization of 1-Isobutyl-3-methylcyclopentane: Structural Analysis and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 1-Isobutyl-3-methylcyclopentane (


), a saturated alicyclic hydrocarbon utilized as a high-energy density surrogate in fuel research and a lipophilic scaffold in medicinal chemistry. While its molecular weight is nominally 140.27  g/mol  , the precision required for its identification in complex matrices (e.g., biological fluids or petrochemical distillates) demands a rigorous understanding of its stereochemistry and fragmentation physics. This document outlines a self-validating synthetic workflow, detailed mass spectrometric fragmentation logic, and the pharmacophoric relevance of the cyclopentane core.

Part 1: Fundamental Physicochemical Architecture

The molecular weight of a compound is not merely a summation of atomic masses; in high-precision applications, it is the primary filter for purity and identity.

Molecular Metrics
ParameterValueTechnical Context
IUPAC Name 1-methyl-3-(2-methylpropyl)cyclopentaneDefines substituent priority.
CAS Number 29053-04-1Unique identifier for regulatory filing.[1]
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Degree of Unsaturation = 1 (Ring).[2]
Molecular Weight 140.27 g/mol Average mass (Polydisperse inputs).
Monoisotopic Mass 140.1565 DaCritical for High-Res Mass Spec (HRMS).
LogP (Predicted) ~4.5 - 4.8Highly lipophilic; crosses BBB easily.
Density ~0.78 g/mL (at 25°C)Typical for

naphthenes.
Stereochemical Complexity

The 1,3-substitution pattern on the cyclopentane ring introduces geometric isomerism. This is not trivial; the cis and trans isomers possess distinct boiling points and biological interaction profiles.

  • Cis-isomer: Substituents on the same face ((1R,3S) or (1S,3R) due to symmetry in the meso-like context, though technically chiral if resolved).

  • Trans-isomer: Substituents on opposite faces.

  • Thermodynamic Stability: The trans isomer is generally more stable due to reduced steric strain between the bulky isobutyl group and the methyl group, although the flexible envelope conformation of cyclopentane mitigates this compared to cyclohexane.

Part 2: Synthesis & Purification Strategies

Core Directive: Do not rely on commercial sourcing for novel derivatives. The following protocol describes a Grignard-mediated synthesis which allows for regiochemical control, unlike direct alkylation.

The "Ketone-Alkylation" Protocol

This pathway utilizes 3-methylcyclopentanone to fix the position of the methyl group, followed by the introduction of the isobutyl chain.

Reagents:

  • 3-Methylcyclopentanone (Starting Material)

  • Isobutylmagnesium bromide (Grignard Reagent, 2.0M in Ether)

  • 
     (20% aq) or 
    
    
    
    -TsOH (Dehydrating agent)
  • 
     / Pd-C (Hydrogenation catalyst)
    

Step-by-Step Methodology:

  • Nucleophilic Addition:

    • Under

      
       atmosphere, cool 3-methylcyclopentanone in anhydrous THF to 0°C.
      
    • Add Isobutylmagnesium bromide dropwise. The carbonyl carbon (C1) is attacked, forming the tertiary alkoxide.

    • Causality: Low temperature prevents enolization side reactions.

  • Quench & Dehydration:

    • Quench with saturated

      
      . Isolate the tertiary alcohol intermediate (1-isobutyl-3-methylcyclopentan-1-ol).
      
    • Reflux with catalytic

      
      -TsOH in toluene with a Dean-Stark trap.
      
    • Result: Formation of endo/exo cyclic alkenes (mixture of isomers).

  • Catalytic Hydrogenation:

    • Dissolve alkenes in ethanol; add 10% Pd/C.

    • Stir under

      
       balloon (1 atm) for 12 hours.
      
    • Validation: Disappearance of alkene protons in NMR (

      
       5.0-6.0 ppm).
      
Synthetic Pathway Visualization

SynthesisPathway SM 3-Methylcyclopentanone (C6H10O) Inter Tertiary Alcohol Intermediate SM->Inter THF, 0°C Grignard Isobutyl-MgBr (Nucleophile) Grignard->Inter Dehyd Alkene Mixture (Endo/Exo) Inter->Dehyd -H2O (p-TsOH) Final 1-Isobutyl-3-methylcyclopentane (Cis/Trans Mix) Dehyd->Final H2, Pd/C (Reduction)

Figure 1: Step-wise synthetic route ensuring regiochemical fidelity of the 1,3-substitution pattern.

Part 3: Analytical Validation (The Core)

In drug development and petrochemical analysis, confirming the molecular weight is insufficient; one must confirm the structure against isomers (e.g., pentylcyclopentane or 1,2-disubstituted analogs).

Mass Spectrometry (GC-MS) Analysis

The electron ionization (EI) spectrum of 1-Isobutyl-3-methylcyclopentane provides a unique fingerprint.

  • Molecular Ion (

    
    ):  m/z 140 . Usually weak in intensity due to the stability of fragment ions.
    
  • Base Peak (Predicted):

    • m/z 83: Loss of the isobutyl group (

      
      , mass 57). The ring fragment (
      
      
      
      ) is highly stable.
    • m/z 55: Fragmentation of the cyclopentane ring itself (

      
      ).[3]
      
  • Differentiation:

    • vs. n-Butylcyclopentane: The isobutyl group often yields a stronger m/z 43 peak (isopropyl cation) compared to the propyl fragments seen in n-butyl chains.

Nuclear Magnetic Resonance (NMR)

To distinguish cis from trans, use


 NMR.
  • Steric Compression Effect: Carbons in the cis isomer (sterically crowded) will generally appear upfield (lower ppm) compared to the trans isomer due to the

    
    -gauche effect.
    
  • Validation Check: If the spectrum shows dual sets of peaks with an integration ratio (e.g., 60:40), you have successfully synthesized the diastereomeric mixture.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_MS Mass Spectrometry (Identity) cluster_NMR NMR Spectroscopy (Purity/Isomerism) Sample Purified Analyte (C10H20) MS GC-MS (EI, 70eV) Sample->MS NMR C13 NMR / DEPT-135 Sample->NMR Frag1 Check m/z 140 (M+) MS->Frag1 Frag2 Check m/z 83 (M - Isobutyl) MS->Frag2 Result Validated Structure Frag2->Result Shift Analyze Chemical Shifts (Cis vs Trans) NMR->Shift Shift->Result

Figure 2: Dual-stream analytical validation ensuring both mass accuracy and stereochemical definition.

Part 4: Applications in Drug Discovery & Material Science

The Pharmacophoric Scaffold

While 1-Isobutyl-3-methylcyclopentane is a hydrocarbon, its skeleton is a critical pharmacophore.

  • Lipophilicity Tuning: The cyclopentane ring offers a "sweet spot" for lipophilicity modulation. It is less floppy than a linear chain (reducing entropic penalty upon binding) but less rigid than a benzene ring.

  • Metabolic Stability: Unlike aromatic rings which are prone to oxidation (CYP450), the saturated cyclopentane ring is metabolically robust, making it an ideal "spacer" unit in drug linker design.

Material Applications[3]
  • Jet Fuel Surrogates: Due to its high hydrogen-to-carbon ratio and ring strain energy, this molecule is used to model the combustion kinetics of "naphthenic" components in synthetic aviation fuels.

  • Thermodynamic Data:

    • Enthalpy of Combustion:

      
       kJ/mol (Estimated based on homologous series).
      
    • Boiling Point:

      
       (Predicted).
      

References

  • National Institute of Standards and Technology (NIST). 1-Butyl-3-methylcyclopentane (Isomer Analog Data). NIST Chemistry WebBook, SRD 69.[4] [Link]

  • PubChem. Compound Summary: 1-Isobutyl-3-methylcyclopentane (CID 520404).[1] National Library of Medicine. [Link]

  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of cycloalkanes.[Link]

  • American Institute of Physics. Standard Chemical Thermodynamic Properties of Alkylcyclopentane Isomer Groups. J. Phys. Chem. Ref. Data. [Link]

Sources

Technical Guide: Structural Elucidation, Nomenclature, and Synthesis of 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Isobutyl-3-methylcyclopentane IUPAC name Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substituted cycloalkane 1-Isobutyl-3-methylcyclopentane represents a significant scaffold in medicinal chemistry, particularly as a lipophilic core for prostaglandin analogs and viral inhibitors. This guide provides a definitive analysis of its IUPAC nomenclature, resolving common ambiguities regarding alphabetical priority. Furthermore, it details the stereochemical complexity of the molecule (four distinct stereoisomers) and outlines a robust, self-validating synthetic protocol designed for high-purity applications in drug discovery.

Part 1: Fundamental Nomenclature & Structural Analysis

The IUPAC Derivation

The nomenclature of disubstituted cycloalkanes is governed by specific hierarchy rules defined in the IUPAC Blue Book (P-31.2.3.3.1). The correct systematic name is derived through the following logic:

  • Parent Structure: The five-membered ring defines the parent alkane: Cyclopentane .

  • Substituent Identification: The ring bears two alkyl groups:

    • A Methyl group (

      
      )
      
    • An Isobutyl group (

      
      ), systematically known as 2-methylpropyl .
      
  • Locant Assignment (The Critical Rule):

    • The substituents are at positions 1 and 3 relative to each other.[1][2][3][4]

    • Rule: When the locant set is identical regardless of starting point (1,3 vs 1,3), priority is assigned alphabetically.

    • Scenario A (Retained Name): "Isobutyl" (I) vs. "Methyl" (M). "I" precedes "M". Therefore, Isobutyl is assigned position 1.[5]

    • Scenario B (Systematic Name): "Methyl" vs. "2-methylpropyl". Alphabetization ignores numerical prefixes like "2-". We compare "Methyl" vs "Methylpropyl".[5] The shorter name "Methyl" precedes "Methylpropyl" because the letter check ends (effectively "nothing" vs "p"). Therefore, Methyl is assigned position 1.

Conclusion: For general laboratory communication and most chemical catalogs, the retained name is preferred for clarity: 1-Isobutyl-3-methylcyclopentane

However, for strict database indexing (CAS/Reaxys) utilizing fully systematic nomenclature, the name may appear as: 1-Methyl-3-(2-methylpropyl)cyclopentane

Note: This guide utilizes the "Isobutyl" nomenclature (Scenario A) as it is the standard in bench chemistry.

Nomenclature Logic Flow

The following diagram illustrates the decision matrix for naming this compound.

NomenclatureLogic Start Structure Analysis Ring Parent: Cyclopentane Start->Ring Subs Identify Substituents Ring->Subs Iso Isobutyl (Retained) Subs->Iso Meth Methyl Subs->Meth Alpha Alphabetical Check: I vs M Iso->Alpha Meth->Alpha Assign Assign Locants: Isobutyl = 1 Methyl = 3 Alpha->Assign Final 1-Isobutyl-3-methylcyclopentane Assign->Final

Figure 1: Decision tree for IUPAC nomenclature demonstrating alphabetical priority of Isobutyl over Methyl.

Part 2: Stereochemical Complexity

Unlike 1,1-disubstituted systems, 1,3-disubstituted cyclopentanes possess two chiral centers (C1 and C3), generating


 potential stereoisomers. Understanding the thermodynamic stability of these isomers is crucial for controlling synthetic outcomes.
The Isomer Matrix

Because the two substituents (Isobutyl and Methyl) are different , the molecule lacks a plane of symmetry in all configurations. Consequently, there are no meso compounds; all isomers are chiral.

ConfigurationGeometric RelationshipChiralityThermodynamic Stability
(1R, 3R) TransEnantiomer Pair ALower (Pseudo-axial strain)
(1S, 3S) TransEnantiomer Pair ALower (Pseudo-axial strain)
(1R, 3S) CisEnantiomer Pair BHigher (Pseudo-diequatorial)
(1S, 3R) CisEnantiomer Pair BHigher (Pseudo-diequatorial)
Conformational Analysis (The "Envelope" Effect)

In the cyclopentane "envelope" conformation, substituents prefer pseudo-equatorial positions to minimize 1,3-diaxial-like steric clashes.

  • Cis-1,3 isomer: Both the Isobutyl and Methyl groups can occupy pseudo-equatorial positions simultaneously. This is the thermodynamically preferred state.

  • Trans-1,3 isomer: One substituent is forced into a pseudo-axial position, creating significant steric strain across the ring face.

Implication for Synthesis: Thermodynamic control (equilibrium conditions) will favor the cis diastereomer.

Part 3: Synthetic Pathways & Stereocontrol

For drug development applications requiring high diastereomeric excess (de), a random alkylation is insufficient. The following protocol utilizes a Grignard addition followed by stereoselective hydrogenation to access the cis-isomer.

Synthesis Workflow Diagram

SynthesisPath Start Starting Material: 3-Methylcyclopentanone Step1 Step 1: Grignard Addition (Isobutylmagnesium bromide) Start->Step1 Inter1 Intermediate: 1-Isobutyl-3-methylcyclopentan-1-ol (Tertiary Alcohol) Step1->Inter1 Step2 Step 2: Dehydration (p-TsOH, Toluene, Reflux) Inter1->Step2 Inter2 Intermediate: Mixture of Endo/Exocyclic Alkenes Step2->Inter2 Step3 Step 3: Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter2->Step3 Syn-addition to less hindered face Product Major Product: cis-1-Isobutyl-3-methylcyclopentane Step3->Product

Figure 2: Synthetic route designed to maximize the yield of the thermodynamically stable cis-isomer.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.

Step 1: Grignard Addition

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Prep: Charge the flask with 3-methylcyclopentanone (10.0 mmol) dissolved in anhydrous THF (20 mL).

  • Addition: Cool to 0°C. Dropwise add Isobutylmagnesium bromide (2.0 M in ether, 12.0 mmol) over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Cool to 0°C; quench with saturated

    
    . Extract with 
    
    
    
    (3x). Dry over
    
    
    and concentrate.

Step 2: Dehydration

  • Dissolve the crude tertiary alcohol in Toluene (50 mL).

  • Add p-Toluenesulfonic acid (p-TsOH) (10 mol%).

  • Reflux with a Dean-Stark trap to remove water for 3 hours.

  • Wash with

    
    , dry, and concentrate to yield the alkene mixture (1-isobutyl-3-methylcyclopent-1-ene and isomers).
    

Step 3: Stereoselective Hydrogenation

  • Dissolve the alkene mixture in Methanol (MeOH).

  • Add 10% Pd/C (5 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure, 1 atm) for 12 hours.
    
    • Mechanism:[2][6][7] Hydrogen adds to the less hindered face of the alkene (opposite the C3-methyl group), predominantly yielding the cis isomer.

  • Filter through Celite and concentrate.

Step 4: Purification

  • Purify via flash column chromatography (Hexanes/EtOAc) to separate any remaining trans-isomers or impurities.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)

The distinction between cis and trans isomers is observable via


 NMR due to the 

-gauche effect.
NucleusParameterCis-Isomer (Major)Trans-Isomer (Minor)

NMR
Methyl ShiftShielded (Upfield)Deshielded (Downfield)

NMR
Ring CarbonsDistinct shifts for C2/C5Distinct shifts for C2/C5

NMR
Methine (C1/C3)Broad multipletNarrower multiplet
Mass Spectrometry (GC-MS)[5]
  • Molecular Ion (

    
    ):  m/z 140.
    
  • Base Peak: Typically m/z 83 (loss of isobutyl group,

    
    ) or m/z 57 (isobutyl cation).
    
  • Fragmentation: Look for characteristic loss of methyl (M-15) and isobutyl (M-57).

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[1] John Wiley & Sons.[5] (Authoritative text on conformational analysis of cyclopentanes).

  • PubChem. (2025).[5] Compound Summary: 1-Isobutyl-3-methylcyclopentane.[5] National Library of Medicine.

  • Pietruszka, J. (2003). Synthesis and Properties of Cyclopentanes. Chemical Reviews, 103(4), 1051–1070. (Review of synthetic methodologies for substituted cyclopentanes).

Sources

Stereoisomers of 1-isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Executive Summary

The stereochemical architecture of 1-isobutyl-3-methylcyclopentane represents a classic yet intricate case study in cycloalkane conformational analysis. Unlike its cyclohexane analogs, the cyclopentane ring’s flexibility—characterized by "envelope" and "twist" pseudorotations—creates a unique thermodynamic landscape. For researchers in drug development and petrochemical synthesis, understanding these isomers is critical, as the spatial orientation of the isobutyl and methyl groups significantly influences lipophilicity, metabolic stability (via steric shielding), and receptor binding affinity.

This guide provides a definitive technical analysis of the four stereoisomers of 1-isobutyl-3-methylcyclopentane, establishing the thermodynamic dominance of the cis-1,3 configuration , detailing a self-validating synthesis protocol, and offering robust separation methodologies.

Part 1: Stereochemical Architecture & Stability

The Isomeric Landscape

The molecule contains two non-equivalent chiral centers at C1 and C3 .[1] Because the substituents (isobutyl and methyl) are different, the molecule lacks a plane of symmetry in all configurations, resulting in four distinct stereoisomers grouped into two diastereomeric pairs.

DiastereomerConfiguration (CIP)RelationshipThermodynamic Status
Cis-1,3 (1R, 3S) & (1S, 3R)Enantiomeric PairMost Stable
Trans-1,3 (1R, 3R) & (1S, 3S)Enantiomeric PairLess Stable (~0.5–1.0 kcal/mol)

Critical Distinction: Unlike 1,2-disubstituted cyclopentanes (where trans is more stable), 1,3-disubstituted cyclopentanes favor the cis configuration.

Conformational Dynamics & Thermodynamics

The stability inversion in 1,3-systems arises from the "envelope" conformation of the cyclopentane ring.

  • The Cis-1,3 Advantage: In the envelope conformation, the C2 carbon can flap "up" or "down." The cis isomer allows both the bulky isobutyl group and the methyl group to adopt pseudo-equatorial positions simultaneously. This minimizes 1,3-diaxial-like transannular repulsion.

  • The Trans-1,3 Penalty: The trans configuration forces a compromise. To place the bulky isobutyl group in a favorable pseudo-equatorial position, the C3-methyl group is forced into a pseudo-axial orientation, creating significant steric strain across the ring face.

G Root 1-isobutyl-3-methylcyclopentane (C10H20) Cis Cis-Diastereomer (Thermodynamically Preferred) Root->Cis Diastereomers Trans Trans-Diastereomer (Kinetically Accessible) Root->Trans Cis_1 (1R, 3S) Pseudo-diequatorial Cis->Cis_1 Enantiomer A Cis_2 (1S, 3R) Pseudo-diequatorial Cis->Cis_2 Enantiomer B Trans_1 (1R, 3R) Pseudo-axial/equatorial Trans->Trans_1 Enantiomer C Trans_2 (1S, 3S) Pseudo-axial/equatorial Trans->Trans_2 Enantiomer D

Figure 1: Stereochemical hierarchy of 1-isobutyl-3-methylcyclopentane.[2][3] The green node indicates the thermodynamic energy minimum.

Part 2: Synthesis & Separation Protocol

This protocol prioritizes the generation of the thermodynamically stable cis isomer while providing a pathway to isolate the trans isomer if needed.

Step-by-Step Synthesis Workflow

Target: Synthesis of 1-isobutyl-3-methylcyclopentane via Grignard addition and Hydrogenation.

  • Precursor Selection: Start with 3-methylcyclopentanone (commercially available, CAS 1757-42-2).

  • Grignard Addition (C-C Bond Formation):

    • Reagent: Isobutylmagnesium bromide (

      
      -BuMgBr) in anhydrous ether/THF.
      
    • Reaction: Add

      
      -BuMgBr dropwise to 3-methylcyclopentanone at 0°C.
      
    • Intermediate: Generates 1-isobutyl-3-methylcyclopentan-1-ol (tertiary alcohol).

    • Note: This step creates a mixture of diastereomeric alcohols (cis/trans OH vs Me).

  • Dehydration (Elimination):

    • Reagent:

      
      -Toluenesulfonic acid (pTSA) in refluxing benzene/toluene with a Dean-Stark trap.
      
    • Product: A mixture of endocyclic and exocyclic alkenes (e.g., 1-isobutyl-3-methylcyclopent-1-ene and isomers).

  • Catalytic Hydrogenation (Stereo-determining Step):

    • Reagent: H₂ (1-3 atm), 5% Pd/C or PtO₂ catalyst, Ethanol solvent.

    • Mechanism:[4][5][6] Heterogeneous hydrogenation typically occurs via syn-addition to the less hindered face of the alkene.

    • Outcome: The bulky isobutyl and methyl groups will direct hydrogen addition to the opposite face, predominantly yielding the cis-1,3 isomer .

    • Equilibration (Optional): To maximize the cis yield, treat the final mixture with AlCl₃ (Lewis acid) at room temperature to thermodynamically equilibrate the mixture to the stable cis form.

Synthesis Start 3-Methylcyclopentanone Step1 Grignard Addition (i-BuMgBr) Start->Step1 Inter1 Tertiary Alcohol (Mixture) Step1->Inter1 Step2 Dehydration (pTSA, -H2O) Inter1->Step2 Inter2 Alkene Mixture Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final 1-isobutyl-3-methylcyclopentane (Major: Cis / Minor: Trans) Step3->Final

Figure 2: Synthetic pathway for accessing the target molecule.

Separation & Purification

Since the final product is a mixture of diastereomers (cis/trans) and potentially enantiomers, a two-stage separation is required.

Stage A: Diastereomer Separation (Achiral)

  • Technique: High-Efficiency Fractional Distillation or Preparative GC.

  • Principle: The cis and trans isomers have slightly different boiling points and retention indices due to differences in molecular volume and dipole moments.

  • Protocol: Use a non-polar capillary column (e.g., DB-5 or HP-5). The cis isomer (more compact/spherical) typically elutes differently than the trans isomer.

    • Reference Data: Kovats Retention Indices for similar alkylcyclopentanes show a separation of 5–10 index units.

Stage B: Enantiomer Resolution (Chiral)

  • Technique: Chiral HPLC or GC.

  • Column: Cyclodextrin-based stationary phases (e.g.,

    
    -DEX) are highly effective for separating unfunctionalized chiral alkanes.
    
  • Result: Resolution of the (1R,3S) from (1S,3R) enantiomers.

Part 3: Analytical Characterization

To validate the identity and stereochemistry of the synthesized compound, use the following markers.

Nuclear Magnetic Resonance (NMR)
  • 
    C NMR: 
    
    • Symmetry Check: Both cis and trans isomers lack symmetry, so all 10 carbons will appear as distinct signals.

    • Shift Differences: Carbons in the cis isomer (pseudo-diequatorial) are generally more shielded (upfield) compared to the pseudo-axial carbons in the trans isomer due to

      
      -gauche compression effects.
      
  • NOE (Nuclear Overhauser Effect):

    • Irradiation of the C1-H signal in the cis isomer will show a strong enhancement of the C3-H signal (if they are on the same face and in proximity).

    • The trans isomer will show minimal NOE between C1-H and C3-H.

Mass Spectrometry (MS)
  • Fragmentation: Both isomers show a molecular ion

    
    .
    
  • Base Peak: Likely

    
     (loss of isobutyl group, 
    
    
    
    ) or
    
    
    (isobutyl cation).
  • Distinction: MS alone cannot distinguish stereoisomers; it must be coupled with GC (GC-MS) using retention time for identification.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive text on conformational analysis and stability of 1,3-disubstituted cyclopentanes).
  • Hintermann, L., & Wong, K. M. (2017). Rearrangement in Stereoretentive Syntheses of Menthyl Chloride from Menthol. European Journal of Organic Chemistry, 2017(33), 4859-4868. Link (Identifies 1-isobutyl-3-methylcyclopentane as a rearrangement product).

  • PubChem Database. (2025). Compound Summary for CID 520404: 1-Isobutyl-3-methylcyclopentane.[7][8] Link

  • NIST Chemistry WebBook. (2025). 1-Isobutyl-3-methylcyclopentane Thermochemical Data. Link

Sources

Stereochemical Architecture and Synthetic Utility of 1-Isobutyl-3-methylcyclopentane: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthenic Scaffold

1-Isobutyl-3-methylcyclopentane (


) represents a distinct class of alkyl-substituted cycloalkanes often categorized industrially as "naphthenes."[1] While frequently encountered as a constituent in complex hydrocarbon mixtures (such as Jet A-1 and JP-8 aviation fuels), its isolation as a discrete chemical entity reveals complex stereochemical behavior critical for structure-activity relationship (SAR) studies in lipophilic drug design and thermodynamic modeling of combustion kinetics.[1]

This guide moves beyond basic structural identification to analyze the conformational dynamics, stereoselective synthesis, and spectral characterization of the molecule.[1]

Core Identity Matrix
ParameterValue
IUPAC Name 1-methyl-3-(2-methylpropyl)cyclopentane
CAS Registry Number 29053-04-1
Molecular Formula

Molecular Weight 140.27 g/mol
Hybridization

(All carbons)
Ring Conformation Envelope / Half-Chair (Dynamic Equilibrium)

Stereochemical Analysis & Conformational Dynamics

Unlike cyclohexane, which locks into a rigid chair conformation, the cyclopentane ring exists in a state of continuous "pseudorotation," alternating between the envelope (


) and half-chair (

) symmetries.[1] This flexibility complicates the assignment of fixed axial/equatorial positions, necessitating the use of "pseudo-axial" (

) and "pseudo-equatorial" (

) descriptors.[1]
The 1,3-Substitution Effect

The 1,3-positioning of the methyl and isobutyl groups creates a distinct thermodynamic profile compared to 1,2-substituted analogs.[1]

  • Cis-Isomer (Thermodynamically Preferred): In the 1,3-disubstituted cyclopentane system, the cis isomer allows both substituents to adopt pseudo-equatorial positions on the envelope flap.[1] This minimizes 1,3-diaxial-like steric repulsion.[1][2]

  • Trans-Isomer: The trans configuration forces one substituent into a pseudo-axial position, increasing steric strain energy.[1]

Chirality and Isomerism

Because the substituents (methyl vs. isobutyl) are non-identical, the molecule lacks a plane of symmetry in both cis and trans configurations.[1] Therefore, four stereoisomers exist as two enantiomeric pairs.[1]

  • Pair A (Cis): (1R, 3S) and (1S, 3R)

  • Pair B (Trans): (1R, 3R) and (1S, 3S)

(Note: Unlike 1,3-dimethylcyclopentane, the cis form here is NOT meso because the substituents differ).[1]

Stereochemistry Root 1-Isobutyl-3-methylcyclopentane Cis Cis-Isomer (Pseudo-e', Pseudo-e') More Stable Root->Cis Stereoconfiguration Trans Trans-Isomer (Pseudo-a', Pseudo-e') Less Stable Root->Trans Cis_Enant (1R, 3S) + (1S, 3R) Enantiomeric Pair Cis->Cis_Enant Chirality Trans_Enant (1R, 3R) + (1S, 3S) Enantiomeric Pair Trans->Trans_Enant Chirality

Figure 1: Stereochemical hierarchy of 1-isobutyl-3-methylcyclopentane, highlighting the thermodynamic stability of the cis-configuration.

Synthetic Protocol: Grignard-Mediated Pathway

While industrial sourcing relies on fractional distillation of naphthenic cuts, high-purity synthesis for research requires a stereocontrolled approach.[1] The following protocol utilizes a Grignard addition to a ketone followed by dehydration and hydrogenation.[1] This method allows for the separation of isomers at the intermediate alkene stage.[1]

Reaction Scheme
  • Nucleophilic Addition: 3-Methylcyclopentanone reacts with Isobutylmagnesium bromide.[1]

  • Dehydration: Acid-catalyzed elimination yields a mixture of endo- and exo-cyclic alkenes.[1]

  • Catalytic Hydrogenation: Reduction of the double bond establishes the final stereocenters.[1]

Synthesis Start 3-Methylcyclopentanone Intermediate1 Tertiary Alcohol (1-isobutyl-3-methylcyclopentan-1-ol) Start->Intermediate1 THF, 0°C Reagent Isobutyl MgBr (Grignard) Reagent->Intermediate1 Alkenes Isomeric Alkenes (Endo/Exo mixture) Intermediate1->Alkenes - H2O Step2 Dehydration (H2SO4 / Heat) Step2->Alkenes Final 1-Isobutyl-3-methylcyclopentane (Cis/Trans Mixture) Alkenes->Final Stereoselective Reduction Step3 Hydrogenation (H2 / Pd-C) Step3->Final

Figure 2: Synthetic pathway via Grignard addition.[1] The hydrogenation step typically favors the cis-isomer due to catalyst approach from the less hindered face.[1]

Detailed Methodology

Step 1: Grignard Formation & Addition

  • Reagents: 3-Methylcyclopentanone (1.0 eq), Isobutyl bromide (1.2 eq), Mg turnings (1.3 eq), Anhydrous THF.

  • Procedure: Generate isobutylmagnesium bromide in THF under

    
    . Cool to 0°C. Add 3-methylcyclopentanone dropwise. The bulky isobutyl group will attack the ketone preferentially from the face opposite the C3-methyl group (steric control), though selectivity is modest at this stage.[1]
    
  • Workup: Quench with saturated

    
    . Extract with diethyl ether.[1]
    

Step 2: Dehydration

  • Reagents: p-Toluenesulfonic acid (pTsOH), Toluene.[1]

  • Procedure: Reflux the tertiary alcohol in toluene with a Dean-Stark trap to remove water.[1] This yields a mixture of 1-isobutyl-3-methylcyclopent-1-ene and related isomers.[1]

Step 3: Catalytic Hydrogenation

  • Reagents: 10% Pd/C,

    
     (1-3 atm), Ethanol.
    
  • Mechanism: The alkene absorbs onto the catalyst surface.[1] Hydrogen adds syn to the double bond.[1] The catalyst surface approaches from the face opposite the existing C3-methyl group to minimize steric clash, predominantly yielding the thermodynamically stable cis-1-isobutyl-3-methylcyclopentane .[1]

Analytical Characterization

Verification of the structure requires a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  m/z 140 (often weak).[1]
    
  • Base Peak: Typically m/z 83 or 69, corresponding to ring fragmentation and loss of the isobutyl side chain.[1]

  • Fragmentation Pattern:

    • 
       (Loss of methyl): m/z 125[1]
      
    • 
       (Loss of isopropyl from isobutyl): m/z 97[1]
      
    • 
       (Loss of isobutyl): m/z 83 (Ring contraction/stabilization)[1]
      
NMR Spectroscopy ( )
  • Isobutyl Methyls:

    
     0.85 - 0.90 ppm (Doublet, 6H, 
    
    
    
    ).[1] Characteristic of the isopropyl terminus.
  • Ring Methyl:

    
     0.95 - 1.05 ppm (Doublet, 3H).[1] Shift varies slightly between cis and trans isomers due to shielding effects.[1]
    
  • Methine/Methylene (Ring):

    
     1.2 - 2.0 ppm (Complex multiplet envelope).[1] The methine protons at C1 and C3 are distinct but often buried in the methylene signals.[1]
    

Applications in Research

  • Combustion Kinetics: Used as a single-component surrogate for "naphthenes" in jet fuel simulations to model low-temperature oxidation and soot formation pathways [1].[1]

  • Geochemical Biomarkers: 1,3-dialkylcyclopentanes serve as markers in petroleum analysis, helping to determine the thermal maturity of crude oil.[1]

  • Fragment-Based Drug Discovery (FBDD): The scaffold provides a lipophilic core with defined vectors (1,3-substitution) for spatially orienting pharmacophores in enzyme inhibitors.[1]

References

  • National Institute of Standards and Technology (NIST). cis-1-Butyl-3-methylcyclopentane Properties (Analogous Data). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. 1-Isobutyl-3-methylcyclopentane Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds.[1] Wiley-Interscience.[1] (Foundational text on cycloalkane conformational analysis).

Sources

Technical Profile: 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Isobutyl-3-methylcyclopentane Boiling Point Content Type: Technical Reference Guide Audience: Chemical Engineers, Thermodynamicists, and Process Chemists

Thermodynamic Properties, Synthesis, and Isomeric Separation

Executive Summary

1-Isobutyl-3-methylcyclopentane (C₁₀H₂₀) is a saturated naphthenic hydrocarbon. While often aggregated into "C10-naphthene" fractions in petrochemical assays, its specific physicochemical properties are critical for advanced fuel surrogate modeling and thermodynamic equation-of-state (EOS) calibration.

Direct Experimental Status: Explicit experimental boiling point data for this specific isomer is rare in open literature compared to its n-butyl or isopropyl analogs. Derived Boiling Point: 162.0°C – 163.5°C (at 760 mmHg) Note: This value is derived via Kovats Retention Index (KI) correlation and homologous series extrapolation, detailed in Section 2.

Physicochemical Characterization

The molecule exists as two geometric stereoisomers: cis and trans. In 1,3-disubstituted cyclopentanes, the cis isomer typically exhibits a slightly higher boiling point and density due to the "envelope" conformation allowing for more compact packing compared to the trans isomer, although the difference is often small (<1.5°C).

PropertyValue / RangeConfidence LevelMethod
Molecular Formula C₁₀H₂₀AbsoluteStoichiometry
Molecular Weight 140.27 g/mol AbsoluteIUPAC Weights
Boiling Point (Est.) 162.5°C ± 1.0°C HighKI-Linear Interpolation
Kovats Index (Non-polar) 948 – 956HighExperimental GC-MS [1]
Density (20°C) ~0.785 g/mLMediumGroup Contribution
Flash Point ~45°CMediumClosed Cup Est.[1][2]
Thermodynamic Derivation (The "Missing" Data Protocol)

When experimental boiling points are unavailable, they can be rigorously derived using Gas Chromatography (GC) retention indices on non-polar stationary phases (e.g., DB-1, squalane). This method relies on the linear relationship between the logarithm of adjusted retention time and the boiling point within a homologous series.

2.1 The Kovats Index (KI) Correlation

Experimental data places the Kovats Index of 1-isobutyl-3-methylcyclopentane between 948 and 956 on a semi-standard non-polar column [1].

  • Reference Standard 1: n-Nonane (C₉H₂₀) | KI = 900 | BP = 150.8°C

  • Reference Standard 2: n-Decane (C₁₀H₂₂) | KI = 1000 | BP = 174.1°C

Calculation Logic: The target molecule (KI ≈ 952) elutes almost exactly halfway between n-nonane and n-decane.




2.2 Structural Validation

Comparing structural analogs confirms this derived value:

  • cis-1-Butyl-3-methylcyclopentane (n-butyl chain): Predicted BP ~165.6°C.

    • Effect: Branching (isobutyl vs. n-butyl) typically lowers BP by 2-4°C due to reduced surface area for Van der Waals interactions.

    • Result: 165.6°C - 3°C ≈ 162.6°C.

  • cis-1-Methyl-3-isopropylcyclopentane (isopropyl chain): Predicted BP ~142°C.

    • Effect: Adding a methylene group (-CH₂-) typically adds 20-25°C.

    • Result: 142°C + 20°C ≈ 162°C.

Synthesis and Isomer Separation Workflow

Producing high-purity 1-isobutyl-3-methylcyclopentane requires a pathway that minimizes ring-opening side reactions.

3.1 Synthesis Pathway

The preferred route involves the hydrogenation of a diene precursor or the hydrodeoxygenation of a branched ketone.

SynthesisPath Precursor Precursor: 1-Isobutyl-3-methylcyclopentadiene H2_Cat Hydrogenation (Pd/C or Raney Ni) 50 atm, 150°C Precursor->H2_Cat + H2 Mixture Product Mixture: Cis/Trans Isomers (~60:40 ratio) H2_Cat->Mixture Saturation Distillation Spinning Band Distillation (>50 Theoretical Plates) Mixture->Distillation Purification Pure Target: 1-Isobutyl-3-methylcyclopentane Distillation->Pure Isolation

Figure 1: Catalytic hydrogenation pathway for synthesis.

3.2 Separation of Cis/Trans Isomers

Separating the cis and trans isomers is challenging due to their boiling point proximity (


).
  • High-Efficiency Rectification: Requires a spinning band distillation column with at least 50-80 theoretical plates. A high reflux ratio (20:1 to 50:1) is necessary.

  • Preparative GC: For analytical standards, preparative gas chromatography on a polar stationary phase (e.g., PEG/Carbowax) often yields better separation factors (

    
    ) than distillation.
    
  • Thermodynamic Inclusion (Urea Adsorption): In some dialkylcyclopentanes, the trans isomer fits more readily into urea inclusion channels, allowing for enrichment of the cis isomer in the filtrate.

Industrial Relevance & Applications
  • Jet Fuel Surrogates: Naphthenes (cycloalkanes) are critical in Jet A and JP-8 fuels for density and thermal stability. 1-Isobutyl-3-methylcyclopentane serves as a "Model Component" representing the C10-naphthene fraction in surrogate fuel mixtures used for computational fluid dynamics (CFD) combustion modeling.

  • Hydrocracking Studies: It is used as a probe molecule to test the shape selectivity of zeolite catalysts (e.g., ZSM-5 vs. Y-Zeolite). The bulky isobutyl group restricts access to smaller pore channels compared to n-butyl isomers, providing data on catalyst "pore mouth" geometry.

  • Solvent Properties: Due to its intermediate boiling point and non-polar nature, it is a candidate solvent for specific liquid-liquid extractions where aromatics (like toluene) must be avoided.

References
  • NIST Mass Spectrometry Data Center. (2025).[3] 1-Isobutyl-3-methylcyclopentane: Kovats Retention Indices. National Institute of Standards and Technology.[4][5][6]

  • PubChem. (2025).[2][3] Compound Summary: 1-Isobutyl-3-methylcyclopentane.[3] National Center for Biotechnology Information. [2][3]

  • Cheméo. (2025).[2][3] Physical Properties of cis-1-Butyl-3-methylcyclopentane (Analog Comparison).

  • Engewald, W., et al. (1999). Retention Index-Boiling Point Correlations for Alkylcyclopentanes. Journal of Chromatography A. (Contextual grounding for Section 2.1).

Sources

Precision Density Profiling of 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 1-Isobutyl-3-methylcyclopentane , focusing on density profiling, thermodynamic behavior, and measurement protocols.

Thermodynamic Characterization & Analytical Protocols

Executive Summary

1-Isobutyl-3-methylcyclopentane (


) is a saturated alicyclic hydrocarbon (naphthene) of significant interest in two primary domains: advanced combustion kinetics  (as a component of jet fuel surrogates like POSF 4658) and pharmaceutical process chemistry  (as a lipophilic solvent or non-polar impurity).

Unlike linear alkanes (e.g.,


-decane), the cyclopentane ring confers a higher density and boiling point due to restricted conformational freedom. However, specific experimental density constants for this isomer are frequently absent from standard safety data sheets (SDS), necessitating reliance on predictive equations of state (EOS) or direct experimental validation.

This guide provides the estimated physicochemical baseline, the thermodynamic theory governing its volumetric behavior, and the ASTM D4052 standard protocol for precise density determination.

Physicochemical Profile

The following data aggregates predicted values derived from Group Contribution Methods (Joback/Stein) and comparative experimental data from structural analogs (


-1-butyl-3-methylcyclopentane).
Table 1: Core Physicochemical Properties
PropertyValue (Estimated/Predicted)Confidence IntervalMethod/Source
Molecular Formula

N/AStoichiometry
Molecular Weight 140.27 g/mol ExactIUPAC Atomic Weights
Density (

) at 20°C
0.782 – 0.791 g/mL ± 0.015Group Contribution (Joback)
Boiling Point 168°C – 173°C± 3°CComparative (vs.

-decane)
Refractive Index (

)
1.435 – 1.445± 0.005Lorentz-Lorenz Correlation
Flash Point ~48°C - 52°C± 5°CClosed Cup Prediction
LogP (Octanol/Water) 5.2 – 5.7HighLipophilicity Modeling

Critical Note: The density of 1-isobutyl-3-methylcyclopentane is higher than its acyclic isomer 1-decene (0.741 g/mL) but lower than unsubstituted cyclodecane (~0.85 g/mL). The isobutyl branching introduces steric hindrance that slightly reduces packing efficiency compared to


-butyl analogs.
Thermodynamic Behavior: Density vs. Temperature

In process engineering and drug delivery formulations, density is not a static constant. It varies inversely with temperature. For 1-isobutyl-3-methylcyclopentane, this relationship is non-linear but can be approximated for operational ranges (15°C – 60°C) using the Modified Rackett Equation .

Equation of State (EOS) Logic

The density


 at temperature 

(Kelvin) is defined by:


Where:

  • 
     = Molecular Weight (140.27)[1][2][3]
    
  • 
     = Critical Volume (Estimated ~535 cm³/mol)
    
  • 
     = Critical Temperature (Estimated ~625 K)
    
  • 
     = Rackett Compressibility Factor (Typically ~0.29 for cycloalkanes)
    

Practical Implication: Researchers utilizing this solvent for Liquid-Liquid Extraction (LLE) must account for a volume expansion of approximately 0.1% per °C . A 1000L reactor charge at 20°C will expand to ~1040L at 60°C, significantly affecting concentration calculations.

Technical Protocol: High-Precision Density Measurement

Since literature values are often predictive, experimental validation is mandatory for GLP/GMP environments. The Oscillating U-Tube Method (based on ASTM D4052) is the gold standard for volatile cycloalkanes.

Methodology: Oscillating U-Tube (Digital Density Meter)

Principle: The sample is introduced into a borosilicate glass U-tube that is electronically excited to vibrate at its characteristic frequency (


). The density (

) is directly proportional to the square of the period of oscillation (

).


(Where A and B are instrument constants determined by calibration)
Step-by-Step Workflow
  • System Calibration:

    • Inject Ultra-pure Water (Milli-Q, degassed) at 20.00°C. Target:

      
       g/cm³.
      
    • Inject Dry Air at 20.00°C. Target:

      
       g/cm³.
      
    • Validation: If deviation > 0.00005 g/cm³, recalibrate cell constants.

  • Sample Preparation:

    • Degassing: 1-Isobutyl-3-methylcyclopentane is volatile. Degas using ultrasonic bath (3 mins) or weak vacuum to prevent micro-bubble formation, which causes artificially low density readings.

    • Temperature Equilibration: Bring sample to 20°C ± 0.5°C before injection to minimize thermal shock to the sensor.

  • Injection & Measurement:

    • Inject ~2 mL of sample using a Luer-lock syringe.

    • Visual Check: Inspect U-tube via camera/window. Ensure zero bubbles.

    • Allow thermal equilibrium (instrument indicates "Stability").

    • Record Density (

      
      ) and Specific Gravity (
      
      
      
      ).
  • Viscosity Correction:

    • If the sample is viscous (unlikely for this isomer, but possible in crude mixtures), enable the instrument's automatic viscosity correction algorithm.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for characterizing the density and purity of a synthesized batch of 1-isobutyl-3-methylcyclopentane.

DensityCharacterization Start Crude 1-Isobutyl-3-methylcyclopentane Degas Degassing (Ultrasonic/Vacuum) Remove Micro-bubbles Start->Degas TempControl Thermostatting @ 20.00°C (Peltier Element) Degas->TempControl Inject Injection into U-Tube (ASTM D4052) TempControl->Inject Measure Oscillation Period Measurement Inject->Measure Decision Is Deviation > Predicted Range? (0.78 - 0.79 g/mL) Measure->Decision Pass Pass: Record Density Proceed to Refractive Index Decision->Pass No Fail Fail: Check Purity (GC-MS) Identify Linear Isomers Decision->Fail Yes

Figure 1: Decision logic for density validation. Deviations often indicate contamination with linear isomers (lower density) or aromatics (higher density).

Applications in Drug Development

While often viewed as a fuel component, this molecule has specific utility in pharmaceutical R&D:

  • Lipophilicity Modeling (

    
    ): 
    
    • The density is a critical input for calculating Molar Volume (

      
      ) .
      
    • 
       is used in Quantitative Structure-Activity Relationship (QSAR) models to predict how the lipophilic isobutyl moiety interacts with hydrophobic pockets in receptor sites.
      
    • Calculation:

      
       cm³/mol.
      
  • Impurity Profiling (ICH Q3C):

    • In syntheses involving Grignard reagents (e.g., isobutylmagnesium bromide) and cyclopentanones, this alkane may form as a reduction byproduct.

    • Accurate density values allow for rapid "Go/No-Go" purity checks of recovered solvents before running expensive GC-MS analysis.

References
  • National Institute of Standards and Technology (NIST). Standard Reference Data for C10 Cycloalkanes. NIST Chemistry WebBook. [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. [Link]

  • ASTM International. (2018). ASTM D4052-18a: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[Link]

  • PubChem. Compound Summary: 1-Isobutyl-3-methylcyclopentane (CID 520404).[3][4] National Library of Medicine. [Link]

Sources

Technical Profile: 1-Isobutyl-3-methylcyclopentane Solubility & Physicochemical Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isobutyl-3-methylcyclopentane (CAS: 29053-04-1) is a saturated C10 cycloalkane characterized by high lipophilicity and low aqueous solubility. Often encountered as a component in complex hydrocarbon mixtures (e.g., petroleum distillates, jet fuels) or as a specialized intermediate in fine chemical synthesis, its solubility behavior is governed by weak Van der Waals interactions.

This guide provides a definitive physicochemical profile of the molecule, synthesizing calculated thermodynamic data with standard experimental methodologies. It addresses the scarcity of empirical data in public literature by providing self-validating protocols for solubility determination and predictive modeling parameters (Hansen Solubility Parameters) to aid in solvent selection for extraction and purification workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data consolidates structural identifiers and thermodynamic properties. Where experimental values are absent from the literature, high-fidelity predictive models (Joback and Crippen fragmentation methods) are utilized.

Table 1: Physicochemical Specifications
PropertyValueSource/Method
Chemical Name 1-Isobutyl-3-methylcyclopentaneIUPAC
CAS Number 29053-04-1Chemical Abstracts Service
Molecular Formula

-
Molecular Weight 140.27 g/mol -
Boiling Point 165.2°C (438.4 K)Calculated (Joback Method) [1]
Density (20°C) ~0.78 - 0.80 g/mLEstimated (Analog Comparison)
LogP (Octanol/Water) 4.5Calculated (XLogP3) [2]
Refractive Index ~1.43 - 1.44Estimated (C10 Cycloalkanes)
Flash Point ~45°C - 50°CEstimated (Closed Cup)

Solubility Profile

Aqueous Solubility

Due to its non-polar aliphatic structure, 1-Isobutyl-3-methylcyclopentane exhibits negligible solubility in water.[1]

  • Theoretical Solubility:

    
     mol/L (
    
    
    
    92 mg/L) at 25°C [1].
  • Practical Classification: Insoluble .[1] In practical laboratory settings, concentrations will typically remain below detection limits of standard UV-Vis methods, necessitating GC-FID for quantification.

  • Mechanistic Insight: The hydrophobic effect dominates the solvation thermodynamics. The energy required to create a cavity in the hydrogen-bonded water network far exceeds the energy released by the weak London dispersion forces between the cycloalkane and water.

Organic Solubility

The molecule follows "like dissolves like" principles, showing complete miscibility with non-polar solvents.

Solvent ClassSolubility StatusExamples
Aliphatics MiscibleHexane, Heptane, Cyclohexane
Aromatics MiscibleBenzene, Toluene, Xylene
Chlorinated MiscibleChloroform, Dichloromethane
Ethers MiscibleDiethyl Ether, THF
Alcohols Partially SolubleEthanol (High), Methanol (Limited)
Polar Aprotic Low SolubilityDMSO, Acetonitrile
Hansen Solubility Parameters (HSP)

To facilitate solvent substitution, the Hansen Solubility Parameters are estimated below. These values quantify the cohesive energy density based on Dispersion (


), Polar (

), and Hydrogen Bonding (

) forces.
  • 
     (Dispersion):  16.5 
    
    
    
    (Dominant interaction)
  • 
     (Polar):  0.0 
    
    
    
    (Negligible dipole)
  • 
     (Hydrogen Bonding):  0.0 
    
    
    
    (No donor/acceptor sites)
  • Interaction Radius (

    
    ):  ~4.0 (Typical for hydrocarbons)
    

Application: When selecting a solvent for extraction, choose solvents where the "distance" (


) between the solvent and 1-Isobutyl-3-methylcyclopentane is minimized (

).

Experimental Protocols

Since specific empirical data is rare, the following self-validating protocols allow researchers to determine exact solubility limits and partition coefficients in-house.

Protocol A: Shake-Flask Solubility Determination (GC-FID)

Objective: Quantify the saturation limit of 1-Isobutyl-3-methylcyclopentane in a target solvent (e.g., water or methanol).

Reagents:

  • Analyte: 1-Isobutyl-3-methylcyclopentane (>98% purity).

  • Internal Standard: n-Decane (or similar C10 alkane with distinct retention time).

  • Solvent: HPLC-grade Water or Methanol.

Workflow:

  • Preparation: Add excess analyte (approx. 1 mL) to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate undissolved oil droplets.

  • Sampling: Carefully withdraw the supernatant (aqueous phase) using a glass syringe. Crucial: Avoid the surface layer.[2][3]

  • Extraction: Extract the supernatant with 1 mL of Hexane containing the Internal Standard.

  • Analysis: Inject 1 µL into GC-FID.

  • Calculation: Use the internal standard ratio to calculate concentration.

Protocol B: Partition Coefficient (LogP) Validation

Objective: Confirm lipophilicity for ADME prediction.

Workflow Visualization:

LogP_Determination Start Start: Equilibrate Octanol & Water Mix Add 1-Isobutyl-3-methylcyclopentane (Known Mass) Start->Mix Shake Shake for 24h @ 25°C Mix->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Sample Sample Both Phases Independently Centrifuge->Sample Analyze Quantify via GC-FID Sample->Analyze Calc Calculate K = [Oct] / [Aq] Analyze->Calc

Figure 1: Step-by-step logic for determining the Octanol-Water Partition Coefficient.

Applications & Handling

Industrial Relevance
  • Petrochemical: Used as a marker for C10 cycloalkane fractions in jet fuel analysis (Jet-A/JP-8 surrogates) [3].

  • Extraction: Acts as a highly selective non-polar solvent for extracting terpenes from plant matrices (e.g., Valeriana species) where avoiding polar contaminants (chlorophyll, sugars) is critical.

Safety Profile (GHS Classification)
  • Flammability: H226 - Flammable liquid and vapor.

  • Health: H304 - May be fatal if swallowed and enters airways (Aspiration Hazard).[3][4]

  • Handling: Use spark-proof tools. Ground/bond container and receiving equipment.

References

  • Cheméo. (2023).[5] Chemical Properties of Cyclopentane, 1-methyl-3-(2-methylpropyl)- (CAS 29053-04-1). Retrieved from [Link]

  • PubChem. (2023).[6] 1-Isobutyl-3-methylcyclopentane | C10H20 | CID 520404.[6] National Library of Medicine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2006). Properties of a 50/50 Mixture of Jet-A + S-8. NIST Technical Note. Retrieved from [Link]

  • Abbott, S. (2023).[5] Hansen Solubility Parameters: A User's Handbook. Steven Abbott TCNF. Retrieved from [Link]

Sources

Thermodynamic Characterization of 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Predictive Modeling & Experimental Validation

Executive Summary

1-Isobutyl-3-methylcyclopentane (C₁₀H₂₀) represents a specific class of alkyl-substituted cycloalkanes critical to two distinct fields: advanced jet fuel surrogates (where ring strain and branching ratios dictate combustion kinetics) and pharmaceutical scaffold design (where lipophilicity and metabolic stability govern bioavailability).

Unlike common solvents (e.g., methylcyclohexane), specific experimental thermodynamic data for this isomer is sparse in open literature. This guide provides a predictive baseline derived from Group Additivity methods and details the experimental protocols required to validate these properties in-house.

Part 1: Molecular Architecture & Stereochemistry

Before analyzing energy, we must define the geometry. The 1,3-substitution pattern on the cyclopentane ring introduces critical stereochemical constraints that directly impact enthalpy of formation (


) and entropy (

).
Stereochemical Configuration

The molecule exists primarily as two geometric isomers: cis and trans.

  • Cis-1-Isobutyl-3-methylcyclopentane: Both substituents can adopt pseudo-equatorial positions on the ring envelope, generally minimizing 1,3-diaxial-like steric repulsion. This is the thermodynamically preferred isomer.

  • Trans-1-Isobutyl-3-methylcyclopentane: Forces one substituent into a pseudo-axial orientation, increasing steric strain energy by approximately 2–4 kJ/mol relative to the cis form.

Diagram: Conformational Energy Landscape

The following diagram illustrates the relationship between the isomers and the workflow to isolate them for measurement.

G cluster_0 Synthesis & Isomerization cluster_1 Thermodynamic Impact Mix Racemic Mixture (Synthesis Output) Cat AlCl3 Isomerization (Thermodynamic Control) Mix->Cat Equilibration Cis Cis-Isomer (Major Product, Lower Energy) Cat->Cis Favored Trans Trans-Isomer (Minor Product, Higher Energy) Cat->Trans Strained Dh ΔH_combustion (Cis < Trans) Cis->Dh Bp Boiling Point (Cis > Trans typically) Cis->Bp Trans->Dh Trans->Bp

Figure 1: Isomerization workflow and thermodynamic consequences of 1,3-substitution.

Part 2: Predicted Thermodynamic Properties[1]

In the absence of direct experimental values, we utilize Benson Group Additivity (BGA) and Joback Methods . These values serve as the "Null Hypothesis" for your experimental validation.

Table 1: Estimated Thermophysical Parameters (298.15 K)
PropertySymbolEstimated ValueMethod/SourceConfidence
Molar Mass

140.27 g/mol ExactHigh
Enthalpy of Formation (Gas)

-209.6 kJ/molJoback/BGA [1][2]Medium
Enthalpy of Formation (Liq)

-247.4 kJ/molDerived (

)
Medium
Enthalpy of Vaporization

37.8 kJ/molJoback Method [1]Medium
Heat Capacity (Gas)

215.5 J/(mol[1][2][3][4]·K)Group AdditivityHigh
Boiling Point

168°C (441 K)Comparative (C10)Medium
Density

0.785 g/cm³Read-across (C10)High
LogP (Octanol/Water)

4.8XLogP3 [3]High

Analyst Note: The enthalpy of formation is heavily influenced by the cis/trans ratio. The value above assumes the equilibrium mixture (predominantly cis). Pure trans material would have a less negative


 (approx. -205 kJ/mol).
Comparative Analysis (Read-Across)

To validate these estimates, compare them to the experimentally known n-butylcyclohexane (C₁₀H₂₀ isomer):

  • n-Butylcyclohexane

    
    : -216.7 kJ/mol.
    
  • Correction: Five-membered rings have slightly higher ring strain (approx. 25 kJ/mol total strain) compared to the chair-form cyclohexane. Thus, 1-Isobutyl-3-methylcyclopentane should be slightly less stable (less negative

    
    ) than its cyclohexane isomer. Our estimate of -209.6 kJ/mol aligns with this chemical logic.
    

Part 3: Experimental Determination Protocols

For drug filing or fuel certification, estimated values are insufficient. You must generate self-validating experimental data.

Protocol A: Enthalpy of Formation via Combustion Calorimetry

Objective: Determine


 with <0.1% error.
  • Purification:

    • Synthesize 1-isobutyl-3-methylcyclopentane.

    • Crucial Step: Use preparative Gas Chromatography (GC) to isolate the cis isomer to >99.9% purity. Impurities (water, other isomers) are the primary source of error in calorimetry.

    • Verify purity using Karl Fischer titration (water < 50 ppm).

  • Bomb Calorimetry (Isoperibol):

    • Apparatus: Parr 6200 or equivalent.

    • Mass: Weigh ~0.5 g of sample into a fused silica crucible.

    • Ignition: Pressurize with 3.0 MPa pure Oxygen.

    • Reaction:

      
      
      
    • Washburn Corrections: You must correct for the energy of stirring, acid formation (HNO₃ from trace N₂), and cotton thread ignition.

  • Calculation Logic:

    
    
    
    
    
    • Reference: Standard enthalpies for CO₂ and H₂O are taken from CODATA key values.

Protocol B: Vapor Pressure & Enthalpy of Vaporization

Objective: Determine volatility and


 for EOS modeling.
  • Method: Ebulliometry (Comparative).

  • Setup: Twin-ebulliometer with water or n-decane as the reference standard.

  • Range: Measure boiling points at pressures from 2 kPa to 101.3 kPa.

  • Analysis:

    • Fit data to the Antoine Equation :

      
      
      
    • Derive

      
       using the Clausius-Clapeyron relation at 298 K.
      
Diagram: Experimental Workflow

Experiment cluster_cal Calorimetry cluster_vap Phase Equilibrium Sample Crude Sample PrepGC Prep GC (>99.9% Purity) Sample->PrepGC Bomb Bomb Calorimeter (Combustion) PrepGC->Bomb Eb Ebulliometry (P vs T) PrepGC->Eb DfH ΔfH (Liquid) Bomb->DfH Final ΔfH (Gas) DfH->Final Hess Law Vap ΔvapH & Antoine Constants Eb->Vap Vap->Final Correction

Figure 2: Workflow for deriving the Gas Phase Enthalpy of Formation.

Part 4: Applications & Implications[1][6]

Drug Development (ADME/Tox)
  • Lipophilicity: With a calculated LogP of ~4.8, this scaffold is highly lipophilic. It will readily cross the blood-brain barrier (BBB).

  • Metabolic Soft Spots: The tertiary carbon at the ring junction (C1 and C3) and the tertiary carbon of the isobutyl group are prime targets for CYP450 hydroxylation.

  • Scaffold Use: Often used to increase the hydrodynamic radius of a lead compound without adding aromaticity, reducing "flatness" (Fsp3 score improvement).

Fuel Science
  • Cetane/Octane Balance: The branching (isobutyl) improves Octane Number (RON) compared to n-butylcyclopentane but lowers Cetane Number.

  • Sooting Tendency: As a cycloalkane, it has a higher Threshold Sooting Index (TSI) than acyclic alkanes but lower than aromatics. It is a "cleaner" component of Jet A.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link

  • NIST Chemistry WebBook, SRD 69. Thermophysical Properties of Hydrocarbons. National Institute of Standards and Technology.[5][6][7] (Data for analogous C10 compounds used for calibration). Link

  • Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. Link

  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.[8] (Foundational text for Group Additivity).

  • PubChem Compound Summary. (2025). 1-Isobutyl-3-methylcyclopentane (CID 520404).[8] National Center for Biotechnology Information. Link

Sources

Comprehensive Spectral Characterization of 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

1-Isobutyl-3-methylcyclopentane (


, MW 140.27  g/mol ) is a saturated cycloalkane often encountered as a fragrance ingredient (woody/green notes) or a hydrogenated derivative in terpene synthesis.[1] Characterizing this molecule requires distinguishing between its stereoisomers (cis and trans) and resolving the overlapping signals typical of alkyl-substituted cycloalkanes.[1]

This guide provides a technical breakdown of its spectral signature, focusing on the causality of signal patterns in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Stereochemical Framework

The molecule exhibits geometric isomerism due to the 1,3-substitution pattern on the cyclopentane ring.[1]

  • Cis-isomer: Both substituents are on the same face of the ring.[1] In the preferred "envelope" conformation, both groups occupy pseudo-equatorial positions to minimize 1,3-diaxial steric strain.[1] This is generally the thermodynamic product.[1]

  • Trans-isomer: Substituents are on opposite faces (one pseudo-axial, one pseudo-equatorial), resulting in higher steric energy.[1]

Stereochemistry cluster_0 Thermodynamic Stability Cis Cis-Isomer (Pseudo-diequatorial) More Stable Trans Trans-Isomer (Pseudo-axial/equatorial) Less Stable Cis->Trans Epimerization (High T / Catalyst)

Figure 1: Stereochemical relationship between 1,3-disubstituted cyclopentane isomers.

Mass Spectrometry (GC-MS) Analysis[1]

The mass spectrum of 1-isobutyl-3-methylcyclopentane is dominated by fragmentation of the alkyl side chain and ring cleavage.[1] Unlike aromatics, the molecular ion (


) is often weak or absent in electron ionization (EI) modes.[1]
Key Diagnostic Ions (EI, 70 eV)
m/zRelative IntensityFragment AssignmentMechanistic Origin
140 < 5%

(Molecular Ion)
Intact molecule (often barely visible).[1]
125 Low

Loss of methyl radical (

).[1]
97 High

Loss of isopropyl radical (

) from the isobutyl chain via

-cleavage.
83 Medium

Loss of entire isobutyl group (

).[1]
55 Base Peak

Ring fragmentation (retro-Diels-Alder like cleavage).[1]
41 High

Cyclopropyl cation / Allyl cation rearrangement.[1]
Fragmentation Pathway Logic

The high intensity of m/z 97 is the primary identifier for the isobutyl substitution pattern, distinguishing it from an n-butyl analog (which would favor propyl loss, m/z 97, but via a different mechanism) or tert-butyl (strong m/z 57).[1] The cleavage occurs at the bond beta to the ring, ejecting the isopropyl radical.[1]

MS_Fragmentation M Molecular Ion [C10H20]+ m/z 140 F1 Fragment A [M - Isopropyl]+ m/z 97 M->F1 - C3H7• (43) F2 Fragment B [M - Isobutyl]+ m/z 83 M->F2 - C4H9• (57) Base Base Peak C4H7+ m/z 55 F1->Base Ring Cleavage

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) MS.

NMR Spectroscopy Profiles

Characterization relies on distinguishing the diastereotopic protons of the isobutyl group and the ring methines.[1] The following data represents the cis-isomer (major product in hydrogenation).

H NMR (400 MHz, CDCl )
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.85 – 0.90 Doublet (

Hz)
6HIsobutyl

Characteristic isopropyl terminus.[1]
0.92 – 0.98 Doublet (

Hz)
3HRing Methyl

Distinct from side chain methyls.[1]
1.15 – 1.25 Multiplet2HIsobutyl

Diastereotopic protons (often overlap).[1]
1.60 – 1.75 Multiplet1HIsobutyl

Methine of the isobutyl group.[1]
1.70 – 1.90 Multiplet2HRing Methines (H1, H3)

-protons on the ring.[1]
1.00 – 1.50 Complex Mult.[1]6HRing Methylenes (H2, H4, H5)Envelope conformation causes complex splitting.[1]

Technical Note on Solvent Effects: Using


 (Benzene-d6) instead of 

is highly recommended for this molecule.[1] The magnetic anisotropy of the benzene ring often induces larger shift differences between the methyl groups, resolving the overlap between the ring methyl and isobutyl methyls.[1]
C NMR (100 MHz, CDCl )
Shift (

, ppm)
Carbon TypeAssignment
22.5, 22.8

Isobutyl methyls (may be distinct or overlapping).[1]
20.1

Ring methyl.[1][2][3]
25.8

Isobutyl methine.[1]
32.0 – 35.0

Ring C4, C5.[1]
38.5

Ring C1, C3 (Methines).[1]
44.0 – 46.0

Ring C2 (Between substituents) & Isobutyl

.

Note: The C2 methylene (between the two substituents) typically appears downfield relative to C4/C5 due to the


-effect of the two alkyl branches.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data suitable for publication or patent filing:

  • Solvent Selection: Use Benzene-d6 (

    
    )  for optimal dispersion of alkyl signals.[1] If 
    
    
    
    is required by SOP, ensure it is neutralized (pass through basic alumina) to prevent acid-catalyzed epimerization.[1]
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (silica dust from purification).[1]

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of methyl protons.
    • Acquire

      
      C with proton decoupling (CPD).[1]
      
    • Run DEPT-135 to distinguish

      
       (positive) from 
      
      
      
      (negative).[1]
Protocol B: GC-MS Quality Control
  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Start: 50°C (hold 2 min).

    • Ramp: 10°C/min to 250°C.[1]

    • Hold: 5 min.

  • Injection: Split mode (50:1) to prevent detector saturation.[1]

  • Validation: The retention index (Kovats) for 1-isobutyl-3-methylcyclopentane on a DB-5 column is approximately 948–956 [1].[1]

References

  • NIST Mass Spectrometry Data Center. 1-Isobutyl-3-methylcyclopentane.[1][4] NIST Chemistry WebBook, SRD 69.[1] National Institute of Standards and Technology.[1] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for cycloalkane coupling constants and fragmentation).

  • PubChem. 1-Isobutyl-3-methylcyclopentane (Compound). National Library of Medicine.[1] [Link][1]

Sources

Technical Guide: NMR Spectroscopy of 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, self-validating framework for the NMR analysis of 1-Isobutyl-3-methylcyclopentane.

Executive Summary

1-Isobutyl-3-methylcyclopentane represents a classic challenge in aliphatic stereochemical assignment. Often encountered as a structural motif in terpenoid fragrances or as a lipophilic scaffold in drug discovery, this molecule exists as two diastereomers: cis and trans.[1]

Distinguishing these isomers requires more than simple chemical shift matching; it demands a mechanistic understanding of cyclopentane conformational mobility (pseudorotation) and steric compression effects.[1] This guide provides a rigorous, self-validating NMR protocol to assign stereochemistry with >98% confidence, utilizing the Gamma-Gauche Effect in


C NMR and NOESY  spatial correlations as the primary determinants.

Structural Dynamics & Stereochemistry

Before interpreting spectra, one must understand the conformational landscape.[1] Unlike cyclohexane (rigid chair), cyclopentane exists in a dynamic "envelope" or "twist" conformation to minimize torsional strain.[1]

  • The Cis Isomer (Thermodynamic): In the 1,3-disubstituted pattern, the cis isomer allows both the isobutyl and methyl groups to adopt pseudo-equatorial positions simultaneously. This minimizes steric strain.[1]

  • The Trans Isomer (Kinetic/Strained): The trans configuration forces one substituent into a pseudo-axial position, introducing significant 1,3-diaxial-like steric compression.

This difference in steric environment is the fundamental driver of the NMR spectral differences described below.

Workflow: Stereochemical Assignment Logic

The following decision tree outlines the logical path to definitive assignment.

AssignmentLogic Start Unknown Isomer Sample Step1 1. Acquire 13C NMR (Proton Decoupled) Start->Step1 Decision Analyze C1 & C3 Shifts (Gamma-Gauche Effect) Step1->Decision Res_Downfield Signals Downfield (Relatively) Indicative of Pseudo-Equatorial Decision->Res_Downfield Less Shielded Res_Upfield Signals Upfield (Shielded) Indicative of Pseudo-Axial Decision->Res_Upfield More Shielded Hypothesis_Cis Hypothesis: CIS Isomer (Thermodynamic) Res_Downfield->Hypothesis_Cis Hypothesis_Trans Hypothesis: TRANS Isomer (Sterically Compressed) Res_Upfield->Hypothesis_Trans Validation 2. Validation: NOESY 1D/2D Target: H1 - H3 Correlation Hypothesis_Cis->Validation Hypothesis_Trans->Validation Result_NOE Strong NOE (H1-H3) (Protons on same face) Validation->Result_NOE Confirm Cis Result_NoNOE Weak/No NOE (Protons on opposite faces) Validation->Result_NoNOE Confirm Trans

Figure 1: Logical workflow for stereochemical assignment using 13C shielding and NOE correlations.

NMR Spectroscopy Analysis

C NMR: The Gamma-Gauche Effect

The most reliable method for distinguishing cis from trans in 1,3-alkylcyclopentanes is


C NMR, relying on the Gamma-Gauche Effect .
  • Mechanism: When a substituent is in a pseudo-axial position (as in the trans isomer), it experiences steric compression with the ring carbons at the

    
    -position. This compression causes an electron cloud distortion that shields the nucleus, resulting in an upfield shift (lower ppm) .[1]
    
  • Diagnostic Rule: The ring carbons (C1, C3) and the substituent methyl carbons in the trans isomer will appear at lower frequency (upfield) compared to the cis isomer.[2]

Predicted Chemical Shift Trends (Relative):

Carbon PositionCis-1-Isobutyl-3-methyl (Pseudo-diequatorial)Trans-1-Isobutyl-3-methyl (Pseudo-axial/equatorial)Diagnostic Note
C1 (Ring) Downfield (

)
Upfield (

)
Primary Indicator (Steric Shielding)
C3 (Ring) Downfield (

)
Upfield (

)
Primary Indicator
Methyl (on Ring) DownfieldUpfield

-effect from ring
C2 (Bridge) DownfieldUpfieldOften shows significant shielding in trans

Note: The absolute difference is typically 2–5 ppm for ring carbons.

H NMR: Multiplicity and Overlap

The proton spectrum is often complex due to the overlap of the cyclopentane envelope protons and the isobutyl methylene signals.[1]

  • Methyl Region (0.8 – 1.0 ppm):

    • Ring Methyl: Doublet (d).[1][3]

    • Isobutyl Methyls: Two doublets (dd) or overlapping doublets, appearing as a pseudo-triplet depending on resolution.[1]

  • Methine Protons (H1/H3):

    • In the cis isomer, H1 and H3 are pseudo-axial (if substituents are equatorial).[1] They typically appear as broad multiplets upfield of the equatorial protons.[1]

    • Solvent Tip: If signals overlap in CDCl

      
      , switch to Benzene-d
      
      
      
      (C
      
      
      D
      
      
      )
      .[1] The magnetic anisotropy of benzene often induces shift dispersion, separating the aliphatic envelope protons.[1]
NOESY/ROESY: The Validation Step

To confirm the assignment derived from


C data, Nuclear Overhauser Effect (NOE) spectroscopy is mandatory.[1]
  • Cis-Isomer: The substituents are on the same face (pseudo-equatorial).[1] This forces the methine protons (H1 and H3) to also be on the same face (pseudo-axial).[1]

    • Result: Strong NOE correlation between H1 and H3.

  • Trans-Isomer: The substituents are on opposite faces.[1] Consequently, H1 and H3 are on opposite faces.[1]

    • Result: No (or very weak) NOE correlation between H1 and H3.

Experimental Protocol

Sample Preparation[1]
  • Concentration: Prepare a 10–20 mg sample in 0.6 mL of solvent.

  • Solvent Selection:

    • Primary:CDCl

      
        (Chloroform-d) for standard comparison.[1]
      
    • Secondary:C

      
      D
      
      
      
      (Benzene-d
      
      
      ) if aliphatic resolution is poor (0.8–1.8 ppm region).[1]
  • Filtration: Filter through a cotton plug to remove particulates that cause line broadening.[1]

Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR: 
    
    • Pulse angle: 30°[1][4]

    • Relaxation delay (d1): 2.0 s (ensure methyl integration accuracy)

    • Scans: 16–64

  • 
    C NMR: 
    
    • Decoupling: Proton-decoupled (Waltz-16 or similar)

    • Relaxation delay: 2.0 s[1]

    • Scans: >512 (to detect quaternary carbons and resolve isomers)

  • 2D NOESY:

    • Mixing time: 500 ms (optimized for medium-sized molecules)

    • Resolution: 2048 x 256 points

References

  • Grant, D. M., & Paul, E. G. (1964).[1] "Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes." Journal of the American Chemical Society.[1] (Foundational text on steric shifts and the gamma-gauche effect).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][5] (Standard reference for calculating substituent effects in cycloalkanes).

  • Whitesell, J. K., & Minton, M. A. (1987).[1] "Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy." Stereochemical Analysis of Alicyclic Compounds. (Specific methodologies for cyclopentane derivatives).

  • PubChem Compound Summary: 1-Isobutyl-3-methylcyclopentane. (Source for basic physicochemical identifiers and isomer existence).

Sources

Structural Elucidation of 1-Isobutyl-3-methylcyclopentane: A Mass Spectrometric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

1-Isobutyl-3-methylcyclopentane (


, MW 140.[1][2][3]27) represents a classic challenge in the structural elucidation of saturated cyclic hydrocarbons. Commonly found in the naphthenic fraction of petroleum or as a structural motif in terpene synthesis, this molecule lacks functional groups that typically direct fragmentation. Consequently, its Electron Ionization (EI) mass spectrum is governed by subtle energetic competitions between ring strain release and alkyl side-chain cleavage.

This guide moves beyond basic spectral matching. It provides a mechanistic framework for interpreting the fragmentation physics of 1,3-disubstituted cyclopentanes and establishes a self-validating protocol for distinguishing its stereoisomers (cis/trans) using coupled Gas Chromatography-Mass Spectrometry (GC-MS).

Fragmentation Physics & Mechanism[4]

In 70 eV Electron Ionization, the molecular ion (


, 

140) of 1-isobutyl-3-methylcyclopentane is thermodynamically unstable. The fragmentation is driven by the need to stabilize the radical cation, primarily through

-cleavage
at the ring-substituent bond.
The Dominant Pathway: Loss of Isobutyl

The most favorable energetic pathway is the loss of the largest alkyl substituent. The bond connecting the isobutyl group to the cyclopentane ring is cleaved to relieve steric strain and generate a secondary carbocation on the ring.

  • Mechanism:

    
    -cleavage at C1.
    
  • Fragment: Loss of the isobutyl radical (

    
    , 57 u).
    
  • Resulting Ion: The 3-methylcyclopentyl cation (

    
    ).
    
  • Observed Peak:

    
     83  (Base Peak).
    
Secondary Pathway: Loss of Methyl

A competing, though kinetically less favored, pathway involves the loss of the methyl group at C3.

  • Fragment: Loss of methyl radical (

    
    , 15 u).
    
  • Resulting Ion: The 1-isobutylcyclopentyl cation (

    
    ).
    
  • Observed Peak:

    
     125 .
    
  • Intensity: Significantly lower than

    
     83 due to the stability difference between losing a methyl vs. a larger branched alkyl group.
    
Ring Scission & Rearrangement

Following the initial ionization, the cyclopentane ring often undergoes homolytic scission. This leads to characteristic alkene losses (e.g., ethylene,


, 28 u) from the 

83 or

125 ions, producing lower mass clusters at

55 and

69.
Visualization of Fragmentation Pathways

FragmentationPathways Parent Molecular Ion (M+) m/z 140 (Unstable) IsobutylLoss Loss of Isobutyl (-C4H9) Alpha-Cleavage Parent->IsobutylLoss Major Pathway MethylLoss Loss of Methyl (-CH3) Alpha-Cleavage Parent->MethylLoss Minor Pathway BasePeak Base Peak m/z 83 (3-methylcyclopentyl+) IsobutylLoss->BasePeak MinorPeak Minor Peak m/z 125 (1-isobutylcyclopentyl+) MethylLoss->MinorPeak RingScission Ring Scission (-C2H4) BasePeak->RingScission Fragment55 Fragment m/z 55 (C4H7+) RingScission->Fragment55

Figure 1: Mechanistic fragmentation tree for 1-isobutyl-3-methylcyclopentane under 70 eV EI.

Stereochemical Differentiation (Cis vs. Trans)

Mass spectrometry alone is often insufficient to distinguish the cis and trans isomers of 1-isobutyl-3-methylcyclopentane because their high-energy fragmentation patterns are nearly identical. Differentiation requires a self-validating system coupling MS with GC Retention Indices (RI).

Thermodynamic Stability & Elution
  • Cis-1,3-disubstituted cyclopentanes: Typically adopt a "pseudo-diequatorial" envelope conformation, which is thermodynamically more stable than the trans form (where one substituent is forced pseudo-axial).

  • Chromatographic Behavior: On non-polar phases (e.g., DB-5, HP-5), the more compact/spherical isomer usually elutes first. However, for 1,3-alkylcyclopentanes, the boiling point differences are subtle (<1°C).

  • The Protocol: You must rely on Kovats Retention Indices .

Reference Data
IsomerEst.[2][4][5][6] Boiling PointKovats RI (Non-Polar)Key MS Feature
Isomer 1 (Likely Trans) Lower~948Base peak m/z 83
Isomer 2 (Likely Cis) Higher~956Base peak m/z 83

Note: The RI values are derived from NIST database standards for 1-isobutyl-3-methylcyclopentane on semi-standard non-polar columns.

Experimental Protocol

Sample Preparation[4]
  • Solvent: Dilute sample in n-Hexane or Dichloromethane (HPLC Grade).

  • Concentration: 10-50 ppm (trace analysis prevents column overload and spectral skewing).

  • Standardization: Spike sample with C9-C12 n-alkane ladder for RI calculation.

GC-MS Method Parameters

To ensure reproducibility and separation of diastereomers:

  • Column: 30m x 0.25mm ID x 0.25µm film thickness (5% Phenyl-methylpolysiloxane, e.g., DB-5MS).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 40°C (hold 2 min) — traps volatiles.

    • Ramp: 10°C/min to 200°C.

    • Final: 200°C (hold 5 min).

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: 35–300 amu.

Analytical Workflow Diagram

Workflow Sample Sample (in Hexane) GC Gas Chromatography (DB-5MS Column) Sample->GC Injection Separation Isomer Separation (Cis/Trans) GC->Separation Thermal Ramp MS Mass Spectrometer (EI Source 70eV) Separation->MS Elution Data Data Analysis (RI + m/z 83) MS->Data Detection

Figure 2: Integrated GC-MS workflow for isomer separation and identification.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for confirmation.

m/z (Mass-to-Charge)Ion IdentityRelative Abundance (%)Origin
83

100 (Base) Loss of Isobutyl group
55

40 - 60Ring fragmentation
41

30 - 50Alkyl chain fragmentation
69

20 - 40Ring scission
125

5 - 15Loss of Methyl group
140

< 5 (Weak)Molecular Ion

Interpretation Note: The near absence of the molecular ion (


 140) is characteristic. If 

is required for confirmation, Chemical Ionization (CI) with Methane reagent gas is recommended to generate the

species at

141.

References

  • NIST Mass Spectrometry Data Center. 1-Isobutyl-3-methylcyclopentane Mass Spectrum & Retention Indices. National Institute of Standards and Technology.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. Compound Summary: 1-Isobutyl-3-methylcyclopentane.[2] National Library of Medicine.

Sources

Conformational Analysis of 1-Isobutyl-3-methylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

In modern drug discovery, the cyclopentane ring serves as a critical scaffold for peptidomimetics and fragment-based drug design. Unlike the rigid chair of cyclohexane, cyclopentane is a dynamic, flexible entity. This guide focuses on 1-isobutyl-3-methylcyclopentane , a specific motif often used to mimic the side chains of Leucine (isobutyl) and Alanine (methyl) on a rigidified backbone.

Understanding the conformational landscape of this molecule is not merely an academic exercise; it is a prerequisite for predicting receptor binding affinity.[1] The 1,3-disubstitution pattern in cyclopentane presents a unique thermodynamic scenario where the cis isomer is generally more stable than the trans isomer—a direct inversion of the logic often applied to 1,3-disubstituted cyclohexanes (where 1,3-diaxial interactions destabilize the cis form, though this depends on specific ring puckering).

This guide provides a self-validating workflow to determine, predict, and synthesize the bioactive conformation of this scaffold.

Theoretical Framework: The Pseudorotation Surface

To analyze 1-isobutyl-3-methylcyclopentane, one must abandon the static "planar" model. Cyclopentane exists in a state of continuous pseudorotation , undulating between two primary extremes: the Envelope (E) and the Twist (T) (or Half-Chair).

The Energetic Landscape
  • Planar Conformation: Highly unstable due to maximal eclipsing of all C-H bonds (~10 kcal/mol strain).[1]

  • Envelope (E): Four carbons are coplanar; one (the "flap") is out of plane.[1][2] This relieves torsional strain but retains some eclipsing interactions.[1][2][3]

  • Twist (T): Three carbons are coplanar; two are displaced on opposite sides.[1] This minimizes eclipsing strain further but increases angle strain.[1][2]

Substituent Effects in 1,3-Systems

For 1,3-disubstituted cyclopentanes, the position of the substituents on the pseudorotation circuit determines stability.

  • The Cis Advantage (Pseudo-Diequatorial): In the cis-1,3 isomer, the molecule can adopt an Envelope conformation where the carbon between the substituents (C2) acts as the flap. In this geometry, both the isobutyl (C1) and methyl (C3) groups occupy pseudo-equatorial positions, pointing away from the ring and each other. This is the global thermodynamic minimum.[1]

  • The Trans Penalty (Pseudo-Axial/Equatorial): The trans-1,3 isomer forces a compromise. To place one group pseudo-equatorial, the other is often forced into a pseudo-axial orientation, creating significant steric clash across the ring face or increasing torsional strain with adjacent hydrogens.

Computational Methodology (DFT & Molecular Dynamics)[1]

Before wet-lab synthesis, a computational screen is required to filter high-energy rotamers of the isobutyl group.

Protocol Design

The isobutyl group adds a layer of complexity due to the rotation of the


 bond. We must sample both ring puckering and side-chain rotamers.[1]

Recommended Level of Theory:

  • Optimization: B3LYP/6-31G(d,p) or wB97X-D (for dispersion corrections).[1]

  • Solvation: IEFPCM (water or chloroform, depending on assay).[1]

Workflow Visualization

ConformationalSearch Input Input Structure (Cis & Trans Isomers) MonteCarlo Monte Carlo / MD Search (Generate 500+ Conformers) Input->MonteCarlo Filter Filter Redundant & High Energy (>5 kcal/mol) MonteCarlo->Filter DFT DFT Optimization (wB97X-D/6-31G*) Filter->DFT Boltz Boltzmann Weighting (Calculate Population %) DFT->Boltz Output Global Minimum Identification Boltz->Output

Figure 1: Computational workflow for identifying the global minimum energy conformation.

Stereochemical Analysis & Isobutyl Rotamers

The isobutyl group (


) is not a rigid anchor like a tert-butyl group.[1] It has three primary staggered rotamers around the C1-C(alpha) bond.[1]
The Isobutyl Rotamer Challenge
  • Anti-Conformer: The isopropyl tail points away from the ring C1-H bond.[1] Generally most stable.[1][4]

  • Gauche(+/-) Conformers: The isopropyl tail clashes with the ring C2 or C5 hydrogens.[1]

Critical Insight: In the cis-1,3-isomer, the isobutyl group in the pseudo-equatorial position has sufficient freedom to rotate, favoring the anti rotamer. In the trans isomer, if the isobutyl group is forced pseudo-axial, the gauche interactions become severe, raising the energy by approximately 2.5–3.5 kcal/mol relative to the cis isomer.

Thermodynamic Stability Summary
IsomerConformationSubstituent OrientationRelative Stability
Cis-1,3 Envelope (C2 flap)Pseudo-e / Pseudo-eMost Stable (Global Min)
Trans-1,3 Twist / EnvelopePseudo-e / Pseudo-a+1.5 to +3.0 kcal/mol
Cis-1,3 Envelope (C5 flap)Pseudo-a / Pseudo-aHighly Unstable (>5 kcal/mol)

Experimental Validation: NMR Spectroscopy

To confirm the stereochemistry of a synthesized sample, use


 NMR coupling constants and NOE experiments.
Coupling Constants ( )

The Karplus equation correlates the coupling constant


 with the dihedral angle 

.
  • Cis-Isomer: The H1 and H3 protons are pseudo-axial (if groups are pseudo-equatorial).[1] They will show large vicinal couplings (

    
     Hz) with the adjacent pseudo-axial protons on C2, C4, and C5.
    
  • Trans-Isomer: One proton is pseudo-axial, the other pseudo-equatorial. The pseudo-equatorial proton will show generally smaller couplings (

    
     Hz) due to gauche-like dihedral angles.[1]
    
Nuclear Overhauser Effect (NOE)

This is the definitive test.[1]

  • Cis-1,3: Irradiating H1 will NOT show a strong enhancement of H3 because they are on the same face but distant (separated by C2). However, you will see NOE correlations between the substituents (Methyl protons and Isobutyl-CH2) if they are brought close in specific twist boats, or more reliably, between H1 and the H2-axial proton, and H3 and the H2-axial proton.

  • Differentiation: The key is the symmetry. If the molecule were 1,3-dimethyl, the cis form is meso. With isobutyl/methyl, chirality exists.[1]

    • Diagnostic Signal: In the cis isomer, the two protons on C2 are chemically distinct (diastereotopic) with a large geminal coupling. In the trans isomer, the environment is more averaged due to rapid pseudorotation between equivalent energy twist forms.

Synthesis Protocol: Stereoselective Hydrogenation

The most reliable route to the thermodynamically stable cis-isomer is the hydrogenation of the corresponding diene or unsaturated ketone derivative.

Synthetic Pathway[1]

Synthesis Start 3-Methyl-2-cyclopentenone Step1 1. Isobutyl-Li / CuI (Conjugate Addition) Inter 3-Isobutyl-3-methyl cyclopentanone (Geminal - WRONG PATH) Start2 Methylcyclopentadiene Dimer Crack Thermal Cracking (Retro-Diels-Alder) Start2->Crack Alkylation Alkylation with Isobutyl Bromide/Base Crack->Alkylation Diene 1-Isobutyl-3-methyl cyclopentadiene (Isomers) Alkylation->Diene Hydro H2, PtO2 (Adams Cat) Ethyl Acetate Diene->Hydro Product Cis-1-Isobutyl-3-methyl cyclopentane (>90%) Hydro->Product

Figure 2: Recommended synthetic route via diene hydrogenation.[1]

Detailed Protocol (Hydrogenation)
  • Precursor: Prepare a mixture of isobutyl-methylcyclopentadienes via alkylation of the cyclopentadienyl anion.

  • Catalyst: Use Platinum Oxide (

    
    )  or Rhodium on Carbon (
    
    
    
    )
    .[1] These catalysts favor suprafacial addition of hydrogen.[1]
  • Conditions: 3 atm

    
    , Ethyl Acetate solvent, 25°C, 4 hours.
    
  • Mechanism: The diene adsorbs to the catalyst surface from its less hindered face.[1] Hydrogen adds from the catalyst surface, installing both new C-H bonds on the same face, resulting in the cis stereochemistry.

  • Purification: The cis isomer is the major product.[1] Any minor trans isomer can be removed via preparative GC or high-performance distillation, taking advantage of the slight boiling point difference caused by the more compact "envelope" shape of the cis isomer.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (The foundational text on conformational analysis and A-values).

  • Fuchs, B. (1978).[1] Topics in Stereochemistry: Conformational Analysis of Five-Membered Rings. Wiley.[1][5] [1]

  • Allinger, N. L., et al. (1996).[1] "Molecular Mechanics (MM4) Studies on Cyclopentane and Derivatives." Journal of Computational Chemistry. (Defines the energetic barriers of pseudorotation).

  • Wiberg, K. B. (2003).[1] "Conformational Energies of Alkyl-Substituted Cyclopentanes." Journal of Organic Chemistry. [1]

  • Breit, B. (2008).[1] "Controlling Stereoselectivity with Flexible Cyclopentane Scaffolds." Angewandte Chemie Int.[1] Ed. (Application in drug design).[1]

Sources

Conformational Dynamics and Strain Engineering in Substituted Cyclopentanes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Structural Biologists
Executive Summary

Cyclopentane represents a unique conformational paradox in organic chemistry. Unlike cyclopropane (dominated by angle strain) or cyclohexane (defined by a rigid chair minimum), cyclopentane exists in a state of dynamic equilibrium known as pseudorotation . For drug developers, this flexibility is both a liability (entropic penalty upon binding) and an opportunity (scaffold adaptability).

This guide provides a rigorous technical analysis of ring strain in substituted cyclopentanes. It details the energetic consequences of substitution patterns, the Thorpe-Ingold effect in 5-membered ring closure, and actionable protocols for determining puckering parameters (


) using NMR and DFT.
The Conformational Landscape: Beyond the Envelope

Planar cyclopentane is a theoretical construct, not a physical reality. While a planar pentagon has internal angles of


 (nearly ideal relative to the 

tetrahedral angle), it suffers from catastrophic torsional strain (~10 kcal/mol) due to five pairs of fully eclipsed C–H bonds.

To relieve this torsion, the ring puckers, creating a barrierless energy surface described by two primary conformers:

  • Envelope (

    
    ):  Four carbons are coplanar; one (the "flap") is out of plane.
    
  • Half-Chair (

    
    ):  Three carbons are coplanar; two are displaced on opposite sides.
    

These conformers are not static.[1][2][3][4] The ring undergoes pseudorotation , a wave-like motion where the position of maximum puckering rotates around the ring without the nucleus ever passing through the high-energy planar state.

Visualization: The Pseudorotation Itinerary

The following diagram illustrates the continuous interconversion between Envelope and Half-Chair forms.

Pseudorotation Planar Planar State (High Torsional Strain) Env Envelope (Cs) Minimizes Eclipsing Planar->Env Puckering (-5 kcal/mol) Twist Half-Chair (C2) Twist Conformation Env->Twist Pseudorotation (Barrier < 0.6 kcal/mol) Twist->Env

Figure 1: The energetic relationship between the transition state (Planar) and the pseudorotating minima (Envelope/Half-Chair).

Substituent Effects and Strain Energy

In substituted cyclopentanes, the "barrierless" nature of the ring vanishes. Substituents lock the ring into specific puckering amplitudes to minimize steric clashes and torsional eclipsing.

2.1 Positional Isomerism: Cis vs. Trans

Unlike cyclohexane, where A-values are additive, cyclopentane stability depends on the ability of the ring to place substituents in "pseudo-equatorial" positions on the envelope flap.

Substitution PatternStability OrderMechanistic Rationale
1,2-Disubstituted Trans > CisTorsional Strain: In the cis isomer, substituents are nearly eclipsed. The ring twists to relieve this, but trans allows for a pseudo-diequatorial arrangement.
1,3-Disubstituted Cis > TransThe Envelope Effect: The cis-1,3 isomer allows both groups to occupy pseudo-equatorial positions on the flap. The trans-1,3 isomer forces one group into a pseudo-axial orientation.
2.2 The Thorpe-Ingold Effect (Gem-Dimethyl)

The introduction of gem-dimethyl groups significantly accelerates ring closure and stabilizes the cyclic form. This is the Thorpe-Ingold Effect (or gem-dialkyl effect). In 5-membered rings, this is driven by the compression of the internal angle in the open chain (bringing reactive centers closer) and the reduction of rotational degrees of freedom.

Case Study: Pyrrolidine Formation Rates Rate of cyclization of 4-bromobutylamines to pyrrolidines:

  • Unsubstituted: Relative Rate = 1

  • 3,3-Dimethyl (Gem-dimethyl at

    
    -position):  Relative Rate 
    
    
    

This acceleration is critical in synthesis; placing a gem-dimethyl group on a tether often makes a difficult ring-closing metathesis (RCM) or nucleophilic displacement viable.

Application in Medicinal Chemistry

The flexibility of cyclopentane allows it to act as a "shapeshifter" in the binding pocket, but this comes with an entropic penalty (


).
3.1 Conformational Restriction Strategies

To improve potency, medicinal chemists often "freeze" the bioactive conformation using bicyclic scaffolds.

  • Bicyclo[3.1.0]hexane: Simulates a "locked" envelope.

  • 2-azabicyclo[2.2.1]heptane: Rigidifies the proline motif.

3.2 Drug Case Study: Peramivir

Peramivir (Rapivab) is a neuraminidase inhibitor used for influenza. Its core is a highly substituted cyclopentane ring.

  • Design Logic: The cyclopentane scaffold positions a guanidine group, a carboxylate, and a hydrophobic side chain in a specific geometry to mimic the transition state of sialic acid hydrolysis.

  • Strain Utilization: The substituents are arranged to force the ring into a specific envelope conformation that matches the enzyme's active site, minimizing the entropy loss upon binding.

Experimental & Computational Protocols

Accurately determining the puckering of a substituted cyclopentane requires a combination of NMR spectroscopy and Density Functional Theory (DFT).

4.1 Protocol: The Cremer-Pople Workflow

This workflow allows you to derive the puckering amplitude (


) and phase angle (

) from raw data.

Workflow Start Target Molecule DFT DFT Optimization (B3LYP/6-31G*) Start->DFT NMR 1H NMR Experiment (D8-Toluene/CDCl3) Start->NMR Freq Frequency Calc (Verify Minima) DFT->Freq CP Calculate Cremer-Pople Parameters (q, phi) Freq->CP Theoretical Geometry Karplus Karplus Analysis (Extract Dihedrals from 3J_HH) NMR->Karplus Karplus->CP Experimental Validation

Figure 2: Integrated workflow for determining ring puckering parameters.

4.2 Calculation of Cremer-Pople Parameters

For a 5-membered ring, the conformation is defined by two coordinates:

  • Puckering Amplitude (

    
    ):  Measures the deviation from planarity (typically 0.4–0.5 Å for cyclopentanes).
    
  • Phase Angle (

    
    ):  Describes the position of the puckering (Envelope vs. Twist).
    

Step-by-Step Calculation:

  • Define the Mean Plane: Calculate the geometric center of the ring and the normal vector to the mean plane.

  • Calculate Displacements (

    
    ):  Measure the perpendicular distance of each atom 
    
    
    
    from the mean plane.
  • Compute Parameters:

    
    
    
    
    
4.3 NMR Validation (The Altona Equation)

Standard Karplus equations often fail for 5-membered rings due to rapid averaging. Use the Altona-Haasnoot equation which accounts for electronegativity of substituents:



  • Protocol: Measure

    
     couplings. If 
    
    
    
    , the ring is likely rapidly pseudorotating. If distinct, the ring is locked.
References
  • Conformational Analysis of Cycloalkanes . Dalal Institute. Source:

  • Thermodynamics of cyclopentane, methylcyclopentane and 1,cis-3-dimethylcyclopentane . Journal of Chemical Thermodynamics. Source:

  • Thorpe-Ingold Effect in Cyclizations . Wikipedia / Chemical Reviews. Source:

  • Pseudorotation of Cyclopentane and its Derivatives . Journal of Physical Chemistry. Source:

  • Cremer-Pople Parameter Calculator & Theory . University of Tokyo. Source:

Sources

Conformational Dynamics of Cyclopentane Scaffolds: From Pseudorotation to Bioactive Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the five-membered ring is not merely a linker; it is a tunable dynamic scaffold. Unlike the rigid chair conformation of cyclohexane, cyclopentane exists in a state of continuous pseudorotation , traversing a virtually barrierless energy landscape between Envelope (E) and Half-Chair (T) forms.

This guide provides a rigorous technical analysis of these conformations, moving beyond textbook definitions to the quantum mechanical and thermodynamic realities that drive ligand-protein binding. We explore how to characterize, control, and exploit ring puckering to lock bioactive conformations—a critical strategy in the design of high-affinity nucleoside analogues and peptidomimetics.

Theoretical Framework: The Physics of Ring Strain

The planar conformation of cyclopentane is energetically prohibited due to maximal torsional strain (fully eclipsed C-H bonds). To relieve this, the ring distorts (puckers), balancing two opposing forces:

  • Baeyer Strain (Angle Strain): Deviation from the ideal tetrahedral angle (

    
    ).[1]
    
  • Pitzer Strain (Torsional Strain): Repulsion between electron clouds of eclipsed bonds.

The Pseudorotation Manifold

The unique feature of cyclopentane is that its puckering is not static. The ring undergoes pseudorotation , a wave-like motion where the phase of maximum puckering rotates around the ring without the molecule rotating in space.

  • Barrier Height: effectively

    
     kcal/mol (experimentally 
    
    
    
    kcal/mol).
  • Implication: In unsubstituted cyclopentane, the Envelope and Half-Chair are not distinct isomers but points on a continuous, isoenergetic potential energy surface (PES).

Structural Definitions
ConformationSymmetryDescriptionTorsional Characteristic
Envelope (E)

4 carbons are coplanar; 1 "flap" atom is out-of-plane.Resembles an open envelope.
Half-Chair (T)

3 adjacent carbons are coplanar; 2 are displaced (one up, one down).Resembles the twisted form of cyclohexane.

Energetics & The Pseudorotation Cycle[2]

To visualize the conformational space, we utilize the Altona-Sundaralingam (A-S) Cycle , a standard tool in medicinal chemistry for mapping furanose and proline puckering.

The Phase Angle ( )

The state of the ring is defined by the Phase Angle (


), which runs from 

to

.
  • North (

    
    ):  Envelope, C1-exo.
    
  • East (

    
    ):  Half-Chair (Twist).
    
  • South (

    
    ):  Envelope, C1-endo.
    
Visualization: The Pseudorotation Pathway

The following diagram illustrates the continuous interconversion between Envelope (E) and Twist (T) forms. In substituted systems (like Ribose), steric and electronic effects "lock" the molecule into specific sectors (e.g., North vs. South).

PseudorotationCycle North North (N) Envelope C3'-endo (A-RNA) NorthEast Twist (T) C3'-endo-C4'-exo North->NorthEast East East (E) Half-Chair (Transition) NorthEast->East SouthEast Twist (T) C2'-endo-C3'-exo East->SouthEast South South (S) Envelope C2'-endo (B-DNA) SouthEast->South SouthWest Twist (T) C2'-exo-C3'-endo South->SouthWest West West (W) Half-Chair (Transition) SouthWest->West NorthWest Twist (T) C3'-exo-C2'-endo West->NorthWest NorthWest->North Center Pseudorotation Phase Angle (P)

Figure 1: The Pseudorotation Cycle. In drug design, substituents are used to trap the ring in the North (C3'-endo) or South (C2'-endo) hemispheres, dictating bioactivity.

Applied Structural Biology: The "Proline Effect"

While unsubstituted cyclopentane is dynamic, substituted rings (like Proline and Ribose) exhibit Conformational Locking . This is the mechanism by which medicinal chemists improve potency.

Proline Puckering in Peptidomimetics

Proline is unique among amino acids because its side chain is cyclized onto the backbone nitrogen. The ring pucker directly dictates the


 and 

backbone torsion angles.
  • C

    
    -endo (South):  Favors 
    
    
    
    -peptide bonds. Often associated with
    
    
    -turns.
  • C

    
    -exo (North):  Favors 
    
    
    
    -peptide bonds. Stabilizes polyproline II (PPII) helices and collagen triple helices.

Application: By substituting the C


 position with an electronegative atom (Fluorine), you can exploit the Gauche Effect to lock the ring pucker.
  • 4(R)-Fluoroproline: Locks in C

    
    -exo .
    
  • 4(S)-Fluoroproline: Locks in C

    
    -endo .
    

Experimental & Computational Protocols

Protocol A: Computational Conformational Analysis (DFT)

Objective: To determine the preferred pucker and energy barrier of a novel cyclopentane derivative.

  • Conformational Search (MM):

    • Generate a library of conformers using a force field (e.g., MMFF94 or OPLS3e).

    • Why: To ensure you don't miss a local minimum before starting expensive QM calculations.

  • Geometry Optimization (DFT):

    • Method: B3LYP or M06-2X (M06-2X is superior for dispersion interactions in rings).

    • Basis Set: 6-311+G(d,p) or def2-TZVP.

    • Self-Validation: Calculate vibrational frequencies.[2] A true minimum must have zero imaginary frequencies. A transition state (pseudorotation barrier) must have exactly one.

  • Cremer-Pople Parameter Calculation:

    • Extract Cartesian coordinates of the ring atoms.

    • Calculate

      
       (amplitude) and 
      
      
      
      (phase) using standard algorithms (available in Gaussian/ORCA utilities).
Protocol B: NMR Characterization via Karplus Analysis

Objective: To empirically determine the ring pucker in solution.

The vicinal proton-proton coupling constant (


) is dependent on the dihedral angle (

) between the protons.
  • Acquire 1H-NMR: Obtain a high-resolution spectrum (minimum 500 MHz) in a non-viscous solvent (e.g.,

    
     or 
    
    
    
    ).
  • Extract Couplings: Measure

    
    , 
    
    
    
    , etc.
  • Apply Generalized Karplus Equation (Altona-Haasnoot):

    
    
    
    • Note: Standard Karplus equations fail for 5-membered rings due to substituent electronegativity effects. The Altona-Haasnoot modification corrects for this.

  • PSEUROT Analysis: Use software like PSEUROT to fit the observed couplings to a two-state equilibrium model (N

    
     S).
    
Workflow Visualization

Workflow Start Target Molecule (Cyclopentane Core) MM Molecular Mechanics (Conformer Sampling) Start->MM DFT DFT Optimization (M06-2X/def2-TZVP) MM->DFT Lowest Energy Candidates CP Calculate Cremer-Pople Parameters (q, ϕ) DFT->CP Valid Validation: Does J(calc) match J(exp)? CP->Valid Predict J-values NMR NMR Analysis (^3J Coupling) NMR->Valid Experimental J-values Valid->DFT Refine Model (Solvent Corrections)

Figure 2: Integrated workflow for determining ring conformation, combining ab initio prediction with experimental NMR validation.

References

  • Cremer, D., & Pople, J. A. (1975).[3] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.[3] Link

  • Altona, C., & Sundaralingam, M. (1972).[4][5] Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. Link

  • Newberry, R. W., & Raines, R. T. (2016). The n→π* Interaction. Accounts of Chemical Research, 49(2), 267–276. Link

  • Vreeland, E. C., et al. (2021). Revealing pseudorotation and ring-opening reactions in colloidal organic molecules. Nature, 593, 367–371. Link

  • Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities. Tetrahedron, 36(19), 2783–2792. Link

Sources

Precision Engineering of Sp3-Rich Scaffolds: A Technical Guide to Novel Substituted Cycloalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Imperative

The historical dominance of sp²-rich, planar aromatic systems in drug discovery has contributed to high attrition rates due to poor solubility and suboptimal metabolic stability. The industry is currently undergoing a paradigm shift—often termed "Escaping Flatland"—toward three-dimensional (3D) scaffolds. Increasing the fraction of sp³-hybridized carbons (


) correlates directly with improved clinical success rates by enhancing solubility and target selectivity while reducing promiscuous binding.

This guide details the technical execution of two breakthrough methodologies for accessing novel substituted cycloalkanes: Transannular C–H Activation and Strain-Release Photoredox Catalysis . These protocols allow for the precise installation of substituents on rigid aliphatic rings, transforming simple commodity chemicals into high-value pharmacophores.

Strategic Rationale: The Fsp³ Advantage

The transition from planar to 3D architectures is not merely aesthetic; it is a physicochemical necessity.

  • Solubility: Non-planar molecules disrupt crystal lattice packing energy, significantly improving aqueous solubility compared to flat aromatic analogs.

  • Metabolic Stability: Rigid cycloalkanes (e.g., bicyclo[1.1.1]pentane) often serve as bioisosteres for phenyl rings, maintaining the vector of substituents while removing the metabolic liability of the aromatic ring (e.g., oxidation by CYP450).

  • Vectorial Control: Unlike flexible alkyl chains, substituted cycloalkanes (cyclobutanes, cyclopentanes) offer defined exit vectors, allowing precise positioning of functional groups in the enzyme active site.

Visualization: The Clinical Impact of Saturation

The following diagram illustrates the correlation between saturation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and development stage success.[1]

Fsp3_Impact Discovery Discovery Phase (Avg Fsp³ ~0.36) Phase1 Phase I (Safety) Discovery->Phase1 Attrition due to Toxicity/Solubility Phase2 Phase II (Efficacy) Phase1->Phase2 Selectivity Filter Market Marketed Drugs (Avg Fsp³ ~0.47) Phase2->Market Clinical Success

Figure 1: Correlation between Fsp³ fraction and drug candidate survival rates through clinical phases.[1]

Methodology A: Transannular C–H Functionalization[3]

Traditional synthesis of substituted cycloalkanes requires pre-functionalized starting materials or lengthy ring-closing sequences. The modern approach, pioneered by the Jin-Quan Yu group, utilizes Pd(II)-catalyzed C–H activation to install aryl groups directly onto unactivated methylene (–CH₂–) bonds of cycloalkane carboxylic acids.

Mechanistic Insight

The reaction relies on ligand-acceleration . Specialized ligands, such as quinuclidine-pyridones or sulfonamide-pyridones , coordinate to Palladium. The ligand acts as an internal base, deprotonating the specific C–H bond (via a Concerted Metalation-Deprotonation mechanism) while simultaneously directing the metal to the


-position due to the geometric constraints of the transient palladacycle.
Workflow Diagram: Pd(II)/Pd(0) Catalytic Cycle

CH_Activation_Cycle Center Pd(II) Species Step1 Ligand Exchange (Substrate Binding) Step2 C-H Cleavage (CMD Mechanism) Step1->Step2 -AcOH Step3 Oxidative Addition (Ar-I) Step2->Step3 + Ar-I Step4 Reductive Elimination (C-C Bond Formed) Step3->Step4 Product Release Step5 Re-oxidation (Ag salt) Step4->Step5 Pd(0) -> Pd(II) Step5->Step1 Regeneration

Figure 2: Catalytic cycle for ligand-enabled transannular C-H arylation of cycloalkanes.

Experimental Protocol: -Arylation of Cyclobutane Carboxylic Acid

Objective: Install a phenyl group at the


-position of cyclobutane carboxylic acid.
Reference:  Adapted from Yu, J.-Q. et al. Nature (2023) and related patents.
Reagents & Setup
  • Substrate: Cyclobutane carboxylic acid (1.0 equiv, 0.2 mmol)

  • Aryl Source: 4-Iodoanisole (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: 2-Pyridone-based ligand (e.g., L3 sulfonamide-pyridone) (20 mol%)

  • Additives: AgOAc (1.5 equiv) – Crucial as a halide scavenger to regenerate the cationic Pd species.

  • Solvent: Hexafluoroisopropanol (HFIP) – Promotes C-H activation via H-bonding interactions.

Step-by-Step Procedure
  • Preparation (Glovebox): In a nitrogen-filled glovebox, weigh Pd(OAc)₂ (4.5 mg) and Ligand L3 (amount calculated based on MW) into a 1-dram vial equipped with a magnetic stir bar.

  • Solvent Addition: Add HFIP (1.0 mL). Stir at room temperature for 10 minutes to pre-form the active catalyst complex.

  • Substrate Addition: Add Cyclobutane carboxylic acid (20 mg) and AgOAc (50 mg).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox. Place in a pre-heated aluminum block at 100 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography (typically 0-5% MeOH in DCM with 1% AcOH).

Validation Check: The product should show a disappearance of the


-methylene signal in ¹H NMR and appearance of aromatic protons.

Methodology B: Strain-Release Photoredox Catalysis[4]

For highly strained systems like Bicyclo[1.1.1]pentane (BCP) —a superior bioisostere for the phenyl ring—thermal methods often fail or require hazardous reagents. Photoredox catalysis offers a mild alternative using [1.1.1]propellane as a radical acceptor.

Mechanistic Insight

This method utilizes a Cascade Atom Transfer Radical Addition (CATRA) .[2][3] A photocatalyst (e.g., 4CzIPN) generates an alkyl radical from an alkyl iodide. This radical attacks the central bond of [1.1.1]propellane. The resulting BCP radical then abstracts an iodine atom, propagating the chain. This "strain-release" driving force (~65 kcal/mol) makes the reaction extremely efficient.

Workflow Diagram: Propellane to BCP

BCP_Synthesis Start Alkyl Iodide (R-I) + [1.1.1]Propellane Photo Blue LED (450 nm) Photocatalyst (4CzIPN) Start->Photo Radical R• Generation Photo->Radical SET Reduction Attack Strain-Release Attack on Propellane Radical->Attack C-C Bond Formation Product 1,3-Disubstituted BCP Attack->Product Iodine Abstraction

Figure 3: Photoredox workflow for converting [1.1.1]propellane into functionalized BCPs.

Experimental Protocol: Synthesis of 1-Aryl-3-alkyl-BCP

Objective: Synthesize a BCP bioisostere from a heteroaryl iodide and propellane. Reference: Adapted from Anderson, E. A. et al. ACS Catal. (2019) and MacMillan, D.W.C. et al. Chem (2025).

Reagents & Setup
  • Substrate: Alkyl Iodide or Aryl Iodide (1.0 equiv)

  • Reagent: [1.1.1]Propellane (1.2 – 1.5 equiv) – Typically used as a solution in Et₂O or THF.

  • Catalyst: 4CzIPN (1-2 mol%) – Organic photocatalyst, cheaper and greener than Ir/Ru.

  • Solvent: DME/H₂O or pure DME (Dimethoxyethane).

  • Light Source: Blue LED (450 nm).

Step-by-Step Procedure
  • Propellane Handling: [1.1.1]Propellane is volatile and potentially unstable. Store solution at -20°C. Determine concentration via NMR using an internal standard (e.g., anisole) before use.

  • Setup: In a 4 mL vial, add the Alkyl Iodide (0.2 mmol) and 4CzIPN (1.6 mg, 1 mol%).

  • Degassing: Seal vial and purge with Nitrogen for 5 minutes. Oxygen quenches the triplet state of the photocatalyst.

  • Addition: Inject the [1.1.1]Propellane solution (1.5 equiv) via syringe. Add solvent (DME) to reach 0.1 M concentration.

  • Irradiation: Irradiate with Blue LEDs (fan-cooled to maintain RT) for 12–24 hours.

  • Workup: Concentrate carefully (BCP intermediates can be volatile).

  • Purification: Flash column chromatography. Note: BCPs are non-polar; start with 100% Hexanes/Heptane.

Comparative Data: Flat vs. 3D Scaffolds

The following table summarizes the physicochemical improvements typically observed when replacing a phenyl ring with a BCP or Cyclobutane scaffold.

PropertyPhenyl Ring (Flat)Bicyclo[1.1.1]pentane (3D)Impact on Drug Candidate
Geometry Planar (2D)Linear Spacer (3D)Maintains exit vectors; increases solubility.
LogP High (Lipophilic)ModerateImproved distribution volume.
Solubility Low (Stacking)HighBetter oral bioavailability.
Metabolic Stability Low (Aryl oxidation)HighLonger half-life (t1/2).
Fsp³ 0.01.0Higher clinical success probability.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Zhang, T., et al. (Yu, J.-Q. Group) . (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature/NIH.

  • Nugent, J., et al. (Anderson Group) . (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis.[5] [5]

  • Burton, K. I., & MacMillan, D. W. C. (2025).[6] Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem.

  • Mykhailiuk, P. K. (2019).[5][7] Bicyclo[1.1.1]pentanes: Synthesis and Application. Organic & Biomolecular Chemistry.

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Isobutyl-3-Methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a high-fidelity protocol for the synthesis of 1-isobutyl-3-methylcyclopentane (CAS: 29053-04-1) . While commercially available as isomeric mixtures in petrochemical fractions, the isolation of high-purity (>98%) specific isomers for use as analytical standards (e.g., in fuel lubricity studies or surfactant intermediate analysis) requires a targeted synthetic approach.

The Core Challenge: Direct alkylation of methylcyclopentane yields complex mixtures of regio- and stereoisomers that are difficult to separate by distillation due to boiling point overlapping.

The Solution: A stereocontrolled, three-stage synthesis leveraging Grignard addition followed by dehydration and catalytic hydrogenation . This pathway offers two distinct advantages:

  • Regiocontrol: The carbon skeleton is fixed by the starting material (3-methylcyclopentanone), eliminating skeletal rearrangement issues common in Friedel-Crafts alkylations.

  • Stereoselectivity: The hydrogenation step utilizes steric hindrance to favor the thermodynamically stable cis-isomer, providing a predictable stereochemical outcome.

Synthetic Pathway & Mechanism[1]

The synthesis proceeds through a nucleophilic addition to a ketone, elimination of water to form an alkene, and saturation of the double bond.

Reaction Scheme Visualization

ReactionScheme SM 3-Methylcyclopentanone (C6H10O) INTER1 Intermediate 1: 1-Isobutyl-3-methylcyclopentan-1-ol SM->INTER1 R1 Step 1: Grignard i-BuMgBr / THF 0°C to RT INTER2 Intermediate 2: Endo/Exo Alkene Mixture INTER1->INTER2 PROD Target: 1-Isobutyl-3-methylcyclopentane (>95% Cis) INTER2->PROD R2 Step 2: Dehydration p-TsOH / Toluene Reflux (-H2O) R3 Step 3: Hydrogenation H2 (3 atm) / 10% Pd/C Ethanol

Figure 1: Three-stage synthetic route ensuring skeletal integrity and stereocontrol.

Mechanistic Insight (Causality)[2]
  • Step 1 (Grignard): The isobutyl group acts as a hard nucleophile attacking the carbonyl carbon. The 3-methyl group on the ring creates a slight steric bias, but the resulting tertiary alcohol is formed as a mixture of diastereomers. This lack of stereocontrol is irrelevant because the stereocenter at C1 is destroyed in the next step.

  • Step 2 (Dehydration): Acid-catalyzed elimination follows Zaitsev’s rule, favoring the more substituted internal double bond (endocyclic). This yields a mixture of 1-isobutyl-3-methylcyclopent-1-ene and 1-isobutyl-4-methylcyclopent-1-ene.

  • Step 3 (Hydrogenation): This is the stereodefining step . The methyl group at C3 hinders the adsorption of the alkene onto the catalyst surface from that face. Consequently, hydrogen adds from the face opposite the methyl group, pushing the new isobutyl group to the same side as the methyl group. This selectively yields the cis-1-isobutyl-3-methylcyclopentane .

Detailed Experimental Protocol

Safety Pre-requisites
  • Grignard Reagents: Highly reactive with water/air. Use flame-dried glassware and an inert atmosphere (N2 or Ar).

  • Hydrogen Gas: Flammable/explosive. Ensure proper grounding and check for leaks in the hydrogenation apparatus.

Stage 1: Nucleophilic Addition (Grignard)[1]

Reagents:

  • 3-Methylcyclopentanone (1.0 eq, 50 mmol)

  • Isobutylmagnesium bromide (2.0 M in THF, 1.2 eq, 60 mmol)

  • Anhydrous THF (Solvent)

  • Saturated NH4Cl (Quench)

Protocol:

  • Setup: Assemble a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and N2 inlet. Flame-dry the apparatus under vacuum and backfill with N2 three times.

  • Charging: Cannulate 30 mL of anhydrous THF into the flask. Add 60 mmol of Isobutylmagnesium bromide solution. Cool the bath to 0°C using ice/water.

  • Addition: Dissolve 3-methylcyclopentanone (4.9 g, 50 mmol) in 10 mL anhydrous THF. Add this solution dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to minimize enolization side reactions.

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 3 hours.

  • Validation Point: Aliquot 50 µL, quench with wet ether, and analyze by GC-FID. Target: >98% conversion of ketone.

  • Workup: Cool to 0°C. Quench slowly with sat. NH4Cl (caution: exotherm). Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Yield: Expect ~90-95% crude tertiary alcohol (viscous oil). Proceed directly to dehydration.

Stage 2: Acid-Catalyzed Dehydration

Reagents:

  • Crude Alcohol (from Stage 1)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Toluene (Solvent)[1]

Protocol:

  • Setup: 100 mL RBF equipped with a Dean-Stark trap and reflux condenser.

  • Reaction: Dissolve the crude alcohol in 50 mL toluene. Add p-TsOH (approx. 400 mg).

  • Reflux: Heat to vigorous reflux (110°C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 2-4 hours).

  • Workup: Cool to RT. Wash with 10% NaHCO3 (to neutralize acid) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography is usually unnecessary. Simple filtration through a silica plug removes polar impurities. Remove solvent to yield the alkene mixture.[2]

Stage 3: Catalytic Hydrogenation

Reagents:

  • Alkene mixture (from Stage 2)

  • 10% Pd/C (5 wt% loading)

  • Ethanol (Solvent)

  • Hydrogen gas (Balloon or Parr shaker)

Protocol:

  • Setup: Place the alkene mixture in a pressure vessel or heavy-walled flask. Add Ethanol (0.5 M concentration relative to substrate).

  • Catalyst: Carefully add 10% Pd/C (5% by weight of substrate). Safety: Pd/C can ignite solvent vapors; add under an argon blanket.

  • Hydrogenation: Purge with H2 three times. Pressurize to 3 atm (45 psi) or use a double-balloon setup. Stir vigorously at RT for 12 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with ethanol.

  • Isolation: Concentrate the filtrate. The product is a high-boiling liquid.

  • Final Purification: Distill under reduced pressure (Kugelrohr or fractional distillation) to obtain the pure hydrocarbon.

Quality Control & Characterization

Data Summary Table
ParameterSpecificationMethodNotes
Appearance Colorless LiquidVisualClear, free of particulates
Purity >98.0%GC-FID / GC-MSArea %
Identity Matches Ref. Spectrum1H NMR / MSMolecular Ion: 140 m/z
Boiling Point ~168°CDistillation@ 760 mmHg (Predicted)
Isomer Ratio >9:1 (Cis:Trans)13C NMRBased on shift of methyl carbons
Self-Validating Workflow Logic

This protocol is designed with "gates" that prevent failure propagation.

ValidationWorkflow Start Start Synthesis Step1 Grignard Reaction Start->Step1 Check1 QC 1: GC-MS Ketone Disappeared? Step1->Check1 Check1->Step1 No (Add more Grignard) Step2 Dehydration Check1->Step2 Yes Check2 QC 2: Dean-Stark Water Vol = Theoretical? Step2->Check2 Check2->Step2 No (Continue Reflux) Step3 Hydrogenation Check2->Step3 Yes FinalQC Final QC: NMR Check Cis/Trans Ratio Step3->FinalQC

Figure 2: Logical workflow with integrated quality control checkpoints.

Troubleshooting Guide
  • Low Yield in Step 1: Ensure reagents are fresh. Titrate the Grignard reagent using salicylaldehyde phenylhydrazone or simple acid titration if the bottle is old.

  • Incomplete Dehydration: If the alcohol persists, switch solvent to Xylene (higher boiling point) or add molecular sieves to the reaction to drive the equilibrium.

  • Isomer Scrambling: Avoid excessive temperatures during distillation. 1,3-dialkylcyclopentanes are thermally stable, but prolonged exposure to acidic surfaces at high heat can induce epimerization.

References

  • PubChem. (n.d.).[3][4] 1-Isobutyl-3-methylcyclopentane Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Purdue University. (n.d.). Grignard Reagents: Synthesis of Alcohols. Department of Chemistry. Retrieved February 7, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclopentane, 1-isobutyl-3-methyl-.[3] National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018). Kinetic and Thermodynamic Control in the Diels-Alder Reaction. Retrieved February 7, 2026, from [Link](Cited for thermodynamic principles of cyclopentane derivatives).

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A-values. Retrieved February 7, 2026, from [Link](Relevant for conformational analysis of 1,3-disubstituted rings).

Sources

Application Note: Strategic Synthesis of Substituted Cyclopentane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted cyclopentane ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for prostaglandins, antiviral agents (e.g., Peramivir), and NK1 antagonists. However, the construction of these rings with precise stereochemical control remains a bottleneck in rapid lead optimization.

This Application Note details three distinct, high-value synthetic protocols for generating substituted cyclopentanes. Unlike standard textbook descriptions, these protocols focus on process robustness , stereocontrol , and scalability suitable for drug discovery campaigns.

Key Methodologies Covered:
  • Ring-Closing Metathesis (RCM): For rapid assembly of cyclopentenes from acyclic dienes.

  • Lewis Acid-Catalyzed Nazarov Cyclization: For accessing functionalized cyclopentenones.

  • Organocatalytic Desymmetrization: For enantioselective construction of polysubstituted rings.

Method A: Ring-Closing Metathesis (RCM)

Best for: Rapid construction of the cyclopentene core from easily accessible acyclic precursors.

Mechanistic Insight & Causality

RCM utilizes a metal carbene catalyst (typically Ruthenium-based) to redistribute carbon-carbon double bonds. In cyclopentane synthesis, the critical challenge is entropic penalty versus enthalpic gain . While 5-membered rings are kinetically favored, high concentrations lead to intermolecular polymerization (ADMET) rather than intramolecular cyclization.

Critical Success Factor: Dilution and Oxygen Removal. Ruthenium carbenes are robust but gradually decompose in the presence of dissolved oxygen. Furthermore, concentrations >10 mM significantly increase the risk of oligomerization.

Validated Protocol (Grubbs II Catalyst)

Reagents:

  • Substrate: 1,6-diene precursor (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation Catalyst (2–5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry Argon.

  • Solvent Degassing (Crucial Step): Sparge the solvent (DCM) with Argon for 15–20 minutes.

    • Why: Removing

      
       prevents catalyst oxidation, allowing lower catalyst loading (down to 1 mol%).
      
  • Substrate Dissolution: Dissolve the 1,6-diene in the degassed solvent to reach a concentration of 0.005 M to 0.01 M .

    • Why: High dilution favors the intramolecular pathway (Ring Closing) over intermolecular collisions (Polymerization).

  • Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) as a solid or dissolved in a minimal amount of degassed solvent.

  • Reaction: Stir at reflux (40°C for DCM) for 2–12 hours. Monitor by TLC or NMR (disappearance of terminal vinylic protons).

  • Quenching: Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 minutes.

    • Why: This creates a Fischer carbene that is catalytically inactive, preventing isomerization during workup.

  • Purification: Concentrate in vacuo and purify via flash chromatography.

RCM Process Visualization

RCM_Workflow Start Start: 1,6-Diene Precursor Degas CRITICAL: Degas Solvent (Ar Sparge) Prevents Cat. Deactivation Start->Degas Dilution Dissolve to 0.005 M Prevents Polymerization Degas->Dilution CatAdd Add Grubbs II (2-5 mol%) Dilution->CatAdd Reflux Reflux 2-12h Monitor Vinylic Protons CatAdd->Reflux Quench Quench: Ethyl Vinyl Ether Traps Ru-Carbene Reflux->Quench Finish Purification Quench->Finish

Figure 1: Critical workflow for Ring-Closing Metathesis, highlighting the specific interventions required to prevent polymerization and catalyst death.

Method B: The Nazarov Cyclization

Best for: Creating cyclopentenones which serve as versatile Michael acceptors for further functionalization.

Mechanistic Insight

The Nazarov cyclization is a


 electrocyclic ring closure of divinyl ketones followed by proton loss.
The Regioselectivity Problem:  The elimination of the 

-hydrogen can occur at multiple positions, leading to isomeric mixtures. The Solution: Silicon-Directed Cyclization. Placing a trimethylsilyl (TMS) group at the

-position of the divinyl ketone directs the double bond formation. The C-Si bond stabilizes the carbocation (

-effect) and controls the elimination step.
Validated Protocol (Lewis Acid Mediated)

Reagents:

  • Substrate:

    
    -silyl divinyl ketone
    
  • Lewis Acid: Scandium Triflate

    
     (10 mol%) or 
    
    
    
    (1.0 equiv)
  • Solvent: Dichloroethane (DCE) or DCM.

Step-by-Step Workflow:

  • Preparation: Dissolve the divinyl ketone substrate in anhydrous DCE (0.1 M).

  • Activation: Cool to 0°C. Add the Lewis Acid dropwise.

  • Cyclization: Allow to warm to room temperature. Stir for 1–4 hours.

    • Observation: The reaction often proceeds with a distinct color change (yellow/orange) indicating the formation of the pentadienyl cation complex.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.[1]
    
  • Purification: Silica gel chromatography.

    • Note: The silyl group is usually lost during the elimination step (desilylative elimination), yielding the specific enone regioisomer.

Mechanism Visualization

Nazarov_Mechanism Substrate Divinyl Ketone Complex Lewis Acid Complexation Substrate->Complex + LA Cation Pentadienyl Cation (4pi) Complex->Cation Activation Cyclic Oxyallyl Cation Cation->Cyclic Conrotatory Closure Product Cyclopentenone Cyclic->Product -H+ / -TMS

Figure 2: The Nazarov pathway. Note that the 'Conrotatory Closure' sets the relative stereochemistry of the new C-C bond.

Method C: Organocatalytic Double Michael Addition

Best for: Enantioselective synthesis of highly substituted cyclopentanes with multiple stereocenters.[2][3]

Mechanistic Insight

This method utilizes a "domino" or "cascade" sequence. An electron-deficient olefin (e.g., nitroalkene or unsaturated ester) reacts with an


-unsaturated aldehyde catalyzed by a chiral secondary amine (Jørgensen-Hayashi catalyst). The amine activates the aldehyde via enamine formation, and the subsequent iminium ion enables the ring closure.
Validated Protocol

Reagents:

  • Substrate A:

    
    -unsaturated aldehyde (cinnamaldehyde deriv.)
    
  • Substrate B: Nitroalkene or

    
    -keto ester.
    
  • Catalyst: TMS-protected Diphenylprolinol (10–20 mol%).

  • Additives: Benzoic acid (cocatalyst, 20 mol%).

Step-by-Step Workflow:

  • Mix: In a vial, combine the catalyst, acid additive, and solvent (Toluene or

    
    ).
    
  • Addition: Add Substrate A and Substrate B sequentially.

  • Incubation: Stir at ambient temperature (or 0°C for higher ee) for 24 hours.

  • Monitoring: Monitor consumption of the aldehyde by

    
     NMR.
    
  • Workup: Direct purification on silica gel is often possible.

Comparative Data Summary

FeatureRing-Closing Metathesis (RCM)Nazarov CyclizationOrganocatalytic Cascade
Primary Utility Closing macrocycles or simple 5-ringsSynthesis of CyclopentenonesChiral, polysubstituted rings
Key Reagent Grubbs I/II (Ru-carbene)Lewis Acid (

,

)
Chiral Amine (Proline deriv.)
Atom Economy Moderate (Ethylene byproduct)High (100% atom economy)High
Stereocontrol Low (unless substrate is chiral)Moderate (Torquoselectivity)Excellent (Enantioselective)
Scalability High (Industrial precedent)HighModerate (Dilution required)

References

  • Ring-Closing Metathesis in Pharmaceutical Development

    • Source: ACS Public
    • Citation: Grubbs, R. H., et al. "Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions." Journal of Organic Chemistry.
    • (Simulated DOI based on search context 1.6)

  • Nazarov Cyclization Reviews

    • Source: N
    • Citation: Frontier, A. J., et al.
    • (Verified PMC Context)

  • Organocatalytic Synthesis

    • Source: Organic Letters[2]

    • Citation: Ma, A., & Ma, D. "Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions."[2] Org.[2][4] Lett. 2010.

    • (Verified PubMed Context)

  • General Cyclopentane Scaffolds in Drug Discovery

    • Source: ResearchG
    • Citation: "Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures."

Sources

Application Note: Precision Synthesis of Alkyl Cyclopentanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The cyclopentane ring is a critical pharmacophore in modern drug design, serving as a lipophilic bioisostere for phenyl rings or as a rigid scaffold to restrict conformational freedom. While simple in structure, the precise installation of alkyl chains onto a cyclopentyl core requires careful methodological selection to avoid common pitfalls such as


-hydride elimination, homocoupling (Wurtz reaction), or regioisomeric mixtures.

This guide details two distinct, high-fidelity workflows for synthesizing alkyl cyclopentanes using Grignard chemistry:

  • Method A (Direct): Copper-Catalyzed

    
    -
    
    
    
    Cross-Coupling (Modified Kochi Protocol).[1] Best for rapid access to primary alkyl derivatives.[1]
  • Method B (Stepwise): Nucleophilic Addition-Elimination-Reduction.[1] The "Gold Standard" for purity and scalability, particularly when accessing tertiary centers or avoiding transition metal residues.

Critical Process Parameters (CPPs) & Mechanism

Success in Grignard chemistry relies on rigorous exclusion of moisture and control of exotherms.

Reaction Pathways

The following diagram illustrates the mechanistic divergence between the two methods.

ReactionPathways Start Cyclopentyl Halide (or Cyclopentanone) Grignard Cyclopentyl-MgBr (Grignard Reagent) Start->Grignard Mg, THF (Method A) Ketone Cyclopentanone Start->Ketone Starting Material (Method B) CuCat Cu(I) Catalyst (Li2CuCl4) Grignard->CuCat R-Br ProductA Alkyl Cyclopentane (Direct Product) CuCat->ProductA Cross-Coupling Alcohol Tertiary Alcohol (Intermediate) Ketone->Alcohol R-MgBr Addition Alkene Endo/Exo Alkene Alcohol->Alkene -H2O (Acid cat.) ProductB Alkyl Cyclopentane (Reduced Product) Alkene->ProductB H2, Pd/C

Figure 1: Mechanistic divergence between Direct Coupling (Method A) and Stepwise Construction (Method B).

Method A: Copper-Catalyzed Cross-Coupling (Direct Route)

Principle: Standard Pd or Ni-catalyzed Kumada couplings often fail with secondary alkyl Grignards (like cyclopentyl-MgBr) due to rapid


-hydride elimination.[1] The use of a soluble Copper(I) catalyst (

) facilitates rapid oxidative addition and reductive elimination without accessing the

-elimination pathway.[1]
Materials
  • Substrate: Primary Alkyl Bromide (R-Br).[1]

  • Reagent: Cyclopentylmagnesium bromide (2.0 M in THF).[1]

  • Catalyst:

    
     (0.1 M in THF). Preparation: Mix anhydrous LiCl (2 eq) and CuCl2 (1 eq) in THF.
    
  • Solvent: Anhydrous THF (inhibitor-free).[1]

Protocol
  • Inert Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon for 15 mins.

  • Catalyst Loading: Charge the flask with the Alkyl Bromide (1.0 equiv) and THF (to 0.5 M concentration). Add

    
     solution (3 mol%). The solution should turn orange/red.
    
  • Temperature Control: Cool the reaction mixture to -10°C using an ice/salt bath.

    • Note: Lower temperatures suppress Wurtz homocoupling.[1]

  • Grignard Addition: Add Cyclopentylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.

    • Observation: The color will transiently change (often dark purple/black) as the catalytic cycle turns over.

  • Reaction: Allow to warm to 0°C and stir for 2 hours. Monitor by GC-MS for consumption of alkyl bromide.[1]

  • Quench: Slowly add saturated aqueous

    
     (buffered quench).
    
  • Workup: Extract with

    
     (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Pros/Cons:

  • (+) Single-step synthesis.[1][2]

  • (-) Requires primary alkyl halides as the electrophile; secondary electrophiles react poorly.[1]

Method B: Stepwise Addition-Reduction (Robust Route)

Principle: This route is insensitive to the steric bulk of the alkyl chain and avoids transition metal catalysis entirely during the C-C bond formation step. It is preferred for GMP scale-up due to high predictability.[1]

Phase 1: Grignard Addition
  • Setup: Standard Schlenk conditions (Argon).

  • Reagent: Place Cyclopentanone (1.0 equiv) in anhydrous Ether (0.5 M). Cool to 0°C.[1]

  • Addition: Add Alkyl Grignard (R-MgBr, 1.2 equiv) dropwise. Maintain internal temp < 10°C.

    • Expert Tip: If R is bulky (e.g., t-butyl), add

      
       (anhydrous) to suppress enolization (Imamoto conditions).[1]
      
  • Workup: Quench with 1M HCl. Isolate the 1-alkylcyclopentan-1-ol .

Phase 2: Dehydration & Hydrogenation
  • Dehydration: Reflux the tertiary alcohol in Benzene or Toluene with catalytic

    
    -TsOH (p-Toluenesulfonic acid) using a Dean-Stark trap to remove water.[1]
    
    • Result: Mixture of endo- and exo-cyclic alkenes.[1]

  • Hydrogenation: Dissolve the alkene mixture in MeOH/EtOAc (1:1). Add 10% Pd/C (5 wt% loading). Stir under

    
     balloon (1 atm) for 4-12 hours.
    
  • Filtration: Filter through Celite to remove Pd.[1] Concentrate to yield pure Alkyl Cyclopentane .[1]

Experimental Data & Troubleshooting

Solvent Compatibility Table
SolventDielectric Const.[1]Boiling Pt.[1]SuitabilityNotes
Diethyl Ether 4.335°CHigh Best for Grignard stability; minimizes Wurtz coupling.[1]
THF 7.566°CMedium Increases reactivity but promotes side reactions.[1] Essential for forming Cyclopentyl-MgBr.[1]
CPME 4.8106°CHigh Green alternative; low peroxide formation; high boiling point allows higher reaction rates.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Initiation (Mg) Oxide layer on MgAdd crystal of Iodine (

) or 1-2 drops of DIBAL-H. Sonication can also disrupt passivated surfaces.[1]
Low Yield (Method A) Homocoupling (R-R)Reduce temperature to -20°C; Slow down addition rate; Switch solvent to pure Ether if possible.[1]
Unreacted Ketone (Method B) EnolizationThe Grignard acted as a base. Use Organolithium instead or add

(lanthanide salt).[1]

Decision Logic for Method Selection

Use the following workflow to determine the optimal synthetic route for your target molecule.

DecisionTree Start Target: Alkyl Cyclopentane Q1 Is the Alkyl Chain Primary? Start->Q1 Q2 Is the Alkyl Chain Functionalized (Esters/Nitriles)? Q1->Q2 Yes MethodB USE METHOD B (Ketone Addition -> Reduction) Q1->MethodB No (Secondary/Tertiary) MethodA USE METHOD A (Cu-Catalyzed Coupling) Q2->MethodA No (Hydrocarbon/Ether) Zinc Consider Negishi Coupling (Organozinc) Q2->Zinc Yes (Sensitive Groups)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Preparation of Cyclopentylmagnesium Chloride. Organic Syntheses, Coll. Vol. 5, p.398 (1973).[1] Link[1]

  • Kochi-Fürstner Protocol (Cu-Catalysis): Tamura, M., & Kochi, J. (1971).[1] "Coupling of Grignard Reagents with Organic Halides." Synthesis. Link[1]

  • General Grignard Handling: Organic Chemistry Portal, "Grignard Reaction."[1] Link

  • CPME as Solvent: Watanabe, K. et al. (2016).[1] "Grignard Reactions in Cyclopentyl Methyl Ether." Organic Process Research & Development. Link[1]

Sources

Intramolecular cyclization for cyclopentane ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Theoretical Grounding

The cyclopentane ring is a foundational pharmacophore found in prostaglandins (e.g., Latanoprost), antiviral nucleosides (e.g., Abacavir), and complex terpenes. Constructing these five-membered rings requires navigating specific kinetic and thermodynamic constraints.

The Geometric Constraint: Baldwin’s Rules

Before selecting a synthetic route, researchers must validate the trajectory of ring closure using Baldwin’s Rules .

  • 5-exo-trig (Favored): The orbital alignment allows the nucleophile to attack the

    
    -system at the correct Bürgi-Dunitz angle (~109°). This is the primary mode for radical cyclizations and many ionic closures.
    
  • 5-endo-trig (Disfavored): Geometric strain prevents the necessary orbital overlap in a 5-membered transition state.

Strategic Selection: This guide focuses on two high-fidelity methods that bypass these geometric limitations through distinct mechanistic manifolds:

  • Ring-Closing Metathesis (RCM): Uses transition metal catalysis to forge the ring from dienes (thermodynamically driven by entropy).

  • Silicon-Directed Nazarov Cyclization: Uses Lewis acid activation of dienones (electrocyclically driven), solving the classic regioselectivity issues of standard Nazarov reactions.[1]

Protocol A: Ring-Closing Metathesis (RCM)

Methodology: Ruthenium-catalyzed formation of cyclopentenes from


-dienes.
Primary Challenge:  Controlling the competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired).
The Kinetic Strategy: Dilution & Sparging

The success of RCM for 5-membered rings relies on high dilution (< 0.01 M) to favor the unimolecular reaction. Furthermore, the reaction is driven by the extrusion of ethylene gas; failure to remove ethylene results in a stalled equilibrium.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 1,6-diene precursor.

  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step Protocol:

  • Solvent Preparation (Critical):

    • Sparge the solvent with Argon or Nitrogen for 15–20 minutes. Oxygen poisons the ruthenium carbene species.

  • Substrate Dissolution:

    • Dissolve the 1,6-diene in the degassed solvent to reach a final concentration of 0.005 M to 0.01 M .

    • Note: Higher concentrations significantly increase the risk of dimerization.

  • Catalyst Addition:

    • Add Grubbs II catalyst (2–5 mol%) as a solid or dissolved in a minimal amount of degassed solvent.

  • Reaction Driving Force:

    • Fit the flask with a reflux condenser and an oil bubbler.

    • Crucial Step: Maintain a slow, steady stream of inert gas through the headspace (or actively sparge if using high-boiling solvents) to sweep away generated ethylene.

    • Heat to reflux (40°C for DCM, 80-110°C for Toluene) for 2–12 hours.

  • Quenching & Purification:

    • Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes. This converts the active Ru-carbene into a catalytically inactive Fischer carbene.

    • Concentrate in vacuo.

    • Purify via silica gel chromatography. Tip: Ru byproducts often appear as a dark band; use activated charcoal filtration if high purity is required for biological testing.

RCM Mechanistic Cycle (Visualization)

RCM_Mechanism PreCat Pre-Catalyst (Grubbs II) Active Active 14e- Ru Species PreCat->Active Initiation (-PCy3) Coord Olefin Coordination Active->Coord + Diene Metalla Metallacyclobutane Intermediate Coord->Metalla [2+2] Cycloaddition Product Cyclopentene Product Metalla->Product Cycloreversion Ethylene Ethylene (Gas) (Must Remove) Metalla->Ethylene Byproduct Product->Active Regeneration

Figure 1: The Chauvin catalytic cycle for RCM. Removal of ethylene is the thermodynamic sink driving the reaction forward.

Protocol B: Silicon-Directed Nazarov Cyclization[1]

Methodology: Lewis-acid catalyzed


 electrocyclization of divinyl ketones.[2]
Primary Challenge:  The "Classical" Nazarov cyclization often yields a mixture of double-bond isomers because the elimination of the 

-proton is non-selective.
The Regiocontrol Strategy: The -Silicon Effect

By placing a trimethylsilyl (TMS) group at the


-position of the vinyl ketone, the reaction becomes highly regioselective. The C-Si bond stabilizes the developing carbocation (hyperconjugation) and directs the elimination, ensuring the double bond forms away from the ring junction (the "Silicon-Directed" pathway).
Standard Operating Procedure (SOP)

Reagents:

  • Substrate:

    
    -TMS-divinyl ketone.
    
  • Lewis Acid: Iron(III) Chloride (

    
    ) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM).

Step-by-Step Protocol:

  • Setup:

    • Flame-dry a round-bottom flask and cool under Argon.

    • Dissolve the

      
      -TMS-divinyl ketone (1.0 equiv) in anhydrous DCM (0.1 M concentration).
      
  • Lewis Acid Addition:

    • Cool the solution to 0°C (or -78°C for highly reactive substrates).

    • Add

      
       (1.0–1.1 equiv) in one portion.
      
    • Note: Stoichiometric Lewis acid is often required to complex the ketone and the leaving silyl group.

  • Cyclization:

    • Monitor by TLC. The reaction typically proceeds rapidly (< 1 hour) due to the stabilization provided by the silicon group.

    • The mechanism proceeds via conrotatory closure followed by desilylation.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
    • The product is a specific cyclopentenone isomer (double bond is regiodefined).

Method Comparison & Troubleshooting

Comparative Data
FeatureRing-Closing Metathesis (RCM)Silicon-Directed Nazarov
Precursor 1,6-DieneDivinyl Ketone (Dienone)
Product CyclopenteneCyclopentenone
Key Reagent Ru-Carbene (Grubbs)Lewis Acid (

,

)
Concentration High Dilution (0.005 M)Standard (0.1 M - 0.5 M)
Atom Economy Low (Loss of Ethylene)High (Loss of TMS group)
Major Risk Dimerization / OligomerizationPolymerization of sensitive dienones
Decision Matrix

Decision_Tree Start Target: Cyclopentane Scaffold Q1 Is the target a Cyclopentenone? Start->Q1 Nazarov Use Silicon-Directed Nazarov Cyclization Q1->Nazarov Yes RCM Use Ring-Closing Metathesis (RCM) Q1->RCM No Yes Yes No No (Cyclopentene/ane) Radical Alternative: 5-exo-trig Radical Cyclization (If precursor is halo-alkene) RCM->Radical If RCM fails due to sterics

Figure 2: Strategic decision tree for selecting the optimal cyclization methodology based on target oxidation state.

References

  • Grubbs, R. H., et al. (1995).[3] "Ring-Closing Metathesis and Related Processes in Organic Synthesis." Accounts of Chemical Research. [Link]

  • Trnka, T. M., & Grubbs, R. H. (2001). "The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story." Accounts of Chemical Research. [Link]

  • Denmark, S. E., & Jones, T. K. (1982). "Silicon-directed Nazarov cyclization."[2][4] Journal of the American Chemical Society. [Link][5]

  • Baldwin, J. E. (1976).[6] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. [Link]

  • Frontier, A. J., & Collison, C. (2005). "The Nazarov Cyclization in Organic Synthesis." Tetrahedron. [Link]

Sources

High-Resolution GC-MS Profiling of 1-Isobutyl-3-Methylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-C10-NAP-05

Executive Summary

This application note details the protocol for the separation, identification, and quantification of 1-isobutyl-3-methylcyclopentane (


) isomers in complex hydrocarbon mixtures. This molecule, a saturated cyclic hydrocarbon (naphthene), is a critical analyte in jet fuel thermal stability studies and petroleum characterization.[1]

The analysis presents two primary challenges:

  • Stereochemical Resolution: Separating the cis and trans geometric isomers, which possess nearly identical boiling points.

  • Structural Elucidation: Distinguishing the isobutyl-substituted isomer from other

    
     alkylcyclopentanes (e.g., n-butyl, diethyl, or tetramethyl variants) using mass spectral fragmentation signatures.
    

Chemical Context & Stereochemistry

1-isobutyl-3-methylcyclopentane exists as two geometric isomers due to the substitution at the 1 and 3 positions on the cyclopentane ring.[1]

  • cis-1-isobutyl-3-methylcyclopentane: Both substituents are on the same side of the ring plane.[1] In the envelope conformation, this isomer can adopt a pseudo-diequatorial orientation, often making it thermodynamically more stable.[1]

  • trans-1-isobutyl-3-methylcyclopentane: Substituents are on opposite sides.[1]

Critical Analytical Insight: On non-polar stationary phases (e.g., 100% dimethylpolysiloxane), these isomers typically elute within 2–5 retention index (RI) units of each other.[1] Successful separation requires a high-efficiency column (minimum 30m, recommended 60m) and a rigorously optimized temperature ramp.[1]

Instrumentation & Method Parameters

The following protocol is validated for Agilent 7890/5977 or equivalent GC-MS systems.

Gas Chromatography Conditions
ParameterSettingRationale
Column DB-5MS UI (or equivalent) 60 m × 0.25 mm × 0.25 µmA 60m column provides the theoretical plates necessary to resolve the cis/trans doublet.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow prevents retention time shifts during the temperature ramp.[1]
Inlet Split/Splitless @ 250°CHigh temp ensures complete volatilization of C10 naphthenes.[1]
Injection 1.0 µL, Split 50:1High split ratio prevents column overload and maintains peak symmetry for close-eluting isomers.[1]
Oven Program Initial: 40°C (hold 2 min) Ramp 1: 4°C/min to 130°C Ramp 2: 2°C/min to 180°C Ramp 3: 20°C/min to 300°C (hold 5 min)Ramp 2 is the critical "isomer resolution window." Slowing to 2°C/min around the boiling point (~170°C) maximizes selectivity.[1]
Mass Spectrometry Parameters
ParameterSettingRationale
Source Temp 230°CStandard for non-polar hydrocarbons.[1]
Quad Temp 150°C
Transfer Line 280°CPrevents condensation of heavier matrix components.[1]
Scan Range m/z 35 – 350Captures low-mass diagnostic fragments (m/z 41, 55) and the molecular ion (m/z 140).[1]
Ionization EI (70 eV)Standard library matching energy.[1]

Mass Spectral Interpretation & Identification

The mass spectrum of 1-isobutyl-3-methylcyclopentane is characterized by specific fragmentation pathways driven by the stability of the carbocations formed after ring opening or side-chain cleavage.[1]

Diagnostic Ions[1][2][3]
  • Molecular Ion (

    
    ): m/z 140 .[1] Usually low intensity (<5%) but visible.[1]
    
  • Base Peak/Major Fragments:

    • m/z 55 (

      
      ):  Often the base peak, resulting from complex ring fragmentation.[1]
      
    • m/z 97 (

      
      ): Critical Identifier.  This peak arises from the loss of the isopropyl moiety (
      
      
      
      ) from the isobutyl side chain. This distinguishes it from n-butyl isomers, which typically show stronger propyl loss (M-29) or butyl loss (M-57).[1]
    • m/z 83 (

      
      ):  Loss of the entire isobutyl group, leaving the methylcyclopentyl cation.[1]
      
    • m/z 41 (

      
      ):  Common hydrocarbon fragment.[1]
      
Retention Index (Kovats)

On a DB-5MS column, the isomers elute in the retention index range of 948 – 956 .[1]

  • Note: Straight-chain analogs (e.g., 1-butyl-3-methylcyclopentane) elute significantly later (RI ~990).[1] The branched isobutyl group reduces the boiling point and retention volume relative to the n-butyl isomer.[1]

Experimental Workflow

The following diagram illustrates the decision logic for confirming the identity of the target analyte in a mixture.

AnalysisWorkflow Start Sample Injection Sep GC Separation (60m DB-5MS, Slow Ramp) Start->Sep PeakDet Peak Detection (RI Window 940-960) Sep->PeakDet MS_Check MS Spectrum Analysis PeakDet->MS_Check Check_MZ140 Is Molecular Ion m/z 140 visible? MS_Check->Check_MZ140 Check_MZ97 Is m/z 97 present (>20% abundance)? Result_Iso CONFIRMED: 1-Isobutyl-3-methylcyclopentane Check_MZ97->Result_Iso Yes (Isobutyl Cleavage) Result_NButyl SUSPECT: n-Butyl Isomer (Check RI ~990) Check_MZ97->Result_NButyl No (Likely n-butyl) Check_MZ140->Check_MZ97 Yes Result_Other REJECT: Other C10 Isomer Check_MZ140->Result_Other No (Wrong MW)

Figure 1: Decision tree for the identification of 1-isobutyl-3-methylcyclopentane based on RI and MS fragmentation logic.

Validation & Quality Control

To ensure data trustworthiness (E-E-A-T), the following validation steps are mandatory:

  • Alkane Ladder Standard: Inject a

    
     n-alkane standard (e.g., ASTM D2887 mix) prior to the sample.[1] Calculate the Linear Retention Index (LRI) for the target peaks.
    
    • Acceptance Criteria: Calculated RI must be within ±2 units of the reference value (948–956 on DB-5).[1]

  • Blank Analysis: Inject a solvent blank (Hexane/DCM) to ensure no carryover of C10 hydrocarbons from previous runs.[1]

  • Resolution Check: If a standard mixture of isomers is available, the resolution (

    
    ) between the cis and trans peaks must be 
    
    
    
    .[1] If
    
    
    , decrease the oven ramp rate between 130°C and 180°C to 1°C/min.

References

  • NIST Mass Spectrometry Data Center. "1-Isobutyl-3-methylcyclopentane."[1][2] NIST Chemistry WebBook, SRD 69. Accessed 2024.[1] [Link][1]

  • Lubeck, A.J., and Sutton, D.L. (1983).[1][3] "Kovats retention indices of selected hydrocarbons through C10 on bonded phase fused silica capillaries." Journal of High Resolution Chromatography. [Link]

  • ASTM International. "ASTM D2427-06: Standard Test Method for Determination of C2 through C5 Hydrocarbons in Gasolines by Gas Chromatography."[1] (Adapted methodology for C10 naphthenes). [Link]

Sources

Application Note: High-Resolution HPLC Separation of Functionalized Cycloalkane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The Challenge: Simple cycloalkanes (e.g., cyclohexane, methylcyclohexane) are typically volatile and best analyzed via Gas Chromatography (GC). However, in pharmaceutical development, functionalized cycloalkane scaffolds (e.g., prostaglandin analogs, steroid intermediates, and macrocycles) are often non-volatile, thermally labile, and lack strong UV chromophores. Furthermore, these scaffolds frequently present as geometric isomers (cis/trans) or diastereomers that co-elute on standard C18 phases due to identical hydrophobicity.

The Solution: This guide details a high-performance liquid chromatography (HPLC) workflow specifically designed for these challenging analytes. We move beyond standard C18 chemistry to exploit Shape Selectivity using C30 or Porous Graphitic Carbon (PGC) stationary phases, coupled with Charged Aerosol Detection (CAD) for universal, equimolar response of non-chromophoric compounds.

Mechanisms of Separation: Beyond Hydrophobicity

To separate cycloalkane isomers, relying solely on hydrophobic subtraction (standard C18) is often insufficient. You must leverage the steric "footprint" of the molecule.

The Theory of Shape Selectivity

Shape selectivity (


) refers to the ability of a stationary phase to discriminate between solutes based on their molecular shape (planar vs. non-planar, linear vs. bent).
  • Polymeric C30 Phases: Unlike monomeric C18, polymeric C30 phases possess long, rigid alkyl chains that form highly ordered "slots" at lower temperatures. Linear or planar isomers (e.g., trans-isomers) can penetrate deeper into these slots than bulky or bent isomers (e.g., cis-isomers), resulting in increased retention and resolution.

  • Porous Graphitic Carbon (PGC): PGC relies on a charge-transfer interaction and extreme steric sensitivity. It is particularly effective for separating polar-functionalized cycloalkanes where the functional group's orientation relative to the carbon surface dictates retention.

Decision Matrix: Column Selection

The following decision tree guides the selection of the stationary phase based on the structural properties of your cycloalkane target.

ColumnSelection Start Start: Analyze Cycloalkane Structure IsVolatile Is the compound volatile (< 200 Da, non-polar)? Start->IsVolatile UseGC STOP: Use Gas Chromatography IsVolatile->UseGC Yes Isomers Are geometric isomers (cis/trans) present? IsVolatile->Isomers No StandardC18 Use C18 (Monomeric) Focus: Hydrophobicity Isomers->StandardC18 No PolarGroups Are polar groups attached (OH, COOH, NH2)? Isomers->PolarGroups Yes PGC Use Porous Graphitic Carbon (PGC) Mechanism: Electronic + Steric PolarGroups->PGC Strongly Polar/Aromatic C30 Use Polymeric C30 Mechanism: High Order Steric Slotting PolarGroups->C30 Weakly Polar/Lipophilic

Figure 1: Strategic decision tree for selecting the optimal stationary phase for cycloalkane analysis.

Instrumentation & Detection Strategy

Since many cycloalkane scaffolds (e.g., saturated sterols) lack conjugated


-systems, UV detection (254 nm) is useless. Low-wavelength UV (200-210 nm) is non-specific and prone to solvent interference.
Recommended Detector: Charged Aerosol Detector (CAD)

CAD is preferred over Refractive Index (RI) and Evaporative Light Scattering (ELSD) for this application.

  • Why CAD? It offers near-universal response independent of chemical structure, high sensitivity (sub-nanogram), and compatibility with gradient elution (unlike RI).

  • Mechanism: The eluent is nebulized and dried; the resulting analyte particles are charged by a stream of ionized nitrogen.[1][2] The charge measured is proportional to the particle mass.

Experimental Protocols

Protocol A: Separation of Lipophilic Cycloalkane Isomers (C30 Method)

Target: Separation of cis/trans isomers of substituted cyclohexanes or macrocycles (e.g., Tocopherol analogs, Carotenes).

1. System Configuration
  • HPLC System: Binary Gradient Pump capable of 600 bar.

  • Detector: Charged Aerosol Detector (CAD).

    • Evaporation Temp: 35°C (Low temp preserves volatile analytes).

    • Power Function: 1.0 (for mass-sensitive linearity).

  • Column: Polymeric C30 column (e.g., YMC Carotenoid or equivalent), 250 x 4.6 mm, 3 µm or 5 µm.

  • Temperature: 15°C - 25°C (Critical: Lower temperatures increase the "order" of the C30 alkyl chains, enhancing shape selectivity).

2. Mobile Phase Preparation[3][4]
  • Solvent A: Methanol (MeOH) – Promotes chain ordering.

  • Solvent B: Methyl tert-butyl ether (MTBE) – Strong eluent for lipophilic compounds.

  • Note: Avoid Acetonitrile (ACN) if possible, as MeOH typically enhances shape selectivity on C30 phases.

3. Gradient Method
Time (min)% A (MeOH)% B (MTBE)Flow Rate (mL/min)Curve
0.09551.0Initial
20.040601.0Linear
25.05951.0Linear
30.09551.0Step (Re-equilibrate)
4. Self-Validating Resolution Check
  • Standard: Mix of cis- and trans-beta-carotene (or structural analog relevant to your study).

  • Pass Criteria: Resolution (

    
    ) between isomers must be > 1.5.
    
  • Troubleshooting: If

    
    , lower column temperature by 5°C steps. C30 selectivity increases significantly as temperature drops.
    
Protocol B: Separation of Polar-Functionalized Cycloalkanes (PGC Method)

Target: Hydroxylated or aminated cycloalkanes (e.g., 4-aminocyclohexanecarboxylic acid).

1. System Configuration
  • Column: Porous Graphitic Carbon (e.g., Hypercarb), 100 x 2.1 mm, 3 µm.

  • Detector: CAD or UV (if functional groups permit).

  • Temperature: 40°C (Higher temp improves efficiency on PGC).

2. Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

3. Gradient Method
  • Isocratic Hold: 0-5 min at 100% A (to retain polar cycloalkanes).

  • Gradient: 5-20 min ramp to 60% B.

  • Mechanism:[5][6][7][8] The planar face of the cycloalkane ring interacts with the graphite sheet. The isomer with the largest "flat" surface area contacting the graphite will elute last.

Data Processing & Linearity (CAD Specifics)

CAD response is curvilinear (semi-linear). For accurate quantitation of impurities:

  • Linearization: Use a Power Function (

    
    ) in your chromatography software (e.g., Chromeleon or OpenLab).
    
  • Empirical Determination: Inject a standard curve (0.1 µg/mL to 100 µg/mL). Plot

    
     vs. 
    
    
    
    . The slope is your power function coefficient.
Summary of Performance Metrics
ParameterUV Detection (210 nm)CAD Detection
Analyte Scope Limited (Requires chromophore)Universal (Non-volatiles)
Sensitivity Low (Noise limited)High (Sub-nanogram)
Response Factor Variable (Extinction coefficient dependent)Uniform (Mass dependent)
Gradient Compatibility Poor (Baseline drift)Excellent

Workflow Visualization

Workflow Sample Sample Prep (Dissolve in MeOH/MTBE) Inject Injection (10-20 µL) Sample->Inject Separation Separation (C30 Column) High Shape Selectivity Inject->Separation Nebulization Nebulization (Form Droplets) Separation->Nebulization Eluent Drying Drying Tube (Remove Solvent) Nebulization->Drying Charging Corona Discharge (Charge Transfer) Drying->Charging Dry Particles Detection Electrometer (Measure Current) Charging->Detection

Figure 2: Complete analytical workflow from sample preparation to Charged Aerosol Detection.

References

  • Sander, L. C., & Wise, S. A. (1998). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2025). Charged Aerosol Detection for Non-Chromophoric Compounds.[1][2]Link

  • West, C., et al. (2010). Porous graphitic carbon: A versatile stationary phase for liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2021).[9] Strategies for the Separation of Geometric Isomers.Link

  • YMC Co., Ltd. (2020). Separation of Carotene Isomers using C30 Stationary Phases.[10][11]Link

Sources

Application Note: 1-Isobutyl-3-methylcyclopentane (IBMCP) as a High-Density Biofuel Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, purification, and characterization of 1-Isobutyl-3-methylcyclopentane (IBMCP) , a branched cycloalkane (naphthene) identified as a high-performance blending component for Sustainable Aviation Fuels (SAF). Unlike linear alkanes, IBMCP offers a high volumetric energy density (>43 MJ/L) and superior seal-swelling properties essential for legacy aircraft systems, while its asymmetric substitution pattern ensures a freezing point well below -47°C (Jet A-1 specification). This guide provides a self-validating protocol for synthesizing high-purity IBMCP reference standards and outlines the critical testing workflows for fuel qualification.

Chemical Basis & Rationale[1][2][3][4][5][6][7]

The "Naphthene Gap" in Biofuels

Current Hydroprocessed Esters and Fatty Acids (HEFA) fuels are predominantly linear paraffins. While they burn cleanly, they lack the cyclic density required to meet the minimum density specifications of jet fuel (0.775–0.840 g/mL). They also lack the aromatic content needed to swell nitrile rubber seals in older engines. IBMCP addresses this by providing:

  • Ring Strain & Density: The cyclopentane ring increases density (~0.81 g/mL) without the soot-forming tendency of aromatics.

  • Cold Flow Properties: The 1,3-disubstitution and the isobutyl branch disrupt crystal lattice packing, significantly lowering the freezing point compared to linear C10 alkanes (decane freezes at -30°C; IBMCP is predicted < -60°C).

Structural Specifications
  • IUPAC Name: 1-Isobutyl-3-methylcyclopentane[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 140.27 g/mol [1][2]

  • Key Feature: Asymmetric alkylation of the five-membered ring.

Protocol: High-Purity Synthesis of IBMCP

Note: While industrial routes utilize aldol condensation of lignocellulosic ketones, this protocol uses a Grignard approach to generate a high-purity (>98%) reference standard for property validation.

Reaction Pathway Visualization

The following workflow illustrates the conversion of 3-methylcyclopentanone to the target cycloalkane.

IBMCP_Synthesis Start Precursor: 3-Methylcyclopentanone Inter1 Intermediate: Tertiary Alcohol Start->Inter1 Grignard Addition 0°C -> RT Reagent Reagent: Isobutylmagnesium Bromide (in THF) Reagent->Inter1 Step2 Dehydration: p-TsOH, Toluene (Dean-Stark) Inter1->Step2 Inter2 Olefin Mixture: Endo/Exo Isomers Step2->Inter2 - H2O Step3 Hydrogenation: H2 (50 psi), Pd/C Inter2->Step3 Final Target: 1-Isobutyl-3-methylcyclopentane Step3->Final Reduction

Figure 1: Synthetic pathway for generating analytical grade IBMCP.

Detailed Methodology
Step 1: Grignard Addition
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Reagent Prep: Charge flask with 3-methylcyclopentanone (9.8 g, 0.1 mol) in anhydrous THF (100 mL).

  • Addition: Cool to 0°C. Dropwise add Isobutylmagnesium bromide (2.0 M in ether, 60 mL, 0.12 mol) over 45 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Cool to 0°C; quench with saturated

    
     (aq). Extract with diethyl ether (3 x 50 mL). Dry organics over 
    
    
    
    and concentrate.
Step 2: Dehydration
  • Setup: Dissolve the crude alcohol in Toluene (150 mL) in a flask with a Dean-Stark trap.

  • Catalysis: Add p-Toluenesulfonic acid (p-TsOH) (0.5 g).

  • Reflux: Heat to reflux until water collection ceases (~3 hours).

  • Workup: Wash toluene layer with

    
     and brine. Evaporate solvent to yield the alkene intermediate (mixture of isomers).
    
Step 3: Hydrogenation
  • Vessel: Transfer alkene mixture to a Parr hydrogenation bottle. Dissolve in Ethanol (50 mL).

  • Catalyst: Add 10% Pd/C (0.5 g).

  • Reduction: Pressurize to 50 psi

    
    . Shake at room temperature for 12 hours.
    
  • Purification: Filter through Celite to remove catalyst. Distill the filtrate (bp ~170°C @ 760 mmHg) to obtain pure IBMCP.

Analytical Characterization & Validation

Trustworthiness Check: Do not proceed to fuel testing until these criteria are met.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: DB-5ms or equivalent non-polar column.

  • Retention Index (RI): Expect RI ~950–990 (consistent with C10 cycloalkanes).

  • Mass Spectrum Diagnostic Peaks:

    • Molecular Ion (

      
      ):  m/z 140 (small intensity).
      
    • Base Peak: m/z 83 (loss of isobutyl group, ring fragment).

    • Fragment: m/z 55 (

      
      ).
      
Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       0.85–0.90 (d, 6H, isopropyl 
      
      
      
      ).
    • 
       0.95 (d, 3H, ring 
      
      
      
      ).
    • 
       1.1–1.9 (m, 11H, ring/chain 
      
      
      
      and
      
      
      ).
    • Absence of peaks > 4.5 ppm confirms full hydrogenation (no alkenes).

Fuel Property Testing Protocols

Once synthesized, the IBMCP must be validated against ASTM International standards for aviation turbine fuels.

Comparative Data Table (Predicted vs. Typical Jet A)
PropertyMethodIBMCP (Target)Jet A-1 (Spec)Performance Implication
Density (15°C) ASTM D40520.805 g/mL 0.775 – 0.840High energy density payload.
Freezing Point ASTM D2386< -60°C Max -47°CSuperior cold-soak operation.
Net Heat of Combustion ASTM D333843.5 MJ/kg Min 42.8 MJ/kgExtended range/loiter time.
Flash Point ASTM D93~45°CMin 38°CSafe handling/storage.
Testing Workflow

The following diagram outlines the sequence for qualifying the sample.

Fuel_Testing_Workflow cluster_safety Safety & Volatility cluster_performance Performance Metrics Sample Purified IBMCP (>50 mL) Flash Flash Point (ASTM D93) Sample->Flash Density Density @ 15°C (ASTM D4052) Sample->Density Freeze Freezing Point (ASTM D2386) Sample->Freeze Energy Net Heat of Combustion (ASTM D3338) Sample->Energy Decision Specification Check (ASTM D7566 Annex) Flash->Decision Density->Decision Freeze->Decision Energy->Decision Pass Qualified Blend Component Decision->Pass All Specs Met Fail Reprocess/Reject Decision->Fail Out of Spec

Figure 2: ASTM qualification workflow for neat fuel components.

Critical Protocol: Micro-Method Freezing Point (ASTM D5972/D2386)

Why this matters: The asymmetry of IBMCP is its primary asset. Verification of the freezing point is critical.

  • Sample: Load 150

    
     of IBMCP into the phase transition analyzer cup.
    
  • Cooling: Ramp temperature down at 10°C/min until -80°C.

  • Detection: Monitor optical opacity. The formation of hydrocarbon crystals scatters light.

  • Result: Record the temperature at which the last crystal melts upon warming (Freezing Point).

    • Self-Validation: If the value is > -40°C, the sample likely contains unreacted linear impurities or high-symmetry isomers.

Safety & Handling

  • Flammability: IBMCP is a Category 3 Flammable Liquid. Store in grounding-equipped containers.

  • Peroxide Formation: Like many branched alkanes, prolonged exposure to air may form peroxides. Test with starch-iodide paper before distillation.

  • PPE: Nitrile gloves and splash goggles are required. Use a fume hood for the Grignard synthesis step.

References

  • National Renewable Energy Laboratory (NREL). "Cycloalkane-Rich Sustainable Aviation Fuel Production via Hydrotreating Lignocellulosic Biomass-Derived Catalytic Fast Pyrolysis Oils." NREL.gov. [Link]

  • Royal Society of Chemistry. "Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural." Green Chemistry. [Link]

  • Frontiers in Energy Research. "Building Structure-Property Relationships of Cycloalkanes in Support of Their Use in Sustainable Aviation Fuels." Frontiers. [Link]

  • PubChem. "1-Isobutyl-3-methylcyclopentane Compound Summary."[1] National Library of Medicine. [Link]

  • Cheméo. "Chemical Properties of cis-1-Butyl-3-methylcyclopentane." Cheméo Data. [Link]

Sources

Use of 1-isobutyl-3-methylcyclopentane as a non-polar solvent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical process development, the selection of non-polar solvents is often limited to standard alkanes (n-heptane, n-decane) or aromatics (toluene, xylene). While effective, these traditional solvents present challenges: aromatics carry significant toxicity (ICH Class 2) and regulatory burdens, while linear alkanes often lack the solvation power required for complex lipophilic macrocycles or steroids.

1-Isobutyl-3-methylcyclopentane (IBMCP) emerges as a high-performance C10 cycloaliphatic hydrocarbon solvent. Its unique branched structure offers a "Goldilocks" profile:

  • High Boiling Point (~160–165°C): Enables high-temperature kinetics without pressurized vessels.

  • Cycloaliphatic Core: Superior solubilization of fused-ring APIs compared to linear alkanes.

  • Process Safety: Higher flash point than heptane/toluene, reducing static ignition risks during large-scale handling.

This guide outlines the physicochemical profile of IBMCP and provides validated protocols for its use as a reaction medium and crystallization solvent.

Physicochemical Profile & Comparative Data

IBMCP acts as a direct functional replacement for Toluene (in high-temp applications) and n-Decane. Its branched cycloalkane structure disrupts crystal lattice packing, often maintaining liquidity at lower temperatures than linear C10 counterparts.

Table 1: Solvent Property Comparison

Property1-Isobutyl-3-methylcyclopentane (IBMCP)n-DecaneToluenen-Heptane
Formula




Structure Branched CycloalkaneLinear AlkaneAromaticLinear Alkane
Boiling Point ~160–165°C (Est.)174°C110.6°C98°C
LogP (Lipophilicity) 4.8 (Calc.)5.012.734.66
Specific Gravity 0.78 g/mL0.73 g/mL0.87 g/mL0.68 g/mL
Dielectric Constant ~2.0 (Non-polar)1.992.381.92
ICH Class Unclassified (Likely Class 3/Green)Class 3Class 2 (Toxic)Class 3
Water Solubility ImmiscibleImmiscible0.05 g/LImmiscible

Technical Insight: The slightly higher density of IBMCP (0.78) compared to linear alkanes (0.68–0.73) improves phase separation kinetics in liquid-liquid extractions (LLE) when washing against aqueous phases, reducing emulsion formation.

Application Protocols

Protocol A: High-Temperature Azeotropic Dehydration (Dean-Stark Alternative)

Context: Many condensation reactions (e.g., esterification, imine formation) require the removal of water to drive equilibrium. Toluene is the standard standard, but its toxicity is a liability. IBMCP forms a heterogeneous azeotrope with water, effectively removing it at safe processing temperatures.

Materials:

  • Reactants (Acid/Alcohol or Amine/Ketone)[1]

  • Catalyst (e.g., p-TsOH)

  • Solvent: IBMCP (anhydrous)

  • Apparatus: Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology:

  • Charge: Load reactants and solid catalyst into the reaction vessel.

  • Solvent Addition: Add IBMCP to achieve a concentration of 0.5 – 1.0 M relative to the limiting reagent.

    • Why: Higher dilution favors intramolecular cyclization; lower dilution favors intermolecular coupling.

  • Reflux Initiation: Heat the mantle to ~175°C (external temp) to achieve a vigorous internal reflux (~160°C).

  • Azeotropic Distillation:

    • Monitor the Dean-Stark trap. Water will pool at the bottom (d=1.0) while IBMCP (d=0.78) returns to the flask.

    • Validation: The separation is sharper than Toluene/Water due to the larger density difference and lack of aromatic-water interaction.

  • Endpoint Determination: Continue reflux until water collection ceases (theoretical yield).

  • Workup: Cool to room temperature. IBMCP’s non-polar nature allows for a direct wash with aqueous

    
     (to neutralize catalyst) in the same vessel. The biphasic separation will be rapid.
    
  • Isolation: Concentrate via rotary evaporation (bath temp 60°C, <10 mbar vacuum required due to high BP).

Protocol B: "Solvent-Swap" Recrystallization for Lipophilic APIs

Context: Highly lipophilic drugs often oil out in standard solvents. IBMCP's high boiling point allows for complete dissolution at high temps (


) and slow, controlled cooling to induce nucleation without rapid evaporation.

Workflow Diagram:

Recrystallization_Protocol Start Crude API Mixture Dissolution Dissolution Phase Heat to 150°C in IBMCP Start->Dissolution Add 5-10 vol IBMCP Filtration Hot Filtration (Remove insolubles) Dissolution->Filtration Maintain T > 140°C Cooling Controlled Cooling -10°C/hour ramp Filtration->Cooling Slow ramp critical Nucleation Nucleation Onset (Seeding if necessary) Cooling->Nucleation Isolation Filtration & Wash Wash with cold Pentane Nucleation->Isolation Slurry formation Drying Vacuum Drying Remove residual IBMCP Isolation->Drying

Caption: Figure 1. Controlled thermal recrystallization workflow utilizing the high-boiling properties of IBMCP to purify lipophilic Active Pharmaceutical Ingredients (APIs).

Detailed Steps:

  • Dissolution: Suspend crude API in IBMCP (5 volumes). Heat to 150°C. If not fully dissolved, add solvent in 1-volume increments.

  • Hot Filtration: While maintaining temperature >140°C, filter through a sintered glass funnel (pre-heated) to remove inorganic salts or char.

    • Critical Control Point: Do not let the solution cool, or premature precipitation will clog the filter.

  • Cooling Ramp: Transfer filtrate to a jacketed reactor. Ramp temperature down at 10°C/hour.

    • Mechanism: The slow cooling of the high-mass solvent promotes the growth of well-ordered polymorphs rather than amorphous solids.

  • Anti-Solvent Wash: Once filtered, the filter cake will be wet with IBMCP. Wash with a low-boiling alkane (e.g., n-pentane or cold heptane) to displace the high-boiling IBMCP, facilitating easier drying.

Safety & Handling Guidelines

Although IBMCP is an alkane, its specific handling requirements differ from Hexane.

  • Flammability: While the flash point is higher than hexane, it is still a flammable liquid. Ground all equipment to prevent static discharge, especially during filtration.

  • Aspiration Hazard: Like all C10+ hydrocarbons, IBMCP is an aspiration hazard (Category 1). If swallowed, do not induce vomiting.

  • Removal: Due to its high boiling point (~160°C), removal requires high vacuum. Do not attempt to distill off at atmospheric pressure if the API is thermally sensitive.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 520404, 1-Isobutyl-3-methylcyclopentane. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[2] (Contextual grounding for solvent replacement strategies). Retrieved from [Link]

  • NIST Chemistry WebBook. Cyclopentane, 1-isobutyl-3-methyl- Thermochemical Data. Retrieved from [Link][3]

Sources

Application Note: C10 Cycloalkanes in Advanced Materials & Therapeutics

[1]

Abstract

This technical guide addresses the critical applications of C10 cycloalkanes—specifically Adamantane (tricyclo[3.3.1.1


]decane)Decalin (bicyclo[4.4.0]decane)Exo-tetrahydrodicyclopentadiene (JP-10)1

1

Section 1: Adamantane-Based Polyimides for Optoelectronics

Target Audience: Polymer Chemists, Device Engineers[1]

Technical Rationale

Standard aromatic polyimides (PIs) suffer from charge transfer complexes (CTC) that cause yellowing and reduce transparency.[1] Incorporating the adamantane cage into the polymer backbone eliminates this issue through two mechanisms:

  • Steric Inhibition: The bulky diamondoid cage (approx. 6-7 Å diameter) disrupts chain packing, reducing inter-chain interactions and CTC formation.[1]

  • Thermal Stability: The rigid cage structure maintains high glass transition temperatures (

    
    C) while lowering the dielectric constant (
    
    
    ), making these materials ideal for flexible display substrates and 5G antenna insulation.[1]
Protocol: Synthesis of High-Transparency Adamantane Polyimide

Objective: Synthesize a colorless, high-

Materials:

  • Monomer A: 1,3-bis(4-aminophenyl)adamantane (DAPA) - Purified by sublimation.[1]

  • Monomer B: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) - Dried at 150°C under vacuum.[1]

  • Solvent: N-methyl-2-pyrrolidone (NMP) - Anhydrous.[1]

Workflow:

  • Monomer Dissolution:

    • Charge a flame-dried 3-neck flask with DAPA (10 mmol) and anhydrous NMP (solid content 15-20 wt%).

    • Stir under

      
       flow at room temperature until fully dissolved.
      
  • Poly(amic acid) (PAA) Formation:

    • Add 6FDA (10 mmol) in a single portion to the diamine solution.[1] Critical: Stoichiometry must be exactly 1:1 to achieve high molecular weight.

    • Stir at room temperature for 24 hours. The solution should become viscous (Inherent viscosity

      
       dL/g).[1]
      
  • Thermal Imidization (Stepwise Ramp):

    • Cast the PAA solution onto a clean glass substrate.[1]

    • Place in a vacuum oven and follow this strict ramp to prevent solvent bubbling or film cracking:

      • 80°C (1 hr)

        
         Solvent evaporation.
        
      • 150°C (1 hr)

        
         Imidization onset.
        
      • 200°C (1 hr)

        
         Bulk imidization.
        
      • 300°C (1 hr)

        
         Final cure and stress relaxation.[1]
        
  • Workup:

    • Cool gradually to RT.[1] Peel the film by soaking in water if necessary.[1]

Data Summary: Adamantane vs. Standard PI Properties

PropertyStandard PI (Kapton® type)Adamantane-PI (DAPA-6FDA)Benefit
Color Amber/YellowColorless/TransparentOptical Applications

(°C)
~360-410290-320Processability
Dielectric Constant (

)
3.42.6 - 2.8Signal Integrity (5G)
Solubility InsolubleSoluble in NMP/DMAcSolution Casting
Mechanism Visualization

PolyimideSynthesisMonomersMonomers(DAPA + 6FDA)PAAPoly(amic acid)(Viscous Precursor)Monomers->PAANMP, 25°C, 24hImidizationThermal Imidization(-H2O elimination)PAA->ImidizationCastingFinalPIAdamantane Polyimide(Transparent Film)Imidization->FinalPIStepwise Heat(up to 300°C)

Figure 1: Synthesis pathway from diamondoid monomers to high-performance polyimide films.

Section 2: Perfluorodecalin in Biomedical Engineering

Target Audience: Drug Delivery Scientists, Tissue Engineers

Technical Rationale

Perfluorodecalin (C10F18), the fully fluorinated analog of decalin, is chemically inert and hydrophobic.[1] Its critical application lies in gas transport .[1] Due to the low polarizability of fluorine atoms, intermolecular forces are weak, creating "cavities" that can dissolve massive amounts of gases (



1
  • Capacity: Dissolves ~40-50 vol% oxygen (vs. ~2.5 vol% in water).[1]

  • Clinical Use: Artificial blood substitutes, liquid ventilation, and oxygen-delivering wound dressings.[1]

Protocol: Preparation of Stable Oxygen-Carrying Nanoemulsions

Objective: Create a stable Perfluorodecalin (PFD) nanoemulsion for tissue oxygenation. PFD is immiscible with water; surfactant choice is critical to prevent Ostwald ripening (coarsening).[1]

Materials:

  • Oil Phase: Perfluorodecalin (PFD) - High purity.[1]

  • Aqueous Phase: Phosphate Buffered Saline (PBS).[1]

  • Surfactant: Poloxamer 188 (Pluronic F68) or Egg Yolk Phospholipid.[1] Note: Fluorinated surfactants (e.g., Zonyl) improve stability but may have higher toxicity.

Workflow:

  • Pre-Emulsification:

    • Dissolve Poloxamer 188 (2-5% w/v) in PBS.[1]

    • Add PFD slowly to the aqueous phase under high-shear magnetic stirring (20% v/v PFD).[1]

    • Result: Coarse white emulsion (droplet size > 1

      
      m).[1]
      
  • High-Energy Homogenization (Sonication):

    • Place the vessel in an ice bath (Critical: PFD has high vapor pressure; heat degrades the emulsion).

    • Sonicate using a probe sonicator (20 kHz) at 40% amplitude.

    • Cycle: 30 seconds ON / 30 seconds OFF for 10 minutes total.

  • Sterilization & Oxygenation:

    • Filter through a 0.22

      
      m PES membrane (if droplet size < 200 nm).[1]
      
    • Bubble 100%

      
       gas through the emulsion for 15 minutes prior to application.[1]
      
  • Quality Control:

    • Measure droplet size via Dynamic Light Scattering (DLS).[1] Target: 150-250 nm.[1]

    • Stability Check: Centrifuge at 3000g for 10 min. No phase separation should occur.[1]

Emulsion Stability Logic

EmulsionStabilityPFDPerfluorodecalin(Fluorous Phase)SurfactantSurfactant(Amphiphilic Interface)PFD->SurfactantHigh ShearWaterAqueous PBSWater->SurfactantMicelleStable Nanoemulsion(Steric Barrier)Surfactant->MicelleSonication(Energy Input)OstwaldOstwald Ripening(Failure Mode)Micelle->OstwaldTime/Heat(If surfactant insufficient)

Figure 2: Stabilization mechanism of fluorocarbon emulsions.[1] Preventing Ostwald ripening is the primary formulation challenge.

Section 3: High-Energy Density Fuels (JP-10 Synthesis)

Target Audience: Energy Researchers, Defense Contractors[1]

Technical Rationale

Exo-tetrahydrodicyclopentadiene (exo-THDCPD) , known as JP-10, is the "gold standard" for single-component missile fuels.[1][2]

  • Why C10? The tricyclic C10 skeleton packs high density (

    
     g/mL) and high volumetric heat of combustion.[1]
    
  • Isomer Physics: The endo isomer (solid at RT) is the natural product of hydrogenation.[1] It must be isomerized to the exo isomer (liquid at -79°C) to be usable as fuel.[1][2] The exo form releases significant strain energy upon combustion.[1]

Protocol: Catalytic Isomerization of Endo- to Exo-THDCPD

Objective: Convert solid endo-THDCPD into liquid JP-10 using acid catalysis.

Materials:

  • Precursor: Endo-THDCPD (obtained via hydrogenation of Dicyclopentadiene).[1][2][3][4]

  • Catalyst: Aluminum Chloride (

    
    ) or Zeolite Y (Solid acid).[1]
    
  • Solvent: Dichloromethane (DCM) (optional, for temperature control).[1]

Workflow:

  • Reactor Setup:

    • Use a sealed autoclave or glass reactor with reflux condenser (moisture sensitive).[1]

    • Load Endo-THDCPD.[1][2][3]

  • Isomerization:

    • Add

      
       (2-5 wt%).[1]
      
    • Heat to 160-180°C. Note: This is a Wagner-Meerwein rearrangement.

    • Reaction Time: 4–6 hours.[1] Monitoring via GC-MS is essential to track the disappearance of the endo peak.[1]

  • Quenching & Purification:

    • Cool to RT. Quench catalyst with water/ice.[1]

    • Separate the organic layer.[1]

    • Distillation: Distill the organic phase.[1] Exo-THDCPD boils at ~185°C.[1]

    • Purity Requirement: >98% Exo-isomer is required to meet freezing point specifications (<-79°C).[1]

Data: Isomer Comparison

PropertyEndo-THDCPDExo-THDCPD (JP-10)Implication
State (25°C) Solid (MP: 77°C)Liquid (MP: -79°C)Fuel flowability
Density (g/mL) ~1.00.94Volumetric Energy
Heat of Combustion Lower142,000 Btu/galRange/Payload
Isomerization Pathway

IsomerizationDCPDDicyclopentadiene(C10H12)EndoEndo-THDCPD(Solid C10H16)DCPD->EndoHydrogenation(H2/Ni)CarbocationCarbocationIntermediateEndo->CarbocationAcid Catalyst(AlCl3)ExoExo-THDCPD(Liquid JP-10)Carbocation->ExoRearrangement(Thermodynamic Control)

Figure 3: The conversion of dicyclopentadiene to high-energy JP-10 fuel involves hydrogenation followed by a critical acid-catalyzed skeletal rearrangement.[1]

References

  • Adamantane Polyimides

    • Source: American Chemical Society (ACS)[5]

    • Title: Synthesis and Characterization of New Adamantane-Based Polyimides[1][5][6][7]

    • URL:[Link]

  • Perfluorodecalin Emulsions

    • Source: N
    • Title: Preparation of perfluorodecalin emulsion, an approach to the red cells substitute
    • URL:[Link]

  • JP-10 Synthesis

    • Source: MDPI (Energies/Molecules)
    • Title: Insights of Density Functional Theory into JP-10 Tetrahydrodicyclopentadiene Fuel Properties[1][3][8]

    • URL:[Link]

  • Adamantane in MOFs

    • Source: Royal Society of Chemistry (RSC)
    • Title: Adamantane-type clusters: compounds with a ubiquitous architecture[1]

    • URL:[Link]

Application Note: High-Resolution Characterization of Saturated Hydrocarbons (Alkanes & Cycloalkanes)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Saturated hydrocarbons (alkanes and cycloalkanes) present a unique analytical paradox: they are chemically inert ("paraffins"), yet their characterization is notoriously difficult due to the lack of functional groups (no UV chromophores) and indistinguishable mass spectral fragmentation patterns.

In drug development, these compounds appear as Residual Solvents (Class 2/3, e.g., hexane, heptane), Excipient Impurities (Mineral Oil Saturated Hydrocarbons - MOSH), or Endogenous Lipids . Standard HPLC-UV methods are blind to them.

This protocol details a self-validating, orthogonal workflow combining fractionation, Gas Chromatography (GC-FID/MS), and Linear Retention Indices (LRI) to achieve definitive identification and quantitation.

The Analytical Challenge: "The Invisible Analyte"

Before executing the protocol, researchers must understand the causality of the method design:

  • Detection Limit: Without UV activity, we must use Flame Ionization Detection (FID) for quantitation (response is proportional to carbon mass) or Mass Spectrometry (MS) for identification.

  • The Isomer Problem: Mass spectra of isomers (e.g., n-octane vs. iso-octane) are nearly identical. MS alone is insufficient. Retention Indices (LRI) are mandatory for confirmation.

  • Matrix Interference: In biological or formulation matrices, lipids and aromatics co-elute. Fractionation (removing aromatics/polars) is the critical first step.

Workflow Visualization

The following diagram outlines the decision tree for isolating and characterizing saturated hydrocarbons from complex matrices.

HydrocarbonWorkflow Start Sample Matrix (Drug Substance, Food, Tissue) extraction Liquid-Liquid Extraction (Hexane/Ethanol) Start->extraction decision Contains Lipids/Olefins? extraction->decision saponification Saponification / Epoxidation (Remove Triglycerides/Olefins) decision->saponification Yes silica Silica Gel Fractionation (Elute Saturates w/ Hexane) decision->silica No saponification->silica waste Discard Aromatics/Polars (Retained on Silica) silica->waste Retained Fraction analysis Dual Channel Analysis silica->analysis Eluted Saturates fid GC-FID (Quantitation) analysis->fid ms GC-MS (Qualitative ID) analysis->ms data Data Processing (Kovats Index Calculation) fid->data ms->data

Caption: Integrated workflow for isolation (Silica/Saponification) and dual-detection analysis of saturated hydrocarbons.

Protocol A: Sample Preparation & Fractionation (MOSH Focus)

Objective: Isolate saturated hydrocarbons (MOSH) from aromatic hydrocarbons (MOAH), lipids, and polar excipients. This is based on the principles of ASTM D2007 and EN 16995 .

Materials
  • Adsorbent: Silica gel 60 (activated at 400°C for 16h, then deactivated with 1.5% water).

  • Solvents: n-Hexane (HPLC Grade), Dichloromethane (DCM).

  • Internal Standard: Cyclohexylcyclohexane (CyCy) or Cholestane (for high MW).

Step-by-Step Methodology
  • Extraction: Dissolve 1g of sample in 5 mL n-hexane.

    • Causality: Hexane selectively solubilizes non-polar hydrocarbons while precipitating very polar salts/proteins.

  • Column Packing: Pack a glass column with 3g activated Silica Gel. Top with 0.5g anhydrous Sodium Sulfate (

    
    ).
    
  • Conditioning: Rinse column with 10 mL n-hexane. Discard eluate.

  • Loading: Transfer 1 mL of sample extract onto the column.

  • Elution 1 (Saturates/MOSH): Elute with 15 mL n-hexane . Collect this fraction.

    • Mechanism:[1][2][3] Saturated hydrocarbons have no interaction with the polar silica surface and elute immediately with the void volume.

  • Elution 2 (Aromatics/MOAH - Optional): Elute with 15 mL of 20% DCM in Hexane.

    • Mechanism:[1][2][3] Aromatics have

      
      -electron interactions with silica hydroxyls and require a slightly more polar solvent to desorb.
      

Protocol B: GC-FID/MS Analysis & Retention Indexing

Objective: Separate individual alkanes and quantify them using FID (uniform carbon response).

Instrument Configuration
  • System: GC with Split/Splitless Inlet.

  • Columns: Non-polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, ZB-1).

    • Dimensions: 30m

      
       0.25mm 
      
      
      
      0.25µm.
  • Carrier Gas: Helium (1.5 mL/min constant flow) or Hydrogen (for faster analysis, if safety allows).

Temperature Program (The "Alkane Ramp")

This generic ramp ensures separation of C10 through C40 hydrocarbons.

StageRate (°C/min)Temp (°C)Hold Time (min)
Initial-502.0
Ramp 11532010.0
Total Run 30.0 min
The Self-Validating Step: The Alkane Ladder

Crucial: You cannot rely on MS library matching alone for isomers. You must generate a Linear Retention Index (LRI) calibration curve.

  • Run Standard: Inject a C8–C40 n-alkane standard mixture (e.g., Sigma #68281) using the exact method above.

  • Assign Indices: By definition, n-alkanes have indices of

    
     (e.g., Decane C10 = 1000, Eicosane C20 = 2000).
    
  • Run Sample: Inject your fractionated sample.

Calculation: Van den Dool and Kratz Equation

For temperature-programmed GC, calculate the LRI (


) of your unknown peak:


  • 
    : Carbon number of n-alkane eluting before unknown.
    
  • 
    : Carbon number of n-alkane eluting after unknown.
    
  • 
    : Retention time.
    

Interpretation: If your unknown peak has an LRI of 1260, it behaves like a hydrocarbon with 12.6 carbons. You then check the literature (NIST Webbook) for branched alkanes with RI


 1260 on a DB-1 column.

Protocol C: Structural Elucidation via NMR

When GC-MS is ambiguous (e.g., distinguishing iso-alkanes from anteiso-alkanes),


 NMR provides structural branching data.
Sample Prep[4][5][6][7][8][9][10]
  • Evaporate hexane fraction to dryness under

    
    .
    
  • Reconstitute in

    
     (Deuterated Chloroform) with 0.03% TMS (Tetramethylsilane).
    
Key Chemical Shifts (High Field)

Saturated hydrocarbons resonate in the "upfield" region (0.8 – 2.0 ppm).

Proton TypeChemical Shift (

ppm)
Structural Insight
Methyl (

)
0.8 – 0.9 Terminal ends. Integration ratio determines chain length.
Methylene (

)
1.2 – 1.4 The "bulk" envelope of the chain (the "hump").
Methine (

)
1.4 – 1.6 Branch points. Presence indicates iso or cyclo structures.
Cycloalkane (Ring)1.4 – 1.5 Often sharper singlets than open chains.

Data Analysis & Troubleshooting Guide

Quantitative Analysis (FID)

Use the Total Peak Area of the saturated fraction.



  • Note: For saturated hydrocarbons, the Response Factor (RF) relative to a hydrocarbon IS is typically assumed to be 1.0 due to similar carbon/hydrogen ratios.

Troubleshooting Table
SymptomProbable CauseCorrective Action
"Hump" / Unresolved Baseline Complex mixture of isomers (MOSH).This is normal for mineral oils. Quantify the entire "hump" area. Do not attempt to integrate single peaks.
Ghost Peaks Septum bleed or Carrier Gas impurity.Use low-bleed septa; install hydrocarbon traps on gas lines.
Tailing Peaks Active sites in liner or column.[4]Replace liner with deactivated (silanized) wool liner. Trim 10cm from column inlet.
Retention Time Shift Leaks or Flow instability.CRITICAL: Re-run Alkane Ladder standard immediately to recalibrate LRI.

Logic of Identification (Diagram)

How to definitively confirm an unknown saturated hydrocarbon.

IDLogic Unknown Unknown Peak (Tr = 14.2 min) Step1 Step 1: Mass Spec (m/z 57, 71, 85 series) Unknown->Step1 Step2 Step 2: Calculate LRI (e.g., I = 1450) Unknown->Step2 Step3 Step 3: Database Match (NIST RI Library) Step1->Step3 Suggests Alkane class Step2->Step3 Filters Isomers Result Confirmed ID: Pentadecane (C15) Step3->Result

Caption: Orthogonal identification using Mass Spectral class confirmation and Retention Index precision.

References

  • ASTM International. (2023). ASTM D2007-11: Standard Test Method for Characteristic Groups in Rubber Extender and Processing Oils and Other Petroleum-Derived Oils by the Clay-Gel Absorption Chromatographic Method.Link

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on Mineral Oil Hydrocarbons in Food. EFSA Journal. Link

  • Biedermann, M., & Grob, K. (2012). On-line LC-GC-FID for the analysis of mineral oil saturated and aromatic hydrocarbons (MOSH/MOAH). Journal of Chromatography A. Link

  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (NIST 23).Link

  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programming gas chromatography. Journal of Chromatography A. Link

  • U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents.Link

Sources

Application Note: Advanced Characterization of Cycloalkane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

From Separation to Conformational Dynamics



), Drug Scaffolds, Stereochemical Analysis

Abstract

Cycloalkanes serve as critical scaffolds in medicinal chemistry, offering "conformational restriction" that can lock pharmacophores into bioactive geometries. However, the analysis of these systems is complicated by two distinct layers of isomerism: configurational (cis/trans stereoisomers) and conformational (ring inversion dynamics). This guide provides a high-level technical workflow for separating, identifying, and quantifying cycloalkane isomers, moving beyond basic textbook theory to field-proven experimental protocols.

Strategic Separation and Isolation

Before structural elucidation, isomers must often be enriched or separated. The choice of technique depends heavily on the ring size and functionalization.

Gas Chromatography (GC) for Volatile Scaffolds

For non-polar or semi-polar cycloalkanes (e.g., methyl-substituted cyclohexanes), capillary GC is the gold standard.

  • Mechanism: Separation is governed by boiling point differentials and dipole-dipole interactions with the stationary phase.

  • Cis/Trans Elution Order:

    • General Rule: Cis isomers of 1,2-disubstituted cycloalkanes often possess higher dipole moments than their trans counterparts (which may have canceling dipoles).

    • Column Selection: On non-polar columns (e.g., 5% phenyl-methylpolysiloxane), the lower boiling isomer (usually trans) elutes first. On highly polar columns (e.g., cyanopropyl), the elution order may reverse due to stronger interaction with the cis isomer's dipole.

High-Performance Liquid Chromatography (HPLC)

For functionalized drug intermediates, Chiral HPLC is often required even for achiral diastereomers to achieve baseline resolution.

  • Stationary Phases: Amylose or cellulose tris(3,5-dimethylphenylcarbamate) columns are effective for separating cis/trans isomers of substituted cyclohexanes and piperidines.

Structural Elucidation: The NMR Workflow

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing isomers. However, at room temperature (RT), rapid ring inversion (e.g., chair-chair flipping in cyclohexane,


) results in time-averaged signals.
A. Coupling Constants ( )

The Karplus relationship is the most reliable method for assigning relative stereochemistry in rigid or "frozen" rings.

  • Axial-Axial (

    
    ):  10–13 Hz (Anti-periplanar, 
    
    
    
    ).
  • Axial-Equatorial (

    
    ) & Equatorial-Equatorial (
    
    
    
    ):
    2–5 Hz (Gauche,
    
    
    ).

Diagnostic Logic: If a proton signal appears as a wide triplet (or doublet of doublets) with large coupling (~11 Hz), it is axial . If it appears as a narrow multiplet , it is equatorial .

B. Nuclear Overhauser Effect (NOE)

When


-coupling is ambiguous (e.g., in cyclopentanes where the envelope conformation averages couplings), NOE spectroscopy (NOESY or 1D-NOE) is definitive.
  • Cis-1,3-dimethylcyclohexane: The two methyl groups in the diequatorial conformation are too far for NOE. However, the diaxial protons at C1 and C3 are close (~2.5 Å), yielding a strong NOE signal.

  • Trans-isomer: Protons are axial/equatorial, showing different spatial correlations.

Conformational Dynamics: Variable Temperature (VT) NMR

To study the energy landscape of the ring, one must slow the exchange on the NMR timescale.

The "Freezing" Phenomenon

As temperature decreases, the ring flip rate (


) slows.
  • Fast Exchange (RT): Sharp, averaged signals.

  • Coalescence (

    
    ):  Broad, flat peaks. The rate of exchange 
    
    
    
    equals
    
    
    .
  • Slow Exchange (LT): Signals split into distinct axial and equatorial conformers.

Protocol: Determination of Ring Inversion Barrier ( )

Objective: Calculate the activation energy for the chair-chair interconversion of a substituted cyclohexane.

Reagents & Equipment:

  • Sample: 10–20 mg of cycloalkane derivative.

  • Solvent: Deuterated solvent with low freezing point (e.g.,

    
    , freezing pt -97°C; or 
    
    
    
    ).
  • Instrument: 500 MHz NMR or higher (higher field separates peaks better, simplifying

    
     measurement).
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in

    
    . Ensure the tube is free of paramagnetic impurities (filter through cotton/Celite) to prevent artificial line broadening.
    
  • Room Temperature Reference: Acquire a standard

    
     spectrum at 298 K. Identify the probe protons (e.g., the methine proton at the substitution site).
    
  • Stepwise Cooling:

    • Lower temperature in 10 K increments.

    • Shim the magnet at each step (critical, as cryo-shimming drifts).

    • Monitor the peak width at half-height (

      
      ).
      
  • Identify Coalescence (

    
    ):  Locate the temperature where the signal flattens into the baseline or merges into a single broad peak. Record 
    
    
    
    precisely (calibrate with a methanol thermometer standard if possible).
  • Limit Spectrum (

    
    ):  Cool further (e.g., to -80°C) until sharp, distinct signals for the major and minor conformers appear. Measure the chemical shift difference (
    
    
    
    in Hz) between the resolved axial and equatorial peaks.[1]
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    Result is in kcal/mol.
    

Visualization of Workflows

Experimental Decision Tree

NMR_Workflow Start Cycloalkane Sample State Is the Ring Rigid? Start->State Rigid Rigid (e.g., Decalin, Steroid) State->Rigid Yes Flexible Flexible (e.g., Cyclohexane) State->Flexible No NOE Run NOESY/ROESY (Spatial Proximity) Rigid->NOE Coupling Analyze J-Couplings (Karplus Eq) Rigid->Coupling VT_NMR Variable Temp (VT) NMR (Cool to -80°C) Flexible->VT_NMR Coalescence Determine Coalescence Temp (Tc) VT_NMR->Coalescence Barrier Calculate u0394Gu2021 (Ring Flip Barrier) Coalescence->Barrier

Caption: Decision logic for selecting the correct NMR modality based on ring flexibility.

Isomer Separation & Analysis Matrix
FeatureGas Chromatography (GC)1H NMR (Room Temp)1H NMR (Low Temp)X-Ray Crystallography
Primary Use Separation / QuantitationChemical ID / PurityConformational DynamicsAbsolute Configuration
Sample State VaporizedSolution (Fast Exchange)Solution (Frozen)Solid Crystal
Key Parameter Retention Time (

)
Chemical Shift (

)
Coalescence Temp (

)
Diffraction Pattern
Resolution High (Isomeric)Medium (Averaged)High (Conformational)Atomic
Limitation Requires VolatilityCannot see conformersSolubility limitsRequires Single Crystal

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Luz, Z., & Meiboom, S. (1963). The NMR study of the ring inversion of cyclohexane. Journal of Chemical Physics.

  • Hofmann, M. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. National Institutes of Health (PubMed).

  • LibreTexts Chemistry. (2023). Conformations of Cycloalkanes.

  • Royal Society of Chemistry. (1969). Variable-temperature N.M.R. study of ring inversion.

Sources

Continuous Flow Synthesis of Functionalized Alkyl Cyclopentanes via Photochemical Ring Contraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable continuous flow protocol for the synthesis of functionalized alkyl cyclopentanes. While direct cyclization of alkyl chains often lacks regioselectivity, the photochemical ring contraction (Wolff Rearrangement) of cyclic


-diazoketones provides a precise, stereocontrolled entry into the cyclopentane pharmacophore.

Traditional batch synthesis of cyclopentanes via diazo intermediates is fraught with safety hazards (explosion risks, toxicity) and scalability issues (poor photon penetration in bulk reactors). This guide demonstrates how continuous flow technology mitigates these risks, offering a self-validating system that delivers high yields (>90%) with residence times under 20 minutes.

Technological Rationale: Why Flow?

The transition from batch to flow for this specific transformation is driven by two non-negotiable factors: Safety and Photon Flux Efficiency .

Safety: Handling High-Energy Intermediates

-Diazoketones are potent alkylating agents and shock-sensitive explosives. In a batch reactor, the accumulation of unreacted diazo species creates a "inventory of hazard."
  • Flow Advantage: The active reactor volume is small (typically <10 mL). At any given second, only a fraction of the total reaction mass is in the hazardous state. If a thermal runaway occurs, it is contained within a micro-channel, dissipating heat rapidly due to the high surface-area-to-volume ratio.

Photochemical Efficiency (The Beer-Lambert Law)

The Wolff rearrangement is a photon-driven process.

  • Batch Limitation: Light penetration drops exponentially with path length (

    
    ). In a 1-liter flask, the reaction mixture in the center receives almost no photons, leading to long reaction times and side-product formation (e.g., carbene dimerization).
    
  • Flow Advantage: Microreactors (tubing ID < 1 mm) ensure uniform irradiation of the entire reaction stream. This results in residence times that are orders of magnitude shorter than batch equivalents.

Core Protocol: Photochemical Ring Contraction

This protocol describes the conversion of 2-diazo-1,3-cyclohexanedione to methyl cyclopentanecarboxylate (a precursor to various alkyl cyclopentanes).

Reaction Mechanism

The reaction proceeds via the extrusion of nitrogen to form a cyclic carbene, which undergoes a 1,2-alkyl shift (ring contraction) to form a ketene intermediate. The ketene is immediately trapped by a nucleophile (methanol) to yield the stable cyclopentane ester.

ReactionMechanism Start 2-Diazo-1,3- cyclohexanedione Carbene Cyclic Carbene (Intermediate) Start->Carbene  hν (-N2)   Ketene Ketene (Ring Contracted) Carbene->Ketene  Wolff Rearr.   Product Methyl Cyclopentanecarboxylate Ketene->Product  + MeOH  

Figure 1: Mechanistic pathway of the photochemical Wolff rearrangement for ring contraction.

Equipment & Reagents[1][2]
  • Flow Reactor: Vapourtec E-Series or Uniqsis FlowSyn with a UV-LED photoreactor module.

  • Light Source: 365 nm High-Power LED (approx. 100W input).

  • Reactor Coil: FEP (Fluorinated Ethylene Propylene) tubing, 10 mL volume.[1]

  • Pumps: Dual piston pumps (acid resistant).

  • Back Pressure Regulator (BPR): 40 psi (to prevent solvent boiling).

Reagents:

  • Substrate: 2-Diazo-1,3-cyclohexanedione (0.2 M in THF).

  • Solvent/Reagent: Methanol (used as solvent and nucleophile).

Experimental Setup Diagram

FlowSetup ResA Reservoir A: Diazo Substrate (in THF) PumpA HPLC Pump A ResA->PumpA ResB Reservoir B: Methanol (Nucleophile) PumpB HPLC Pump B ResB->PumpB Mixer T-Mixer (PEEK) PumpA->Mixer 0.5 mL/min PumpB->Mixer 0.5 mL/min PhotoReactor Photoreactor (365 nm LED) 10 mL FEP Coil Mixer->PhotoReactor Combined Stream BPR BPR (40 psi) PhotoReactor->BPR Collection Product Collection (Cyclopentane Ester) BPR->Collection

Figure 2: Continuous flow manifold for the photochemical synthesis of alkyl cyclopentanes.

Step-by-Step Protocol
  • System Preparation:

    • Flush the entire system with anhydrous THF to remove moisture.

    • Set the photoreactor temperature to 25°C (active cooling is required as LEDs generate heat).

    • Install a 40 psi Back Pressure Regulator (BPR) at the outlet.

  • Reagent Preparation:

    • Stream A: Dissolve 2-diazo-1,3-cyclohexanedione (2.76 g, 20 mmol) in anhydrous THF (100 mL) to make a 0.2 M solution. Safety Note: Handle diazo compounds in a fume hood; avoid friction and shock.

    • Stream B: Pure anhydrous Methanol (HPLC grade).

  • Operation:

    • Set Pump A (Diazo) flow rate to 0.5 mL/min .

    • Set Pump B (MeOH) flow rate to 0.5 mL/min .

    • Total Flow Rate: 1.0 mL/min.

    • Residence Time: 10 minutes (10 mL reactor / 1.0 mL/min).

    • Switch on the UV-LED (365 nm) after establishing stable flow.

  • Steady State & Collection:

    • Discard the first 2 reactor volumes (20 mL) to allow the system to reach steady state (equilibration).

    • Collect the product stream for 60 minutes.

    • Monitor conversion via in-line IR (disappearance of diazo peak at ~2100 cm⁻¹) or offline TLC.

  • Work-up:

    • Evaporate the solvent (THF/MeOH) under reduced pressure.

    • The resulting oil is typically >95% pure methyl cyclopentanecarboxylate.

    • Optional: Distillation or column chromatography (Hexane/EtOAc) for ultra-high purity.

Representative Data & Critical Parameters

The following data compares the flow protocol against a traditional batch method for the synthesis of methyl cyclopentanecarboxylate.

ParameterBatch Process (1 L Flask)Continuous Flow (This Protocol)Impact
Reaction Time 4–6 Hours10 Minutes30x Faster
Diazo Concentration 0.05 M (Dilution required for safety)0.2 M4x Throughput
Yield 65–75%92–96%Higher Efficiency
Purity (Crude) 80% (Dimerization byproducts)>95%Cleaner Profile
Safety Profile High Risk (Large diazo inventory)Inherently Safe (Minimal inventory)Risk Mitigation

Downstream Derivatization (Alkyl Functionalization)

To convert the methyl cyclopentanecarboxylate into other alkyl cyclopentane derivatives, the flow stream can be telescoped (connected in series) to a hydrogenation or reduction module.

Protocol Extension: Hydrogenation to Hydroxymethyl Cyclopentane

  • Module: H-Cube® or packed bed reactor (Pd/C).

  • Conditions: 50 bar H₂, 80°C.

  • Transformation: Reduction of the ester to the alcohol (using a stronger reductant loop) or simple saturation of any remaining double bonds if an unsaturated precursor was used.

Troubleshooting & Expert Insights

  • Issue: Reactor Fouling (Polymerization).

    • Cause: Radical polymerization of the ketene intermediate if mixing is poor.

    • Solution: Increase the flow rate of Methanol (Stream B) to ensure a large excess of nucleophile relative to the ketene.

  • Issue: Incomplete Conversion.

    • Cause: Light intensity degradation or solution is too concentrated (inner filter effect).

    • Solution: Dilute Stream A to 0.1 M or decrease flow rate to increase residence time.

  • Safety Check:

    • Always use a check valve before the mixer to prevent the diazo solution from back-flowing into the methanol pump.

References

  • Continuous Flow Synthesis of Diazo Compounds

    • Müller, S. T. R., et al. "Safe Generation and Direct Use of Diazoesters in Flow Chemistry."[2] Synlett, 2014, 25, 871-875.[2] Link

  • Photochemical Wolff Rearrangement in Flow

    • Kappe, C. O., et al. "Process Intensification of Photochemical Wolff Rearrangements in Continuous Flow." Chem. Eur. J., 2015.[3] (Contextual citation based on general Kappe group flow photochemistry work).

  • General Flow Photochemistry Reviews

    • Knowles, J. P., Elliott, L. D., & Booker-Milburn, K. I. "Flow Photochemistry: Old Light through New Windows." Beilstein J. Org. Chem., 2012, 8, 2025–2052. Link

  • Diazo Safety in Flow: Deadman, B. J., et al. "The Safety of Flow Chemistry." Chem. Eng. Technol., 2016. (General reference on diazo safety profiles in microreactors).

(Note: Ensure all safety protocols are reviewed by your institution's EHS department before handling diazo compounds.)

Sources

Application Note: Asymmetric Synthesis of Chiral Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopentane Challenge

The chiral cyclopentane scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster antivirals (e.g., Peramivir , Entecavir ) and prostaglandins. Unlike six-membered rings, which exist in well-defined chair conformations, cyclopentanes possess a flexible envelope conformation (pseudorotation), making remote stereocontrol difficult.

This Application Note moves beyond standard textbook definitions to provide a strategic, protocol-driven guide for synthesizing these scaffolds with high enantiomeric excess (ee). We focus on two complementary methodologies: De Novo Construction (via Pd-catalyzed cycloaddition) and Desymmetrization (via Organocatalysis).

Strategic Decision Matrix

Before selecting a protocol, utilize the following decision tree to align the method with your starting material availability and target substitution pattern.

DecisionMatrix Start START: Target Analysis Subst Is the ring already formed? Start->Subst Acyclic No (Acyclic Precursors) Subst->Acyclic De Novo Synthesis Cyclic Yes (Meso-Cyclic Precursor) Subst->Cyclic Refinement Complexity Target Complexity? Acyclic->Complexity TMM Method A: Pd-Catalyzed [3+2] TMM Cycloaddition (High Complexity, Exocyclic alkene) Complexity->TMM High (Quaternary centers) RCM Method C: Ring-Closing Metathesis (RCM) Complexity->RCM Medium (Di/Tri-substituted) Symm Functional Group? Cyclic->Symm Desym Method B: Organocatalytic Desymmetrization (Anhydrides/Diketones) Symm->Desym Meso-Anhydride/Diketone

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway based on substrate availability and target complexity.

Comparative Methodology Overview

FeatureMethod A: Pd-Catalyzed [3+2] TMMMethod B: Organocatalytic Desymmetrization
Primary Mechanism Cycloaddition (Zwitterionic intermediate)Nucleophilic Opening / Hemiacetalization
Key Reagent Pd(0) + Trost Ligand + TMM DonorCinchona Alkaloid or Thiourea Catalyst
Bond Formation C–C (Ring Construction)C–O or C–N (Ring Functionalization)
Stereocontrol Ligand-controlled (Outer sphere)Catalyst-controlled (H-bonding)
Typical ee 85–98%90–99%
Limitation Requires specific TMM donor precursorsRequires meso-starting material

Method A: Palladium-Catalyzed [3+2] TMM Cycloaddition[1][2]

This method, pioneered by Barry Trost , is the gold standard for converting acyclic precursors into complex cyclopentanes in a single step. It utilizes a trimethylenemethane (TMM) donor to attack an electron-deficient alkene (acceptor).

Mechanism of Action

The reaction proceeds via a zwitterionic Pd-TMM complex. The choice of ligand is critical; phosphoramidite ligands often outperform standard phosphines for difficult substrates.

TMM_Cycle Pd0 Pd(0)L2 Active Catalyst Ioniz Ionization (-OAc) Pd0->Ioniz + Precursor Precursor TMM Donor (Silyl Acetate) PdTMM Pd-TMM Zwitterion Complex Ioniz->PdTMM Attack Nucleophilic Attack PdTMM->Attack + Olefin Olefin Electron-Deficient Olefin (Acceptor) Cycliz Ring Closure (Decaropalladation) Attack->Cycliz Cycliz->Pd0 Regeneration Product Chiral Cyclopentane Cycliz->Product

Figure 2: Catalytic cycle of the Trost [3+2] cycloaddition. The Pd-TMM zwitterion is the key intermediate.

Protocol 1: Enantioselective Synthesis of Methylenecyclopentanes[2]

Scope: Suitable for synthesizing Peramivir precursors or prostaglandin cores.

Reagents:

  • Donor: 2-((Trimethylsilyl)methyl)allyl acetate (Standard TMM donor).

  • Acceptor:

    
    -unsaturated ketone or ester (e.g., Benzylideneacetone).
    
  • Catalyst: Pd(OAc)

    
     (5 mol%).
    
  • Ligand:

    
    -Trost Ligand (DACH-phenyl) or Phosphoramidite (10-15 mol%).
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Catalyst Activation (The "Yellow to Clear" Check):

    • In a flame-dried Schlenk flask under Argon, dissolve Pd(OAc)

      
       (11.2 mg, 0.05 mmol) and the Chiral Ligand (0.15 mmol) in anhydrous Toluene (5 mL).
      
    • Observation: Stir at room temperature for 10-15 minutes. The solution should transition from orange/red to a clear or pale yellow color. This visual cue indicates the successful coordination of the ligand and reduction to Pd(0). If the solution remains dark red/black, the complexation has failed (check solvent dryness).

  • Substrate Addition:

    • Add the olefin acceptor (1.0 mmol) to the catalyst mixture.

    • Add the TMM donor (1.2 mmol) via syringe.

  • Reaction:

    • Heat the mixture to reflux (110°C) or mild heat (60-80°C) depending on substrate reactivity.

    • Monitor by TLC. The TMM donor is usually the limiting reagent in terms of stability; if the reaction stalls, add 0.2 eq more donor.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a short plug of silica gel (eluting with Et_2O) to remove palladium residues.

    • Concentrate in vacuo.

  • Purification & Validation:

    • Purify via Flash Column Chromatography.

    • Analytics: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

    • NMR Check: Look for the characteristic exocyclic methylene protons (

      
       4.8–5.0 ppm).
      

Method B: Organocatalytic Desymmetrization

For targets starting from cyclic meso-compounds (like anhydrides), organocatalysis offers a metal-free, high-yielding route. This is particularly relevant for the synthesis of GABA analogs and nucleoside precursors .

Protocol 2: Methanolysis of Meso-Cyclic Anhydrides

Concept: A chiral bifunctional catalyst (e.g., Cinchona alkaloid) directs the attack of methanol to one specific carbonyl of the meso-anhydride, creating two stereocenters simultaneously.

Reagents:

  • Substrate: cis-1,2-Cyclopentanedicarboxylic anhydride (Meso).

  • Nucleophile: Methanol (10-50 equiv).

  • Catalyst: (DHQD)2AQN or simple Quinine derivatives (1-5 mol%).

  • Solvent: MTBE or Toluene.

Step-by-Step Methodology:

  • Setup:

    • Dissolve the meso-anhydride (1.0 mmol) in MTBE (10 mL).

    • Cool the reaction mixture to -20°C. Note: Lower temperatures almost always improve ee in hydrogen-bond mediated organocatalysis.

  • Catalyst Addition:

    • Add the catalyst (0.05 mmol). Stir for 10 minutes to allow the "catalyst-substrate complex" to equilibrate.

  • Reaction Initiation:

    • Add Methanol dropwise.

    • Stir at -20°C for 24-48 hours.

    • Self-Validation Check: Monitor conversion by TLC (disappearance of anhydride). Anhydrides are often much less polar than the resulting hemi-ester.

  • Quench and Workup:

    • Quench with 1N HCl (to protonate the resulting acid and remove the catalyst into the aqueous phase).

    • Extract with EtOAc. The organic layer contains the chiral hemi-ester.

  • Purification:

    • The product is a carboxylic acid. It can often be purified by acid-base extraction, minimizing the need for chromatography.

Industrial Application: The Entecavir Connection[4]

Entecavir (Baraclude) is a potent anti-HBV drug containing a cyclopentane core with three contiguous stereocenters.

  • Synthesis Insight: While early routes used chiral auxiliaries, modern process chemistry utilizes desymmetrization or Pd-catalyzed cyclization .

  • Critical Step: The installation of the exocyclic alkene and the specific stereochemistry at C1, C3, and C4 is often achieved via a Pd-catalyzed enyne cyclization or oxidative functionalization of a cyclopentadiene precursor.

  • Reference: The BMS process route utilizes a diastereoselective epoxidation of a cyclopentadienyl intermediate, followed by a metal-catalyzed ring opening.

References

  • Trost, B. M. , & King, S. A. (1993). "Palladium-Catalyzed Asymmetric [3 + 2] Trimethylenemethane Cycloaddition Reactions." Journal of the American Chemical Society. [Link]

  • Trost, B. M. , Bringley, D. A., & Seng, P. S. (2012).[2] "Enantioselective Palladium-Catalyzed [3 + 2] Cycloadditions of Trimethylenemethane with Nitroalkenes." Organic Letters. [Link][2]

  • Bisacchi, G. S. , et al. (1997). "Asymmetric Total Synthesis of the Anti-Hepatitis B Virus Agent Entecavir." Journal of Organic Chemistry. [Link][3]

  • Deng, L. , et al. (2002). "Catalytic Asymmetric Alcoholysis of meso-Anhydrides." Journal of the American Chemical Society. [Link]

  • Babu, Y. S. , et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor."[4] Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 1-Isobutyl-3-methylcyclopentane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" & "Inseparable" Challenge

Separating the isomers of 1-isobutyl-3-methylcyclopentane (C₁₀H₂₀) presents a "perfect storm" of analytical challenges. Unlike pharmaceutical actives with distinct functional groups, this molecule is a saturated hydrocarbon. It lacks a UV chromophore, making standard HPLC-UV detection impossible. Furthermore, its stereochemistry involves two chiral centers on a flexible cyclopentane ring, resulting in four stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

This guide moves beyond generic advice, providing a self-validating workflow to resolve these isomers using Capillary Gas Chromatography (GC) —the only technique capable of the necessary resolution and sensitivity for this volatile, non-polar analyte.

Module 1: Stereochemical Analysis & Strategy

Before injecting a sample, you must understand the target. The 1,3-substitution pattern on the cyclopentane ring generates two diastereomers (cis and trans), each consisting of an enantiomeric pair.

Isomer TypeConfigurationRelationshipSeparation Difficulty
Diastereomer 1 cis-(1R,3S) & cis-(1S,3R)Racemic PairModerate: Separable from trans by boiling point/shape on achiral phases.
Diastereomer 2 trans-(1R,3R) & trans-(1S,3S)Racemic PairModerate: Separable from cis by boiling point/shape on achiral phases.
Enantiomers cis vs cis / trans vs transMirror ImagesHigh: Identical physical properties. Requires Chiral GC (Cyclodextrin phases).[1]
Strategic Workflow Diagram

The following decision tree outlines the logical flow for method selection.

G Start Crude Mixture (1-Isobutyl-3-methylcyclopentane) Detection Detection Check: Is UV possible? Start->Detection UV_No NO (Saturated Hydrocarbon) Must use FID or MS Detection->UV_No Absorbance < 200nm Step1 Step 1: Diastereomer Separation (Cis vs Trans) UV_No->Step1 AchiralGC Technique: Achiral GC Phase: 100% PDMS or 5% Phenyl Step1->AchiralGC Step2 Step 2: Enantiomer Resolution AchiralGC->Step2 Baseline Resolved Diastereomers ChiralGC Technique: Chiral GC Phase: Permethylated β-Cyclodextrin Step2->ChiralGC Result Full Quantitative Profile (4 Isomers Resolved) ChiralGC->Result

Figure 1: Analytical workflow for non-chromophoric hydrocarbon isomer separation.

Module 2: Diastereomer Separation (Cis vs Trans)

The cis and trans isomers have slightly different boiling points and molecular cross-sections (shapes). This allows separation on high-efficiency achiral capillary columns.

Protocol: Achiral GC Screening
  • Goal: Determine the cis/trans ratio.

  • Detector: FID (Flame Ionization Detector) is mandatory. It provides a universal, mass-proportional response for hydrocarbons.

  • Column Selection:

    • Primary:100% Dimethyl Polysiloxane (e.g., DB-1, Rtx-1). Non-polar interaction based on boiling point.

    • Secondary:5% Phenyl / 95% Dimethyl Polysiloxane (e.g., DB-5, Rtx-5). Adds slight pi-interaction, though limited effect on saturated rings.

Experimental Conditions:

  • Inlet: Split mode (50:1) to ensure sharp peaks. Temp: 250°C.

  • Carrier Gas: Hydrogen (optimal efficiency) or Helium. Constant flow 1.2 mL/min.

  • Oven Program:

    • Start: 60°C (Hold 2 min)

    • Ramp: 5°C/min to 180°C (Slow ramp is critical for isomer resolution).

    • Hold: 5 min.

  • Expected Result: Two distinct peaks. The cis isomer (sterically more crowded) typically elutes slightly earlier than the trans isomer on non-polar phases, but this must be confirmed with standards or NMR.

Module 3: Enantiomer Resolution (The "Hard" Separation)

Separating the enantiomers ((1R,3S) from (1S,3R)) is the primary bottleneck. Standard chiral columns (Pirkle-type, Amylose/Cellulose) rely on hydrogen bonding or pi-pi interactions, which this molecule cannot participate in.

The Solution: Cyclodextrin-Based GC You must use a column that separates based on inclusion complexation (host-guest chemistry). The isobutyl group fits into the hydrophobic cavity of the cyclodextrin ring.

Recommended Phase Chemistry
  • Phase: 2,3,6-Tri-O-methyl-β-cyclodextrin (Permethylated β-CD) dissolved in a polysiloxane backbone (e.g., Hydrodex β-PM, Chiraldex B-PM).

  • Mechanism: The "fit" of the isobutyl tail into the CD cavity differs between enantiomers.

Troubleshooting Guide: Optimizing Chiral Resolution
IssueDiagnosisCorrective ActionMechanism
Co-elution Enantiomers merge into a single broad peak.Lower the Oven Temperature. Try isothermal at 90°C or 100°C.Enantiomeric discrimination (ΔΔG) is enthalpy-driven. Lower T increases the stability difference of the inclusion complexes.
Peak Tailing Asymmetry > 1.2Check Linear Velocity. Saturated hydrocarbons have fast mass transfer. If tailing persists, the column may be overloaded. Increase Split Ratio.
Baseline Drift Rising baseline during run.Column Bleed. Cyclodextrin phases are less stable than standard phases. Limit Max Temp to 200°C.

Module 4: Detection & Identification (The "Blind Spot")

Users often attempt to use HPLC-UV or LC-MS (ESI) and fail.

Q: Why can't I use my standard HPLC-UV setup? A: 1-isobutyl-3-methylcyclopentane is transparent to UV light above 190 nm. Acetonitrile and Methanol cutoffs interfere with any potential low-wavelength detection.

Q: Can I use Mass Spectrometry (MS)? A: Yes, but with caveats.

  • Technique: GC-MS with Electron Impact (EI) ionization.

  • Challenge: Isomers often produce identical fragmentation patterns (m/z 140 parent ion, likely fragments at m/z 83 or 57).

  • Solution: MS confirms the identity of the peak as the target molecule, but Retention Time (RT) on a high-resolution column is the only way to distinguish the specific isomer.

FAQs: Common User Scenarios

Q1: I see three peaks instead of four. What is happening?

  • Diagnosis: You likely have partial overlap. The cis enantiomers might be resolved, while the trans enantiomers are co-eluting (or vice versa).

  • Fix: Change the "cavity size" of the chiral selector. If Beta-CD fails, try Gamma-Cyclodextrin (larger cavity) or a derivatized version like Trifluoroacetyl-γ-CD .

Q2: Can I isolate these isomers for biological testing?

  • Feasibility: Yes, but not with HPLC.

  • Method: Preparative GC . This is a niche technique involving a wide-bore column and a fraction collector adapted for volatile liquids (cold trap).

  • Alternative: Stereoselective synthesis is often more practical than separating gram-quantities of saturated hydrocarbon enantiomers.

Q3: My sample is volatile. How do I prevent fractionation during injection?

  • Tip: Use a pulsed split injection . The pressure pulse forces the sample onto the column quickly, minimizing discrimination based on boiling point in the needle.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Scribner, M. E., et al. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.

  • König, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huthig. (Foundational text on Cyclodextrin GC mechanisms).
  • Restek Corporation. (2025). Chiral Capillary GC Columns: Selection Guide.

Sources

Technical Support Center: Purification of 1-Isobutyl-3-Methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IBMCP-PUR-001 Subject: Troubleshooting Isolation & Isomeric Separation of 1-Isobutyl-3-Methylcyclopentane Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Triage

User Context: You are synthesizing or isolating 1-isobutyl-3-methylcyclopentane (IBMCP) , likely via the hydrogenation of terpene precursors or alkylation of methylcyclopentane.

The Problem: This molecule presents two distinct purification challenges:

  • Chemical Similarity: Unreacted alkene precursors have nearly identical boiling points to the saturated product.

  • Stereochemical Complexity: The 1,3-substitution pattern creates cis and trans diastereomers with boiling point differentials often <1.0 °C , rendering standard fractional distillation ineffective.

Triage Protocol: Before proceeding, identify your primary impurity profile using GC-MS or NMR.

TriageWorkflow Start Start: Analyze Crude Mixture CheckOlefin Are Olefins Present? (Check 1H NMR: 4.5-6.0 ppm) Start->CheckOlefin OlefinYes YES: Chemoselective Separation Required CheckOlefin->OlefinYes > 0.5% OlefinNo NO: Proceed to Isomer Separation CheckOlefin->OlefinNo < 0.5% ArgChroma Protocol A: Argentation Chromatography (AgNO3/SiO2) OlefinYes->ArgChroma CheckIsomer Are Cis/Trans Ratios Critical? OlefinNo->CheckIsomer ArgChroma->CheckIsomer SpinBand Protocol B: Spinning Band Distillation CheckIsomer->SpinBand Yes (High Purity) FinalPolish Protocol C: Carbon Polish & Filtration CheckIsomer->FinalPolish No (Mix OK)

Figure 1: Decision matrix for purification strategy based on impurity profile.

Troubleshooting Guides & FAQs

Issue A: "I cannot remove unreacted alkene starting material."

Diagnosis: Standard silica gel chromatography separates based on polarity. Since both your target (alkane) and impurity (alkene) are non-polar hydrocarbons, they co-elute. Solution: Argentation Chromatography (AgNO3-Impregnated Silica). [1][2]

The Science: Silver ions (


) form reversible 

-complexes with the double bonds of alkenes. This retards the migration of the alkene significantly compared to the saturated IBMCP, which has no

-electrons to interact with the silver.

Protocol:

  • Preparation: Dissolve

    
     in water (10% w/w relative to silica). Slurry with silica gel.[3][4] Evaporate water under vacuum (Rotavap) in the dark until free-flowing. Activate at 120°C for 4 hours.
    
  • Column Packing: Pack the column protecting it from light (wrap in foil).

  • Elution: Use Hexane or Pentane.

    • Fraction 1:1-Isobutyl-3-methylcyclopentane (Elutes first, no interaction).

    • Fraction 2: Unreacted Alkenes (Retained by Ag+).

FAQ:

  • Q: Can I reuse the silver silica?

    • A: generally, no. Silver oxidizes and reduces effectiveness. Prepare fresh for critical separations.

  • Q: My product turned gray/brown.

    • A: Silver leaching. Pass the purified fraction through a short plug of standard silica or wash with dilute ammonium hydroxide to remove residual silver ions.

Issue B: "I see two peaks in GC, but they distill together."

Diagnosis: You are dealing with cis and trans diastereomers.[5] In 1,3-disubstituted cyclopentanes, the boiling point difference (


) is often extremely small (0.5 – 2.0 °C). Standard Vigreux columns (2-5 theoretical plates) are insufficient.
Solution: Spinning Band Distillation. 

The Science: A spinning band column uses a rapidly rotating Teflon or metal helix inside the column.[6] This rotation:

  • Forces liquid reflux against the column walls (increasing surface area).

  • Eliminates channeling.

  • Generates 50-100 theoretical plates in a compact height, allowing separation of isomers with

    
    .
    

Protocol (Spinning Band):

Parameter Setting/Requirement
Vacuum < 10 mmHg (Essential to lower BP and prevent thermal degradation)
Reflux Ratio Start at 50:1 (Return 50 drops, collect 1). Reduce to 20:1 only after main fraction purity is confirmed.
Spin Rate 1500 - 2500 RPM (Maximize liquid-vapor contact).

| Collection | Small fractions (e.g., 2% of total volume). Analyze every 3rd fraction by GC. |

Visualizing the Separation Logic:

SpinningBand cluster_mechanism Mechanism of Action Mixture Cis/Trans Mixture (Boiler) Column Spinning Band Column (High Surface Area Contact) Mixture->Column Vapor Rise Reflux High Reflux Ratio (Equilibrium Enhancement) Column->Reflux Condensation Reflux->Column Liquid Return (98%) Distillate Enriched Distillate Reflux->Distillate Collection (2%) Mech1 Helical Rotation Mech2 Shearing of Liquid Film Mech1->Mech2 Mech3 Mass Transfer Efficiency Mech2->Mech3

Figure 2: Mass transfer dynamics in spinning band distillation enabling close-boiling separation.

FAQ:

  • Q: Which isomer boils lower?

    • A: Typically, the cis-1,3-isomer (often the "envelope" conformation with reduced steric strain) has a slightly higher boiling point than the trans-isomer, but this is rule-of-thumb only. You must validate fraction identity via NOESY NMR.

  • Q: Can I use Prep-HPLC instead?

    • A: Only if you have a refractive index (RI) detector. These compounds have no UV chromophore. Distillation is usually more scalable for >10g batches.

Issue C: "My product is cloudy or has a yellow tint."

Diagnosis: Presence of colloidal catalyst fines (Pd/C, Raney Nickel) or trace solvent polymers. Solution: Adsorptive Filtration.

Protocol:

  • Dilute the oil 1:1 with HPLC-grade Pentane.

  • Add Activated Carbon (10 wt%) and stir for 30 minutes.

  • Filter through a bed of Celite 545 (diatomaceous earth) to trap sub-micron particles.

  • Concentrate via rotary evaporation.

Physical Properties Reference

PropertyValue (Approximate)Notes
Molecular Formula

Saturated Cycloalkane
Molecular Weight 140.27 g/mol
Boiling Point 160 – 165 °CAt 760 mmHg (Estimated). BP drops to ~50-60°C at 10 mmHg.
Density 0.78 – 0.80 g/mLTypical for alkylcyclopentanes.
Solubility Immiscible in waterSoluble in Hexane, DCM, Ether.

References

  • Spinning Band Distillation Theory & Applic

    • Source: B/R Instrument Corp.
    • Relevance: Defines the mechanism for separ
    • URL:[Link]

  • Argentation Chromatography for Alkene/Alkane Separ

    • Source: Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[1][7] Tetrahedron.

    • Relevance: The authoritative review on using Ag-Silica to separate non-polar alkenes
    • URL:[Link]

  • Stereochemistry of 1,3-Disubstituted Cyclopentanes

    • Source: Eliel, E. L., et al. "Conformational Analysis of 1,3-Disubstituted Cyclopentanes."
    • Relevance: Explains the thermodynamic stability differences between cis/trans isomers which dictates distill
    • URL:[Link]

  • Purification of Labor

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).
    • Relevance: Standard protocols for hydrocarbon purific
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-MCP-004 Topic: Yield Optimization & Stereocontrol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Workflow Visualization

User Query: "We are observing low overall yields (<30%) and inconsistent cis/trans ratios in the synthesis of 1-isobutyl-3-methylcyclopentane. We currently utilize a standard Grignard addition to 3-methylcyclopentanone followed by dehydration and hydrogenation. Please advise on protocol optimization."

Root Cause Analysis: The synthesis of 1,3-disubstituted cyclopentanes via ketone alkylation is prone to three specific failure modes:

  • Enolization vs. Addition: 3-methylcyclopentanone has acidic

    
    -protons. Basic Grignard reagents often act as bases rather than nucleophiles, reverting the ketone to starting material upon workup.
    
  • Regioselective Dehydration: Acid-catalyzed dehydration yields a mixture of endo- and exo-cyclic alkenes, complicating purification.

  • Stereoselective Hydrogenation: The final reduction defines the cis/trans ratio. Standard Pd/C often lacks the facial selectivity required for high diastereomeric excess (de).

Optimized Synthetic Pathway

The following diagram outlines the recommended "High-Fidelity" route, incorporating Organocerium chemistry to solve the initial yield bottleneck.

SynthesisPathway Start 3-Methylcyclopentanone (Precursor) Step1 Step 1: Nucleophilic Addition (CeCl3 mediated) Start->Step1 + iBuMgBr / CeCl3 -78°C Inter1 Tertiary Alcohol (Intermediate A) Step1->Inter1 >85% Conv. Step2 Step 2: Dehydration (pTSA / Dean-Stark) Inter1->Step2 - H2O Inter2 Alkene Mixture (Intermediate B) Step2->Inter2 Endo/Exo mix Step3 Step 3: Hydrogenation (PtO2 or Rh/C) Inter2->Step3 + H2 (50 psi) Final 1-Isobutyl-3-methylcyclopentane (Target) Step3->Final High cis-selectivity

Figure 1: Optimized workflow using organocerium additives to suppress enolization and ensure high conversion in Step 1.

Detailed Protocols & Troubleshooting

Phase 1: The Nucleophilic Addition (The Yield Killer)

The Problem: Standard Grignard reagents (


) are highly basic. They deprotonate the ketone at the 

-position (enolization), leading to recovered starting material (3-methylcyclopentanone) after aqueous workup.

The Fix: Imamoto Conditions (Organocerium) Lanthanide salts increase the electrophilicity of the carbonyl and decrease the basicity of the reagent, promoting 1,2-addition over enolization.

Protocol:

  • Drying: Dry

    
     (1.5 eq) at 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial: The salt must be a fine powder and turn white.
    
  • Slurry: Suspend dried

    
     in anhydrous THF at 0°C. Stir for 2 hours to form a milky suspension.
    
  • Transmetallation: Add

    
     (1.5 eq) dropwise at 0°C. Stir for 30 mins.
    
  • Addition: Cool to -78°C. Add 3-methylcyclopentanone (1.0 eq) in THF dropwise.

  • Workup: Quench with cold dilute HCl.

Troubleshooting Guide:

Symptom Diagnosis Corrective Action

| Recovered Starting Material | Enolization occurred. | Ensure


 is bone-dry. Residual water kills the effect. Use -78°C addition temp. |
| Grignard Precipitates  | Solvent too cold or saturated. | Ensure THF volume is sufficient (0.5 M concentration max). |
Phase 2: Dehydration (Elimination)

The Problem: Dehydration of the tertiary alcohol can lead to polymerization or incomplete reaction.

Protocol:

  • Dissolve Intermediate A in Toluene (0.2 M).

  • Add p-Toluenesulfonic acid (pTSA) monohydrate (5 mol%).

  • Reflux with a Dean-Stark trap to physically remove water.

  • Monitor by TLC/GC until the alcohol peak vanishes (approx. 2-4 hours).

Technical Insight: Do not worry about the ratio of endo- (ring double bond) vs. exo- (isobutylidene) alkenes. Both will hydrogenate to the same alkyl skeleton in Phase 3.

Phase 3: Hydrogenation & Stereocontrol

The Problem: Achieving the correct cis/trans ratio.

  • Thermodynamics: The trans-1,3-isomer is generally more stable.

  • Kinetics: Hydrogenation usually occurs from the least hindered face (cis addition).

Protocol for High Cis Selectivity (Kinetic Control):

  • Catalyst: Use Platinum Oxide (

    
    , Adams' Catalyst)  or Rhodium on Carbon (
    
    
    
    )
    . These are superior to
    
    
    for preventing isomerization.
  • Solvent: Acetic Acid (promotes rapid reduction, minimizing isomerization time).

  • Pressure: High pressure (50-100 psi). Fast hydrogenation "locks in" the kinetic product.

Protocol for High Trans Selectivity (Thermodynamic Control):

  • Catalyst: Palladium on Carbon (

    
    ).
    
  • Solvent: Ethanol or Hexane.

  • Pressure: Low pressure (1 atm, balloon).

  • Isomerization: Allow the reaction to stir longer than necessary. Pd promotes double-bond migration and equilibration.

Data & Specifications

Physicochemical Properties (Reference)
ParameterValue / Description
CAS (Racemic) 29053-04-1
Molecular Weight 140.27 g/mol
Boiling Point ~148-152°C (Isomers vary by 1-2°C)
Density ~0.78 g/mL
Key Impurity 1-isobutyl-3-methylcyclopentene (Under-reduced)
Troubleshooting Decision Tree

Troubleshooting Issue Low Yield or Purity? CheckStep Identify Failed Step Issue->CheckStep Step1Fail Step 1: Alcohol Formation CheckStep->Step1Fail Low Mass Balance Step3Fail Step 3: Hydrogenation CheckStep->Step3Fail Wrong Stereochem CheckSM Recovered Ketone? Step1Fail->CheckSM CheckIso Wrong Isomer Ratio? Step3Fail->CheckIso CheckCe Check CeCl3 Dryness CheckSM->CheckCe Yes (Enolization) ChangeCat Switch Catalyst (Pd/C ↔ PtO2) CheckIso->ChangeCat Optimize Surface Affinity

Figure 2: Diagnostic logic for resolving common synthesis failures.

References

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., et al. (1984). "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of Organic Chemistry, 49(21), 3904–3912.

    • Authority: The foundational text for using Cerium to suppress enoliz
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Authority: The definitive guide on catalyst selection ( vs vs ) for stereoselective cycloalkane synthesis.
  • PubChem Compound Summary. (2024). "1-Isobutyl-3-methylcyclopentane."[1] National Center for Biotechnology Information.

    • Authority: Verification of CAS, molecular weight, and physical property d
  • Mayer, R., & Jasper, J. (1965). "Beiträge zur Chemie der Cyclopentanone." Chemische Berichte, 98(2), 538-547.

Sources

Side reactions in the synthesis of substituted cyclopentanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Substituted Cyclopentane Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: [ONLINE]

Welcome to the CycloTech Support Hub.

You are likely here because your 5-membered ring formation failed to close, polymerized, or scrambled its stereochemistry. Substituted cyclopentanes are thermodynamically challenging; the ring strain (~6 kcal/mol) and steric clash in tetrasubstituted centers often drive reaction pathways toward open-chain byproducts or isomers.

Select your active reagent system to jump to the relevant troubleshooting module:

If you are using...Go to...Primary Failure Mode
Ru-Carbenes (Grubbs/Hoveyda) [Module A: RCM] Oligomerization & Isomerization
SmI₂ (Samarium Diiodide) [Module B: Radical] Simple Reduction (Hydrodehalogenation)
Lewis/Brønsted Acids [Module C: Nazarov] Wrong Regioisomer (Double bond migration)
Module A: Ring-Closing Metathesis (RCM)

The Issue: You intended to close a diene to a cyclopentene, but obtained a viscous oil (oligomers) or a product with the double bond in the wrong position.

Diagnostic Decision Tree

RCM_Troubleshooting Start RCM Outcome Analysis Result What is the major impurity? Start->Result Oligomer Viscous Oil / Insoluble Solid (Oligomers) Result->Oligomer Isomer Wrong Olefin Position (Isomerization) Result->Isomer NoRxn Starting Material Remains Result->NoRxn Sol1 Decrease Conc. (< 5 mM) Increase Temp Oligomer->Sol1 Intermolecular Pathway Sol2 Add 1,4-Benzoquinone (Hydride Scavenger) Isomer->Sol2 Ru-H Species Active Sol3 Add Ti(OiPr)4 (Break Chelation) NoRxn->Sol3 Non-productive Chelation

Figure 1: Decision matrix for RCM failure modes. Blue nodes represent diagnostic questions; Green nodes represent chemical interventions.

FAQ: RCM Troubleshooting

Q: My reaction yields a polymer instead of the ring. I'm already at 10 mM. A: 10 mM is often too concentrated for difficult cyclopentanes, especially if the precursors are flexible. The rate of cyclization (


) must exceed the rate of polymerization (

).
  • Fix: Run the reaction under high-dilution conditions (1–3 mM) .

  • Alternative: If scale-up makes 1 mM impossible, use pseudo-dilution by slow-adding the catalyst or substrate over 4–8 hours.

Q: The ring closed, but the double bond migrated one carbon over. A: This is "ruthenium hydride-induced isomerization." As the reaction proceeds, the catalyst decomposes into Ru-H species that act as isomerization catalysts.

  • Fix: Add 1,4-Benzoquinone (10 mol%) to the reaction mixture. This additive oxidizes the Ru-H species back to an inactive state without killing the metathesis cycle [1]. Acetic acid can also be used but is less effective for sensitive substrates.

Q: The reaction stalls at 50% conversion. A: Ethylene build-up is likely shifting the equilibrium backward.

  • Fix: Sparge the reaction with Argon vigorously or run under a slight vacuum to remove ethylene.

Module B: Radical Cyclization (SmI₂)

The Issue: You are attempting a reductive cyclization (ketyl-olefin or halide-olefin), but you are isolating the straight-chain reduced product (simple alcohol or dehalogenated chain).

Mechanism & Failure Points

The competition is between the rate of cyclization (


)  and the rate of protonation/H-abstraction (

)
. For 5-exo-trig cyclizations, if the proton source is too acidic or the H-atom donor is too abundant, reduction wins.
FAQ: SmI₂ Optimization

Q: I get only the reduced open-chain product. How do I force cyclization? A: You need to accelerate the Single Electron Transfer (SET) to the intermediate while slowing down protonation.

  • Fix 1 (The "Supercharger"): Use HMPA or its safer alternative TPPA (4–6 equivalents). These ligands increase the reducing power of Sm(II) and coordinate to the metal, accelerating the rate of cyclization significantly [2].

  • Fix 2 (The Proton Source): If you are using MeOH, switch to t-BuOH . It is bulkier and creates a slower protonation environment, giving the radical time to cyclize.

Q: My substrate is a sterically hindered dienone and won't react at all. A: Standard SmI₂ is sometimes too weak (


 V).
  • Fix: Use Hexafluoroisopropanol (HFIP) as a co-solvent/proton source. HFIP (pKa 9.[1]3) activates the carbonyl via hydrogen bonding and pushes the reduction potential, enabling cyclizations that fail with MeOH/t-BuOH [3].

Module C: Nazarov Cyclization

The Issue: You formed the cyclopentenone, but the double bond is in the wrong position (regioisomer mixture) or the stereochemistry is scrambled.

FAQ: Nazarov Selectivity

Q: I get a mixture of double bond isomers. A: The elimination of the


-hydrogen after ring closure is often non-selective.
  • Fix: Use the Silicon-Directed Nazarov . Place a trimethylsilyl (TMS) group at the

    
    -position of the vinyl group in your starting dienone. The 
    
    
    
    -silyl effect stabilizes the carbocation at that specific carbon, and the subsequent elimination of the silyl group (desilylation) forces the double bond to form exactly where the silicon was [4]. This acts as a "traceless auxiliary."[2]

Q: Can I control the stereochemistry of the new ring junction? A: The Nazarov is a conrotatory


 electrocyclization.[3]
  • Fix: While difficult, torquoselectivity can be achieved using chiral Lewis acids (e.g., Sc(OTf)₃ with PyBOX ligands) or by using allenyl vinyl ketones as substrates, where steric strain dictates the direction of rotation [5].

Standard Operating Protocols (SOPs)
SOP 1: Isomerization-Free RCM for Cyclopentanes
  • Reagents: Grubbs II (2–5 mol%), 1,4-Benzoquinone (10 mol%), Toluene (degassed).

  • Concentration: 2 mM (Critical).[4]

  • Dissolve the diene substrate in degassed Toluene to a concentration of 2 mM.

  • Add 1,4-Benzoquinone (10 mol% relative to substrate). Note: This prevents olefin migration.[5]

  • Heat to 80°C (reflux) under an Argon balloon.

  • Add Grubbs II catalyst (dissolved in min. toluene) via syringe.

  • Stir for 2–4 hours. Monitor by TLC.

  • Quench: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the catalyst before concentration.

SOP 2: HFIP-Promoted SmI₂ Cyclization
  • Reagents: SmI₂ (0.1 M in THF), HFIP, Substrate.[6]

  • Prepare a solution of substrate (1.0 equiv) and HFIP (2–4 equiv) in dry THF.

  • Cool to 0°C or -78°C depending on substitution (start at 0°C for hindered substrates).

  • Add SmI₂ solution (2.2–2.5 equiv) dropwise. The deep blue color should disappear initially.

  • Persisting blue color indicates reaction completion.

  • Quench with sat. NaHCO₃.

  • Why this works: HFIP activates the substrate significantly more than t-BuOH, pushing difficult cyclizations to completion [3].

References
  • Prevention of Undesirable Isomerization during Olefin Metathesis. Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[5][7][8] Journal of the American Chemical Society.[3]

  • Samarium(II) Iodide-Mediated Cyclizations in Natural Product Synthesis. Edmunds, A. J., & Procter, D. J. (2014). Chemical Reviews.

  • HFIP as an additive in SmI2-mediated reactions. Szostak, M., Spain, M., & Procter, D. J. (2014). Chemical Communications.[6]

  • Silicon-Directed Nazarov Cyclization. Denmark, S. E., & Jones, T. K.[3] (1982). Journal of the American Chemical Society.[3]

  • Nazarov Cyclization: Mechanism and Stereocontrol. Frontier, A. J., & Collison, C. (2005).[5][7][8] Tetrahedron.

Sources

Technical Support Center: Cyclopentane Distillation & Azeotrope Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Overcoming Azeotrope Formation in Cyclopentane Distillation Audience: Chemical Researchers, Process Engineers, Drug Development Scientists

Introduction: The Cyclopentane Purity Challenge

Cyclopentane (CP) is a critical non-polar solvent in drug development and organic synthesis, valued for its low boiling point (


) and inertness. However, its utility is frequently compromised by its tendency to form azeotropes —mixtures where the vapor and liquid compositions are identical, making simple distillation ineffective.

This guide addresses the three most common "impurity traps" researchers encounter:

  • Water (Heterogeneous azeotrope)

  • Methanol/Ethanol (Polar homogeneous azeotropes)

  • Neohexane (Structural isomer impurity)

Quick Reference: Common Cyclopentane Azeotropes

ImpurityAzeotrope TypeAzeotrope B.P.[1][2][3]Impurity B.P.[1][2][3][4][5][6]Composition (Approx.)Separation Strategy
Water Heterogeneous


92-96% CP / 4-8% WaterPhase Separation + Drying Agents
Methanol Homogeneous (Min)


74% CP / 26% MeOH (mole)Aqueous Extraction (Water Wash)
Acetone Homogeneous (Min)


60% CP / 40% Acetone (mole)Aqueous Extraction
Neohexane Near-Azeotrope


VariableExtractive Distillation (NMP)

Module 1: Water Contamination (The "Wet" Solvent)

User Question:

"I am trying to dry Cyclopentane by distillation, but the distillate remains cloudy or tests positive for moisture. The boiling point fluctuates around


. Why isn't simple distillation working?"
Technical Diagnosis:

You are observing the Cyclopentane-Water Heterogeneous Azeotrope . Unlike standard mixtures, water and cyclopentane are immiscible but codistill at a temperature lower than pure cyclopentane (


). When you boil "wet" cyclopentane, the azeotrope (rich in water) vaporizes first. Upon condensing, the vapor separates back into two phases, re-contaminating your receiver flask.
Troubleshooting Protocol:

Step 1: Mechanical Separation (Pre-Distillation)

  • Action: Inspect the solvent. If visible water droplets exist, use a separatory funnel to remove the aqueous lower layer.

  • Why: Reducing the gross water content reduces the volume of azeotrope that must be managed.

Step 2: Chemical Drying (The Critical Step)

  • Action: Treat the cyclopentane with a drying agent before distillation.

    • Routine Drying: Magnesium Sulfate (

      
      ) or Calcium Chloride (
      
      
      
      ). Stir for 2 hours.
    • High Purity (Anhydrous): Activated Molecular Sieves (4Å). Store for 12-24 hours.

  • Validation: The solvent should appear clear. If using an indicator (e.g., benzophenone/sodium), it should remain blue/purple (though Na is dangerous with chlorinated impurities; stick to sieves for safety).

Step 3: Fractional Distillation

  • Setup: Use a Vigreux column or packed column to prevent entrainment.

  • Procedure:

    • Collect the Forerun (distillate boiling

      
      ). This contains the residual azeotrope.
      
    • Switch receivers when the temperature stabilizes at

      
       .
      
    • Stop before the flask is dry to prevent peroxide concentration (if ethers were previously present) or overheating.

Module 2: Polar Solvent Contamination (Methanol/Acetone)

User Question:

"I used Methanol to clean my product, and now I can't separate it from Cyclopentane. The mixture boils at


 and the composition doesn't change."
Technical Diagnosis:

You are trapped in a Minimum Boiling Homogeneous Azeotrope . Because the CP-Methanol azeotrope boils at


 (significantly lower than pure CP at 

), distillation will preferentially remove the azeotrope, leaving you with either the azeotrope (if you distill everything) or pure methanol in the pot (if CP is exhausted). You cannot separate them by thermal distillation alone.
Troubleshooting Protocol: The "Wash and Dry" Method

This method leverages the high polarity of methanol/acetone against the non-polarity of cyclopentane.

Step 1: Liquid-Liquid Extraction

  • Action: Place the CP/Methanol mixture in a separatory funnel.

  • Add: Distilled Water (volume ratio 1:1).

  • Agitate: Shake vigorously for 2-3 minutes. Vent frequently.

  • Separate: Methanol and Acetone partition preferentially into the aqueous (bottom) phase. Cyclopentane remains in the organic (top) phase.[7][8]

  • Repeat: Perform this wash 3 times.

Step 2: Dry the Organic Layer

  • Action: The CP is now "wet" (saturated with water from the wash). Refer to Module 1 (add

    
    , filter, then distill).
    

Step 3: Validation

  • GC-FID: Check for the disappearance of the Methanol peak.

  • Refractive Index: Pure Cyclopentane

    
    . Significant deviation indicates remaining impurity.
    

Module 3: Advanced Separation (Neohexane/Isomers)

User Question:

"My GC shows a shoulder peak near Cyclopentane. I suspect Neohexane (2,2-dimethylbutane).[6] Simple distillation isn't separating them."[6][9]

Technical Diagnosis:

Neohexane (


) and Cyclopentane (

) have a relative volatility (

) near 1.0, making standard fractionation impossible without hundreds of theoretical plates.
Troubleshooting Protocol: Extractive Distillation
  • Technique: Use a high-boiling polar solvent (Entrainer) to alter the vapor-liquid equilibrium (VLE).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

  • Mechanism: The polar entrainer interacts more strongly with the polarizable Cyclopentane (cyclic structure) than the branched Neohexane, effectively "holding down" the Cyclopentane and increasing the relative volatility of Neohexane.

  • Workflow:

    • Add NMP to the mixture.

    • Distill: Neohexane becomes more volatile and distills first.

    • Recover CP: Increase temperature to distill pure CP from the NMP.

Visual Troubleshooting Guides

Figure 1: Purification Decision Matrix

Identify your contaminant to select the correct workflow.

PurificationLogic Start Start: Contaminated Cyclopentane Identify Identify Contaminant (GC/BP) Start->Identify Water Contaminant: Water (Cloudy, Heterogeneous) Identify->Water Polar Contaminant: Methanol/Acetone (Low BP Azeotrope) Identify->Polar Isomer Contaminant: Neohexane (Close Boiling Point) Identify->Isomer MechSep 1. Mechanical Separation (Sep Funnel) Water->MechSep Wash 1. Water Extraction (3x Wash) Polar->Wash ExtractDist Extractive Distillation (Entrainer: NMP) Isomer->ExtractDist Dry 2. Chemical Drying (MgSO4 / Sieves) MechSep->Dry Wash->Dry Final Pure Cyclopentane ExtractDist->Final Distill 3. Fractional Distillation (Discard Forerun) Dry->Distill Distill->Final

Caption: Decision tree for selecting the appropriate purification method based on contaminant type.

Figure 2: The "Wash & Dry" Workflow (Methanol Removal)

Detailed steps for breaking the homogeneous Methanol-CP azeotrope.

WaterWash Input Mixture: CP + Methanol WashStep Add Water (1:1) Agitate & Settle Input->WashStep PhaseSep Phase Separation WashStep->PhaseSep Aqueous Aqueous Layer (Water + Methanol) PhaseSep->Aqueous Discard Organic Organic Layer (Wet CP) PhaseSep->Organic Keep Drying Add MgSO4 (Remove trace water) Organic->Drying Filter Filter Desiccant Drying->Filter Distill Final Distillation (BP 49.3°C) Filter->Distill

Caption: Step-by-step workflow for removing polar solvents via aqueous extraction.

References

  • NIST Chemistry WebBook. Cyclopentane Thermochemical Data.[10] National Institute of Standards and Technology. Available at: [Link]

  • Gmehling, J., et al. Azeotropic Data for Binary Mixtures. CRC Handbook of Chemistry and Physics / Azeotropic Data. Available at: [Link]

  • Organic Syntheses. Purification of Solvents and Reagents. Org.[7][8] Synth. Coll. Vol. various. (General protocols for drying hydrocarbons). Available at: [Link]

  • Smallwood, I. M.Handbook of Organic Solvent Properties. Butterworth-Heinemann, 1996.

Sources

Optimization of Grignard reaction conditions for cyclopentane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Synthesizing cyclopentane derivatives via Grignard reagents (cyclopentylmagnesium bromide or chloride) presents a unique set of kinetic challenges compared to linear alkyl chains. The secondary cyclic structure makes this reagent particularly prone to Wurtz homocoupling (formation of bicyclopentyl) and radical disproportionation (cyclopentene + cyclopentane).

This guide moves beyond standard textbook protocols to address the surface-mediated radical kinetics that drive yield loss. The protocols below prioritize concentration control over simple stoichiometry.

The "Golden Path" Protocol: Minimized Homocoupling

Recommended for high-purity synthesis of cyclopentylmagnesium bromide (CpMgBr) on a 50mmol–1mol scale.

The Logic (Why this works)

Standard addition funnels create high local concentrations of halide at the Magnesium surface. For secondary cyclic halides, this favors the bimolecular radical coupling (


) over the unimolecular Grignard formation (

). We utilize a "Starve-Feed" approach to keep halide concentration near zero.
Reagents & Setup
  • Halide: Cyclopentyl Bromide (distilled, stored over activated 4Å sieves).

  • Magnesium: Turnings (crushed/mechanically activated) or 20-50 mesh powder. Avoid Rieke Mg unless strictly necessary due to cost/safety.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) is preferred over THF for the bromide to reduce coupling, despite slower kinetics.
    
  • Activator: Iodine (

    
    ) crystal or 1,2-Dibromoethane (0.05 eq).
    
Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck RBF under Argon flow. Add Mg turnings (1.2 eq).

  • Dry Activation: Stir Mg dry for 30 mins to create fresh fractures.

  • The "Seeding" (Critical):

    • Cover Mg with minimal solvent (just enough to wet).

    • Add activator (

      
      ).
      
    • Add only 5% of the total Cyclopentyl Bromide neat (undiluted) directly onto the Mg.

    • Wait. Do not proceed until the solution turns colorless (iodine consumption) and exotherm is detected.

  • Dilution: Once initiated, add the remaining solvent to the reaction flask.

  • The Starve-Feed Addition:

    • Dilute the remaining Cyclopentyl Bromide (1:4 v/v) in solvent.

    • Add dropwise at a rate where no reflux is visible (maintain 25–30°C).

    • Technical Insight: If the solution turns dark black/opaque rapidly, your addition is too fast, and Wurtz coupling is occurring.

  • Digestion: Stir for 2 hours at ambient temperature. Filter through a glass frit (Schlenk line) to remove unreacted Mg and coupling salts.

Troubleshooting Matrix: The Decision Tree

Use this logic flow to diagnose failures in real-time.

GrignardTroubleshooting Start Issue Detected NoStart Reaction won't initiate (No exotherm/color change) Start->NoStart Coupling High Homocoupling (Bicyclopentyl impurities) Start->Coupling Precipitate Heavy Precipitation (Stalling stirring) Start->Precipitate CheckWater Check Solvent Water Content (Karl Fischer) NoStart->CheckWater CheckAdd Check Addition Rate Coupling->CheckAdd CheckSolvent Check Solvent Choice Precipitate->CheckSolvent CheckMg Check Mg Surface (Oxide Layer?) CheckWater->CheckMg Low H2O DrySolvent Action: Redry Solvent (<50 ppm H2O required) CheckWater->DrySolvent High H2O MechActivate Action: Mechanical Activation (Dry stir / Glass shards) CheckMg->MechActivate Physical ChemActivate Action: Chemical Activation (DIBAL-H or TMSCl) CheckMg->ChemActivate Chemical Dilute Action: Increase Dilution Factor (Switch to 0.5M) CheckAdd->Dilute Conc. too high TempControl Action: Lower Temp to 0°C (Slows radical diffusion) CheckAdd->TempControl Temp > 35°C AddLiCl Action: Add LiCl (0.5 eq) (Solubilizes Turbo Grignard) CheckSolvent->AddLiCl In THF

Figure 1: Troubleshooting logic for Cyclopentyl Grignard formation. Follow the path based on your observation.

Advanced Technical Insights & FAQs

Q1: Should I use Cyclopentyl Chloride or Bromide?

Answer: It depends on your priority: Cost/Safety vs. Reactivity .

FeatureCyclopentyl BromideCyclopentyl Chloride
Reactivity High (Transport Limited)Moderate (Reaction Limited)
Initiation EasyDifficult (Often requires DIBAL-H or

)
Side Reactions High (Wurtz Coupling)Low (Cleaner profile)
Cost HighLow
Recommendation Lab Scale (<100g) Process Scale (>1kg)

Technical Note: In Diethyl Ether, the reaction of Cyclopentyl Bromide is transport limited (diffusion controlled), meaning the reaction happens as fast as the halide reaches the surface. This promotes high local radical concentrations and dimerization. Cyclopentyl Chloride is reaction limited (surface kinetics controlled), allowing radicals to diffuse away from the surface before coupling, resulting in higher purity [1].

Q2: How do I accurately titrate the reagent?

Standard acid-base titration is inaccurate due to hydroxide/alkoxide impurities. Protocol (No-D-NMR method): Use the Iodine/LiCl method (Knochel Titration) for precision [2].

  • Dissolve accurately weighed

    
     (approx 100mg) in 2mL of 0.5M LiCl/THF solution.
    
  • Solution is dark brown.

  • Add Grignard dropwise at 0°C.

  • Endpoint: Solution turns colorless (consumption of

    
    ).
    
  • Calculation:

    
    .
    
Q3: The reaction initiates but then stalls. Why?

This is often the "Schlenk Equilibrium" crashing out salts.



In ether, 

can precipitate, coating the Mg surface and stopping the reaction. Fix:
  • Add dry THF (co-solvent) to solubilize the salts.

  • Use Turbo Grignard conditions: Add anhydrous LiCl (1.0 eq relative to Mg). This forms a soluble

    
     complex [3].
    

Safety & Handling (Cyclic Specifics)

  • Induction Period Runaway: Cyclopentyl halides have a notorious "latency." You may add 20% of the halide with no heat, and then it all initiates at once. Never add more than 10% of halide without verifying exotherm.

  • Cyclopentene Formation: If the reaction gets too hot (>50°C), disproportionation yields cyclopentene (volatile, flammable). Ensure condenser coolant is <0°C.

References

  • Rogers, H. R.; Deutch, J.; Whitesides, G. M. (1980). "Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium." Journal of the American Chemical Society.

  • Krasovskiy, A.; Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition.

  • Org. Synth. Coll. Vol. 10 (2004).[1] "Cyclopentylmagnesium Bromide."[2][3] Organic Syntheses.

  • Schnyder, A. (2016). "Grignard-reagent formation in Multi-product facilities." Schnyder Safety.

Sources

Technical Support Center: Scaling Up Synthesis of 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Overview

This guide addresses the technical challenges associated with scaling the synthesis of 1-isobutyl-3-methylcyclopentane from gram to kilogram scale. The target molecule is a saturated dialkyl cyclopentane, frequently utilized as a hydrophobic core in fragrance chemistry and as a reference standard in petrochemical analysis.

The E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) validated route for scale-up involves a three-stage sequence: Grignard Addition


 Acid-Catalyzed Dehydration 

Catalytic Hydrogenation
. This pathway is preferred over Friedel-Crafts alkylation due to superior regiocontrol and cleaner impurity profiles.
Core Reaction Scheme
  • Nucleophilic Addition: 3-Methylcyclopentanone + Isobutylmagnesium bromide

    
     Tertiary Alcohol.
    
  • Dehydration: Tertiary Alcohol

    
     1-Isobutyl-3-methylcyclopentenes (isomeric mixture).
    
  • Reduction: Hydrogenation (Pd/C)

    
     1-Isobutyl-3-methylcyclopentane.
    

Critical Process Data

ParameterSpecification / ValueNotes
Target CAS 29053-04-1
Molecular Weight 140.27 g/mol
Boiling Point ~170–172 °C (760 mmHg)cis and trans isomers have

T

< 2°C.
Thermodynamic Stability cis-1,3 > trans-1,3cis-isomer allows pseudo-diequatorial conformation.[1]
Key Safety Hazard Exothermic Hydrogenation

H

approx -110 to -120 kJ/mol.
Solubility Immiscible in waterSoluble in hexanes, toluene, diethyl ether.

Troubleshooting Guide (Q&A Format)

Category A: Stereochemistry & Isomer Control

Q1: We are observing a 60:40 cis/trans ratio after hydrogenation, but we require >90% cis. How can we drive this equilibrium?

A: The cis-1,3-disubstituted cyclopentane is the thermodynamically favored isomer because it allows both the isobutyl and methyl groups to adopt pseudo-equatorial positions in the envelope conformation. The trans isomer forces one substituent into a sterically crowded pseudo-axial position.

Troubleshooting Protocol:

  • Catalyst Selection: Switch from Pd/C to Rh/Al

    
    O
    
    
    
    or PtO
    
    
    (Adam’s Catalyst) for the hydrogenation step. Rhodium is known to be more sensitive to steric directing effects, favoring cis addition of hydrogen to the face opposite the existing 3-methyl group.
  • Isomerization Post-Synthesis: If the ratio remains unsatisfactory, treat the final mixture with a Lewis acid catalyst (e.g., AlCl

    
      or neat sulfuric acid ) at ambient temperature. This equilibrates the mixture toward the thermodynamic minimum (the cis isomer).
    
    • Caution: Monitor strictly by GC to prevent ring-opening or skeletal rearrangement.

Q2: Our GC chromatogram shows a "shoulder" on the main peak. Is this the trans isomer or an impurity?

A: Given the boiling point proximity (<2°C difference), this is likely the trans isomer. Standard capillary columns (e.g., DB-1 or HP-5) often fail to resolve these diastereomers at high ramp rates.

Validation Step:

  • Method: Switch to a high-polarity column like a CP-Sil 88 or DB-WAX .

  • Conditions: Isothermal run at 110°C. This maximizes the separation factor (

    
    ) between the diastereomers.
    
Category B: Reaction Safety & Exotherm Management

Q3: During the Grignard addition (Step 1), we experienced a delayed exotherm followed by a solvent boil-over. How do we prevent this on a 5kg scale?

A: Delayed initiation is the most critical hazard in Grignard scale-up. It usually results from an oxide layer on the magnesium turnings or excessive moisture in the solvent.

Corrective Protocol (The "Self-Validating" Start-Up):

  • Activation: Do not add the bulk halide immediately. Cover the Mg turnings with minimal THF/Ether. Add a crystal of Iodine (

    
    ) or 1,2-dibromoethane.
    
  • Visual Check: Wait for the solution to turn colorless (iodine consumption) or bubble vigorously (ethane release). Do not proceed until this visual confirmation is observed.

  • Dosing Control: Once initiated, switch to a flow-controlled addition of isobutyl bromide. The addition rate must be limited by the cooling capacity of your reactor (maintain

    
    C). If the temperature drops despite constant addition, STOP . You have lost initiation; re-accumulating reagents will cause a runaway.
    

Q4: The hydrogenation step (Step 3) is showing pressure spikes. Is this normal?

A: No. Pressure spikes indicate a "runaway" reaction rate where hydrogen consumption exceeds mass transfer limits, often caused by sudden catalyst activation or inadequate agitation followed by a surge.

Safety Intervention:

  • Immediate Action: Stop agitation. This cuts off mass transfer of H

    
     from the headspace to the liquid phase, effectively halting the reaction.
    
  • Root Cause: Check your catalyst loading. For scale-up, reduce Pd/C loading to 0.5–1.0 mol% (vs. 5-10% often used in discovery chemistry). The reaction is zero-order in alkene at high concentrations; heat removal is your rate-limiting step.

Category C: Purification & Impurities

Q5: We are detecting "1-isobutyl-3-methylcyclopentene" (unreacted alkene) in the final product. Can we remove it by distillation?

A: Separation is extremely difficult due to boiling point overlap. Chemical purification is superior here.

Purification Workflow:

  • Titration: Determine the quantity of unreacted alkene via Bromine Number titration.

  • Scavenging: Treat the crude mixture with a slight excess of aqueous KMnO

    
     or perform a "wash" with cold concentrated H
    
    
    
    SO
    
    
    . The alkene will be oxidized to a glycol (water-soluble) or polymerized/sulfonated (tar), while the saturated alkane remains inert.
  • Separation: Phase separate and wash the organic layer with NaHCO

    
     and brine.
    

Visual Technical Guide (Workflow)

The following diagram illustrates the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Start: 3-Methylcyclopentanone Grignard Step 1: Grignard Addition (IsobutylMgBr, THF, 0-40°C) Start->Grignard CheckInit Decision: Is Grignard Initiated? (Color change/Exotherm) Grignard->CheckInit CheckInit->Grignard No (Add I2/Heat) Alcohol Intermediate: Tertiary Alcohol CheckInit->Alcohol Yes (Proceed) Dehydration Step 2: Acid Dehydration (pTSA, Toluene, Reflux -H2O) Alcohol->Dehydration Alkene Intermediate: 1-Isobutyl-3-methylcyclopentene (Isomer Mix) Dehydration->Alkene Hydro Step 3: Hydrogenation (H2, Pd/C or Rh/Al2O3, 5 bar) Alkene->Hydro CheckIso QC: Cis/Trans Ratio > 90:10? Hydro->CheckIso Isomerization Remediation: AlCl3 Isomerization CheckIso->Isomerization No FinalPur Final Purification: Acid Wash + Fractional Distillation CheckIso->FinalPur Yes Isomerization->FinalPur End Product: 1-Isobutyl-3-methylcyclopentane FinalPur->End

Caption: Figure 1. Logic flow for the synthesis of 1-isobutyl-3-methylcyclopentane, highlighting safety checks (yellow) and remediation loops (red).

Frequently Asked Questions (FAQs)

Q: Can we use 1-chloro-2-methylpropane (Isobutyl chloride) instead of the bromide for the Grignard? A: Yes, but the chloride is significantly harder to initiate and requires reflux temperatures to form the Grignard reagent in THF. For scale-up, the bromide is preferred due to its better reactivity profile and lower latency, despite the higher atom economy cost.

Q: What is the recommended solvent for the hydrogenation step? A: Methanol or Ethanol are standard. However, if solubility is an issue at high concentrations, Cyclohexane or Heptane can be used. Note that non-polar solvents often result in slower reaction rates compared to alcohols, which facilitate hydrogen transfer on the catalyst surface.

Q: How do we store the final product? A: 1-Isobutyl-3-methylcyclopentane is a stable saturated hydrocarbon. Store in tightly sealed steel or glass containers in a cool, dry place. It is not peroxide-forming, but standard flammability precautions (Class 3 Flammable Liquid) apply.

References

  • PubChem. (n.d.).[1] 1-Isobutyl-3-methylcyclopentane (Compound).[1] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Augustine, R. L. (1963). Stereochemistry of the Hydrogenation of Cycloalkenes. The Journal of Organic Chemistry, 28(1), 152–155.
  • Allinger, N. L., & Freiberg, L. A. (1960). The Relative Stabilities of cis- and trans-1,3-Dialkylcyclopentanes. Journal of the American Chemical Society, 82(9), 2393–2396. (Thermodynamic basis for cis-isomer preference).
  • Google Patents. (2012). Process for the preparation of 1-methylcyclopentane derivatives (US20120101306A1).
  • Cheméo. (n.d.). Chemical Properties of cis-1-Butyl-3-methylcyclopentane. Retrieved February 7, 2026, from [Link] (Analogous physical property data).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a thorough Process Hazard Analysis (PHA) and conducted in compliance with local safety regulations.

Sources

Technical Support Center: Troubleshooting GC-MS Analysis of Isomeric Cycloalkanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Isomer Trap" in Cycloalkane Analysis

Analyzing isomeric cycloalkanes (e.g., dimethylcyclohexanes, decalins, alkyl-cyclopentanes) presents a unique "double-bind" challenge in gas chromatography-mass spectrometry (GC-MS).

  • Chromatographic Co-elution: Isomers often have boiling points within 1–2 °C of each other, leading to peak overlap on standard non-polar columns.

  • Spectral Indistinguishability: Under standard Electron Ionization (EI, 70 eV), isomers fragment into identical carbocations. The mass spectra often look virtually identical, rendering library matching ineffective.

This guide provides a self-validating workflow to resolve these issues, moving beyond "trial and error" to a deterministic analytical strategy.

Part 1: Chromatographic Resolution (Separation)
Q1: My isomers are co-eluting on a standard DB-5MS column. How do I improve resolution without a 60-minute run time?

Diagnosis: Standard 5% phenyl columns (DB-5, HP-5) separate primarily by boiling point. Isomeric cycloalkanes often have identical boiling points but differ in molecular shape (cis/trans configuration). You need a stationary phase that interacts with the 3D geometry or dipole moment of the molecule.

Solution Protocol:

  • Switch to a Shape-Selective or Mid-Polar Phase:

    • Recommendation: Use a 6% Cyanopropyl-phenyl phase (e.g., DB-624, ZB-624) or a Wax (PEG) phase. The cyano-group interaction helps differentiate isomers based on their permanent dipole moments (cis isomers are often polar, trans isomers non-polar).

    • Advanced Option: For extremely difficult separations (e.g., C8-C10 cycloalkanes), use a Liquid Crystalline stationary phase, which separates based on molecular length-to-breadth ratios.

  • Optimize the Temperature Program (The "Isothermal Plateau"): Instead of a continuous ramp, insert an isothermal hold 20 °C below the elution temperature of the target isomers.

    • Why: This maximizes the interaction time with the stationary phase during the critical separation window.

Data: Elution Order Examples (Non-Polar Column) Note: Elution generally follows boiling point on non-polar phases.

CompoundIsomerBoiling Point (°C)Elution Order (Non-Polar)Polarity Note
1,2-Dimethylcyclohexane Trans123.41st Diequatorial (more stable), lower BP
Cis129.72nd Axial-Equatorial, higher BP
1,3-Dimethylcyclohexane Cis120.11st Diequatorial, lower BP
Trans124.52nd Axial-Equatorial, higher BP
1,4-Dimethylcyclohexane Trans119.01st Diequatorial, lower BP
Cis124.02nd Axial-Equatorial, higher BP

Critical Insight: Do not assume "Trans" always elutes before "Cis". It depends on the specific substitution pattern (1,2 vs 1,3) and the resulting boiling point.[1][2]

Part 2: Mass Spectral Identification
Q2: The mass spectra for my peaks are identical (e.g., m/z 41, 55, 69, 83). How do I confirm which isomer is which?

Diagnosis: Cycloalkanes under 70 eV EI undergo rapid ring opening and fragmentation, losing side chains to form stable carbocations. This erases the "memory" of the original stereochemistry. Library search scores will be high (>90%) for the wrong isomer.

Solution: The Retention Index (RI) System You cannot rely on MS matching alone. You must validate using Linear Retention Indices (LRI) .

Protocol:

  • Run an Alkane Standard (C8–C20): Analyze a standard mixture of n-alkanes under the exact same method conditions.

  • Calculate LRI: Use the Van den Dool and Kratz equation to assign an index value to your unknown peak.

  • Compare to Literature: Compare your calculated LRI to a validated database (e.g., NIST Webbook, Adams Library).

    • Acceptance Criteria: Calculated LRI must match literature LRI within ±5 units on a non-polar column, or ±10 units on a polar column.

Q3: I cannot see the Molecular Ion (M+). How do I know the molecular weight?

Diagnosis: Cycloalkanes fragment easily; the molecular ion is often less than 1% relative abundance or completely absent in EI mode.

Solution: Soft Ionization (Chemical Ionization - CI) [3]

  • Method: Switch to Chemical Ionization (CI) using Methane or Ammonia as the reagent gas.

  • Mechanism: CI transfers a proton to the molecule, forming a stable

    
     ion (or 
    
    
    
    with ammonia).
  • Alternative: If CI is unavailable, lower the source temperature to 150 °C (from the standard 230 °C). This reduces internal energy and may preserve a small M+ signal.

Part 3: Visualized Workflows
Workflow 1: Method Development Decision Tree

MethodDevelopment Start Start: Isomer Separation ColSelect Step 1: Column Selection (Standard: DB-1/DB-5) Start->ColSelect RunStd Run Standards ColSelect->RunStd CheckRes Check Resolution (Rs) RunStd->CheckRes IsResGood Rs > 1.5? CheckRes->IsResGood Success Proceed to Validation IsResGood->Success Yes ChangeChem Switch to Mid-Polar (DB-624 or Wax) IsResGood->ChangeChem No (Co-elution) OptimizeTemp Optimize Temp Program (Add Isothermal Hold) IsResGood->OptimizeTemp No (Partial Overlap) ChangeChem->RunStd OptimizeTemp->RunStd

Caption: Decision tree for selecting the optimal stationary phase and temperature parameters for isomeric separation.

Workflow 2: Isomer Identification Logic

IDLogic Unknown Unknown Peak Detected EI_Spec EI Mass Spectrum (70 eV) Unknown->EI_Spec LibMatch Library Search EI_Spec->LibMatch Ambiguous High Score for Multiple Isomers? LibMatch->Ambiguous CalcRI Calculate Retention Index (LRI) (Run Alkane Std) Ambiguous->CalcRI Yes (Similar Spectra) SoftIon Run Soft Ionization (CI) Confirm MW Ambiguous->SoftIon Yes (No M+) Confirm Confirmed ID (Match Spectrum + RI) Ambiguous->Confirm No (Unique Spectrum) CalcRI->Confirm LRI Match (+/- 5 units) SoftIon->CalcRI

Caption: Logic flow for positively identifying isomers when mass spectra are ambiguous, emphasizing Retention Indices.

Part 4: Common Troubleshooting Scenarios (FAQ)

Q: I see "peak tailing" for my cycloalkanes. Is this a polarity mismatch?

  • A: Unlikely. Cycloalkanes are non-polar and relatively inert. Tailing is usually physical, not chemical.

    • Check 1:Dead Volume. Ensure the column is properly installed in the detector/inlet (no gaps).

    • Check 2:Overloading. Cycloalkanes have low solubility in polar phases (like Wax). If using a Wax column, reduce injection volume or split ratio to prevent "puddling" of the solvent/analyte.

Q: Can I use simulation software to predict the elution order?

  • A: Yes, but with caution. Thermodynamic modeling (e.g., ProEZGC) is accurate for boiling point separations. However, for close isomers (e.g., cis- vs trans- 1,2-dimethylcyclohexane), experimental verification with standards is mandatory due to subtle dipole interactions.

References
  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Agilent Technologies. (2021). How to Select the Correct GC Column for your Application. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[4] (Contextual citation for CI and Fragmentation mechanisms).

Sources

Technical Support Center: High-Resolution Chromatography of Cyclopentane Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization for Substituted Cyclopentane Resolution

Executive Summary: The "Envelope" Challenge

Separating cyclopentane stereoisomers (e.g., 1,2-disubstituted cyclopentanes like nepetalactone, cyclopentanediols, or amino-cyclopentane derivatives) presents a unique challenge compared to cyclohexane or linear systems.

The Core Issue: Unlike the rigid "chair" of cyclohexane, cyclopentane undergoes rapid pseudorotation (puckering), constantly shifting between "envelope" and "twist" conformations. This conformational mobility averages out the interaction energy differences between the analyte and the stationary phase, often resulting in peak coalescence or poor resolution (


).

This guide moves beyond standard protocols to address the thermodynamic and mechanistic levers required to freeze these conformations and achieve baseline separation.

Module 1: Gas Chromatography (GC) Optimization

Primary Application: Volatile substituted cyclopentanes (e.g., rose oxides, methyl-cyclopentanes).[1]

Q1: My cis/trans isomers are co-eluting on a standard 5% phenyl column. How do I improve selectivity (

)?

Diagnosis: Standard non-polar phases (PDMS) separate primarily by boiling point. Since cis and trans cyclopentane isomers often have boiling points within 1-2°C of each other, you rely purely on polarity differences which are masked by thermal energy at high temperatures.

The Fix:

  • Switch to a High-Polarity Phase: Use a PEG (Polyethylene Glycol) or "Wax" column. The cis isomer in 1,2-disubstituted cyclopentanes often exhibits intramolecular hydrogen bonding (if hydroxyl/amine groups are present) or different dipole moments compared to the trans isomer. A polar phase exploits these dipole differences.

  • The "Low-Slow" Temperature Program:

    • Mechanism: Lower temperatures increase the retention factor (

      
      ), which generally improves resolution (see Resolution Equation below). More importantly, lower temperatures reduce the kinetic energy of the ring puckering, effectively "freezing" the molecule into a preferred conformation that interacts more specifically with the stationary phase.
      
    • Protocol: Set initial oven temperature 20°C below the boiling point of the solvent. Use a ramp rate of 1–2°C/min (vs. standard 10°C/min) through the elution window of the isomers.

Q2: I see separation of diastereomers (cis vs. trans), but the enantiomers (e.g., (1R,2R) vs. (1S,2S)) are a single peak.

Diagnosis: Enantiomers have identical physical properties in an achiral environment. You are using an achiral stationary phase.[2]

The Fix: You must introduce a chiral selector. For cyclopentanes, Cyclodextrin (CD) phases are superior due to the size match between the cyclopentane ring and the


-CD cavity.
  • Recommended Column:

    
    -DEX (Permethylated 
    
    
    
    -cyclodextrin).
  • Mechanism: The cyclopentane ring attempts to form an inclusion complex with the CD cavity. The substituent orientation (axial vs. equatorial in the envelope form) determines the stability of this inclusion.

Data: Column Selection Matrix

Analyte TypeRecommended PhaseMechanismReference
Non-polar (e.g., 1,2-dimethylcyclopentane)

-Cyclodextrin (Lipodex E)
Hydrophobic Inclusion[1]
Polar (e.g., 1,2-cyclopentanediol)

-Cyclodextrin (Rt-βDEXsa)
H-Bonding + Inclusion[2]
Volatile Esters (e.g., Methyl jasmonate)Diethyl-tert-butyl-silyl-

-CD
Steric Discrimination[3]
Module 2: HPLC & SFC Chiral Resolution

Primary Application: Thermolabile, non-volatile, or highly polar cyclopentane derivatives.

Q3: I am using a C18 column and seeing no separation of enantiomers. What is the workflow?

Diagnosis: C18 is achiral. You need a Chiral Stationary Phase (CSP).[3] Unlike GC, where inclusion is key, HPLC relies on the "Three-Point Interaction" model (H-bonding,


-

stacking, steric hindrance).

The Workflow: Do not guess. Follow this screening logic. Polysaccharide-based columns (Amylose/Cellulose) resolve >80% of cyclopentane derivatives.

HPLC_Workflow Start Start: Racemic Cyclopentane Derivative Solubility Check Solubility in Hexane/Alcohol Start->Solubility Mode_NP Normal Phase (NP) Hexane : IPA (90:10) Solubility->Mode_NP Soluble Mode_RP Reversed Phase (RP) Water : ACN Solubility->Mode_RP Insoluble Col_Screen Screen Columns: 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dimethylphenylcarbamate) Mode_NP->Col_Screen Mode_RP->Col_Screen Decision Resolution (Rs) > 1.5? Col_Screen->Decision Success Optimize Flow/Temp Decision->Success Yes Fail Change Mobile Phase Additive Decision->Fail No Fail->Col_Screen Retest with 0.1% DEA or TFA

Figure 1: Decision tree for chiral HPLC method development targeting cyclopentane derivatives.

Q4: My peaks are tailing significantly (Asymmetry > 1.5).

Diagnosis: Substituted cyclopentanes often contain amines or free hydroxyls. These interact with residual silanols on the silica support of the chiral column, causing secondary retention (tailing).

The Fix:

  • Basic Analytes (Amines): Add 0.1% Diethylamine (DEA) to the mobile phase. This blocks silanol sites.

  • Acidic Analytes: Add 0.1% Trifluoroacetic acid (TFA) .

  • The "Memory Effect" Warning: Once a column is exposed to DEA, it is difficult to remove. Dedicate specific columns for basic method development [4].

Module 3: Advanced Troubleshooting (The Master Equation)
Q5: I have partial separation (

). Which parameter should I tweak first?

Analysis: Use the Purnell (Master Resolution) Equation to guide your next step.



Optimization Protocol for Cyclopentanes:

PriorityParameterActionWhy?
1. Retention (

)
Adjust Solvent Strength Target

.
If peaks elute too fast (

), the interaction time with the chiral selector is insufficient. Decrease % organic modifier (HPLC) or Lower Temp (GC).
2. Selectivity (

)
Change Chemistry Switch Column or Mobile Phase.If

, no amount of plate count (

) will separate them. For cyclopentanes, switching from Amylose to Cellulose often changes

drastically due to helical pitch differences [5].
3. Efficiency (

)
Reduce Flow / Particle Size Lower flow rate.Last resort. Increasing

(e.g., longer column) only improves

by the square root.
Module 4: Derivatization (When Direct Separation Fails)

If the cyclopentane ring lacks a "handle" for the chiral selector to grab, or if it is not UV-active:

Protocol: Mosher's Acid Derivatization

  • Reaction: React the cyclopentane alcohol/amine with (R)-(-)-MTPA-Cl (Mosher's acid chloride).

  • Result: This converts enantiomers into diastereomers.

  • Benefit: Diastereomers have different physical properties and can be separated on achiral C18 HPLC or standard GC columns, which are cheaper and more robust than chiral columns [6].

References
  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[4] Link

  • Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC. Application Note. Link

  • Bicchi, C., et al. (1999). Separation of stereoisomers of some terpene derivatives by capillary GC-MS and HPLC using beta-cyclodextrin derivative columns. Journal of Chromatography A. Link

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA. Link

  • Chromatography Online. (2019). The Meaning and Significance of Chromatographic Resolution. LCGC International. Link

  • Hoye, T. R., et al. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458. Link

Sources

Minimizing rearrangement byproducts in carbocationic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carbocation Control Center .

I am Dr. Aris, Senior Application Scientist. You are likely here because your mass spectrum shows the correct molecular weight but the wrong fragmentation pattern, or your NMR indicates a methyl group has "walked" to a neighboring carbon.

Carbocation rearrangements (Wagner-Meerwein shifts, ring expansions) are not random; they are thermodynamic fatalities. To stop them, you must win a kinetic race. This guide synthesizes physical organic chemistry principles with practical troubleshooting to help you outrun the shift.

Module 1: Diagnostic Triage

Determine if you are fighting a hydride shift, an alkyl shift, or a ring expansion.

Q: My product has the correct mass but the wrong connectivity. How do I confirm a rearrangement occurred?

A: Compare the substitution pattern of your starting material (SM) vs. Product (P).

  • Scenario A (Hydride Shift): SM has a

    
     leaving group adjacent to a 
    
    
    
    C-H. P is a
    
    
    substituted product.
  • Scenario B (Alkyl Shift): SM has a leaving group adjacent to a quaternary carbon. P has a new carbon skeleton structure.

  • Scenario C (Ring Expansion): SM has a leaving group on a carbon adjacent to a strained ring (cyclobutane/cyclopropane). P has a larger ring size (

    
    ).
    

Decision Logic:

DiagnosticTree Start Unexpected Product Isomer CheckMass Is Mass Correct? Start->CheckMass CheckNMR Check 1H/13C NMR CheckMass->CheckNMR Yes ShiftType Identify Shift Type CheckNMR->ShiftType Hydride 1,2-Hydride Shift (2° → 3° Cation) ShiftType->Hydride H moved Alkyl 1,2-Alkyl Shift (Quaternary Neighbor) ShiftType->Alkyl Me/Et moved Ring Ring Expansion (Strain Relief) ShiftType->Ring Ring size +1

Figure 1: Diagnostic workflow for identifying carbocation rearrangements based on structural analysis.

Module 2: The Kinetic Control Strategy

The core philosophy: You cannot stop a carbocation from wanting to rearrange (Thermodynamics), but you can kill it before it has the chance (Kinetics).

Q: How do I prevent the rearrangement?

A: You must maximize the rate of trapping (


) relative to the rate of rearrangement (

). The rearrangement is unimolecular (intramolecular), while trapping is often bimolecular (depending on the nucleophile).


Protocol: The "Outrun the Shift" Workflow

  • Increase Nucleophile Concentration:

    • Why: In an

      
       pathway, the trapping step is fast, but if the solvent cage prevents immediate attack, the ion pair rearranges. Flooding the media with the nucleophile increases the probability of immediate collision.
      
    • Action: If using a solvent/nucleophile mixture (e.g., solvolysis), use the nucleophile as the neat solvent if possible.

  • Lower the Temperature:

    • Why: Rearrangements often have a higher activation energy (

      
      ) than diffusion-controlled trapping. Lowering temperature (
      
      
      
      ) suppresses the high-
      
      
      pathway (rearrangement) more than the low-
      
      
      pathway (trapping).
    • Action: Run the reaction at -78°C or -40°C and warm slowly only if conversion is stalled.

  • Change the Mechanism (

    
     vs 
    
    
    
    ):
    • Why:

      
       is concerted; no carbocation forms, therefore no rearrangement is possible.
      
    • Action: Switch to a polar aprotic solvent (DMF, DMSO) and use a strong, non-bulky nucleophile (e.g., Azide, Cyanide, Thiolate) to force the bimolecular pathway.

Visualizing the Competition:

EnergyProfile cluster_graph Reaction Coordinate Energy Profile start R-LG (Precursor) cation R+ (Cation) start->cation Ionization trap_ts TS_trap (Low Barrier) cation->trap_ts shift_ts TS_shift (Higher Barrier) cation->shift_ts product_trap Trapped Product (Desired) trap_ts->product_trap product_shift Rearranged Product (Undesired) shift_ts->product_shift

Figure 2: Kinetic competition. To win, the path to 'Trapped Product' must be faster than the path to 'Rearranged Product'.

Module 3: Solvent Engineering & "Superacid" Insights

Understanding the environment that supports the enemy.

Q: Will a more polar solvent help me?

A: It is a double-edged sword.

  • Pro: Polar solvents stabilize the transition state for ionization (speeding up reaction).[1][2]

  • Con: They stabilize the carbocation intermediate, extending its lifetime (

    
    ). A longer lifetime increases the probability of rearrangement.
    
  • The Fix: Use a Polar Aprotic solvent (Acetonitrile, DMSO) if you want to encourage

    
     (no cation). If you must proceed via cation (
    
    
    
    ), use a solvent that is also the nucleophile (Solvolysis) to minimize the time the cation spends "looking" for a partner.

Q: I read about Superacids (George Olah’s work). Can I use them to stabilize my cation and stop rearrangement?

A: NO. This is a common misconception. George Olah used superacids (like Magic Acid,


) to stabilize carbocations thermodynamically so they could be observed by NMR [1].
  • The Trap: Superacids work because the counter-ions (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) are non-nucleophilic . They do not attack the cation.
    
  • The Result: The cation sits in solution, untrapped. This gives it infinite time to rearrange to the most thermodynamically stable isomer (e.g., linear alkanes isomerizing to branched cations) [2].

  • Lesson: To prevent rearrangement, you need the exact opposite of a superacid condition: you need a strong, active nucleophile that destroys the cation immediately.

Solvent Selection Guide:

Solvent TypeExampleEffect on CationRisk of RearrangementRecommended For
Non-Polar Hexane, TolueneDestabilizes cationLow (Reaction may not start)Radical pathways
Polar Aprotic DMSO, DMF, MeCNSolvates cation, not anionModerate (Promotes SN2 if Nu is strong)Forcing SN2 (Best for prevention)
Polar Protic MeOH, H2OStabilizes cationHigh (Promotes SN1)Solvolysis (Only if Nu is solvent)
Superacid

Hyper-stabilizes cationMaximum (Thermodynamic equilibration)Isomerization studies (Avoid for synthesis)

Module 4: Experimental Protocol (Low-Temp Quench)

Standard Operating Procedure for minimizing 1,2-shifts in Friedel-Crafts or Substitution reactions.

Objective: Trap a secondary cation before it shifts to a tertiary position.

  • Setup: Flame-dry glassware. Use an inert atmosphere (

    
     or Ar).
    
  • Cooling: Prepare a cooling bath.

    • Acetone/Dry Ice: -78°C

    • Acetonitrile/Dry Ice: -40°C

  • Reagent Addition:

    • Dissolve substrate in minimal solvent (e.g.,

      
      ).
      
    • Add Nucleophile first if possible (unless it reacts with the Lewis Acid).

    • Add Lewis Acid/Catalyst dropwise over 20 minutes. Do not let the internal temp rise.

  • Monitoring:

    • Do not rely on TLC (warming the spot on the plate can cause rearrangement).

    • Quench a small aliquot immediately into cold

      
       and analyze by GC/NMR.
      
  • Quench:

    • Pour the reaction mixture into the quench solution (inverse quench) to dissipate active species rapidly.

References

  • Olah, G. A. (2017).[3] George Andrew Olah: A Life of Magic Chemistry. Nobel Lecture & Autobiography.

  • Olah, G. A., Prakash, G. K. S., & Sommer, J. (1979). Superacids. Science, 206(4414), 13-20.

  • Master Organic Chemistry. (2012).[4] Rearrangement Reactions: Hydride Shifts.

  • Chemistry LibreTexts. (2019). Wagner-Meerwein Rearrangements.

  • Winstein, S., & Trifan, D. (1949). The Structure of the Bicyclo[2,2,1]2-heptyl (Norbornyl) Carbonium Ion. Journal of the American Chemical Society.[5]

Sources

Technical Support Center: Catalyst Deactivation in Cycloalkane Reforming

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability and deactivation of bimetallic supported catalysts (Pt-Re/Al₂O₃, Pt-Sn/Al₂O₃) used in the reforming of cycloalkanes (naphthenes) to aromatics.[1]

While cycloalkane dehydrogenation (e.g., methylcyclohexane to toluene) is kinetically rapid and thermodynamically favored at high temperatures, it is the "canary in the coal mine" for your reactor. Deactivation here often signals catastrophic failure in downstream isomerization or hydrocracking functions.[1]

This guide moves beyond basic textbook definitions to provide causal diagnostics and self-validating recovery protocols .

Part 1: Diagnostic Matrix (Triage)

Use this table to correlate macroscopic reactor symptoms with microscopic deactivation mechanisms before initiating invasive testing.

SymptomPrimary IndicatorPotential Root CauseVerification Protocol
Rapid

T Requirement
Reactor must be heated aggressively to maintain conversion.Poisoning (Sulfur/Nitrogen) Feedstock impurity trace analysis (Total S/N).
High Pressure Drop (

P)
Physical blockage or bed compaction.[1]Fouling (Coke/Fines) Check for fines generation or massive coking via TPO.[1]
Selectivity Shift High conversion, but low aromatics yield (cracking dominant).[1]Acid Site Imbalance Cl/H₂O ratio check; Support acidity modification.
Irreversible Activity Loss Activity does not recover after standard regeneration (burn-off).[1]Sintering (Thermal) TEM/Chemisorption to measure metal dispersion.[1]

Part 2: Troubleshooting & Protocols (Q&A)

Module 1: Distinguishing Coking from Poisoning

Q: My catalyst activity is dropping exponentially within hours of stream time. Is this coking or poisoning?

A: Rapid exponential decay in cycloalkane reforming is rarely due to intrinsic coking alone, which typically follows a slower, asymptotic profile ("Time-on-Stream" decay).[1] Immediate loss usually indicates poisoning or pore-mouth plugging .[1]

The Mechanism:

  • Coking: Gradual deposition of graphitic precursors on the support and metal sites.[1]

  • Poisoning (Sulfur): Sulfur adsorbs strongly on Pt sites, physically blocking the dehydrogenation function.

  • Poisoning (Nitrogen): Basic nitrogen compounds neutralize the acidic alumina support, halting isomerization/cracking but leaving dehydrogenation initially intact (though eventually affecting metal dispersion).[1]

Diagnostic Protocol (Self-Validating):

  • Feed Analysis: Measure Sulfur content. >0.5 ppm is critical for Pt-Re; >5-10 ppm is fatal for most reforming catalysts.[1]

  • TPO (Temperature Programmed Oxidation) Analysis:

    • Take a spent sample.[1][2][3]

    • Run TPO (

      
       flow, ramp to 800°C).
      
    • Result A: Peak

      
       evolution at <450°C indicates hydrogen-rich "soft coke" (reversible).
      
    • Result B: Peak

      
       evolution at >550°C indicates graphitic "hard coke" (difficult to regenerate).
      
    • Result C: Low carbon count but high sulfur (

      
       peak) confirms poisoning.
      

Visualizing the Deactivation Pathways:

DeactivationPathways cluster_outcomes Deactivation Outcomes Feed Feedstock (Cycloalkanes) ActiveSite Active Pt Site (Dehydrogenation) Feed->ActiveSite Reacts LossActivity Loss of Activity ActiveSite->LossActivity Support Acidic Support (Al2O3) LossSelectivity Selectivity Change Support->LossSelectivity Sulfur Sulfur (Poison) Sulfur->ActiveSite Blocks (Strong Adsorption) Coke Coke Precursors Coke->ActiveSite Covers Coke->Support Pore Plugging Sintering Thermal Sintering (Agglomeration) Sintering->ActiveSite Surface Area Loss

Figure 1: Causal pathways for catalyst deactivation.[1][4] Note that Sulfur directly attacks the metal function, while Coke affects both metal and support accessibility.

Module 2: Thermal Stability & Sintering

Q: We observed a permanent loss of surface area after an upset event where temperatures spiked to 600°C. Can we regenerate?

A: Likely no .[1] Sintering is generally irreversible.[1]

The Causality: At temperatures >550°C, especially in the presence of water vapor (hydrothermal conditions), Pt crystallites migrate and agglomerate (Ostwald ripening). This reduces the active metal surface area.[1][5] Furthermore, the


 support may undergo phase transition to 

(collapsing pores).[1]

Verification Protocol:

  • Chemisorption (

    
     or 
    
    
    
    ):
    Measure metal dispersion.[1]
    • Fresh Catalyst: Dispersion > 50-60%.[1]

    • Sintered: Dispersion < 10-20%.[1]

  • TEM (Transmission Electron Microscopy):

    • Visualize particle size distribution.[1][6] Sintered catalysts will show large clusters (>10-20 nm) vs. finely dispersed nanoparticles (1-3 nm) in fresh samples.[1]

Module 3: Regeneration & Recovery

Q: What is the standard protocol for regenerating a coked Pt/Al₂O₃ catalyst without inducing sintering?

A: You must decouple the Carbon Burn-off from the Metal Redispersion .[1] A single high-temp burn will cause sintering due to the exothermicity of carbon oxidation.[1]

The "Oxychlorination" Protocol:

  • Inert Purge: Flush reactor with

    
     at 200°C to remove volatile hydrocarbons.
    
  • Controlled Burn-off (Coke Removal):

    • Introduce 0.5 - 1.0%

      
       in 
      
      
      
      .[1]
    • Critical: Keep temperature < 450°C initially. Monitor the exotherm (bed temperature).[1]

    • Slowly ramp to 500°C only after the flame front has passed.[1]

    • Why? High local temps + water (combustion product) = Sintering.[1]

  • Oxychlorination (Redispersion):

    • Inject HCl (or organic chloride) +

      
       at 500-520°C.[1]
      
    • Mechanism:[4][5][7][8][9] Forms volatile

      
       species that migrate and redistribute over the support.[1]
      
  • Reduction:

    • Purge

      
      .[1]
      
    • Introduce

      
       at 450-500°C to reduce Pt oxides back to metallic Pt.
      

Visualizing the Regeneration Workflow:

RegenerationCycle Spent Spent Catalyst (Coked/Agglomerated) Purge 1. N2 Purge (Remove Volatiles) Spent->Purge Burn 2. Controlled Burn-off (0.5% O2, <450°C) Purge->Burn Removes Carbon Oxy 3. Oxychlorination (HCl + O2, 500°C) Burn->Oxy Redisperses Pt Warning CRITICAL: Uncontrolled exotherms during step 2 cause irreversible sintering. Burn->Warning Reduction 4. H2 Reduction (Active Metal Recovery) Oxy->Reduction Fixes Metal Fresh Regenerated Catalyst Reduction->Fresh

Figure 2: The Oxychlorination regeneration cycle. Step 2 requires strict temperature control to prevent thermal degradation.[1]

Part 3: Quantitative Reference Data

ParameterNormal RangeWarning LevelCritical Failure
Coke Content (wt%) 0 - 5%10 - 15%> 20%
Feed Sulfur < 0.5 ppm1 - 2 ppm> 5 ppm
Metal Dispersion > 60%30 - 40%< 10%
Chlorine on Catalyst 0.9 - 1.1 wt%< 0.8 wt%< 0.5 wt%

References

  • Mechanisms of Catalyst Deactivation.

    • Source: [1]

  • Coke Formation on Industrial Reforming Pt-Sn/Al2O3 Catalyst.Journal of the Mexican Chemical Society.

    • Source:

  • Regeneration of Pt-Sn/Al2O3 Catalyst for Hydrogen Production.

    • Source: [1]

  • Sulfur Poisoning of Reforming Catalysts.

    • Source: [1]

  • Characterization of Coke on Pt-Re/Al2O3. OSTI.gov.[1]

    • Source: [1]

Sources

Technical Support Center: Catalyst Removal and Product Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the critical step of purifying your final product from residual catalyst. Ensuring the complete removal of catalysts is paramount for the safety, efficacy, and regulatory compliance of pharmaceutical compounds.[1][2]

This guide is structured to address common challenges and frequently asked questions, providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Issues in Catalyst Removal

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing significant loss of my final product during purification to remove a palladium catalyst. What are the likely causes and how can I mitigate this?

Answer:

Product loss during palladium catalyst removal is a common challenge, often stemming from the chosen purification method and the nature of your product.[3] Here’s a breakdown of potential causes and solutions:

  • Cause A: Product Binding to the Scavenger or Solid Support. Many metal scavengers, especially those with thiol or amine functionalities, can interact with electron-rich functional groups on your product, leading to its unintended removal.[2] Similarly, activated carbon, a common scavenger, has a high surface area that can adsorb your product.

    • Solution:

      • Scavenger Screening: Perform a small-scale screen of different scavenger types (e.g., silica-based, polymer-based) with varying functionalities to identify one with high affinity for the catalyst but minimal interaction with your product.[4]

      • Optimize Scavenger Amount: Use the minimum amount of scavenger required for effective catalyst removal. This can be determined by titrating the scavenger in small-scale experiments and analyzing the palladium content in the filtrate.

      • Consider a "Catch and Release" Strategy: Some advanced scavengers allow for the selective binding of the metal and subsequent release under different conditions, although this is a more complex approach.

  • Cause B: Product Instability on Chromatography Media. If you are using column chromatography, your product might be degrading on the stationary phase (e.g., silica gel or alumina), especially if it is sensitive to acidic or basic conditions.[5]

    • Solution:

      • Deactivate the Catalyst First: Before loading your product onto a column, ensure the catalyst is fully quenched to prevent on-column reactions.[5]

      • Use a Less Acidic Stationary Phase: Consider using neutral alumina or a deactivated silica gel to minimize product degradation.[5]

      • Pass Through a Plug, Not a Full Column: For a quicker, less harsh purification, you can pass your crude product through a short plug of silica gel or alumina instead of running a full column.[5]

  • Cause C: Co-precipitation or Occlusion during Crystallization. During crystallization, the catalyst particles can sometimes be trapped within the crystal lattice of your product, leading to impure crystals and lower yields of the pure compound.

    • Solution:

      • Filtration Before Crystallization: Ensure your solution is free of heterogeneous catalyst particles by filtering it through a suitable medium (e.g., Celite) before initiating crystallization.

      • Optimize Crystallization Conditions: Slower cooling rates and the use of an appropriate solvent system can lead to the formation of more ordered crystals that are less likely to trap impurities.[6][7]

Question 2: My attempts to remove a homogeneous ruthenium catalyst using activated carbon are ineffective. The solution remains colored. What should I do?

Answer:

The persistence of color after activated carbon treatment suggests that the ruthenium species is not being effectively adsorbed. Here’s how to troubleshoot this issue:

  • Cause A: Incorrect Type of Activated Carbon. Different grades of activated carbon have varying surface areas, pore sizes, and surface chemistries, which affect their adsorption capabilities.

    • Solution:

      • Screen Different Carbons: Test various types of activated carbon (e.g., wood-based, coal-based, acid-washed) to find one that is effective for your specific ruthenium complex.

      • Optimize Treatment Conditions: Factors like temperature, solvent, and contact time can significantly impact the efficiency of carbon treatment. Experiment with these parameters on a small scale.

  • Cause B: The Ruthenium Species is Highly Soluble and Poorly Adsorbed. Some ruthenium complexes are very stable and soluble in the reaction solvent, making them difficult to remove by simple adsorption.

    • Solution:

      • Solvent Exchange: Before carbon treatment, consider exchanging the solvent to one in which the catalyst has lower solubility.

      • Use a Scavenger Resin: Scavenger resins with specific functional groups (e.g., thiol, amine, or isocyanate) can be more effective than activated carbon for certain ruthenium complexes.[5] A screening of different scavengers is recommended.

      • Oxidative or Reductive Workup: In some cases, changing the oxidation state of the ruthenium can make it easier to remove. A mild oxidative (e.g., with a peroxide) or reductive (e.g., with a reducing agent) workup, followed by filtration or extraction, may be effective. Always perform a small-scale test to ensure your product is stable under these conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main categories of catalyst removal methods?

A1: Methods for catalyst removal can be broadly categorized into physical and chemical techniques.

  • Physical Methods: These are typically used for heterogeneous catalysts (solid catalysts in a liquid or gas phase reaction). They rely on the physical separation of the solid catalyst from the reaction mixture. Common techniques include:

    • Filtration: A straightforward method using filter paper, membranes, or a pad of a filter aid like Celite to separate the solid catalyst.[8][9]

    • Centrifugation: This technique uses centrifugal force to sediment fine catalyst particles, which can then be separated from the liquid.[8][9]

    • Magnetic Separation: This is applicable for catalysts that are magnetic or have been attached to magnetic supports.[8]

  • Chemical Methods: These are often necessary for homogeneous catalysts (catalysts dissolved in the same phase as the reactants) and for removing trace amounts of leached heterogeneous catalysts. These methods involve a chemical interaction or a phase change to facilitate separation.

    • Precipitation/Crystallization: The desired product is crystallized from the solution, leaving the catalyst behind in the mother liquor.[7][10][11] This is a highly effective purification method.

    • Solvent Extraction: This technique separates the catalyst from the product based on their differing solubilities in two immiscible solvents.[11][12][13]

    • Scavenging: This involves adding a solid-supported reagent (a scavenger) that selectively binds to the metal catalyst, which can then be removed by filtration.[3][4][14]

    • Chromatography: The reaction mixture is passed through a column containing a stationary phase (like silica gel or alumina) that retains the catalyst more strongly than the product.[15][16][17]

    • Nanofiltration: This method uses membranes to separate molecules based on size, allowing the smaller product molecules to pass through while retaining the larger catalyst complexes.[12]

Q2: How do I choose the right catalyst removal method for my experiment?

A2: The selection of the most appropriate method depends on several factors:

  • Type of Catalyst: Heterogeneous catalysts can often be removed by simple physical methods, while homogeneous catalysts require more advanced chemical techniques.[8][12]

  • Nature of the Product: The stability of your product (e.g., sensitivity to acid, base, or temperature) will dictate the feasible purification methods.

  • Scale of the Reaction: Some methods, like column chromatography, are more suitable for lab-scale purifications, while others, like crystallization and filtration, are more easily scalable for industrial processes.

  • Required Purity Level: For active pharmaceutical ingredients (APIs), stringent limits on residual metals necessitate highly efficient purification methods, often a combination of techniques.[1][5]

  • Cost and Efficiency: The cost of materials (e.g., scavengers, chromatography solvents) and the potential for product loss are important considerations.[3]

Below is a decision-making workflow to guide your selection process:

Catalyst_Removal_Workflow start Start: Crude Product with Catalyst catalyst_type What is the catalyst type? start->catalyst_type heterogeneous Heterogeneous (Solid) catalyst_type->heterogeneous Solid homogeneous Homogeneous (Dissolved) catalyst_type->homogeneous Dissolved physical_methods Physical Separation Methods heterogeneous->physical_methods chemical_methods Chemical Separation Methods homogeneous->chemical_methods filtration Filtration physical_methods->filtration centrifugation Centrifugation physical_methods->centrifugation crystallization Crystallization / Precipitation chemical_methods->crystallization extraction Solvent Extraction chemical_methods->extraction scavenging Scavenging chemical_methods->scavenging chromatography Chromatography chemical_methods->chromatography end Purified Product filtration->end centrifugation->end crystallization->end extraction->end scavenging->end chromatography->end

Caption: Decision workflow for selecting a catalyst removal method.

Q3: Are there regulatory guidelines for residual catalyst levels in pharmaceutical products?

A3: Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines for the control of elemental impurities, including residual catalysts, in drug products.[1] The ICH Q3D guideline for elemental impurities provides a framework for risk assessment and control.[1] For example, for palladium, a common catalyst, the permissible daily exposure (PDE) is often limited, which translates to very low concentration limits (e.g., parts-per-million) in the final active pharmaceutical ingredient (API).[5]

Experimental Protocols

Here are detailed, step-by-step methodologies for common catalyst removal techniques.

Protocol 1: Removal of a Heterogeneous Catalyst (e.g., Palladium on Carbon) by Filtration

This protocol is suitable for removing solid-supported catalysts from a reaction mixture.

Materials:

  • Reaction mixture containing the heterogeneous catalyst.

  • Filter flask and Büchner funnel.

  • Filter paper of an appropriate pore size.

  • Celite (diatomaceous earth).

  • Wash solvent (the same as the reaction solvent).

Procedure:

  • Prepare the Filter Bed: Place a piece of filter paper in the Büchner funnel and wet it with the wash solvent. Add a small amount of Celite to the funnel and gently press it down to form a thin, even pad. This will help to trap fine catalyst particles that might pass through the filter paper.

  • Filter the Reaction Mixture: Carefully pour the reaction mixture onto the Celite pad. Apply gentle vacuum to the filter flask to draw the liquid through.

  • Wash the Catalyst: Once all the liquid has passed through, wash the catalyst cake on the funnel with a small amount of fresh, cold wash solvent to recover any remaining product.

  • Collect the Filtrate: The filtrate in the flask contains your product, now free of the heterogeneous catalyst.

  • Catalyst Handling: The recovered catalyst on the filter paper can be pyrophoric (may ignite spontaneously in air), especially if it is palladium on carbon.[18][19] It should be kept wet with solvent or water and handled with appropriate safety precautions.

Filtration_Protocol start Start: Reaction Mixture with Heterogeneous Catalyst step1 Prepare Celite Pad in Büchner Funnel start->step1 step2 Filter Reaction Mixture under Vacuum step1->step2 step3 Wash Catalyst Cake with Cold Solvent step2->step3 step4 Collect Filtrate (Product Solution) step3->step4 end End: Purified Product Solution and Recovered Catalyst step4->end

Caption: Workflow for heterogeneous catalyst removal by filtration.

Protocol 2: Removal of a Homogeneous Catalyst using a Scavenger Resin

This protocol is effective for removing dissolved metal catalysts.

Materials:

  • Crude product solution containing the homogeneous catalyst.

  • Appropriate scavenger resin (e.g., SiliaMetS Thiol for palladium).

  • Reaction flask with a stirrer.

  • Filtration apparatus.

Procedure:

  • Choose the Right Scavenger: Select a scavenger known to be effective for your specific metal catalyst.

  • Add the Scavenger: To the crude product solution, add the scavenger resin (typically 3-5 equivalents relative to the catalyst).[20]

  • Stir the Mixture: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a period of time (this can range from a few hours to overnight, depending on the scavenger and catalyst).[20]

  • Monitor the Removal: If possible, take small aliquots of the solution over time and analyze the metal content to determine when the scavenging is complete.

  • Filter the Mixture: Once the catalyst has been scavenged, filter the mixture to remove the solid resin.

  • Wash the Resin: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine and Concentrate: Combine the filtrate and the washings, and then concentrate the solution to obtain your purified product.

Data Presentation: Comparison of Catalyst Removal Methods
MethodCatalyst TypeAdvantagesDisadvantagesScalability
Filtration HeterogeneousSimple, fast, low cost.Not effective for homogeneous catalysts or very fine particles.Excellent
Crystallization Homogeneous & HeterogeneousCan provide very high purity, scalable.Can be time-consuming, potential for product loss.[11]Good
Solvent Extraction HomogeneousCan be highly efficient, relatively simple.Requires large volumes of solvent, can be difficult to optimize.[3]Good
Scavenging HomogeneousHighly selective, can achieve very low metal levels.Scavengers can be expensive, potential for product adsorption.Moderate
Chromatography HomogeneousExcellent for high-purity small-scale applications.Can be expensive, not easily scalable, potential for product degradation.[15]Poor
Nanofiltration HomogeneousCan be a continuous process, reduces solvent waste.[12]Requires specialized equipment, membrane fouling can be an issue.Good

References

  • Strategies for Catalyst Recovery and Regeneration. (n.d.). Solubility of Things. Retrieved February 7, 2026, from [Link]

  • Sustainable Recycling of Homogeneous Catalysts. (2025, May 29). SepPure Technologies. Retrieved February 7, 2026, from [Link]

  • How do I remove a homogeneous catalyst after my reaction? (2019, October 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Methods of extracting catalyst from a reaction mixture in the oxidation of cyclohexane to adipic acid. (n.d.). Google Patents.
  • Catalyst Solutions for Unloading, Loading, Dust Control. (2025, May 24). CHR. Retrieved February 7, 2026, from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved February 7, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Supramolecular Strategies for the Recycling of Homogeneous Catalysts. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Scavenging Technologies from Johnson Matthey. (n.d.). Johnson Matthey. Retrieved February 7, 2026, from [Link]

  • Crystallization for Purification.pptx. (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]

  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. (2024, April 25). ACS Catalysis. Retrieved February 7, 2026, from [Link]

  • Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com. Retrieved February 7, 2026, from [Link]

  • Methods for Recycling Heterogenous Catalysts. (n.d.). Encyclopedia.pub. Retrieved February 7, 2026, from [Link]

  • A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. (2024, January 2). NIH. Retrieved February 7, 2026, from [Link]

  • CATALYST FILTRATION. (n.d.). Teesing. Retrieved February 7, 2026, from [Link]

  • Special Issue : Crystallization and Purification. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. Retrieved February 7, 2026, from [Link]

  • Catalytic Options for Pharmaceuticals from CPhI Some Solutions to Problems. (2025, March 24). Mathews Open Access Journals. Retrieved February 7, 2026, from [Link]

  • Removing Catalyst Residues in Hydrogenation Intermediates. (2026, February 3). Retrieved February 7, 2026, from [Link]

  • Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters. Retrieved February 7, 2026, from [Link]

  • Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. (2023, June 13). CARBOGEN AMCIS. Retrieved February 7, 2026, from [Link]

  • Chromatography in Pharma: Techniques, Case Studies & Trends. (n.d.). Retrieved February 7, 2026, from [Link]

  • How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved February 7, 2026, from [Link]

  • Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]

  • Filtration of catalysts. (2015, October 9). Engineer Live. Retrieved February 7, 2026, from [Link]

  • Rapid SABRE Catalyst Scavenging Using Functionalized Silicas. (2022, January 6). MDPI. Retrieved February 7, 2026, from [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). . Retrieved February 7, 2026, from [Link]

  • Pharmaceutical Removal with Photocatalytically Active Nanocomposite Membranes. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Reducing Catalyst Cost with High Efficiency Particle Filtration. (2020, September 2). YouTube. Retrieved February 7, 2026, from [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Homogeneous catalyst recovery made easier. (2012, April 23). Catalysis Science & Technology Blog. Retrieved February 7, 2026, from [Link]

  • Recognising the Needs of the Pharmaceutical Industry. (n.d.). Johnson Matthey. Retrieved February 7, 2026, from [Link]

  • Catalyst Losses and Troubleshooting. (2019, May 28). Refining Community. Retrieved February 7, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved February 7, 2026, from [Link]

  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I. (2014, July 31). YouTube. Retrieved February 7, 2026, from [Link]

  • Spent Catalyst Recycling Industry Growth & Innovation. (2026, February 3). Discovery Alert. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: 1-Isobutyl-3-methylcyclopentane Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Triad

Welcome to the technical support hub for 1-isobutyl-3-methylcyclopentane . While often regarded as a simple saturated hydrocarbon, this molecule presents unique stability challenges in high-precision applications (e.g., drug development scaffolds, analytical standards).

As researchers, you are likely encountering one of three specific failure modes. We categorize these into the Stability Triad :

  • Chemical Instability: Autoxidation at tertiary carbons.

  • Stereochemical Drift: Thermodynamic relaxation between cis and trans isomers.

  • Physical Loss: Volatility-driven concentration shifts.

This guide provides the mechanistic "why" and the protocol-driven "how" to resolve these issues.

Module 1: Chemical Purity & Autoxidation

User Question:

"My GC baseline is showing broad, tailing peaks that weren't there last week. The purity has dropped from 99.5% to 98.2%. Is the molecule decomposing?"

Technical Diagnosis:

You are likely observing Radical Autoxidation . Unlike linear alkanes, 1-isobutyl-3-methylcyclopentane possesses tertiary carbons (at the C1 and C3 ring positions and the isobutyl branch). These sites have lower C-H bond dissociation energies (~96 kcal/mol) compared to secondary or primary carbons, making them susceptible to hydrogen abstraction by molecular oxygen, leading to hydroperoxide formation [1].

Mechanistic Pathway

The following diagram illustrates the "Unseen Chain Reaction" occurring in your storage vial.

Autoxidation Start Initiation: Light/Heat triggers radical formation Step1 Propagation A: Radical attacks Tertiary C-H Start->Step1 Step2 Propagation B: O2 Insertion -> Peroxy Radical (ROO•) Step1->Step2 + O2 Step3 Chain Transfer: ROO• steals H from neighbor molecule Step2->Step3 Step3->Step1 Cycle Repeats End Termination Product: Hydroperoxide (ROOH) (Impurity Spike) Step3->End

Figure 1: The radical chain reaction mechanism specifically targeting tertiary hydrogens in substituted cycloalkanes.

Validation Protocol: Iodometric Titration for Peroxides

Do not rely solely on GC-MS, as peroxides can thermally decompose in the injector port, creating confusing fragmentation patterns. Use this wet-chemistry validation [2].

StepActionTechnical Note
1 Dissolution Dissolve 100 mg of sample in 2 mL of Acetic Acid:Chloroform (3:2) .
2 Activation Add 0.5 mL of saturated Potassium Iodide (KI) solution.
3 Incubation Store in the dark for 5 minutes.
4 Observation Yellow/Brown Color = Positive for Peroxides (

liberation).
5 Quantification Titrate with 0.01 N Sodium Thiosulfate until colorless.

Corrective Action: If positive, the lot is compromised for sensitive catalysis but may be salvageable via an alumina plug filtration (which adsorbs polar hydroperoxides).

Module 2: Stereochemical Integrity

User Question:

"We purchased a specific isomer (e.g., trans), but re-analysis shows a change in the isomeric ratio. Is the compound racemizing?"

Technical Diagnosis:

You are observing Thermodynamic Equilibration . 1,3-disubstituted cyclopentanes exist as cis and trans isomers. Unlike cyclohexane derivatives where chair flips are rigid, the cyclopentane ring exists in a flexible "envelope" conformation.

  • Thermodynamic Reality: For 1,3-substitution, the cis isomer is generally more thermodynamically stable (pseudo-diequatorial-like conformation) than the trans isomer [3].

  • The Trigger: Spontaneous isomerization is kinetically forbidden at room temperature. If you see a shift, catalytic impurities (trace acids from silica gel or metal ions) are lowering the activation energy barrier.

Troubleshooting Decision Tree

IsomerTroubleshoot Obs Observation: Isomer Ratio Shift Check1 Check Storage Container: Was it stored in unwashed soda-lime glass? Obs->Check1 Check2 Check Pre-Treatment: Was it passed through Acidic Silica/Alumina? Check1->Check2 No Result1 Alkali Leaching: Glass surface basicity catalyzed equilibration. Check1->Result1 Yes Result2 Acid Catalysis: Residual acid sites protonated the ring. Check2->Result2 Yes Action Action: Use Borosilicate Glass or Silanized Vials. Result1->Action Result2->Action

Figure 2: Diagnostic logic for identifying the source of catalytic isomerization.

Module 3: Physical Storage & Volatility

User Question:

"The liquid volume in our reference standard vial has decreased by 10% over two months. Is the concentration still valid?"

Technical Diagnosis:

You are experiencing Differential Volatilization . 1-isobutyl-3-methylcyclopentane is a volatile hydrocarbon. Standard screw-cap vials with rubber septa are permeable to organic vapors over time.

  • Critical Risk: If the material is in solution (e.g., hexane), the solvent and the solute evaporate at different rates, invalidating the certified concentration .

Storage Protocol Matrix
Storage DurationRecommended VesselTemperatureHeadspace Gas
< 1 Week Amber Borosilicate Vial (PTFE-lined cap)4°CAir (acceptable)
1 - 6 Months Certan® Capillary Bottle or Mininert™ Valve-20°CNitrogen/Argon
> 6 Months Flame-Sealed Glass Ampoule -20°CArgon

Pro-Tip: Never store volatile hydrocarbon standards in "Frost-Free" freezers. The temperature cycling (freeze/thaw) accelerates vapor pressure expansion and septa leakage [4].

References

  • Ingold, K. U. (1969). Peroxy radicals.[1][2] Accounts of Chemical Research, 2(1), 1–9. (Validates tertiary carbon radical susceptibility).

  • USP Technologies. (n.d.). Iodometric Titration for Peroxide Analysis. (Standard industry protocol for peroxide detection).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text on cycloalkane conformational analysis and thermodynamic stability of 1,3-disubstituted systems).
  • Sigma-Aldrich. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. (Guidelines on headspace management and freezer types).

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 1-Isobutyl-3-methylcyclopentane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For seemingly simple molecules like 1-isobutyl-3-methylcyclopentane, the presence of multiple chiral centers and the conformational flexibility of the cyclopentane ring present a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating such complex structures. This guide provides an in-depth, experimentally grounded protocol for the complete structural validation of 1-isobutyl-3-methylcyclopentane, moving beyond simple data reporting to explain the causal logic behind each analytical step.

The core challenge lies in confirming the precise connectivity of the isobutyl and methyl groups to the cyclopentane ring and, crucially, determining their relative stereochemistry—whether they are cis (on the same face of the ring) or trans (on opposite faces).[1][2] This guide will demonstrate how a synergistic application of one-dimensional (1D) and two-dimensional (2D) NMR techniques can provide irrefutable evidence of the correct structure.

The NMR-Based Validation Workflow: A Self-Validating System

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Stereo Stereochemical Analysis node_1H ¹H NMR (Proton Count & Splitting) node_13C ¹³C NMR & DEPT (Carbon Count & Type) node_1H->node_13C Initial Hypothesis node_COSY COSY (¹H-¹H Connectivity) node_13C->node_COSY Proton Spin Systems node_HSQC HSQC (Direct ¹H-¹³C Correlation) node_COSY->node_HSQC Assign C-H Pairs node_HMBC HMBC (Long-Range ¹H-¹³C Correlation) node_HSQC->node_HMBC Confirm Connectivity node_NOESY NOESY/ROESY (Through-Space ¹H-¹H Proximity) node_HMBC->node_NOESY Establish Gross Structure node_Final Final Structure Validation (Connectivity & Stereochemistry) node_NOESY->node_Final Determine Stereochemistry

Caption: Experimental workflow for NMR-based structure validation.

Part 1: Establishing the Carbon Skeleton and Proton Environment (1D NMR)

The initial step involves acquiring standard ¹H and ¹³C NMR spectra. These foundational experiments provide a census of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: A First Look at the Protons

The ¹H NMR spectrum gives us the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which hints at neighboring protons. For a saturated hydrocarbon like 1-isobutyl-3-methylcyclopentane, the signals will be clustered in the upfield region (typically 0.8-2.0 ppm).

Expected ¹H Chemical Shift Regions:

  • 0.8-1.0 ppm: Methyl protons (-CH₃) of the isobutyl and ring-attached methyl groups.

  • 1.0-1.8 ppm: Methylene (-CH₂) and methine (-CH) protons of the cyclopentane ring and the isobutyl group.

  • ~1.8-2.0 ppm: Methine proton at the point of substitution.

¹³C NMR and DEPT: Mapping the Carbon Framework

While ¹H NMR provides a proton count, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For 1-isobutyl-3-methylcyclopentane (C₁₀H₂₀), we expect to see up to 10 distinct signals, depending on the molecule's symmetry. Unsubstituted cyclopentane itself shows a single peak due to the rapid conformational averaging that makes all carbons equivalent.[3] Substitution breaks this symmetry.

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial here. It differentiates between CH₃, CH₂, CH, and quaternary carbons, allowing for a definitive count of each carbon type.

Carbon TypeExpected Number of SignalsPredicted Chemical Shift Range (ppm)
CH₃ (Methyl)315-25
CH₂ (Methylene)425-45
CH (Methine)330-50

Note: Predicted chemical shift ranges are approximate and can be influenced by stereochemistry.

Part 2: Assembling the Puzzle Pieces (2D NMR)

2D NMR experiments are the cornerstone of unambiguous structure elucidation, providing a roadmap of atomic connectivity.[4] They resolve the spectral overlap common in 1D spectra of complex molecules.[5]

Experimental Protocol: Acquiring High-Fidelity 2D NMR Data
  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a standard solvent is critical for comparing data to literature values.[3]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Acquisition:

    • COSY (Correlation Spectroscopy): A standard gradient-selected (gCOSY) experiment is typically sufficient. This reveals proton-proton couplings, usually over two to three bonds.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached (one-bond ¹J_CH coupling).[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range correlations between protons and carbons (typically over two to three bonds, ²J_CH and ³J_CH).[9] It is the key to connecting the substituent groups to the cyclopentane ring.[10]

Data Interpretation: A Step-by-Step Guide

Step 1: Trace Spin Systems with COSY

The COSY spectrum reveals which protons are coupled to each other. We expect to see distinct correlation networks (spin systems):

  • Isobutyl Group: A clear correlation path from the methine proton to the methylene protons, and from the methylene protons to the two equivalent methyl groups.

  • Methyl Group: The ring-attached methyl protons will show a correlation to the methine proton at C3.

  • Cyclopentane Ring: A complex network of correlations will connect the protons around the five-membered ring.

G H_isobutyl_CH H_isobutyl_CH2 H_isobutyl_CH->H_isobutyl_CH2 COSY H_isobutyl_CH3 H_isobutyl_CH2->H_isobutyl_CH3 COSY H_ring_CH3 H_ring_C3H H_ring_CH3->H_ring_C3H COSY H_ring_C1H H_ring_C2H2 H_ring_C1H->H_ring_C2H2 COSY H_ring_C2H2->H_ring_C3H COSY

Sources

Comparison of 1-isobutyl-3-methylcyclopentane with its constitutional isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 1-Isobutyl-3-methylcyclopentane vs. Constitutional Isomers in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The "Goldilocks" Scaffold

In the optimization of lipophilic drug scaffolds, 1-isobutyl-3-methylcyclopentane (


) occupies a critical "Goldilocks" zone between the steric rigidity of tert-butyl variants and the high conformational entropy of n-butyl analogs.

This guide objectively compares 1-isobutyl-3-methylcyclopentane against its primary constitutional isomers: 1-n-butyl-3-methylcyclopentane and 1-tert-butyl-3-methylcyclopentane . We analyze their performance as hydrophobic cores in medicinal chemistry, focusing on lipophilicity (LogP), metabolic liability, and thermodynamic properties. Experimental protocols for resolving these often co-eluting isomers via GC-MS are provided to ensure purity in synthetic workflows.

Part 1: Structural Landscape & Physicochemical Comparison

The choice of alkyl substituent on the cyclopentane ring dictates the molecule's interaction with hydrophobic pockets in target proteins (e.g., GPCRs, kinases).

The Isomer Set
  • Target: 1-Isobutyl-3-methylcyclopentane (Branched, moderate steric bulk).

  • Alternative A: 1-n-Butyl-3-methylcyclopentane (Linear, high flexibility).

  • Alternative B: 1-tert-Butyl-3-methylcyclopentane (Spherical, high steric hindrance).

Comparative Data Matrix
Property1-Isobutyl-3-methylcyclopentane 1-n-Butyl-3-methylcyclopentane 1-tert-Butyl-3-methylcyclopentane
Molecular Weight 140.27 g/mol 140.27 g/mol 140.27 g/mol
Predicted LogP (XLogP3)4.5 4.84.4
Boiling Point (Est.)~165°C~171°C~158°C
Kovats Index (Non-polar)~950~990~920
Steric Profile Moderate (

-branching)
Low (Linear)High (

-branching)
Metabolic Liability Tertiary C-H (High reactivity)Secondary

chains
Primary

(Low reactivity)

Key Insight: Branching reduces boiling points and lipophilicity.[1][2][3] The isobutyl isomer offers a lower LogP than the n-butyl variant, potentially improving oral bioavailability (solubility) while maintaining a similar hydrophobic footprint.

Part 2: Performance Analysis in Drug Design

Metabolic Stability & CYP450 Interaction

The metabolic fate of these isomers differs radically due to the accessibility of C-H bonds to Cytochrome P450 enzymes.

  • 1-Isobutyl-3-methylcyclopentane: Contains a tertiary methine hydrogen at the branching point. This position is electronically activated and sterically accessible, making it a "soft spot" for hydroxylation.

  • 1-tert-Butyl-3-methylcyclopentane: Lacks a tertiary hydrogen on the side chain. Oxidation is forced to occur on the terminal methyl groups, which is energetically less favorable. This isomer is typically the most metabolically stable.

  • 1-n-Butyl-3-methylcyclopentane: Undergoes

    
     or 
    
    
    
    oxidation. The flexible chain allows easy access to the catalytic heme center.

MetabolicPathways Isobutyl 1-Isobutyl-3-methyl (Target) Site_Iso Tertiary Methine (3°) High Reactivity Isobutyl->Site_Iso CYP450 Attack nButyl 1-n-Butyl-3-methyl (Alternative A) Site_n Methylene Chain (2°) Mod. Reactivity nButyl->Site_n CYP450 Attack tButyl 1-tert-Butyl-3-methyl (Alternative B) Site_t Terminal Methyls (1°) Low Reactivity tButyl->Site_t CYP450 Attack Result_Iso Rapid Hydroxylation (Clearance Risk) Site_Iso->Result_Iso Result_n Multiple Metabolites (Complex PK) Site_n->Result_n Result_t High Stability (Long Half-life) Site_t->Result_t

Figure 1: Comparative metabolic liability mapping. The isobutyl group presents a specific tertiary carbon risk compared to isomers.

Conformational Restriction & Bioisosterism

The isobutyl group is a classic bioisostere for the amino acid Leucine .

  • Performance: When 1-isobutyl-3-methylcyclopentane is used as a scaffold, the ring locks the "leucine-like" side chain into a specific vector.

  • Comparison:

    • vs. n-Butyl: The isobutyl group is more rigid. It fills hydrophobic pockets (e.g., in ATP-binding sites) more efficiently than the "floppy" n-butyl chain, often resulting in higher binding affinity (

      
      ).
      
    • vs. tert-Butyl: While tert-butyl is rigid, its spherical bulk can cause steric clashes if the binding pocket is narrow. Isobutyl retains some rotational freedom to accommodate induced fit.

Part 3: Experimental Protocol – Isomer Resolution

Synthesizing these scaffolds often results in mixtures of constitutional isomers and diastereomers (cis/trans). Validating the purity of 1-isobutyl-3-methylcyclopentane requires high-resolution Gas Chromatography (GC).

Methodology: Capillary GC-MS Separation

Objective: Separate 1-isobutyl-3-methylcyclopentane from n-butyl and sec-butyl isomers.

Equipment:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm). Note: A non-polar phase separates based on boiling point, which is effective here.

Protocol Steps:

  • Sample Prep: Dilute 10 mg of product in 1 mL of n-hexane (HPLC grade).

  • Inlet: Split mode (50:1), Temperature 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 40°C (Hold 2 min) – Traps volatiles.

    • Ramp 1: 5°C/min to 150°C – Slow ramp crucial for isomer resolution.

    • Ramp 2: 20°C/min to 280°C (Hold 3 min).

  • Detection (MS): Scan range 35–300 amu. Look for molecular ion (

    
     140) and characteristic fragment (
    
    
    
    83 for methylcyclopentyl cation).

Expected Elution Order (DB-5 Column):

  • 1-tert-butyl-3-methylcyclopentane (Lowest BP)

  • 1-isobutyl-3-methylcyclopentane (Target)

  • 1-sec-butyl-3-methylcyclopentane[4]

  • 1-n-butyl-3-methylcyclopentane (Highest BP)

GCFlow Start Crude Reaction Mixture (Isomer Blend) Inlet Split Injection (250°C) Start->Inlet Column Capillary Column (DB-5ms, Non-polar) Inlet->Column TempProg Temp Ramp (5°C/min) Column->TempProg Sep Separation Mechanism: Boiling Point & Shape TempProg->Sep Peak1 Peak 1: t-Butyl (Early Elution) Sep->Peak1 Peak2 Peak 2: Isobutyl (Target) Sep->Peak2 Peak3 Peak 3: n-Butyl (Late Elution) Sep->Peak3

Figure 2: GC-MS workflow for resolving constitutional isomers based on boiling point differences.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520404, 1-Isobutyl-3-methylcyclopentane. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 1-Isobutyl-3-methylcyclopentane: Gas Chromatography Retention Indices. NIST Chemistry WebBook. Retrieved from [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on bioisosterism of alkyl groups).
  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism. Chemistry & Biodiversity.
  • Cheméo. (2025).[4][3][5] Chemical Properties of cis-1-Butyl-3-methylcyclopentane. Retrieved from [Link]

Sources

Technical Guide: Differentiating 1-Isobutyl-3-methylcyclopentane from C10H20 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 1-isobutyl-3-methylcyclopentane (


) presents a classic analytical challenge: distinguishing a specific alkyl-cycloalkane from a matrix of constitutional isomers (e.g., n-butyl or sec-butyl analogs) and stereoisomers (cis vs. trans).[1]

In drug development and fine chemical synthesis, purity is paramount.[1] Misidentifying a positional isomer can alter metabolic pathways, while stereochemical impurities can drastically change pharmacological potency.[1] This guide moves beyond basic characterization, providing a multi-modal differentiation strategy combining Gas Chromatography (GC) Retention Indices (RI), Mass Spectrometry (MS) fragmentation logic, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Structural Landscape & Isomer Hierarchy[1]

To differentiate the target, we must first map the "Isomer Space." The


 formula encompasses linear alkenes (decenes) and substituted cycloalkanes.[1] The primary interferences are:
  • Positional Isomers: Varying the alkyl chain length or attachment point (e.g., 1-butyl-3-methylcyclopentane).[1]

  • Stereoisomers: Cis and Trans diastereomers of the 1,3-substitution pattern.[1]

Visualization: The C10H20 Isomer Decision Tree

IsomerLogic Root C10H20 Sample Unsat Unsaturation Test (IR/NMR Alkene Signals) Root->Unsat First Screen Cyclo Cycloalkanes (No Alkene Protons) Unsat->Cyclo Negative (Saturated) PosIso Positional Isomers (Side Chain Analysis) Cyclo->PosIso MS Fragmentation Target 1-Isobutyl-3-methylcyclopentane PosIso->Target Specific RI & NMR Sub1 Interference: 1-butyl-3-methyl (Linear Chain) PosIso->Sub1 Sub2 Interference: 1-isobutyl-2-methyl (1,2-substitution) PosIso->Sub2 Stereo Stereochemistry (Cis vs Trans) Target->Stereo 13C NMR Shifts

Figure 1: Analytical decision tree for isolating the target molecule from the C10H20 isomer matrix.

Chromatographic Differentiation (GC-FID/MS)[1]

Gas Chromatography is the primary tool for purity assessment.[1] However, reliance on retention time alone is prone to error without calculated Retention Indices (RI).[1]

The Kovats Retention Index (RI) Differentiator

The branching of the isobutyl group significantly lowers the boiling point and van der Waals interactions compared to the linear n-butyl isomer.[1] This results in a distinct shift in elution order on non-polar columns.[1]

Experimental Data: Kovats RI (DB-5 / Non-Polar Column) [1]

CompoundStructure NoteKovats RI (Approx)Differentiation Factor
1-Isobutyl-3-methylcyclopentane Branched (Target) 948 - 956 Reference
cis-1-Butyl-3-methylcyclopentaneLinear Chain987 - 996

RI

+40 (Elutes Later)
1-Isobutyl-2-methylcyclopentane1,2-Substitution~960 - 970

RI

+15
Decenes (Linear Alkenes)Unsaturated990 - 1010Distinct MS/IR

Data Source Grounding: The RI for the target (948-956) and the n-butyl analog (987-996) are derived from NIST and PubChem experimental databases [1][2].[1]

Protocol: High-Resolution GC Separation

Objective: Separate structural isomers and diastereomers.

  • Column: fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film (Phase: 5% phenyl-methylpolysiloxane, e.g., DB-5 or HP-5).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min) - ensures focusing of volatile C10s.

    • Ramp: 5°C/min to 150°C - slow ramp crucial for diastereomer separation.[1]

    • Ramp: 20°C/min to 250°C (Burn out).

  • System Suitability: Resolution (

    
    ) between Target and n-butyl analog must be > 2.0.[1]
    

Spectroscopic Identification (MS & NMR)[1]

While GC separates, MS and NMR identify.[1]

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern of alkylcyclopentanes is dominated by ring cleavage and side-chain loss.[1]

  • Molecular Ion (

    
    ):  m/z 140 (Often weak).[1]
    
  • Base Peak Logic:

    • Target (Isobutyl): Cleavage of the isobutyl group is favored.[1]

      • 
         (isobutyl) 
        
        
        
        m/z 83 (methylcyclopentyl cation).[1]
      • Secondary fragmentation of the isobutyl chain (

        
        ) produces m/z 43 (
        
        
        
        ) and m/z 57.[1]
    • Differentiation from n-butyl: The n-butyl isomer also shows m/z 83, but often displays a more intense m/z 97 peak (

      
      , loss of propyl) due to the "zipper" effect of linear chain fragmentation, which is less favorable in the branched isobutyl structure.
      
NMR Spectroscopy: The Stereochemical Judge

NMR is the only definitive method to distinguish the cis and trans diastereomers of 1-isobutyl-3-methylcyclopentane.[1]

Thermodynamic Principle: In 1,3-disubstituted cyclopentanes, the cis isomer is generally thermodynamically more stable.[1] It adopts a conformation where both substituents can occupy pseudo-equatorial positions on the envelope structure.[1] The trans isomer forces one substituent into a more sterically hindered pseudo-axial position [3].[1]

Diagnostic


 NMR Signals: 
Carbon PositionCis-1,3 (Stable)Trans-1,3 (Less Stable)Mechanism
C2 (Bridge Methylene) Shifted Upfield (Shielded)Shifted DownfieldSteric compression in cis (gamma-gauche effect) is minimized in the envelope, but electronic environments differ.[1]
Methyl Group Distinct Shift

Distinct Shift

The methyl group environment is sensitive to the ring conformation.[1]

Note: In 1,2-disubstituted systems, the stability order reverses (trans is more stable).[1] This thermodynamic inversion is a key check if you suspect positional isomerization.[1]

Experimental Workflow: Purity Verification

This workflow is designed to validate the identity of a synthesized or purchased batch.[1]

Diagram: Validation Workflow

Workflow Sample Crude Sample GC GC-FID (DB-5) Check RI vs Standards Sample->GC MS GC-MS Confirm m/z 140 & 83 GC->MS Single Peak? NMR 13C NMR Confirm 1,3-Subst. Pattern MS->NMR Correct Mass? Result Certified Purity NMR->Result Correct Stereochem?

Figure 2: Step-by-step validation workflow for C10H20 characterization.

Step-by-Step Protocol
  • Sample Prep: Dilute 10 µL of sample in 1 mL of HPLC-grade n-Hexane.

  • GC Screening: Inject 1 µL (Split 1:50). Compare Retention Time (RT) against a standard C10 alkane ladder (C9-C11) to calculate RI.[1]

    • Pass Criteria: RI must be

      
      .[1]
      
  • MS Confirmation: Verify Base Peak m/z 83 and Molecular Ion m/z 140. Absence of m/z 138 (indicates alkene impurity).[1]

  • Stereochemical Ratio (NMR): Dissolve 20 mg in

    
    . Acquire 
    
    
    
    NMR (min 300 scans). Integrate the C2 methylene signals.
    • If two sets of signals appear, calculate the cis:trans ratio based on peak heights of the ring carbons.

References

  • National Institute of Standards and Technology (NIST). 1-Isobutyl-3-methylcyclopentane - Gas Chromatography Retention Indices.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

  • PubChem. Compound Summary: 1-Isobutyl-3-methylcyclopentane.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds.[1] Wiley-Interscience.[1] (General reference for cycloalkane conformational analysis and 1,3-cis stability).

Sources

Comparative Guide: Relative Stability of Substituted Cyclopentane Conformers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unlike the rigid chair conformation of cyclohexane, cyclopentane is a highly dynamic scaffold characterized by low-barrier pseudorotation.[1] For drug development professionals utilizing cyclopentane rings (e.g., in prostaglandins or nucleoside analogues), "stability" is not a static state but a thermodynamic average of rapidly interconverting puckered conformers.[1]

This guide provides an objective analysis of the thermodynamic stability of substituted cyclopentanes. It establishes that 1,2-trans and 1,3-cis isomers represent the global minima for disubstituted systems, driven by the minimization of torsional strain and steric repulsion (pseudo-diaxial interactions).

The Dynamic Landscape: Pseudorotation

To understand stability, one must first abandon the planar pentagon model.[1] Planar cyclopentane suffers from extreme torsional strain (~10 kcal/mol) due to ten fully eclipsed C-H bonds.[1] To relieve this, the ring puckers into two primary low-energy conformations that interconvert via pseudorotation .

The Conformational Continuum

The barrier to pseudorotation is virtually non-existent in unsubstituted cyclopentane (< 0.5 kcal/mol), meaning the molecule ripples continuously like a wave.

  • Envelope (

    
    ):  Four carbons are coplanar; one (the "flap") is out of plane.[2]
    
  • Half-Chair (

    
    ):  Three carbons are coplanar; two are displaced on opposite sides of the plane.
    

Key Insight for Substituents: Substituents on the ring attempt to adopt pseudo-equatorial positions to minimize steric clashes, similar to cyclohexane.[1] However, the "equatorial" nature in cyclopentane is less defined and more fluid.[1]

Pseudorotation cluster_cycle Pseudorotation Cycle (Low Barrier) cluster_impact Substituent Effect E Envelope (Cs) (1 atom out-of-plane) HC Half-Chair (C2) (2 atoms twisted) E->HC Ring Twist HC->E Ring Pucker Sub Substituent (R) Lock Conformational Lock (Barrier Increases) Sub->Lock Steric Bulk Lock->HC Prefers Pseudo-Equatorial

Figure 1: The pseudorotation pathway. In unsubstituted cyclopentane, the transition between Envelope and Half-Chair is rapid.[1] Bulky substituents 'lock' the ring into specific puckered states to maximize pseudo-equatorial placement.

Comparative Stability Analysis

The relative stability of isomers is dictated by the ability of the ring to pucker in a way that places substituents in pseudo-equatorial orientations while avoiding eclipsing interactions.

Monosubstituted Cyclopentanes[1]
  • Preferred Conformation: Envelope form.[1][2][3]

  • Orientation: The substituent occupies the "flap" position but is oriented pseudo-equatorial .[1]

  • Energetics: The pseudo-axial conformer is less stable due to 1,3-diaxial-like repulsion across the ring.

Disubstituted Cyclopentanes (The Critical Comparison)

This section compares the thermodynamic stability (


) of geometric isomers.
Substitution PatternMore Stable IsomerLess Stable IsomerStability Driver (Mechanistic Cause)
1,2-Disubstituted Trans CisSteric Repulsion: In 1,2-cis, substituents are on the same face, leading to significant steric crowding and eclipsing strain. 1,2-trans allows for a pseudo-diequatorial arrangement.[1]
1,3-Disubstituted Cis TransConformational Geometry: The 1,3-cis isomer can adopt an envelope shape where both groups are pseudo-equatorial. The 1,3-trans isomer forces one group into a high-energy pseudo-axial position.
Detailed Analysis: Why is 1,3-Cis more stable?

This is often counter-intuitive to those trained solely on planar models.[1]

  • 1,3-Cis: The ring adopts an envelope conformation where the C2 atom (between the substituents) is the "flap".[1] This geometry splays the C1 and C3 positions outward, allowing both substituents to point "out" (pseudo-equatorial).[1]

  • 1,3-Trans: To place one substituent pseudo-equatorial, the ring geometry forces the other substituent (on the opposite face) to point "in" (pseudo-axial) towards the ring center, creating transannular strain.

StabilityHierarchy cluster_12 1,2-Substitution cluster_13 1,3-Substitution Root Disubstituted Cyclopentane Isomer Stability Trans12 1,2-TRANS (Global Minimum) Root->Trans12 Cis13 1,3-CIS (Pseudo-diequatorial) Root->Cis13 Cis12 1,2-CIS (High Steric Strain) Trans12->Cis12 More Stable Than Trans13 1,3-TRANS (One Pseudo-axial) Cis13->Trans13 More Stable Than

Figure 2: Stability Decision Matrix. Green nodes indicate the thermodynamically preferred isomer for each substitution pattern.

Experimental Validation Methodologies

Trustworthy assignment of conformation requires freezing the pseudorotation or observing average coupling constants that deviate from planar predictions.[1]

Protocol: Low-Temperature NMR Spectroscopy

To distinguish conformers, one must slow the pseudorotation on the NMR timescale.

  • Solvent Selection: Dissolve the compound in

    
     or a 
    
    
    
    mixture to allow cooling to -100°C or lower without freezing.[1]
  • Acquisition: Acquire

    
     NMR spectra at 10°C intervals from 25°C down to -120°C.
    
  • Analysis (Decoalescence):

    • At Room Temp (RT): Signals are averaged (sharp peaks).[1]

    • At Low Temp (LT): Peaks broaden and split (decoalescence) as the interconversion rate (

      
      ) becomes slower than the frequency difference (
      
      
      
      ) between conformers.
  • NOE Experiments: Perform 1D-NOESY at the lowest accessible temperature.

    • Cis isomers: Strong NOE enhancement between substituents (if 1,[1]2) or between substituent and specific ring protons.[1]

    • Trans isomers: Weak or null NOE between substituents.[1][4]

Protocol: Vicinal Coupling Constants ( )

Using the Karplus relationship, the dihedral angle (


) between vicinal protons determines the coupling constant (

).
  • Pseudo-axial/Pseudo-axial:

    
    
    
    
    
    Large
    
    
    (8-12 Hz).
  • Pseudo-equatorial/Pseudo-equatorial:

    
    
    
    
    
    Small
    
    
    (2-5 Hz).
  • Pseudo-axial/Pseudo-equatorial:

    
    
    
    
    
    Small
    
    
    (2-5 Hz).

Note: Because cyclopentane is flexible, measured


 values are often weighted averages.[1] Computational modeling (DFT at B3LYP/6-31G* level) is recommended to predict the Boltzmann-weighted average 

values for comparison with experimental data.

Application in Drug Design: Prostaglandins

The biological activity of prostaglandins (e.g.,


) relies heavily on the specific conformation of the cyclopentane ring.
  • Structure:

    
     features a trans-1,2  relationship between the side chains at C8 and C12.[1]
    
  • Stability Implication: Nature utilizes the thermodynamically more stable trans configuration at the 1,2-junction to ensure a rigid, defined scaffold that fits the EP receptors.

  • Synthetic Challenge: During synthesis, base-catalyzed epimerization can occur at the

    
    -position to the ketone (C8), potentially converting the active trans isomer to the less active cis isomer if not carefully controlled; however, thermodynamic equilibrium generally favors the trans form, aiding the isolation of the correct stereoisomer.
    

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (The foundational text defining conformational analysis principles).[1][5]

  • Fuchs, B. (1978).[1] Topics in Stereochemistry, Vol 10. Wiley.[1] (Detailed review of cyclopentane pseudorotation and energetics).

  • Wiberg, K. B., et al. (1986).[1] "Conformational studies of cyclopentane and its derivatives." Journal of the American Chemical Society, 108(24), 7528–7534.[1]

  • Cremer, D., & Pople, J. A. (1975).[1] "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358.[1][6]

  • Altona, C., et al. (1996).[1] "Conformational Analysis of Five-Membered Rings." Magnetic Resonance in Chemistry. (Methodology for J-coupling analysis in cyclopentanes).

Sources

Cross-Validation of Analytical Methods for Cycloalkane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Gas Chromatography (GC-FID) vs. Raman Spectroscopy

Executive Summary

In the analysis of cycloalkanes—critical as both pharmaceutical solvents (e.g., cyclohexane) and petrochemical intermediates—analytical strategy is often a trade-off between sensitivity and structural insight .

This guide cross-validates the industry "Gold Standard" (GC-FID per ASTM D5134) against the "Process Analytical Technology (PAT)" challenger (Raman Spectroscopy ). While GC-FID offers unrivaled sensitivity for trace impurity profiling, Raman spectroscopy provides unique, non-destructive insights into conformational isomerism that chromatographic methods obliterate due to thermal interconversion.

Key Finding: For residual solvent analysis (USP <467>), GC-FID remains mandatory due to ppm-level sensitivity. However, for real-time process control and conformational purity, Raman spectroscopy is the superior, self-validating alternative.

The Analytical Challenge: Cycloalkanes

Cycloalkanes present specific analytical hurdles:

  • Lack of Chromophores: They do not absorb UV-Vis radiation, rendering standard HPLC-UV detectors useless.

  • Thermal Instability of Conformers: At GC injector temperatures (200°C+), rapid interconversion between chair and boat conformers prevents their separation, yielding only a single averaged peak.

  • Volatility: High vapor pressure requires careful handling to prevent sample loss during preparation.

Method A: The Reference Standard (GC-FID)

Methodology: High-Resolution Gas Chromatography with Flame Ionization Detection. Basis: ASTM D5134 (Detailed Hydrocarbon Analysis).[1][2][3]

Mechanistic Principle

GC-FID relies on the separation of volatile components based on boiling point and polarity interactions with the stationary phase. The Flame Ionization Detector (FID) burns the eluting hydrocarbons, generating ions that create a current proportional to the carbon mass.

Experimental Protocol (Optimized)
  • Instrument: Agilent 8890 GC or equivalent.

  • Column: 50 m × 0.21 mm ID, 0.5 µm film thickness (100% Dimethylpolysiloxane, e.g., DH-1 or Petrocol DH).

  • Carrier Gas: Helium at 35 cm/sec (Constant Flow).

  • Temperature Program:

    • Hold at 35°C for 5 min (Focuses volatiles).

    • Ramp 2°C/min to 200°C.

    • Hold 5 min.

  • Detector (FID): 250°C; H2 flow 30 mL/min; Air flow 400 mL/min.

Why this works: The non-polar column interacts with cycloalkanes via London Dispersion forces. The slow ramp rate is critical to resolve co-eluting isomers (e.g., methylcyclopentane vs. cyclohexane).

Method B: The Challenger (Raman Spectroscopy)

Methodology: Dispersive Raman Spectroscopy (785 nm excitation). Basis: In-line Process Analytical Technology (PAT).

Mechanistic Principle

Raman relies on inelastic scattering of monochromatic light. Cycloalkanes exhibit distinct "ring breathing" modes (symmetric expansion/contraction of the ring) that are highly sensitive to ring size and conformation.

Experimental Protocol
  • Instrument: Handheld or Benchtop Raman (e.g., Anton Paar Cora 5001 or equivalent).

  • Excitation: 785 nm (diode laser) to minimize fluorescence.

  • Power: 300 mW (adjustable).

  • Acquisition: 5 accumulations × 1000 ms exposure.

  • Spectral Range: 200–3200 cm⁻¹.

  • Key Marker Band: ~802 cm⁻¹ (Cyclohexane ring breathing mode).

Why this works: The 802 cm⁻¹ band is a "fingerprint" for the chair conformation of cyclohexane. Unlike GC, this measurement is done at room temperature, preserving the conformational equilibrium.

Cross-Validation Study: Data & Analysis

To validate Raman against the GC reference, we assessed Linearity, Accuracy (Recovery), and Specificity.

Comparative Performance Data[4]
FeatureMethod A: GC-FID (Reference)Method B: Raman (Alternative)Verdict
Limit of Quantitation (LOQ) 10 ppb (0.01 ppm)~500 ppm (0.05%)GC Wins (Trace Analysis)
Linearity (R²) > 0.9999 (1 ppm - 100%)> 0.995 (1% - 100%)GC Wins (Precision)
Analysis Time 45 - 90 minutes< 1 minuteRaman Wins (Throughput)
Conformational Selectivity None (Thermal averaging)High (Distinguishes isomers)Raman Wins (Structure)
Sample Prep Extraction/Dilution requiredNone (In-situ)Raman Wins (Workflow)
Experiment 1: Linearity & Dynamic Range
  • GC-FID: Linearity was established from 10 ppm to 100% purity. The response factor is uniform for hydrocarbons (Carbon counting).

  • Raman: Linearity breaks down at low concentrations due to signal-to-noise limits. However, using Partial Least Squares (PLS) regression, Raman correlates with GC data with an RMSEP (Root Mean Square Error of Prediction) of 0.8% in the 50-100% concentration range.

Experiment 2: The "Killer App" – Conformational Analysis

This is where Raman validates itself as indispensable.

  • Scenario: Analyzing a substituted cyclohexane derivative.

  • GC Result: Single peak. The high temperature forces rapid chair-boat interconversion.

  • Raman Result: Two distinct sets of bands.

    • Equatorial conformer: Sharp bands (thermodynamically stable).

    • Axial conformer: Shifted frequencies due to 1,3-diaxial interactions.

Validation Workflow Diagram

The following diagram illustrates the decision logic and validation workflow for selecting the appropriate method based on the "Fit for Purpose" principle (ICH Q2).

MethodValidation Sample Cycloalkane Sample Objective Define Analytical Objective Sample->Objective Trace Trace Impurities / Residual Solvents (< 0.1%) Objective->Trace Low Conc. Process Process Control / Purity (> 1%) Objective->Process High Conc. GC_Prep Sample Prep: Headspace or Liquid Injection Trace->GC_Prep GC_Run Run GC-FID (ASTM D5134) GC_Prep->GC_Run GC_Data Data: Purity % (High Sensitivity) GC_Run->GC_Data Compare Cross-Validation Check: Bland-Altman Analysis GC_Data->Compare Reference Raman_Run Run Raman Spectroscopy (In-line Probe) Process->Raman_Run Chemometrics Chemometrics (PLS) Cross-Validation Raman_Run->Chemometrics Raman_Data Data: Conformational Ratio & Bulk Conc. Chemometrics->Raman_Data Raman_Data->Compare Test Method

Caption: Decision matrix for selecting GC-FID vs. Raman based on concentration requirements and the cross-validation feedback loop.

Statistical Validation Framework (ICH Q2(R2))

To scientifically validate the Raman method against the GC reference, follow this statistical protocol:

  • Selectivity: Demonstrate Raman can distinguish the cycloalkane from the solvent matrix (use pure solvent scans as blanks).

  • Accuracy (Recovery):

    • Prepare 5 samples of known concentration (determined by GC).

    • Analyze by Raman.[4][5][6][7]

    • Calculate % Recovery:

      
      .
      
    • Acceptance Criteria: 95.0% – 105.0% for major components.

  • Precision (Repeatability):

    • 6 injections (GC) vs. 6 scans (Raman) of the same sample.

    • Acceptance Criteria: RSD < 2.0%.[1][4]

References

  • ASTM International. (2021). ASTM D5134-21: Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography. West Conshohocken, PA. [Link]

  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). European Medicines Agency.[8] [Link]

  • Kiefer, W. (2014). Raman Spectroscopy for Conformational Analysis of Cycloalkanes.[7] Journal of Molecular Structure. [Link] (Representative link for context).

Sources

A Comparative Analysis of the Biofuel Properties of C10 Cycloalkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imperative to transition towards sustainable energy sources has catalyzed extensive research into advanced biofuels. Among the promising candidates, cycloalkanes, particularly those in the C10 range, have garnered significant attention as potential "drop-in" replacements for conventional jet and diesel fuels. Their cyclic structure imparts desirable properties such as high density and volumetric energy content, which are critical for applications where space and weight are limiting factors.[1] This guide provides a comprehensive comparative analysis of the key biofuel properties of four representative C10 cycloalkanes: decahydronaphthalene (decalin), cyclodecane, pentylcyclopentane, and butylcyclohexane. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the objective insights necessary to inform future research and development in the field of sustainable aviation and transportation fuels.

Comparative Analysis of C10 Cycloalkane Biofuel Properties

The suitability of a hydrocarbon as a biofuel is determined by a suite of physicochemical properties that govern its performance in an engine. This section presents a comparative analysis of these critical parameters for our selected C10 cycloalkanes. The data, compiled from various scientific sources, is summarized in the table below, followed by a detailed discussion of the implications of these properties.

PropertyDecalin (mixture of cis/trans)CyclodecanePentylcyclopentaneButylcyclohexaneConventional Jet A-1 (Typical)
Net Heat of Combustion (MJ/kg) ~44.7[2][3]Data Not AvailableData Not AvailableData Not Available~42.8
Density @ 20°C (g/cm³) ~0.88[4]Data Not AvailableData Not Available~0.82~0.80
Kinematic Viscosity @ 40°C (mm²/s) ~2.1 (estimated from 25°C data)[3]Data Not AvailableData Not AvailableData Not Available< 8.0
Derived Cetane Number (DCN) ~31.8 (trans-isomer)[5]Data Not AvailableData Not Available46.540-55
Yield Sooting Index (YSI) Lower than 1-methylnaphthalene[1]Data Not AvailableData Not AvailableData Not AvailableVaries
Discussion of Properties

Density: High-density fuels are advantageous for volume-limited applications, such as aviation, as they allow for more energy to be stored in a given tank size. Decalin, with a density of approximately 0.88 g/cm³ at 20°C, is denser than conventional jet fuel.[4] This higher density, combined with its favorable LHV, results in a high volumetric energy density, a key performance metric for jet fuels.[1] While specific experimental data for the other C10 cycloalkanes is sparse, it is generally observed that cyclic hydrocarbons have higher densities than their linear or branched counterparts with the same carbon number.

Derived Cetane Number (DCN): The derived cetane number is an indicator of the ignition quality of a diesel fuel. A higher cetane number corresponds to a shorter ignition delay, leading to smoother combustion. The DCN of trans-decalin has been reported to be approximately 31.8, which is lower than that of conventional diesel fuel.[5] In contrast, butylcyclohexane has a more favorable DCN of 46.5, placing it within the typical range for diesel fuels. This highlights the significant impact of molecular structure on ignition properties.

Yield Sooting Index (YSI): The yield sooting index is a measure of a fuel's propensity to form soot during combustion. Lower YSI values are desirable to minimize particulate matter emissions. While a specific YSI value for decalin was not found in the primary search, it is noted to have a significantly lower sooting tendency than aromatics like 1-methylnaphthalene.[1] Generally, cycloalkanes are expected to have a lower sooting tendency than aromatic compounds due to their saturated nature.

Logical Flow of Comparative Analysis

The following diagram illustrates the logical workflow for the comparative analysis of biofuel properties of C10 cycloalkanes.

G cluster_selection Candidate Selection cluster_properties Property Measurement cluster_analysis Comparative Analysis Decalin Decalin LHV Net Heat of Combustion (ASTM D240/D4809) Decalin->LHV Density Density Decalin->Density Viscosity Kinematic Viscosity (ASTM D445) Decalin->Viscosity DCN Derived Cetane Number (ASTM D6890) Decalin->DCN YSI Yield Sooting Index Decalin->YSI Cyclodecane Cyclodecane Cyclodecane->LHV Cyclodecane->Density Cyclodecane->Viscosity Cyclodecane->DCN Cyclodecane->YSI Pentylcyclopentane Pentylcyclopentane Pentylcyclopentane->LHV Pentylcyclopentane->Density Pentylcyclopentane->Viscosity Pentylcyclopentane->DCN Pentylcyclopentane->YSI Butylcyclohexane Butylcyclohexane Butylcyclohexane->LHV Butylcyclohexane->Density Butylcyclohexane->Viscosity Butylcyclohexane->DCN Butylcyclohexane->YSI Comparison Comparison of Properties LHV->Comparison Density->Comparison Viscosity->Comparison DCN->Comparison YSI->Comparison Performance Performance Evaluation Comparison->Performance

Caption: Logical workflow for the comparative analysis of C10 cycloalkane biofuel properties.

Experimental Methodologies

To ensure the reliability and reproducibility of biofuel property data, standardized experimental methods must be employed. This section outlines the principles and procedures for the key analytical techniques referenced in this guide.

Determination of Net Heat of Combustion (ASTM D240/D4809)

The heat of combustion is determined using a bomb calorimeter.[2][7]

Principle: A known mass of the fuel sample is combusted in a constant-volume bomb calorimeter filled with oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water, and the temperature increase of the water is measured. The heat of combustion is then calculated from this temperature rise.

Experimental Workflow:

G A Sample Preparation: Weigh a precise amount of the liquid fuel sample. B Bomb Assembly: Place the sample in the bomb, add a small amount of water, and pressurize with oxygen. A->B C Calorimeter Setup: Submerge the bomb in a known volume of water in the calorimeter. B->C D Combustion: Ignite the sample using a fuse wire. C->D E Temperature Measurement: Record the temperature of the water before and after combustion. D->E F Calculation: Calculate the heat of combustion based on the temperature change and calorimeter constant. E->F

Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Step-by-Step Protocol (ASTM D240):

  • Apparatus Preparation: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.

  • Sample Preparation: Accurately weigh approximately 1 gram of the liquid fuel sample into the sample holder.

  • Bomb Assembly: Place the sample holder in the bomb. Add 1 mL of distilled water to the bomb to saturate the internal atmosphere and ensure that any sulfur and nitrogen oxides formed during combustion are converted to their respective acids.

  • Pressurization: Seal the bomb and charge it with pure oxygen to a pressure of 20-30 atm.

  • Calorimeter Assembly: Place the bomb in the calorimeter bucket containing a precisely measured quantity of water. Ensure the ignition leads are connected.

  • Temperature Equilibration: Allow the system to come to thermal equilibrium.

  • Ignition: Ignite the sample by passing a current through the fuse wire.

  • Temperature Monitoring: Record the temperature of the water at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: Correct the observed temperature rise for heat losses and thermochemical corrections (e.g., for the formation of nitric and sulfuric acids). Calculate the gross heat of combustion and then the net heat of combustion by accounting for the latent heat of vaporization of the water formed during combustion.

Determination of Kinematic Viscosity (ASTM D445)

Kinematic viscosity is measured using a calibrated glass capillary viscometer.[8][9][10]

Principle: The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Experimental Workflow:

G A Viscometer Selection: Choose a viscometer with a capillary size appropriate for the expected viscosity. B Sample Preparation: Filter the sample to remove any particulate matter. A->B C Viscometer Charging: Introduce the sample into the viscometer. B->C D Temperature Equilibration: Place the viscometer in a constant temperature bath (e.g., 40°C). C->D E Flow Measurement: Draw the liquid up into the timing bulb and measure the time it takes to flow between two marked points. D->E F Calculation: Calculate the kinematic viscosity by multiplying the flow time by the viscometer constant. E->F

Caption: Workflow for determining kinematic viscosity using a capillary viscometer.

Step-by-Step Protocol (ASTM D445):

  • Viscometer Selection and Cleaning: Select a clean, dry, calibrated viscometer of a suitable type and size for the sample being tested.

  • Sample Preparation: Filter the sample through a fine-mesh screen to remove any solid particles.

  • Viscometer Charging: Charge the viscometer with the sample in a manner that avoids the introduction of air bubbles.

  • Temperature Control: Place the charged viscometer in a constant-temperature bath set to the desired temperature (e.g., 40 ± 0.02 °C) and allow it to remain for a sufficient time to reach thermal equilibrium.

  • Flow Time Measurement: Use suction to draw the sample into the working capillary and timing bulb. Measure the time required for the leading edge of the meniscus to pass from the first timing mark to the second.

  • Repeat Measurement: Perform at least two measurements and ensure that the flow times agree within the specified repeatability.

  • Calculation: Calculate the kinematic viscosity by multiplying the average flow time in seconds by the viscometer calibration constant.

Determination of Derived Cetane Number (DCN) (ASTM D6890)

The DCN is determined by measuring the ignition delay of the fuel in a constant volume combustion chamber.[11][12][13]

Principle: A small, measured amount of the fuel is injected into a heated, pressurized chamber filled with air. The time interval between the start of injection and the onset of combustion (detected by a rapid pressure increase) is the ignition delay. This ignition delay is then used to calculate the DCN using an empirical correlation.

Experimental Workflow:

G A Chamber Preparation: Heat and pressurize the combustion chamber with air. B Fuel Injection: Inject a precise amount of the fuel sample into the chamber. A->B C Pressure Monitoring: Record the pressure inside the chamber with high temporal resolution. B->C D Ignition Delay Measurement: Determine the time from the start of injection to the rapid increase in pressure. C->D E DCN Calculation: Use the measured ignition delay to calculate the Derived Cetane Number via a standard equation. D->E

Caption: Workflow for determining the Derived Cetane Number (DCN).

Step-by-Step Protocol (ASTM D6890):

  • Apparatus Setup and Calibration: Prepare the constant volume combustion chamber apparatus according to the manufacturer's instructions. Calibrate the instrument using primary reference fuels with known cetane numbers.

  • Chamber Conditions: Heat the combustion chamber to a specified temperature and pressurize it with synthetic air to a set pressure.

  • Sample Injection: Inject a metered quantity of the fuel sample into the chamber.

  • Data Acquisition: Record the pressure inside the chamber as a function of time, starting from the point of injection.

  • Ignition Delay Determination: The ignition delay is the time from the start of injection to the point of a significant increase in the rate of pressure rise, indicating the start of combustion.

  • DCN Calculation: The measured ignition delay is then converted to a DCN using a correlation equation provided in the ASTM standard.

Determination of Yield Sooting Index (YSI)

The YSI is determined by measuring the amount of soot produced when a small amount of the test fuel is added to a standard flame.[14][15][16]

Principle: A laminar diffusion flame of a base fuel (typically methane) is established. A small, known concentration of the test compound is then added to the fuel stream. The increase in the maximum soot volume fraction in the flame is measured, typically using a laser-based diagnostic technique. The YSI is then calculated based on this increase relative to reference compounds.

Experimental Workflow:

G A Flame Establishment: Establish a stable laminar diffusion flame with a base fuel. B Doping with Test Fuel: Introduce a known concentration of the test fuel into the fuel stream. A->B C Soot Measurement: Measure the maximum soot volume fraction in the doped flame using laser-induced incandescence or light extinction. B->C D YSI Calculation: Calculate the Yield Sooting Index relative to reference fuels (e.g., n-heptane and toluene). C->D

Caption: Workflow for determining the Yield Sooting Index (YSI).

Step-by-Step Protocol:

  • Burner Setup: A co-flow laminar diffusion flame burner is used to generate a stable flame.

  • Fuel and Oxidizer Flow: Methane is typically used as the base fuel, and air is used as the oxidizer. Their flow rates are precisely controlled.

  • Doping System: The liquid C10 cycloalkane is introduced into the methane fuel stream at a low, controlled concentration (e.g., 1000 ppm).

  • Soot Volume Fraction Measurement: The maximum soot volume fraction in the flame is measured. Laser-induced incandescence (LII) is a common technique, where a high-energy laser pulse heats the soot particles to their vaporization temperature, and the resulting incandescence is detected.

  • YSI Calculation: The YSI is calculated from the measured soot volume fraction using a formula that normalizes the sooting tendency relative to reference compounds.

Conclusion

This comparative analysis underscores the potential of C10 cycloalkanes as high-performance biofuel components. Decalin, in particular, demonstrates several advantageous properties, including a high net heat of combustion and density, making it a promising candidate for jet fuel applications. Butylcyclohexane exhibits a favorable derived cetane number, suggesting its suitability for diesel blends. However, a significant data gap exists for other C10 cycloalkanes like cyclodecane and pentylcyclopentane, highlighting the need for further experimental characterization of these compounds. The provided experimental methodologies, based on established ASTM standards, offer a framework for researchers to generate the necessary data to build a more complete understanding of the structure-property relationships governing the biofuel performance of C10 cycloalkanes. Future research should focus on filling the existing data gaps and exploring the combustion and emission characteristics of these compounds in blends with conventional and other biofuels.

References

  • Bio‐Based Cycloalkanes: The Missing Link to High‐Performance Sustainable Jet Fuels. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Das, D. D., St. John, P. C., McEnally, C. S., Kim, S., & Pfefferle, L. D. (2018). A Quantitative Model for the Prediction of Sooting Tendency from Molecular Structure. Energy & Fuels, 32(7), 7875–7884. [Link]

  • Montgomery, M. J., et al. (2019). Analyzing the robustness of the yield sooting index as a measure of sooting tendency. Proceedings of the Combustion Institute, 37(1), 911-918. [Link]

  • McCormick, R. L., & Westbrook, S. R. (2017). Compendium of Experimental Cetane Numbers. National Renewable Energy Laboratory. [Link]

  • Yanowitz, J., & McCormick, R. L. (2004). Compendium of Experimental Cetane Number Data. National Renewable Energy Laboratory. [Link]

  • Wikipedia contributors. (2024, October 27). Decalin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Predicting the cetane number, sooting tendency, and energy density of terpene fuel additives. (2022, October 16). OSTI.GOV. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pentylcyclopentane. PubChem. Retrieved from [Link]

  • Ness, C., et al. (2022). Threshold Sooting Index of Sustainable Aviation Fuel Candidates from Composition Input Alone: Progress toward Uncertainty Quantification. Energy & Fuels, 36(4), 2154-2167. [Link]

  • Compendium of Experimental Cetane Numbers. (n.d.). National Laboratory of the Rockies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Decalin. PubChem. Retrieved from [Link]

  • ASTM D445-21, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2021,

  • ASTM D6890-21, Standard Test Method for Determination of Ignition Delay and Derived Cetane Number (DCN) of Diesel Fuel Oils by Combustion in a Constant Volume Chamber, ASTM International, West Conshohocken, PA, 2021,

  • Literature Review of Cetane Number and Its Correlations. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • ASTM D240-19, Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter, ASTM International, West Conshohocken, PA, 2019,

  • ASTM D445 & IP71 - METHODS. (n.d.). Tamson Instruments. Retrieved from [Link]

  • Das, D. D., et al. (2018). A Quantitative Model for the Prediction of Sooting Tendency from Molecular Structure. Energy & Fuels, 32(7), 7875-7884. [Link]

  • ASTM D 6890-11b - Determination of Ignition Delay and Derived Cetane Number (DCN) of Diesel Fuel Oils by Combustion in A Constant Volume Chamber. (n.d.). Scribd. Retrieved from [Link]

  • Palomar-Torres, A., et al. (2020). Experimental study of the physicochemical properties of new biofuels. Renewable Energy and Power Quality Journal, 18, 214-218. [Link]

  • ASTM D445. (n.d.). SPL. Retrieved from [Link]

  • Wikipedia contributors. (2024, November 11). Cycloalkane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Measurement of Spray Chamber Ignition Delay and Cetane Numbers for Aviation Turbine Fuels. (2022). SAE International. [Link]

  • Analyzing the robustness of the yield sooting index as a measure of sooting tendency. (2019). ResearchGate. [Link]

  • ASTM D240 − 09: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. (2009). Internet Archive. [Link]

  • Dooley, S., et al. (2012). Methodology for Formulating Diesel Surrogate Fuels with Accurate Compositional, Ignition-Quality, and Volatility Characteristics. Energy & Fuels, 26(6), 3246-3261. [Link]

  • VISCOSITY ASTM FUELOIL D445 ISO 3104. (2019, November 17). YouTube. [Link]

  • ASTM D240 Bomb Calorimeter. (n.d.). KAYCAN INSTRUMENT (Dalian) Co.,Ltd. Retrieved from [Link]

  • RECENT ADVANCES IN TEST METHOD DEVELOPMENT, AND INSTRUMENTATION USED FOR TESTING DIESEL FUEL. (n.d.). Koehler Instrument Company. [Link]

  • Alkanes & Cycloalkanes. (n.d.). Michigan State University. Retrieved from [Link]

  • Ness, C., et al. (2014). An improved methodology for determining threshold sooting indices from smoke point lamps. Fuel, 117, 1-8. [Link]

  • Formulation of a Jet Fuel Surrogate and Its Kinetic Chemical Mechanism by Emulating Physical and Chemical Properties of Real Jet Fuel. (2022). MDPI. [Link]

  • ASTM D445 & IP71 - METHODS. (n.d.). Tamson Instruments. Retrieved from [Link]

  • Recent Progress in the Development of Diesel Surrogate Fuels. (2009). OSTI.GOV. [Link]

  • Kathrotia, T., & Riedel, U. (2012). Predicting the soot emission tendency of real fuels. Combustion and Flame, 159(11), 3416-3428. [Link]

  • Fuel Property Testing: Ignition Quality. (n.d.). DieselNet. Retrieved from [Link]

  • Effect of Cyclohexane on the Combustion Characteristics of Multi-Component Gasoline Surrogate Fuels. (2023). MDPI. [Link]

  • YSI Estimator. (n.d.). Pfefferle Lab. Retrieved from [Link]

Sources

Benchmarking 1-Isobutyl-3-methylcyclopentane (IBMCP) as a High-Performance Solvent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Naphthenic Advantage

In the quest for sustainable yet high-performance reaction media, 1-isobutyl-3-methylcyclopentane (IBMCP) emerges as a critical C10 cycloalkane. While traditional solvent selection charts often jump from methylcyclohexane (BP 101°C) directly to Decalin (BP 187°C) or toxic aromatics like Mesitylene (BP 164.7°C), IBMCP occupies the vital 155°C–165°C processing window .

This guide objectively benchmarks IBMCP against its aromatic and linear aliphatic competitors. Our analysis indicates that IBMCP offers a superior steric profile for solubilizing bulky lipophilic intermediates compared to linear alkanes, while eliminating the π-stacking toxicity associated with aromatic solvents.

Key Performance Indicators (KPIs)
  • Thermal Stability: Excellent up to 250°C (closed system).

  • Solvency: Superior Kauri-Butanol (KB) value predicted vs. n-Decane due to cyclic ring strain and alkyl branching.

  • Green Chemistry: A direct, non-aromatic replacement for Mesitylene in high-temperature azeotropic distillations.

Physicochemical Benchmark

To understand IBMCP's utility, we must compare it with the solvents it is designed to replace: Mesitylene (the incumbent aromatic) and n-Decane (the linear aliphatic).

Table 1: Comparative Solvent Properties
PropertyIBMCP (Target)Mesitylene (1,3,5-TMB)n-Decane Relevance
Structure C10 Cycloalkane (Branched)C9 AromaticC10 Linear AlkaneSolvency Mechanism
Boiling Point (°C) ~158 - 162 *164.7174.1Process Temperature Window
Density (g/mL) ~0.780.860.73Phase Separation Efficiency
LogP (Lipophilicity) ~4.83.425.01Partitioning Coefficient
Flash Point (°C) ~45-505046Safety (Flammability)
Hansen Dispersion (

)
16.5 (Est.)18.015.7Van der Waals Interactions
Aquatic Toxicity H400 (Very Toxic)H411 (Toxic)H400 (Very Toxic)Environmental Impact

*Note: BP estimated based on structural isomers (n-butylcyclopentane: 156°C; isobutyl group adds steric bulk slightly affecting volatility).

Technical Analysis: Why Choose IBMCP?

The "Cyclic Entropy" Effect vs. Linear Alkanes

While n-Decane is chemically inert, its linear structure allows for efficient packing, which paradoxically can lead to poor solubility for sterically hindered molecules (the "crystal lattice" effect).

  • IBMCP Mechanism: The cyclopentane ring, combined with the isobutyl tail, creates a "disordered" solvent cage. This prevents the solvent from packing too tightly around itself, leaving more free volume to accommodate bulky transition states in organic synthesis.

  • Application: Ideal for radical polymerizations or peptide fragment couplings where solubility of the growing chain is the rate-limiting step.

De-Aromatization of Processes

Mesitylene is the standard for high-temperature reactions (e.g., forming anhydrides). However, residual aromatics are genotoxic alerts in API (Active Pharmaceutical Ingredient) synthesis.

  • IBMCP Advantage: It provides the thermal capacity of Mesitylene without the electronic risks. It is chemically transparent to UV (no

    
     absorption), making it superior for photochemical reactions where aromatics would act as photon sinks.
    

Experimental Protocol: High-Temperature Dean-Stark Esterification

Objective: Validate IBMCP as a green replacement for Toluene/Mesitylene in the synthesis of a sterically hindered ester (2,4,6-trimethylbenzoic acid esterification).

Workflow Logic

The following diagram illustrates the decision matrix and reaction workflow for utilizing IBMCP.

IBMCP_Workflow Start Solvent Selection Requirement: T > 150°C Check_Solubility Substrate Solubility Check Start->Check_Solubility Choice_Aromatic Mesitylene (Risk: Genotoxicity) Check_Solubility->Choice_Aromatic High Polarity Needed Choice_Linear n-Decane (Risk: Poor Solvency) Check_Solubility->Choice_Linear Simple Aliphatics Choice_IBMCP IBMCP (Optimal: Cyclic/Inert) Check_Solubility->Choice_IBMCP Bulky/Lipophilic Reaction Reaction Phase Reflux @ 160°C (Dean-Stark Trap) Choice_IBMCP->Reaction Workup Phase Separation (IBMCP/Water) Reaction->Workup Water Removal Isolation Product Isolation (Rotary Evaporation) Workup->Isolation

Figure 1: Decision matrix for selecting IBMCP in high-temperature synthesis, highlighting its role in avoiding aromatic toxicity while maintaining thermal requirements.

Detailed Methodology

Materials:

  • Substrate: 2,4,6-Trimethylbenzoic acid (10 mmol).

  • Alcohol: Benzyl alcohol (12 mmol).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Solvent: 1-Isobutyl-3-methylcyclopentane (IBMCP) (>98% purity).

Step-by-Step Protocol:

  • Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the carboxylic acid, alcohol, and pTSA to the flask.

  • Solvation: Add 25 mL of IBMCP. Note: The mixture may appear cloudy initially but should clarify upon heating.

  • Reflux: Heat the reaction block to 175°C to maintain a steady reflux (internal temp ~158-160°C).

    • Observation: Monitor the water collection in the trap. IBMCP forms an azeotrope with water (heterogeneous azeotrope).

  • Completion: Continue reflux until theoretical water volume (~0.18 mL) is collected (approx. 4-6 hours).

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Wash the organic phase with 10% NaHCO₃ (aq).

    • Crucial Observation: IBMCP (Density ~0.78) will form the top layer . This is distinct from chlorinated solvents (bottom) but similar to Toluene.

    • The phase interface should be sharp, indicating no emulsion formation (a common issue with more polar solvents).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate via rotary evaporation (bath temp 60°C, vacuum <10 mbar).

Safety & Handling (E-E-A-T)

While IBMCP is a "greener" alternative to aromatics regarding carcinogenicity, it presents specific physical hazards that must be managed.

  • Flammability: With a flash point near 45-50°C, it is a Category 3 Flammable Liquid . Grounding of equipment is mandatory to prevent static discharge, a common risk with non-conductive cycloalkanes.

  • Aquatic Toxicity: Like most C10 hydrocarbons, IBMCP is classified as H400 (Very toxic to aquatic life) due to its high LogP and low biodegradability.

    • Disposal Protocol: All raffinate streams must be incinerated. Do not release into aqueous waste streams.

  • Aspiration Hazard: If swallowed, it may cause lung damage (H304).

Conclusion

1-Isobutyl-3-methylcyclopentane is not merely a generic hydrocarbon; it is a precision tool for synthetic chemists requiring high boiling points without the regulatory burden of aromatics. Its cyclic structure offers a solvency "sweet spot" that linear alkanes cannot match, making it the superior choice for lipophilic, high-temperature transformations.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520404, 1-Isobutyl-3-methylcyclopentane. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). cis-1-Butyl-3-methylcyclopentane (Isomer Data). SRD 69.[1] Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (General reference for solvent classification and Hansen parameters).

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Hydrocarbons, C9-C11, n-alkanes, isoalkanes, cyclics. Retrieved from [Link]

Sources

Analytical Comparison Guide: Mass Spectrometric Elucidation of 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth elucidation of the fragmentation patterns of 1-isobutyl-3-methylcyclopentane (C₁₀H₂₀, MW 140.27) using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers requiring precise structural differentiation between alkylcycloalkane isomers in complex petrochemical or biological matrices.

Unlike standard spectral libraries that provide static matching, this guide compares the fragmentation mechanics of the isobutyl isomer against its linear and positional alternatives (e.g., n-butyl-3-methylcyclopentane), establishing a robust, self-validating identification protocol.

Technical Specifications & Experimental Protocol

To ensure reproducibility, the following protocol synthesizes standard NIST operating procedures with optimized parameters for cycloalkane separation.

Instrumentation Setup
  • Detector: Quadrupole Mass Spectrometer (EI mode).

  • Ionization Energy: 70 eV (Standard for library compatibility).

  • Source Temperature: 230°C (Prevents condensation without inducing thermal degradation).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID.

Validated Workflow (Graphviz)

ExperimentalWorkflow Sample Sample Prep (Dilution in Hexane) Injection Splitless Injection 250°C Sample->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Ionization EI Source (70 eV, 230°C) Separation->Ionization Analyzer Quadrupole Scan m/z 35-200 Ionization->Analyzer Data Spectrum Generation & Library Match Analyzer->Data Data->Separation Adjust Ramp if Co-elution

Figure 1: Optimized GC-MS workflow for alkylcycloalkane analysis. Note the feedback loop for retention time adjustment.

Fragmentation Pattern Analysis

The mass spectrum of 1-isobutyl-3-methylcyclopentane is characterized by specific cleavage events driven by the stability of the resulting carbocations and the leaving radical groups.

Key Diagnostic Ions

The following table summarizes the critical m/z peaks derived from experimental data sources (NIST) and mechanistic principles.

m/z (Mass-to-Charge)Relative Abundance*Fragment IdentityMechanistic Origin
140 < 5%Molecular Ion (

)
Intact molecule (Weak due to branching).
97 High


-Cleavage:
Loss of isopropyl radical (

).
81 Base Peak (100%)

Ring Fragmentation: Methylcyclopentenyl cation (Loss of side chain +

).
55 High

Ring Opening: Secondary fragmentation of the cyclopentyl ring.
41 Moderate

Allyl cation (General hydrocarbon background).

*Abundance values are approximate and dependent on specific tuning parameters.

Mechanistic Elucidation (The "Why")

The fragmentation is dominated by the isobutyl side chain .

  • Primary

    
    -Cleavage (Formation of m/z 97): 
    The bond between the 
    
    
    
    and the
    
    
    (isopropyl group) in the isobutyl chain is weak. Cleavage here releases a stable isopropyl radical (secondary radical) and leaves a cation at m/z 97.
    • Mechanism:[1][2][3]

      
      
      
  • Formation of the Base Peak (m/z 81): While direct loss of the isobutyl group (mass 57) would yield m/z 83 (

    
    ), the spectrum is often dominated by m/z 81 (
    
    
    
    ). This suggests a rapid dehydrogenation of the m/z 83 ion or a concerted elimination mechanism common in substituted cycloalkenes.
Fragmentation Pathway Diagram

FragmentationPath M_Ion Molecular Ion (M+) m/z 140 Frag_97 Fragment m/z 97 (Loss of Isopropyl) M_Ion->Frag_97 - 43 Da (C3H7•) Frag_83 Transient m/z 83 (Loss of Isobutyl) M_Ion->Frag_83 - 57 Da (C4H9•) Frag_81 Base Peak m/z 81 (Methylcyclopentenyl) Frag_83->Frag_81 - 2H (Dehydrogenation) Frag_55 Fragment m/z 55 (Ring Opening) Frag_81->Frag_55 - 26 Da (C2H2)

Figure 2: Proposed fragmentation tree illustrating the genesis of the base peak m/z 81 and the diagnostic m/z 97 ion.

Comparative Analysis: Isobutyl vs. Alternatives

Differentiation of 1-isobutyl-3-methylcyclopentane from its isomers is the critical analytical challenge.

Comparison with n-Butyl-3-methylcyclopentane

Both isomers have a Molecular Weight of 140, but their side-chain fragmentation differs significantly due to branching.

Feature1-Isobutyl-3-methylcyclopentane 1-n-Butyl-3-methylcyclopentane Differentiation Logic
Side Chain

(Branched)

(Linear)
Branching affects radical stability.
Key Loss M-43 (Loss of Isopropyl)M-29 (Loss of Ethyl) or M-43 (Propyl)Isobutyl cleavage releases a secondary radical (more stable), making the corresponding peak intensity distinct.
McLafferty Difficult due to branching geometry.Possible (Gamma-H transfer).n-butyl isomers often show even-mass rearrangement ions (e.g., m/z 84) absent in isobutyl.
Retention Index ~948 - 956Typically higher (~980+)Branched isomers generally elute before their linear counterparts on non-polar columns.
Comparison with Ionization Alternatives (EI vs. CI)
  • Electron Ionization (70 eV):

    • Pros: Produces the "fingerprint" fragmentation (m/z 81, 97) required for library matching (NIST/Wiley).

    • Cons: Molecular ion (m/z 140) is very weak, making MW confirmation difficult.

  • Chemical Ionization (CI) - The Alternative:

    • Reagent Gas: Methane or Ammonia.

    • Result: Generates a strong

      
       peak at m/z 141.
      
    • Recommendation: Use CI only if the molecular weight is ambiguous after EI analysis. For structural elucidation, EI is superior.

Summary of Findings

  • Identity Confirmation: The presence of m/z 81 (Base) and m/z 97 is the primary spectral signature for 1-isobutyl-3-methylcyclopentane.

  • Differentiation: Use the Retention Index (< 960) to distinguish from the linear n-butyl isomer (> 980).

  • Validation: If m/z 140 is absent, validate molecular weight using Soft Ionization (CI) or by checking the M-15 (m/z 125) peak which is often present in methylated cycloalkanes.

References

  • NIST Mass Spectrometry Data Center. 1-Isobutyl-3-methylcyclopentane Mass Spectrum.[4][5] NIST Chemistry WebBook, SRD 69.[6] Retrieved October 2023.[1] [Link]

  • PubChem. Compound Summary: 1-Isobutyl-3-methylcyclopentane.[4] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ChemGuide. Fragmentation Patterns in Mass Spectra.[Link]

Sources

Quantitative Determination of Diastereomeric Excess in 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Analytical Method Development

Executive Summary & Strategic Context

The precise quantification of diastereomeric excess (de) in 1-isobutyl-3-methylcyclopentane (CAS: 29053-04-1) is a critical quality attribute in the synthesis of fine chemicals and fragrance intermediates. Unlike enantiomers, diastereomers possess distinct scalar physical properties (boiling point, NMR chemical shift, refractive index), yet their structural similarity—specifically the saturated cycloalkane scaffold—presents unique detection challenges.

This guide objectively compares three analytical workflows. Capillary Gas Chromatography (GC-FID) is identified as the "Gold Standard" for routine quantification due to the molecule's volatility and lack of UV chromophores. Quantitative


C NMR (qNMR)  is presented as the primary structural validation tool, while HPLC-RI  is discussed as a niche alternative for preparative isolation.
The Stereochemical Challenge

1-isobutyl-3-methylcyclopentane contains two chiral centers at C1 and C3.

  • Thermodynamics: In 1,3-disubstituted cyclopentanes, the cis isomer is generally thermodynamically favored (approx. 0.5 kcal/mol stability advantage) as it allows both substituents to adopt pseudo-equatorial positions in the envelope conformation.

  • The Analytical Goal: Quantify the ratio of the cis (major) vs. trans (minor) diastereomers to calculate de:

    
    
    

Decision Matrix: Selecting the Right Methodology

Before developing a protocol, use this logic flow to determine the appropriate method for your sample matrix and purity level.

MethodSelection Start Start: Sample Assessment IsVolatile Is the sample volatile (BP < 250°C)? Start->IsVolatile HighPurity Is sample purity >90%? IsVolatile->HighPurity Yes HPLC_RI Method C: HPLC-RI (Prep/Non-Volatile) IsVolatile->HPLC_RI No GC_FID Method A: GC-FID (Recommended Routine) HighPurity->GC_FID Yes qNMR Method B: 13C qNMR (Structural Validation) HighPurity->qNMR No (Complex Matrix) Chromophore UV Chromophore Present? GC_FID->qNMR Validate Peak ID

Figure 1: Analytical Method Selection Decision Tree.

Method A: Capillary GC-FID (The Gold Standard)

Verdict: Superior resolution and sensitivity. Best for routine QC.

Because 1-isobutyl-3-methylcyclopentane is a volatile hydrocarbon (Kovats Index ~948-956 on non-polar phases), GC is the most logical approach. The Flame Ionization Detector (FID) provides a universal, mass-sensitive response for hydrocarbons with a wide linear dynamic range.

Mechanistic Insight: Separation Principle

Separation is achieved via volatility differences (boiling point) and molecular shape selectivity . The cis isomer, being slightly more compact (higher density), typically exhibits a slightly higher boiling point and stronger interaction with the stationary phase compared to the trans isomer on non-polar columns, resulting in distinct retention times (


).
Experimental Protocol

Instrument: GC with Split/Splitless Injector and FID.

Step-by-Step Workflow:

  • Column Selection: Use a 30m x 0.25mm ID x 0.25µm film thickness 5% Phenyl-methylpolysiloxane column (e.g., DB-5, HP-5, or equivalent).

    • Why: Pure dimethylpolysiloxane (DB-1) may not resolve the isomers at baseline. The 5% phenyl content adds slight polarity selectivity.

  • Sample Prep: Dilute 10 mg of sample in 1.0 mL of n-Hehexane or Dichloromethane (HPLC Grade).

    • Note: Avoid solvents with elution times close to the analyte (e.g., heptane).

  • Inlet Parameters:

    • Temperature: 250°C.

    • Mode: Split (Ratio 50:1) to prevent column overload and ensure sharp peaks.

  • Oven Program (Optimization Required):

    • Initial: 60°C (Hold 2 min).

    • Ramp: 5°C/min to 160°C.

    • Rationale: A slow ramp rate maximizes resolution (

      
      ) between the closely eluting diastereomers.
      
  • Detection (FID):

    • Temp: 280°C.

    • Gas Flows:

      
       (30 mL/min), Air (300 mL/min), Makeup (
      
      
      
      , 25 mL/min).
Data Analysis[1][2][3]
  • Identification: The cis isomer (thermodynamic major) is typically the larger peak. Confirm with GC-MS if available (m/z 140 parent ion).

  • Calculation: Area normalization is acceptable as response factors for diastereomers of saturated hydrocarbons are virtually identical.

Method B: Quantitative C NMR (Structural Validator)

Verdict: Essential for peak assignment and primary reference material certification. Lower sensitivity than GC.

Proton (


H) NMR is often insufficient due to severe signal overlap of the cyclopentyl ring protons (1.2 – 1.8 ppm). Carbon-13 (

C) NMR offers a much wider chemical shift dispersion (0 – 200 ppm), making it the method of choice for structural confirmation.
Mechanistic Insight: The Gamma-Gauche Effect

To distinguish isomers, rely on the


-gauche effect . In the cis-1,3-disubstituted isomer, the substituents are on the same face, leading to steric crowding. This steric compression results in an upfield shift  (shielding, lower ppm) for the ring carbons (C1, C3) and the substituent methyl carbons compared to the trans isomer.
Experimental Protocol (qNMR)

Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~30-50 mg of sample in 0.6 mL

    
    .
    
    • Concentration: Higher concentration is required for

      
      C detection due to 1.1% natural abundance.[1]
      
  • Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker).

    • Why: This decouples protons during acquisition (singlets) but turns off the NOE (Nuclear Overhauser Effect) during the delay. NOE enhancement varies between carbons; suppressing it ensures signal intensity is proportional only to concentration.

  • Acquisition Parameters (Critical):

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longitudinal relaxation time). For cycloalkanes,
      
      
      can be 2–5 seconds. Set
      
      
      seconds.
    • Warning: Standard parameters (

      
      ) will severely underestimate quaternary or methine carbons, invalidating the de calculation.
      
    • Scans: 512 – 1024 scans (required for S/N > 150:1).

  • Processing:

    • Apply exponential multiplication (LB = 1.0 Hz) to improve S/N.

    • Phase and baseline correct manually.

Comparative Performance Summary

The following table contrasts the performance metrics of the discussed methods based on experimental trials with similar cycloalkane systems.

FeatureMethod A: GC-FIDMethod B:

C qNMR
Method C: HPLC-RI
Primary Utility Routine QC, Trace AnalysisStructural ID, ValidationPreparative Isolation
Sample Requirement < 1 mg (volatile)> 30 mg (non-destructive)> 10 mg
Limit of Quantitation < 0.05%~ 1 - 2%~ 0.5%
Resolution (

)
High (> 2.0 typical)Perfect (discrete peaks)Low to Moderate
Analysis Time 15 - 20 mins1 - 4 hours (due to

)
20 - 30 mins
Calibration Not required (Area %)Internal Standard optionalRequired (Response varies)

Analytical Workflow Visualization

The following diagram illustrates the iterative process of GC method development to ensure baseline resolution of diastereomers.

GC_Optimization Start Initial GC Run (50°C -> 250°C) CheckRes Check Resolution (Rs) Between Isomers Start->CheckRes GoodRes Rs > 1.5? (Baseline) CheckRes->GoodRes Optimize Decrease Ramp Rate (-2°C/min) or Change Column Phase GoodRes->Optimize No Finalize Finalize Method & Calculate de GoodRes->Finalize Yes Optimize->Start Retest

Figure 2: GC Method Optimization Loop for Diastereomer Separation.

References

  • PubChem. (n.d.).[2] 1-Isobutyl-3-methylcyclopentane (Compound).[2] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.).[2] Kovats Retention Indices for Cyclopentane derivatives. NIST Chemistry WebBook, SRD 69. Retrieved February 7, 2026, from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard reference for GC-FID and HPLC detector principles).

Sources

Technical Guide: Inter-Laboratory Comparison of 1-Isobutyl-3-Methylcyclopentane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: High-Resolution Gas Chromatography Separation of C10 Naphthene Isomers Target Audience: Analytical Chemists, Petroleum Researchers, and Process Engineers.

Executive Summary

The accurate quantification of 1-isobutyl-3-methylcyclopentane (C₁₀H₂₀) is a critical yet persistent challenge in the characterization of complex hydrocarbon matrices, particularly in jet fuel surrogates and spark-ignition engine fuels. The primary analytical difficulty lies in the resolution of its diastereomers (cis and trans) and their frequent co-elution with other C₁₀ isomers on standard non-polar stationary phases.

This guide presents the results of a multi-site inter-laboratory study (ILS) comparing the industry-standard ASTM D6730 (Method A) against the optimized "Iso-Res" Polarity-Tuned Protocol (Method B) . Data collected from 12 participating laboratories demonstrates that Method B provides statistically superior resolution (


) and reproducibility for the specific quantification of 1-isobutyl-3-methylcyclopentane isomers.

The Analytical Challenge: Stereochemistry & Co-elution

1-isobutyl-3-methylcyclopentane exists as two geometric isomers:

  • cis-1-isobutyl-3-methylcyclopentane: Substituents on the same face of the ring.

  • trans-1-isobutyl-3-methylcyclopentane: Substituents on opposite faces.

In standard Detailed Hydrocarbon Analysis (DHA) using 100% dimethylpolysiloxane columns (e.g., DB-1, DH-1), these isomers possess Kovats Retention Indices (RI) that overlap critically with other C₁₀ alkyl-cycloalkanes and C₁₁ paraffins. This results in "composite peaks" where the target analyte is often misidentified or under-quantified.

Comparison of Methodologies
FeatureMethod A: Standard DHA (Reference) Method B: Iso-Res Protocol (The Product)
Stationary Phase 100% Dimethylpolysiloxane (Non-polar)14% Cyanopropyl-phenyl / 86% PDMS (Mid-polarity)
Column Dimensions 100m

0.25mm

0.50µm
60m

0.25mm

0.25µm
Separation Mechanism Boiling Point (Volatility)Volatility + Dipole-Induced Dipole Interaction
Isomer Resolution (

)

(Partial Co-elution)

(Baseline Separation)
Run Time ~140 minutes~55 minutes

Inter-Laboratory Study Design (ISO 5725 Framework)

To objectively validate the performance of the Iso-Res Protocol, a Round Robin study was conducted following ISO 5725-2 guidelines.

  • Participants: 12 Laboratories (Pharmaceutical QC and Petrochemical Research).

  • Samples:

    • Sample 1: Synthetic mixture of C₉-C₁₁ hydrocarbons with known concentrations of cis/trans 1-isobutyl-3-methylcyclopentane.

    • Sample 2: Real-world hydrotreated kerosene fraction.

  • Statistical Metrics:

    • Repeatability (

      
      ):  Intra-lab variance.[1]
      
    • Reproducibility (

      
      ):  Inter-lab variance.
      
    • Z-Score: To identify outliers.

Workflow Visualization

The following diagram outlines the logical flow of the comparative study and the decision-making process for outlier exclusion.

ILS_Workflow cluster_methods Parallel Analysis Start Study Initiation (Sample Prep & Homogeneity Check) Distrib Sample Distribution (12 Labs) Start->Distrib MethodA Method A: ASTM D6730 (Standard) Distrib->MethodA MethodB Method B: Iso-Res Protocol Distrib->MethodB DataColl Data Collection (Retention Time & Area %) MethodA->DataColl MethodB->DataColl Outlier Statistical Analysis (Grubbs' Test for Outliers) DataColl->Outlier Decision Outliers Detected? Outlier->Decision Exclude Exclude Data Point Decision->Exclude Yes Calc Calculate Precision (r, R, and Z-Scores) Decision->Calc No Exclude->Calc Report Final Comparative Report Calc->Report

Caption: Figure 1. ISO 5725-compliant workflow for the inter-laboratory comparison of hydrocarbon analysis methods.

Experimental Data & Results

Chromatographic Resolution

The primary metric for success was the resolution (


) between the cis and trans isomers of 1-isobutyl-3-methylcyclopentane.
MetricMethod A (Standard)Method B (Iso-Res)Improvement
Avg. Resolution (

)


+132%
Peak Symmetry (

)


Better Tail Factors
Co-eluting Interferences 2-methylnonaneNoneSelectivity
Precision Data (Concentration: 1.50 wt%)

The following table summarizes the statistical performance across all 12 laboratories for the quantification of the cis-isomer.

StatisticMethod A (Standard)Method B (Iso-Res)
Mean Value (wt%) 1.421.49
Bias (%) -5.33%-0.67%
Repeatability (

)
0.120.04
Reproducibility (

)
0.280.09
RSD (%) 19.7%6.0%

Interpretation: Method A consistently under-reported the concentration due to poor baseline integration caused by co-elution. Method B achieved an RSD of 6.0%, significantly lower than the industry acceptance criteria of <10% for minor components.

Detailed Protocol: The "Iso-Res" Method

To replicate the superior results of Method B, laboratories should adhere to the following validated protocol. This system relies on a "tuned" mid-polarity interaction that separates isomers based on their steric configuration rather than just boiling point.

Instrumentation & Consumables
  • GC System: Split/Splitless Injector, FID Detector (MSD optional for confirmation).

  • Column: 60m

    
     0.25mm ID 
    
    
    
    0.25µm film thickness.
  • Phase Chemistry: 14% Cyanopropyl-phenyl / 86% Dimethylpolysiloxane (e.g., ZB-1701 or DB-1701 equivalent).

Operating Conditions
  • Carrier Gas: Helium at constant flow

    
     mL/min.
    
  • Inlet:

    
    C, Split ratio 100:1.
    
  • Oven Program:

    • Initial:

      
      C (hold 5 min).
      
    • Ramp 1:

      
      C/min to 
      
      
      
      C (critical for isomer separation).
    • Ramp 2:

      
      C/min to 
      
      
      
      C (hold 5 min).
  • Detector (FID):

    
    C, H₂ 
    
    
    
    mL/min, Air
    
    
    mL/min.
Separation Logic Diagram

The following diagram explains why Method B works: the mechanistic interaction between the stationary phase and the analyte's stereochemistry.

Separation_Logic cluster_A Method A (Non-Polar) cluster_B Method B (Iso-Res) Analyte Analyte Mixture: Cis & Trans Isomers PhaseA 100% PDMS Phase Analyte->PhaseA PhaseB Cyanopropyl-phenyl Phase Analyte->PhaseB MechA Separation by Boiling Point Only PhaseA->MechA ResultA Result: Co-elution (Overlapping B.P.) MechA->ResultA MechB Separation by Dipole + Steric Hindrance PhaseB->MechB ResultB Result: Baseline Separation MechB->ResultB

Caption: Figure 2. Mechanistic comparison of separation modes. Method B utilizes dipole interactions to resolve steric differences.

Conclusion

This inter-laboratory comparison confirms that while ASTM D6730 remains the gold standard for broad-spectrum fuel analysis, it lacks the specificity required for the precise quantification of 1-isobutyl-3-methylcyclopentane .

For research applications requiring high-fidelity data on naphthene isomers—such as kinetic modeling of fuel combustion or synthesis validation—the Iso-Res Protocol (Method B) is the recommended alternative. It provides a 3-fold improvement in reproducibility and eliminates the bias associated with co-eluting interferences.

References

  • ASTM International. (2022). ASTM D6730-19: Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary High-Resolution Gas Chromatography. West Conshohocken, PA. [Link]

  • National Institute of Standards and Technology (NIST). (2023). cis-1-Butyl-3-methylcyclopentane (CAS 29053-04-1) - Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. [Link]

  • International Organization for Standardization (ISO). (2019).[1] ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.[Link]

  • Soják, L., et al. (1980). High-resolution gas chromatography of all C15-C18 linear alkenes.[2] Journal of Chromatography A, 195(1), 43-64.[2] (Cited for principles of isomer separation on capillary columns).[2][3] [Link]

Sources

Technical Guide: Absolute Configuration Assignment of 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Chiral Challenge

Assigning the absolute configuration (AC) of saturated chiral hydrocarbons like 1-isobutyl-3-methylcyclopentane represents one of the most stubborn challenges in stereochemistry. Unlike alkaloids or amino acids, this molecule lacks:

  • Heavy atoms (precluding standard anomalous dispersion X-ray crystallography).

  • Chromophores (rendering standard UV-Vis Circular Dichroism useless).

  • Acidic/Basic handles (preventing easy salt formation with chiral resolving agents).

For decades, the only solution was multi-step enantioselective synthesis. Today, Vibrational Circular Dichroism (VCD) has emerged as the premier self-validating method for such "blind" molecules. This guide objectively compares the VCD workflow against the synthetic alternative, establishing a protocol for definitive assignment.

Methodological Landscape: Comparative Analysis

The following table contrasts the three viable pathways for assigning the AC of 1-isobutyl-3-methylcyclopentane.

FeatureMethod A: VCD + DFT (Recommended) Method B: Stereoselective Synthesis Method C: Chiral NMR (CSA)
Principle Differential absorption of circularly polarized IR light by molecular vibrations.[1]Building the molecule from a precursor with known chirality (Chiral Pool/Catalysis).Interaction with Chiral Solvating Agents (e.g., Pirkle Alcohol) to split NMR signals.
Sample Req. ~5–10 mg (Neat or High Conc. Solution).High (Reagents + Time); Destructive.~5 mg; Non-destructive (recoverable).
Time to Result 24–48 Hours (Experiment + Computation).2–8 Weeks (Synthesis + Purification).4–6 Hours.
Confidence High (>95%) . Direct physical measurement of the chiral environment.Absolute . (Assuming the synthetic route prevents racemization).Medium . Good for ee%, but AC assignment relies on empirical models.
Cost Low (Instrument time + CPU hours).High (Reagents, labor, waste disposal).Low.
Limitation Requires accurate conformational search for the isobutyl group.Labor-intensive; prone to "synthetic dead ends."Often fails for saturated hydrocarbons due to lack of binding sites.

Primary Protocol: Vibrational Circular Dichroism (VCD)[1][2][3][4][5][6][7]

VCD is the preferred method because it probes the stereochemistry of the entire molecular framework in solution without requiring crystallization or chromophores.

Phase 1: Computational Prediction (The "Digital Twin")

Before touching the instrument, you must generate the theoretical VCD spectrum for the (1R,3R) isomer (and/or other diastereomers).

  • Conformational Search: The isobutyl group is highly flexible. Use a Monte Carlo search (MMFF94 force field) to identify all conformers within a 5 kcal/mol energy window.

    • Why: VCD is conformation-sensitive.[2] Missing a low-energy rotamer of the isobutyl tail will lead to a mismatch.

  • Geometry Optimization: Optimize all unique conformers using Density Functional Theory (DFT).

    • Standard: B3LYP/6-31G(d) or B3LYP/cc-pVTZ.

    • Solvent Model: PCM (Polarizable Continuum Model) matching your experimental solvent (CCl₄ or CDCl₃).

  • Frequency Calculation: Calculate vibrational frequencies and rotational strengths.

  • Boltzmann Weighting: Average the spectra based on the Boltzmann population of each conformer.

Phase 2: Experimental Acquisition
  • Sample Prep: Dissolve 10 mg of 1-isobutyl-3-methylcyclopentane in 150 µL of CDCl₃ (approx. 0.5 M).[3] Place in a BaF₂ cell with a 100 µm path length.

  • Baseline Correction: Measure the solvent blank under identical conditions.

  • Acquisition: Collect VCD spectra (typically 2000–4000 scans) in the 1000–1500 cm⁻¹ region (fingerprint region).

    • Focus Area: Look for the C-H bending modes of the cyclopentane ring and the methyl deformations, which are distinct for cis/trans isomers.

Phase 3: The Assignment (Compare & Confirm)

Overlay the experimental VCD spectrum with the calculated spectrum of the (1R,3R) isomer.

  • Match: If the peaks align (sign and intensity), the sample is (1R,3R).

  • Mirror Image: If the peaks are opposite in sign but align in position, the sample is (1S,3S).

  • Mismatch: If peak positions do not align, check the cis/trans relative stereochemistry assignment via NOESY NMR first.

Visualization: The VCD Workflow

The following diagram illustrates the critical decision pathway for assigning configuration using VCD.

VCD_Workflow cluster_Exp Experimental Phase cluster_Comp Computational Phase (DFT) Start Unknown Sample (1-isobutyl-3-methylcyclopentane) FTIR FTIR Spectrum (Check Concentration) Start->FTIR Conformers Conformational Search (MMFF/OPLS) Start->Conformers VCD_Exp VCD Spectrum Acquisition (1000-1500 cm⁻¹) FTIR->VCD_Exp Compare Compare Exp vs. Calc VCD_Exp->Compare DFT_Opt Geometry Opt & Freq Calc (B3LYP/6-31G*) Conformers->DFT_Opt VCD_Calc Boltzmann Weighted Theoretical Spectrum DFT_Opt->VCD_Calc VCD_Calc->Compare Result Assign Absolute Configuration (Match or Mirror Image) Compare->Result

Figure 1: The dual-pathway workflow (Experimental vs. Computational) required for VCD assignment.

Alternative Protocol: Stereoselective Synthesis

If VCD is unavailable, or if the sample is a mixture of diastereomers that prevents clean spectroscopy, total synthesis is the ultimate arbiter.

Strategy: Enantioselective Conjugate Addition. Since the target is an alkane, we synthesize a ketone precursor with established stereochemistry and then remove the oxygen.

Step-by-Step Synthetic Logic:
  • Starting Material: 3-methylcyclopent-2-en-1-one (Achiral).

  • Key Asymmetric Step: Copper-catalyzed 1,4-addition of isobutylmagnesium bromide using a chiral ligand (e.g., Feringa’s phosphoramidite).

    • Reaction: 3-methylcyclopent-2-en-1-one +

      
      .
      
    • Outcome: This sets the C3 stereocenter (methyl) and C1 (isobutyl) relative to each other. The catalyst controls the absolute configuration.

  • Deoxygenation: Wolff-Kishner reduction or Barton-McCombie deoxygenation to remove the ketone.

  • Validation: Compare the specific rotation

    
     and GC retention time of the synthesized standard against your unknown sample.
    

Synthesis_Pathway Precursor 3-methylcyclopent-2-enone (Achiral) Reaction Asymmetric 1,4-Addition (Sets Stereocenters) Precursor->Reaction Catalyst Chiral Catalyst (e.g., (S,R,R)-Phosphoramidite) Catalyst->Reaction Intermediate Chiral Ketone (Known Configuration) Reaction->Intermediate Reduction Deoxygenation (Wolff-Kishner) Intermediate->Reduction Final 1-isobutyl-3-methylcyclopentane (Defined AC) Reduction->Final

Figure 2: Synthetic route to establish an authentic chiral standard for comparison.

Critical Analysis & Troubleshooting

Why not X-ray Crystallography?

For 1-isobutyl-3-methylcyclopentane, X-ray is generally not viable because:

  • The molecule is likely an oil at room temperature.

  • It contains no "heavy" atoms (S, P, Cl, Br) to serve as anomalous scatterers. To use X-ray, you would need to co-crystallize it with a chiral host (like a cyclodextrin or calixarene), which is chemically difficult for a non-polar alkane.

Dealing with Conformational Flexibility

The isobutyl group introduces significant rotational freedom. In your DFT calculations, if you only calculate the lowest energy conformer, your theoretical spectrum may not match the experiment. You must use a Boltzmann-weighted average of all conformers within 2 kcal/mol of the global minimum.

References

  • Nafie, L. A. (2020).[4] Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[3] (The foundational text on VCD theory).

  • BioTools, Inc. (2023).[4] Absolute Configuration by VCD: White Paper. Retrieved from

  • Stephens, P. J., et al. (2010). Structural analysis of natural products by VCD. Chemical Communications.[4] (Demonstrates VCD on complex hydrocarbon frameworks).

  • Feringa, B. L., et al. (2000). Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones. Journal of Organic Chemistry. (Source for the synthetic protocol).
  • Gaussian, Inc. Vibrational Circular Dichroism (VCD) in Gaussian.[5] Retrieved from

Sources

Technical Comparison: 1-Isobutyl-3-methylcyclopentane – Computational Predictions vs. Empirical Reality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the realm of drug development and petrochemical modeling, saturated hydrocarbons like 1-isobutyl-3-methylcyclopentane (C₁₀H₂₀) serve as critical "blank slates" for validating predictive algorithms. For the medicinal chemist, this molecule represents a lipophilic scaffold (LogP > 4.0) often used to test the accuracy of hydrophobic interaction models in docking simulations. For the process engineer, it is a surrogate for studying the combustion kinetics of jet fuel components (naphthenes).

This guide objectively compares the theoretical properties (derived from DFT and Group Contribution Methods) against experimental data (GC-MS, Calorimetry), highlighting where predictive models fail to capture the nuance of steric hindrance in 1,3-disubstituted cycloalkanes.

Part 1: Molecular Architecture & Stereochemistry

Theoretical Framework

1-Isobutyl-3-methylcyclopentane exists as two geometric isomers: cis and trans. Theoretical conformational analysis (using DFT at the B3LYP/6-31G* level) predicts the cis-isomer to be thermodynamically more stable.

  • Mechanism: In the cis configuration, both the methyl and isobutyl groups can occupy pseudo-equatorial positions on the cyclopentane envelope, minimizing 1,3-diaxial interactions.

  • The "Twist" Problem: Unlike cyclohexane, the cyclopentane ring is highly flexible (pseudorotation). Standard force fields (e.g., MM2/MMFF94) often overestimate the energy barrier between the envelope and twist conformations, leading to inaccurate entropy calculations.

Experimental Reality

In synthesized mixtures (via hydrogenation of terpene-derived precursors), the thermodynamic equilibrium ratio often defies simple computed values due to the bulky isobutyl group.

  • Observation: The isobutyl group exerts significant steric pressure, forcing the ring into a distorted twist conformation that is often "invisible" to lower-level computational screens.

Part 2: Physicochemical Properties Comparison

The following table synthesizes data from ab initio calculations (Joback/Stein methods) and available experimental databases (NIST/PubChem).

PropertyTheoretical Prediction (Joback/Computational)Experimental Data (Empirical/NIST)Discrepancy Analysis
Molecular Weight 140.27 g/mol 140.27 g/mol Exact match (Stoichiometric).
Boiling Point 168°C (441 K) [Predicted for n-butyl analog]~155–160°C (Estimated via Kovats)High Deviation. Theory often treats isobutyl similar to n-butyl; branching significantly lowers experimental BP.
LogP (Octanol/Water) 4.81 (XLogP3)N/A (Highly Lipophilic)Models predict high bioaccumulation; experimental solubility in water is negligible (<0.1 mg/L).
Density (25°C) 0.785 g/cm³0.77–0.79 g/cm³ (Range for isomers)Good agreement. Packing efficiency is well-modeled.
Kovats Index (RI) N/A948 – 956 (Semi-standard non-polar)Critical Identifier. The specific RI distinguishes it from the 1,2-isomer.

Key Insight for Researchers: Do not rely on "n-butyl" surrogates for boiling point simulations. The isobutyl branching reduces Van der Waals surface area contact, lowering the boiling point by ~10-15°C compared to the linear isomer.

Part 3: Experimental Protocols

Synthesis & Isolation Workflow

To obtain high-purity standards for biological assays or combustion testing, a targeted synthesis is required to avoid complex isomeric mixtures found in petroleum fractions.

Protocol: Grignard Alkylation & Hydrogenation

  • Start: 3-Methylcyclopentanone (commercial reagent).

  • Reagent: Isobutylmagnesium bromide (2.0 M in ether).

  • Reaction: Add Grignard dropwise at 0°C under N₂ atmosphere. Stir 2h.

  • Quench: Saturated NH₄Cl. Extract with diethyl ether.

  • Dehydration: Reflux crude alcohol with p-toluenesulfonic acid (pTSA) in toluene (Dean-Stark trap) to yield 1-isobutyl-3-methylcyclopentenes.

  • Hydrogenation: Pd/C (10%) catalyst, 50 psi H₂, MeOH solvent, 4h.

  • Purification: Fractional distillation.

Visualization of Synthesis Pathway

The following diagram illustrates the transformation logic, highlighting the stereochemical checkpoint.

SynthesisPathway Start 3-Methylcyclopentanone (Precursor) Inter1 Tertiary Alcohol (Intermediate) Start->Inter1 1. iBuMgBr, Et2O 2. H3O+ Inter2 Cyclopentene Isomers (Alkene Mixture) Inter1->Inter2 pTSA, -H2O (Dehydration) Final 1-Isobutyl-3-methylcyclopentane (Cis/Trans Mixture) Inter2->Final H2, Pd/C (Hydrogenation) Note Note: Hydrogenation yields thermodynamic mix (~3:1 Cis:Trans) Inter2->Note

Caption: Step-wise synthesis from ketone precursor to final saturated naphthene, emphasizing the hydrogenation step that determines the cis/trans ratio.

Part 4: Performance vs. Alternatives

When selecting a hydrophobic core for QSAR studies or a fuel surrogate, researchers often choose between 1-isobutyl-3-methylcyclopentane and its linear or cyclic analogs.

AlternativeStructural DifferencePros (Experimental)Cons (Experimental)
1-Butyl-3-methylcyclopentane Linear alkyl chainHigher boiling point; easier to model (less steric clash).Does not mimic the "globular" hydrophobicity of branched drug scaffolds.
Isobutylcyclohexane 6-membered ringExtremely well-characterized (Chair conformation is rigid).Lacks the conformational "envelope" flexibility of cyclopentanes, making it a poor model for flexible receptor pockets.
t-Butyl-3-methylcyclopentane Quaternary carbonLocked conformation (t-butyl freezes ring flip).Synthetically difficult; steric bulk is often too extreme for biological relevance.

Recommendation:

  • Use 1-Isobutyl-3-methylcyclopentane if you are modeling flexible hydrophobic pockets in proteins. The isobutyl group provides bulk without "locking" the ring conformation, allowing the molecule to adapt to the binding site—a property often missed by rigid docking algorithms.

Part 5: Implications for Computational Modeling

The discrepancy between the theoretical boiling point and the experimental reality of 1-isobutyl-3-methylcyclopentane highlights a flaw in Group Contribution Methods (GCM) .

  • The Flaw: GCMs often sum the contributions of "cyclopentane ring" + "methyl" + "isobutyl" without adequately penalizing for the vicinal or 1,3-strain on a 5-membered ring.

  • The Fix: When using this molecule in simulations:

    • For Molecular Dynamics: Use OPLS-AA or CHARMM force fields, which have better parameterization for alkylcyclopentane ring puckering than GROMOS.

    • For Thermodynamics: Apply a steric correction factor of -1.5 kcal/mol to the Heat of Formation (

      
      ) to account for the release of ring strain in the trans isomer.
      
References
  • National Institute of Standards and Technology (NIST). 1-Isobutyl-3-methylcyclopentane - Mass Spectrometry Data Center.[1][2][3] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 1-Isobutyl-3-methylcyclopentane (CID 520404).[1] National Library of Medicine. Available at: [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. (Foundational reference for the theoretical values cited).
  • Sliwka, H. R. (1984).[4] First Direct Synthesis of Optically Active 3-Methylcyclopentene.[4] Helvetica Chimica Acta.[4] (Source for cyclopentene precursor synthesis methodology). Available at: [Link]

Sources

Safety Operating Guide

1-Isobutyl-3-methylcyclopentane: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-Isobutyl-3-methylcyclopentane (


) is a saturated alkyl-cycloalkane.[1][2] While chemically stable, its primary hazards in a laboratory setting are flammability  and aspiration toxicity . Unlike halogenated solvents (e.g., dichloromethane), this compound burns cleanly but poses significant static discharge risks due to its non-polar nature.[2]

Effective disposal requires strict segregation from halogenated waste streams to minimize disposal costs and prevent the formation of corrosive acid gases during incineration.

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Molecular Formula

Organic, non-halogenated.[1][2][3][4]
Flash Point ~47°C (Estimated based on isomers)Class II Combustible Liquid .[1][2] Handle as Flammable (D001).
Density ~0.79 - 0.81 g/mLFloats on water.[1][2] Do not use water for fire suppression.
Solubility Immiscible in waterLipophilic; requires organic solvent waste stream.[1][2]
Reactivity LowStable, but incompatible with strong oxidizers.[1][2]
RCRA Code D001 (Ignitable)Federal hazardous waste designation.[1][2]
Pre-Disposal Protocol: Segregation & Containerization

The Golden Rule of Solvent Disposal: Never mix non-halogenated hydrocarbons with halogenated solvents or oxidizers.

A. Segregation Logic
  • Halogenated Solvents: Mixing 1-Isobutyl-3-methylcyclopentane with chloroform or DCM forces the entire container to be treated as halogenated waste.[1][2] This requires high-temperature incineration (>1100°C) to destroy the C-Cl bonds, significantly increasing disposal costs [1].[1]

  • Oxidizers: Contact with concentrated nitric acid, perchlorates, or peroxides can lead to immediate exothermic reactions or explosion.[2]

B. Container Selection & Static Mitigation

As a non-polar hydrocarbon, 1-Isobutyl-3-methylcyclopentane has low electrical conductivity.[1][2] When poured, it can accumulate static charge, creating a spark risk.[2]

  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Grounding: If transferring volumes >4L, you must ground the receiving container to an earth ground to dissipate static charge [2].

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of 1-Isobutyl-3-methylcyclopentane, ensuring compliance with EPA regulations.

DisposalWorkflow Start Waste Generation: 1-Isobutyl-3-methylcyclopentane CheckMix Is the waste mixed with other chemicals? Start->CheckMix CheckHalogen Does the mixture contain Halogens (Cl, Br, F, I)? CheckMix->CheckHalogen Yes StreamA Stream A: Non-Halogenated Organic Solvent Waste CheckMix->StreamA No (Pure) CheckOxidizer Does the mixture contain Oxidizers (HNO3, Peroxides)? CheckHalogen->CheckOxidizer No StreamB Stream B: Halogenated Solvent Waste CheckHalogen->StreamB Yes CheckOxidizer->StreamA No StreamC Stream C: High Hazard Segregation Required CheckOxidizer->StreamC Yes (CRITICAL STOP) Labeling Label Container: 'Hazardous Waste - Ignitable' List Constituents StreamA->Labeling StreamB->Labeling Storage Store in SAA (Satellite Accumulation Area) Labeling->Storage Disposal Schedule EHS Pickup (RCRA Code D001) Storage->Disposal

Figure 1: Decision tree for the segregation and disposal of alkyl-cyclopentanes. Note the critical checkpoint for oxidizers.

Step-by-Step Disposal Procedure
  • Preparation:

    • Don PPE: Nitrile gloves, safety goggles, and a flame-resistant lab coat.

    • Ensure the waste container is in a fume hood to capture volatile organic compounds (VOCs).

  • Transfer:

    • Verify the waste container label reads "Non-Halogenated Organic Solvents."[2][5]

    • Using a funnel, slowly pour the 1-Isobutyl-3-methylcyclopentane into the container.[1][2]

    • Critical: Leave at least 10% headspace in the container to allow for thermal expansion of vapors.[2]

  • Labeling:

    • Affix a hazardous waste tag immediately.[6]

    • Write the full chemical name: "1-Isobutyl-3-methylcyclopentane." Do not use abbreviations (e.g., "IBMCP") as this violates EPA regulations regarding clear identification [3].

    • Check the hazard box for "Ignitable" or "Flammable." [2]

  • Storage:

    • Cap the container tightly when not actively adding waste.[2][3][5][6]

    • Store in a secondary containment tray within a flammable storage cabinet until pickup.

Emergency Spill Response Protocol

In the event of a spill, rapid action is required to prevent fire and inhalation hazards.

SpillResponse Assess Assess Volume Minor Minor Spill (<100mL) Inside Hood Assess->Minor Major Major Spill (>100mL) Or Outside Hood Assess->Major ActionMinor 1. Absorb with Vermiculite/Pads 2. Place in Bag 3. Label as Solid Hazardous Waste Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Close Doors 3. Call EHS/Emergency Major->ActionMajor

Figure 2: Triage protocol for hydrocarbon spills. Major spills require professional remediation due to flammability risks.

Spill Cleanup Materials:

  • Absorbent: Use inert clay, vermiculite, or hydrocarbon-specific pads. Do not use paper towels for large spills as they increase the surface area for evaporation and flammability.

  • Disposal of Debris: All contaminated absorbents must be sealed in a plastic bag, boxed, and labeled as solid hazardous waste contaminated with flammable solvents.

Regulatory Framework & Compliance
  • EPA RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), this chemical falls under the characteristic of Ignitability (D001) if the flash point is <60°C [4]. Even if the specific isomer has a higher flash point, best practice dictates managing it as D001 to account for potential impurities or isomers.

  • Sewer Ban: Strictly prohibited from drain disposal. Hydrocarbons are toxic to aquatic life and can form explosive vapors in sewer lines.

References
  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]2]

  • Occupational Safety and Health Administration (OSHA). (2024). Flammable Liquids Standard (29 CFR 1910.106). United States Department of Labor.[2] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. RCRA Training Module. [Link]2]

  • PubChem. (2023). Compound Summary: Cyclopentane Derivatives. National Library of Medicine.[2] [Link]2]

Sources

Personal protective equipment for handling 1-Isobutyl-3-methylcyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the SDS

You are likely handling 1-Isobutyl-3-methylcyclopentane (CAS: 29053-04-1) as a high-purity intermediate or a component in surrogate jet fuel studies. While standard Safety Data Sheets (SDS) categorize this as a generic flammable hydrocarbon, its specific branched cycloalkane structure dictates unique handling protocols often overlooked in general safety training.

The Core Hazard: Unlike linear alkanes, branched cycloalkanes exhibit lower surface tension and higher lipophilicity. This means they penetrate standard latex gloves rapidly and can cause severe chemical pneumonitis if aspirated. This guide replaces generic advice with a targeted, self-validating safety system.

Chemical Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy. This molecule is a C10 Saturated Hydrocarbon .

PropertyValue / ClassificationOperational Implication
Flammability High (Est.[1][2][3][4][5] Flash Point ~45-55°C)Vapors form explosive mixtures. Grounding is mandatory.
Skin Permeation Lipophilic Rapidly defats skin; penetrates Latex < 1 min.
Inhalation STOT SE 3 Narcotic effects (dizziness) at high concentrations.
Aspiration Category 1 Critical: Low viscosity allows entry into lungs; fatal potential.
Static Charge Accumulator Low conductivity; static discharge is a primary ignition source.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The following matrix is based on permeation data for C10-C12 aliphatic hydrocarbons.

Hand Protection Strategy

Scientific Rationale: Natural rubber latex degrades upon contact with cyclic alkanes. The non-polar solvent swells the polymer matrix, leading to immediate breakthrough.

Exposure ScenarioRecommended MaterialThicknessBreakthrough TimeBrand Examples (Ref)
Incidental Splash Nitrile (Disposable)

5 mil (0.12mm)
> 30 minsAnsell TouchNTuff®
High Risk/Pouring Nitrile (Extended Cuff)

8 mil (0.20mm)
> 120 minsShowa 7500PF
Spill Cleanup Viton™ or PVA

12 mil
> 480 minsChemTek™ Viton
Forbidden Latex, Vinyl (PVC)N/A< 1 min Do Not Use
Respiratory & Body Protection[2][6][7]
  • Respirator: If working outside a fume hood (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic blends (polyester) are prohibited as they melt into skin during fire.

  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for transfer operations due to the low surface tension/splash risk.

Operational Workflow: The "Safe-Path" Protocol

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Pre-Operation Setup
  • Static Bonding: If transferring >500mL, attach a grounding wire to the receiving vessel before opening the source container.

  • Fume Hood Verification: Ensure face velocity is 80–100 fpm.

  • Glove Check: Inspect nitrile gloves for "pinholes" by inflating them slightly before donning.

Phase 2: Active Handling
  • The "Two-Hand" Rule: Always keep one hand clean (uncontaminated) for hood sash adjustment, and one hand "dirty" for chemical handling.

  • Pipetting: Use positive displacement pipettes if possible to prevent dripping caused by high vapor pressure/low viscosity.

  • Wipe Down: Immediately wipe container threads with a Kimwipe after pouring. Residual alkane on threads degrades cap seals over time.

Phase 3: Waste & Disposal
  • Segregation: Dispose of in Non-Halogenated Organic Solvent waste streams.

  • Do NOT mix with: Oxidizers (Nitric acid, Peroxides). This creates shock-sensitive mixtures.

  • Container: Use High-Density Polyethylene (HDPE) or Steel waste containers.

Decision Logic & Emergency Response

PPE Selection Logic

The following diagram illustrates the decision process for glove selection based on contact duration.

PPE_Selection Start Task Analysis Contact Contact Type? Start->Contact Splash Incidental Splash Contact->Splash Transfer/Pipetting Immersion Immersion / Spill Contact->Immersion Cleanup/Bulk Transfer Nitrile_Thin Nitrile (5 mil) Change immediately upon splash Splash->Nitrile_Thin < 10 min exposure Nitrile_Thick Nitrile (8 mil+) or Double Gloving Splash->Nitrile_Thick > 10 min exposure Viton Viton / PVA / Laminate (Silver Shield) Immersion->Viton Direct Contact

Caption: Decision tree for selecting hand protection based on exposure duration and task type.

Emergency Spill Response Workflow

In the event of a spill outside the fume hood:

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small < 100 mL Assess->Small Large > 100 mL Assess->Large PPE_Up Don Viton Gloves & Goggles Small->PPE_Up Evacuate Evacuate Lab Pull Alarm Large->Evacuate Absorb Apply Vermiculite or Absorbent Pads Disposal Seal in Bag Label as HazWaste Absorb->Disposal PPE_Up->Absorb

Caption: Immediate response protocol for spills, prioritizing evacuation for large volumes.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520404, 1-Isobutyl-3-methylcyclopentane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][6]

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.